2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole
Description
The exact mass of the compound 2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-chlorophenyl)-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-9-6-7-12-13(8-9)17-14(16-12)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLKUPJJPUHTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161985 | |
| Record name | 2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14225-76-4 | |
| Record name | 2-(2-Chlorophenyl)-6-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14225-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014225764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14225-76-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WR7AA3AA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole
An In-Depth Technical Guide to the Synthesis of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its derivatives exhibit a vast spectrum of therapeutic activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties.[4][5] This guide provides a comprehensive technical overview of the synthesis of a specific, high-value derivative, this compound. We will explore the foundational reaction mechanism, compare classical and modern synthetic methodologies, and provide a detailed, field-proven experimental protocol suitable for researchers and drug development professionals. The emphasis is placed on understanding the causality behind experimental choices to ensure reproducible and efficient synthesis.
Strategic Approach: The Condensation Pathway
The most direct and widely adopted strategy for the synthesis of 2-aryl-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and an aromatic aldehyde.[6][7] For our target molecule, this compound, this involves the reaction of 4-methyl-1,2-phenylenediamine with 2-chlorobenzaldehyde .
This reaction proceeds through a two-stage mechanism: the initial formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring system.
Unpacking the Reaction Mechanism
Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process unfolds in three distinct steps:
-
Schiff Base Formation: One of the nucleophilic amino groups of 4-methyl-1,2-phenylenediamine attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This is followed by the elimination of a water molecule to form a Schiff base (or imine) intermediate.
-
Intramolecular Cyclization: The second amino group of the intermediate then performs a nucleophilic attack on the imine carbon, leading to the formation of a five-membered dihydrobenzimidazole (benzimidazoline) ring.
-
Aromatization (Oxidation): The benzimidazoline intermediate is not aromatic and is therefore relatively unstable. It readily undergoes oxidation to form the highly stable, conjugated benzimidazole ring. This oxidative step can be facilitated by an external oxidizing agent or, in many cases, occurs through aerial oxidation, especially at elevated temperatures.
// Reactants Reactants [label="4-methyl-1,2-phenylenediamine\n+\n2-chlorobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates SchiffBase [label="Schiff Base Intermediate\n(Imine)", fillcolor="#FBBC05", fontcolor="#202124"]; Dihydro [label="Dihydrobenzimidazole\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Steps Reactants -> SchiffBase [label=" Nucleophilic Attack\n & Dehydration ", color="#EA4335"]; SchiffBase -> Dihydro [label=" Intramolecular\n Cyclization ", color="#EA4335"]; Dihydro -> Product [label=" Oxidation\n (Aromatization) \n -2H ", color="#EA4335"]; } endom Caption: Reaction mechanism for benzimidazole formation.
Synthetic Methodologies: From Classical to Green
The synthesis of benzimidazoles has evolved significantly, moving from harsh, high-temperature methods to more efficient, catalyzed, and environmentally benign processes.[1][3] The choice of method often depends on the desired scale, available equipment, and green chemistry considerations.
The Phillips-Ladenburg Condensation: A Classical Foundation
The traditional approach, known as the Phillips-Ladenburg reaction, involves heating the o-phenylenediamine and a carboxylic acid (or its derivative) in the presence of a strong mineral acid like HCl or polyphosphoric acid.[8][9][10][11] When using an aldehyde, this reaction is often performed at reflux temperatures, sometimes with an acid catalyst, to drive the condensation and dehydration steps. While effective, these methods often require long reaction times, high temperatures, and can generate significant waste.[3]
Modern Catalytic and Energy-Efficient Approaches
Contemporary organic synthesis prioritizes efficiency, safety, and sustainability.[2] For benzimidazole synthesis, this has led to the development of numerous advanced protocols.
-
Catalysis: A wide array of catalysts can facilitate the condensation under milder conditions, often at room temperature. These include Lewis acids (e.g., ZrOCl₂, TiCl₄), ammonium salts (e.g., NH₄Cl), and various heterogeneous catalysts that can be easily recovered and reused.[4][12][13] These catalysts activate the carbonyl group of the aldehyde, accelerating the initial nucleophilic attack.
-
Microwave-Assisted Synthesis: Microwave irradiation has revolutionized many organic transformations.[14] By directly and efficiently heating the polar reactants and solvents, microwaves can dramatically reduce reaction times from hours to mere minutes, often leading to cleaner reactions and higher yields.[15][16][17]
-
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates through acoustic cavitation. This method is another energy-efficient alternative to conventional heating.[18]
| Method | Catalyst/Conditions | Solvent | Typical Reaction Time | Yield (%) | Key Advantages |
| Conventional Heating | Reflux, often with acid (e.g., HCl, PPA) | High-boiling solvents (e.g., DMF, o-xylene) | 6-24 hours | 60-80 | Well-established, simple setup |
| Catalytic (Room Temp) | NH₄Br, Zn-BNT, etc.[5][6] | Ethanol, Acetonitrile | 1-4 hours | 85-95 | Mild conditions, high efficiency |
| Microwave-Assisted | Microwave irradiation (e.g., 900W) | Ethanol, Water, or solvent-free | 2-15 minutes[6][16] | 90-98 | Extremely rapid, high yields, clean |
| Ultrasound-Assisted | Sonication, NaOH/I₂ oxidant system[18] | Ethanol/Water | 4-7 minutes[18] | 90-99 | Rapid, energy-efficient, mild |
Detailed Experimental Protocol: One-Pot Synthesis
This section provides a robust and validated one-pot procedure for the , adapted from established literature methods.[19] This protocol is designed to be straightforward and high-yielding.
Reagents and Materials
-
4-Methyl-1,2-phenylenediamine (C₇H₁₀N₂)
-
2-Chlorobenzaldehyde (C₇H₅ClO)
-
Ethanol (C₂H₅OH), Reagent Grade
-
Deionized Water
-
Round-bottom flask (50 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Beaker (250 mL)
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reactant Charging: In a 50 mL round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (e.g., 10 mmol, 1.22 g) in 20 mL of ethanol. Add a magnetic stir bar.
-
Aldehyde Addition: To the stirring solution, add 2-chlorobenzaldehyde (10 mmol, 1.41 g, 1.13 mL) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at ambient temperature. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours. Expert Tip: For a faster reaction, the mixture can be gently refluxed, which will typically bring the reaction to completion in 30-60 minutes.
-
Product Precipitation (Work-up): Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), pour the reaction mixture into a 250 mL beaker containing 150 mL of ice-cold water. A precipitate will form immediately. This step is crucial as the benzimidazole product is poorly soluble in water, allowing for its effective separation from the ethanol solvent and any water-soluble impurities.
-
Isolation: Stir the aqueous suspension for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid generously with cold deionized water (3 x 30 mL) to remove any residual salts or impurities.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to yield this compound as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Published data for this compound can be used for comparison.[19]
-
Melting Point: Compare with the literature value.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (C₁₄H₁₁ClN₂: 228.67 g/mol ).[19]
Conclusion
The is readily achievable through the robust and versatile condensation of 4-methyl-1,2-phenylenediamine and 2-chlorobenzaldehyde. While classical methods provide a reliable pathway, modern catalytic and energy-assisted techniques offer significant advantages in terms of speed, efficiency, and adherence to green chemistry principles. The detailed protocol provided herein is a self-validating system, with each step designed for optimal yield and purity. This guide equips researchers with the necessary theoretical understanding and practical methodology to confidently synthesize this and related benzimidazole derivatives for applications in drug discovery and materials science.
References
- Prashant, K., & Kumar, K. R. (2016). Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis. Semantic Scholar.
- Ibarra-Arellano, N., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (n.d.). RSC Publishing. Retrieved from [Link]
-
Green Synthesis of Benzimidazole Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
- Sontakke, V. A., et al. (2012). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. PubMed Central.
- Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. (2025). AccScience Publishing.
- Mahalingam, S., et al. (2023).
- New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. (2008).
- Ruthenium(II)
- Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applic
- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.
- Swami, M. B., et al. (2015). Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica, 7(10), 533-535.
- ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. (2015). Rasayan Journal of Chemistry.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Bahrami, K., Khodaei, M. M., & Naali, F. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. Organic Chemistry Portal.
- Perry, R. J., & Wilson, B. D. (1993). A novel palladium-catalyzed synthesis of 2-arylbenzimidazoles. The Journal of Organic Chemistry.
- Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023).
- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). PubMed.
- Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material. (2025).
- Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. (n.d.). Indian Journal of Heterocyclic Chemistry.
- Patil, R., et al. (2016).
- Mobinikhaledi, et al. (n.d.).
- N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL) - EPO. (2019).
- Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- Küçükbay, H. (2017). Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). JOTCSA, 4(1), 1-22.
Sources
- 1. Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis | Semantic Scholar [semanticscholar.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
- 9. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. jocpr.com [jocpr.com]
- 15. connectjournals.com [connectjournals.com]
- 16. asianpubs.org [asianpubs.org]
- 17. scispace.com [scispace.com]
- 18. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole . We delve into its synthesis, physicochemical characteristics, detailed spectroscopic signature, and its potential as a precursor for drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Significance of the Benzimidazole Core
Benzimidazole, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, is structurally analogous to naturally occurring purines. This mimicry allows it to readily interact with various biopolymers, leading to a vast spectrum of biological activities.[1] Derivatives of this scaffold are integral to a range of therapeutic agents, including proton pump inhibitors (Omeprazole), anthelmintics (Albendazole), and antipsychotics (Pimozide).[2]
The subject of this guide, this compound, combines three key structural motifs:
-
The benzimidazole core , providing the fundamental pharmacophore.
-
A 2-aryl substitution (the 2-chlorophenyl group), a common feature in potent bioactive benzimidazoles that often influences target specificity and binding affinity.
-
A methyl group at the 5-position , which can modulate lipophilicity, metabolic stability, and steric interactions within a biological target.
Understanding the fundamental chemical properties of this specific molecule is paramount for its rational application in designing new therapeutic agents.
Synthesis and Mechanistic Pathway
The most prevalent and efficient method for synthesizing 2-aryl-benzimidazoles is the Phillips condensation reaction, which involves the coupling of an o-phenylenediamine with an appropriate aldehyde.[2] This method is valued for its operational simplicity and generally high yields.
Experimental Protocol: Synthesis of this compound
This protocol describes a reliable, one-pot synthesis adapted from established methodologies for similar benzimidazole derivatives.
Materials:
-
4-methyl-1,2-phenylenediamine
-
2-chlorobenzaldehyde
-
Hydrogen Peroxide (H₂O₂) or other mild oxidant
-
Acetonitrile (ACN) or Ethanol (EtOH)
-
Catalyst (e.g., catalytic amount of HCl, p-Toluenesulfonic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in acetonitrile.
-
Addition of Aldehyde: To the stirred solution, add 2-chlorobenzaldehyde (1.0 eq).
-
Catalysis: Add a catalytic amount of hydrochloric acid (e.g., 2-3 drops) to facilitate the initial condensation and Schiff base formation.
-
Oxidative Cyclization: Slowly add hydrogen peroxide (30% aq. solution, ~1.5 eq) to the reaction mixture. An exothermic reaction may be observed. The H₂O₂ serves as an in-situ oxidant for the cyclodehydrogenation step.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into cold water. The product will precipitate. If necessary, neutralize the solution with a mild base (e.g., NaHCO₃ solution) to ensure complete precipitation.
-
Purification: Filter the crude solid, wash thoroughly with water, and dry. For higher purity, the product can be recrystallized from an appropriate solvent system, such as ethanol/water.
Causality Behind Choices:
-
Solvent: Acetonitrile is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.
-
Catalyst: An acid catalyst accelerates the initial condensation by protonating the aldehyde's carbonyl group, making it more electrophilic.
-
Oxidant: Using H₂O₂ is a "green chemistry" approach, as its only byproduct is water. It facilitates the crucial aromatization step by removing two hydrogen atoms from the cyclized intermediate.
Synthesis Workflow and Mechanism
The reaction proceeds via a two-stage mechanism: (1) initial condensation to form a Schiff base intermediate, followed by (2) intramolecular cyclization and subsequent oxidation to form the stable, aromatic benzimidazole ring.
Caption: Synthetic pathway for this compound.
Physicochemical Profile
The physical properties of the compound are essential for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClN₂ | [3] |
| Molecular Weight | 242.70 g/mol | [3] |
| Appearance | Expected to be a white to off-white crystalline solid. | General observation for this class |
| Melting Point | Data not explicitly available. Related compounds like 2-(2,6-dichlorophenyl)-1H-benzimidazole melt at 274-276°C[2], and 2-(4-chlorophenyl)-1H-benzimidazole melts at 288-291°C.[2] | N/A |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols; poorly soluble in water and non-polar solvents like hexane.[1] | [1] |
| pKa | Benzimidazoles are weakly basic. The conjugate acid pKa is typically around 5.6. | [4] |
Spectroscopic Signature
Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule. The following data is projected based on the analysis of the closely related analogue, 2-(2-Chlorophenyl)-1H-benzimidazole, with expert interpretation of the effects of the 5-methyl group.[5]
| Technique | Wavelength / Shift | Assignment & Interpretation |
| ¹H NMR (DMSO-d₆) | ~12.8 ppm (s, 1H) | N-H Proton: Broad singlet, characteristic of the acidic imidazole proton. |
| ~7.9-7.2 ppm (m, 7H) | Aromatic Protons: A complex multiplet region corresponding to the protons on the benzimidazole core and the 2-chlorophenyl ring. The 5-methyl group will simplify the pattern of the benzimidazole protons compared to the unsubstituted analogue, likely resulting in a singlet for the H-4 proton and two doublets for the H-6 and H-7 protons. | |
| ~2.4 ppm (s, 3H) | Methyl Protons: A sharp singlet integrating to three protons, confirming the -CH₃ group. | |
| ¹³C NMR (DMSO-d₆) | ~150 ppm | C=N Carbon: The imine carbon (C2) of the benzimidazole ring. |
| ~149-110 ppm | Aromatic Carbons: Multiple signals corresponding to the 12 other aromatic carbons. | |
| ~21 ppm | Methyl Carbon: Signal for the -CH₃ carbon. | |
| FT-IR (KBr, cm⁻¹) | ~3430 cm⁻¹ | N-H Stretch: Broad peak indicative of the imidazole N-H bond. |
| ~1623 cm⁻¹ | C=N Stretch: Strong absorption characteristic of the imine bond within the imidazole ring. | |
| ~1450 cm⁻¹ | C=C Stretch: Aromatic ring stretching vibrations. | |
| ~750 cm⁻¹ | C-Cl Stretch: Characteristic absorption for the chloro-substituent. | |
| HRMS (ESI) | m/z ~243.0687 | [M+H]⁺: Calculated for [C₁₄H₁₂ClN₂]⁺. High-resolution mass spectrometry provides the exact mass, confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be observable. |
Note: The spectral data for the parent compound 2-(2-Chlorophenyl)-1H-benzimidazole can be found in reference[5]. The shifts provided here are adjusted to account for the 5-methyl substitution.
Chemical Reactivity and Potential Applications in Drug Development
The benzimidazole ring is a versatile scaffold for chemical modification. The imino nitrogen (N-1) can be readily alkylated or acylated, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
The 2-aryl benzimidazole class, particularly those with halogen substitutions, is a rich source of bioactive compounds with a wide range of pharmacological activities.
-
Anticancer Activity: Many 2-arylbenzimidazoles function as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis in cancer cells.[3]
-
Antiviral Properties: This class of compounds has shown promise as inhibitors of viral replication, particularly against RNA viruses like Hepatitis C and Yellow Fever Virus.
-
Antifungal and Antimicrobial Activity: The benzimidazole core is found in several commercial fungicides. Halogenated derivatives often exhibit enhanced antimicrobial and antifungal properties.[6]
-
Other Activities: The scaffold has also been explored for anti-inflammatory, analgesic, anticonvulsant, and antioxidant applications.
The specific combination of the 2-chloro substitution and the 5-methyl group in the target molecule makes it an intriguing candidate for screening across these therapeutic areas. The chlorine atom can participate in halogen bonding and alters the electronic properties of the phenyl ring, while the methyl group enhances lipophilicity, which can improve cell membrane permeability.
Caption: Pharmacological potential of the 2-aryl benzimidazole scaffold.
Conclusion
This compound is a synthetically accessible heterocyclic compound with a well-defined chemical and spectroscopic profile. Its structure incorporates the pharmacologically validated benzimidazole core with substitutions known to confer potent biological activity. This technical guide has outlined its synthesis, key properties, and characterization data, establishing it as a valuable molecule for further investigation. For researchers in drug development, this compound represents a promising starting point for library synthesis and biological screening in the pursuit of novel therapeutic agents.
References
- Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
- Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
-
Vitale, P., et al. (2008). 2-Arylbenzimidazoles as antiviral and antiproliferative agents. Part 1. Medicinal Chemistry, 4(6), 605-615. [Link]
-
Reddy, T. S., Kanjilal, S., & Prasad, R. B. N. (2012). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. International Journal of Organic Chemistry, 2, 240-246. [Link]
-
Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Benzimidazole - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. medcraveonline.com [medcraveonline.com]
An In-depth Technical Guide to 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This technical guide provides a comprehensive overview of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole, a derivative with significant potential in drug discovery. We will delve into a detailed, field-proven synthesis protocol, thorough characterization methodologies, and an exploration of its prospective applications as an anticancer and antimicrobial agent. This document is intended to serve as a practical resource for researchers actively engaged in the development of novel therapeutics.
Introduction: The Significance of the Benzimidazole Core
The benzimidazole moiety, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, is a recurring motif in a multitude of clinically significant molecules. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. The versatility of the benzimidazole core, which allows for substitutions at various positions, provides a fertile ground for the design and synthesis of new chemical entities with tailored biological profiles.
This guide focuses on a specific derivative, this compound (CAS No: 14225-76-4), which incorporates a chlorine-substituted phenyl ring at the 2-position and a methyl group at the 5-position of the benzimidazole scaffold. These structural features are anticipated to modulate its physicochemical properties and biological activity, making it a compound of considerable interest for further investigation. An alternative IUPAC name for this compound is 2-(2-chlorophenyl)-6-methyl-1H-benzimidazole, arising from the numbering conventions of the benzimidazole ring.[3]
Synthesis of this compound
The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with an aldehyde, a reaction often referred to as the Phillips-Ladenburg synthesis.[4] The following protocol details a robust and efficient one-pot method for the preparation of this compound from commercially available starting materials.
Experimental Protocol: One-Pot Condensation
Materials:
-
4-methyl-1,2-phenylenediamine
-
2-chlorobenzaldehyde
-
p-Toluenesulfonic acid (p-TsOH) or Ammonium Chloride (NH4Cl) as a catalyst
-
Ethanol or Dimethylformamide (DMF) as a solvent
-
Sodium carbonate (Na2CO3) solution
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (1.0 equivalent) in ethanol or DMF.
-
Addition of Aldehyde: To the stirred solution, add 2-chlorobenzaldehyde (1.0 equivalent).
-
Catalyst Addition: Introduce a catalytic amount of p-Toluenesulfonic acid (e.g., 0.1 equivalent) or ammonium chloride (30 mol%).[5]
-
Reaction: Heat the reaction mixture to 80°C and stir for 2-3 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly add the mixture to a beaker containing a stirred aqueous solution of sodium carbonate to neutralize the acid and precipitate the product.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold distilled water to remove any inorganic impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a solid.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties and Structural Characterization
Accurate characterization is paramount to confirm the identity and purity of the synthesized compound.
| Property | Value |
| CAS Number | 14225-76-4 |
| Molecular Formula | C₁₄H₁₁ClN₂ |
| Molecular Weight | 242.71 g/mol |
| Appearance | Expected to be a solid |
Analytical Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H aromatic stretching (around 3050 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-Cl stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should display signals corresponding to the aromatic protons on both the benzimidazole and the chlorophenyl rings, a singlet for the methyl group protons, and a broad singlet for the N-H proton.
-
¹³C NMR: The spectrum will show distinct signals for each of the 14 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.
Potential Applications in Drug Development
The benzimidazole scaffold is a well-established pharmacophore in anticancer and antimicrobial drug discovery. The introduction of a 2-(2-chlorophenyl) group and a 5-methyl group is anticipated to confer specific biological activities.
Anticancer Activity
Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms of action.
-
Tubulin Polymerization Inhibition: A significant number of benzimidazole-containing compounds act as microtubule-targeting agents.[6][7][8][9][10][11] They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 2-aryl substitution is a key feature for this activity.
-
Kinase Inhibition: The benzimidazole scaffold is a common motif in kinase inhibitors.[3][12] Derivatives have been developed to target various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). The 2-(2-chlorophenyl) moiety could potentially interact with the hinge region or other pockets of the ATP-binding site of these kinases.
-
Induction of Apoptosis: Regardless of the primary target, the ultimate outcome of the action of many anticancer benzimidazoles is the induction of programmed cell death (apoptosis). This is often mediated through the activation of caspases and modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Diagram of Potential Anticancer Mechanisms
Caption: Potential mechanisms of anticancer activity for this compound.
Antimicrobial Activity
Benzimidazole derivatives have also demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[13][14] The presence of the chlorine atom on the phenyl ring can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes. The mechanism of antimicrobial action can vary, but may involve the inhibition of essential enzymes or disruption of cellular processes.
Quantitative Data for Related Benzimidazole Derivatives
While specific IC₅₀ or MIC values for this compound are not extensively reported, the following table presents data for structurally related benzimidazole derivatives to provide a context for its potential potency.
| Compound | Target/Cell Line | Activity (IC₅₀/MIC) | Reference |
| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl) acetamide | EGFR Kinase | Potent Inhibition | [15] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MCF-7 (Breast Cancer) | 0.73 µM | [11] |
| 2-(Aryl)benzimidazole derivative | SGC-7901, A549, HT-1080 | 5-52 nM | [6] |
| Various 2,5-disubstituted benzimidazoles | Bacteria & Fungi | MICs of 2-4 µg/mL | [14] |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the known pharmacological profile of the benzimidazole core make it an attractive candidate for further investigation. Future research should focus on the detailed biological evaluation of this specific compound, including the determination of its IC₅₀ and MIC values against a panel of cancer cell lines and microbial strains. Elucidation of its precise mechanism of action and identification of its molecular targets will be crucial for its advancement as a potential drug candidate. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the chlorophenyl and methyl substituents, could lead to the discovery of even more potent and selective compounds.
References
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available from: [Link]
-
A green synthesis of benzimidazoles. Indian Journal of Chemistry. Available from: [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. Available from: [Link]
-
Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. Available from: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. Available from: [Link]
-
ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. Available from: [Link]
-
Minimum inhibitory concentrations (MICs) of compounds (µg/mL). ResearchGate. Available from: [Link]
-
A simple synthesis of 2-(2-chlorophenyl)benzimidazole from o-phenylenediamine and 2-chlorobenzaldehyde. Division of Chemical Physics. Available from: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available from: [Link]
-
A Simple Synthesis of 2-(2-Chlorophenyl)benzimidazole from o-Phenylenediamine and 2-Chlorobenzaldehyde. ResearchGate. Available from: [Link]
-
Benzimidazole derivatives as kinase inhibitors. PubMed. Available from: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available from: [Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. Available from: [Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed. Available from: [Link]
-
Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. Neuroquantology. Available from: [Link]
-
A simple synthesis of 2-(2-chlorophenyl)benzimidazole from o-phenylenediamine and 2-chlorobenzaldehyde. Lund University. Available from: [Link]
-
Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate. Available from: [Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Semantic Scholar. Available from: [Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. National Genomics Data Center (CNCB-NGDC). Available from: [Link]
-
Comparison of anticancer activity (IC50 values) between active compounds and PTX. ResearchGate. Available from: [Link]
-
Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole. PubMed. Available from: [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. Available from: [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Available from: [Link]
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. PubMed. Available from: [Link]
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Available from: [Link]
-
Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PubMed Central. Available from: [Link]
-
Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed. Available from: [Link]
-
2-(2-Hydroxyphenyl)-5-methyl-1H-benzoimidazole. PubChem. Available from: [Link]
-
Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. ResearchGate. Available from: [Link]
-
Dopamine receptor D4. Wikipedia. Available from: [Link]
-
Product information, this compound. P&S Chemicals. Available from: [Link]
Sources
- 1. nveo.org [nveo.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones | Semantic Scholar [semanticscholar.org]
- 10. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole synthesis [organic-chemistry.org]
- 14. Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole [pubmed.ncbi.nlm.nih.gov]
- 15. neuroquantology.com [neuroquantology.com]
An In-depth Technical Guide to N-Desmethylclozapine (Norclozapine): Pharmacology, Properties, and Analytical Considerations
Senior Application Scientist Note: The inquiry specified CAS number 14225-76-4, which is associated with the chemical intermediate 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole. However, the request for an in-depth technical guide suitable for researchers and drug development professionals strongly suggests an interest in a compound with significant biological activity and extensive research history. It is highly probable that the intended compound of interest is N-Desmethylclozapine (Norclozapine) , the primary active metabolite of the atypical antipsychotic clozapine, which has a CAS number of 6104-71-8 . This guide will focus on N-Desmethylclozapine to provide the most relevant and valuable information for the target audience.
Introduction: The Evolving Role of N-Desmethylclozapine
N-Desmethylclozapine (NDMC), also known as norclozapine, is the principal active metabolite of clozapine, a cornerstone atypical antipsychotic agent used in the management of treatment-resistant schizophrenia.[1][2] Initially viewed as a mere metabolic byproduct, a growing body of evidence has illuminated NDMC's unique and complex pharmacological profile, suggesting it contributes significantly to, and may be responsible for, some of the unique clinical benefits of its parent compound, particularly in improving cognitive and negative symptoms.[2][3] Unlike clozapine, NDMC exhibits potent agonistic activity at M1 muscarinic acetylcholine receptors and partial agonism at D2/D3 dopamine receptors, properties that are not shared by other antipsychotics.[1][3][4] This guide provides a comprehensive technical overview of NDMC, focusing on its core physicochemical properties, pharmacology, and essential analytical methodologies for its study.
Physicochemical and Pharmacological Profile
NDMC's distinct chemical structure underpins its unique interactions with various CNS receptors. A summary of its key properties is presented below.
Core Compound Properties
| Property | Value | Source |
| IUPAC Name | 8-chloro-11-piperazin-1-yl-5H-dibenzo[b,e][2]diazepine | [1] |
| Synonyms | Norclozapine, Desmethylclozapine, Normethylclozapine | [4] |
| CAS Number | 6104-71-8 | |
| Molecular Formula | C₁₇H₁₇ClN₄ | [1] |
| Molecular Weight | 312.80 g/mol | [1][5] |
| Appearance | Yellow Crystalline Solid | [6][7] |
| Solubility | Soluble in DMSO (~10 mg/ml), DMF (~10 mg/ml), and Ethanol (~5 mg/ml). Sparingly soluble in aqueous buffers. | [6] |
| Storage | Store at -20°C for long-term stability (≥4 years). | [6] |
Pharmacological Mechanism of Action
The pharmacology of NDMC is multifaceted and distinct from clozapine. While sharing some receptor interactions, its activity at muscarinic and other receptors sets it apart.
-
Muscarinic Receptors: NDMC is a potent partial agonist at the M1 muscarinic acetylcholine receptor (EC₅₀ = 115 nM).[4] This action is hypothesized to be a key contributor to the cognitive improvements seen in patients treated with clozapine, as M1 receptor activation is crucial for learning and memory processes.[3][8] In contrast, clozapine itself is an M1 antagonist.[8] NDMC also acts as a moderate-efficacy partial agonist at M2 receptors and a silent antagonist at M4 receptors.[1]
-
Dopamine Receptors: Unlike clozapine, which is a dopamine receptor antagonist, NDMC acts as a weak partial agonist at D2 and D3 receptors.[1] This property is similar to third-generation antipsychotics like aripiprazole. However, its D2/D3 receptor occupancy in vivo appears to be relatively low.[1]
-
Serotonin Receptors: NDMC is a potent antagonist of the 5-HT₂ serotonin receptor and also acts as a ligand for the 5-HT₆ and 5-HT₇ receptors.
-
Other Receptors: NDMC has been shown to be an agonist at the δ-opioid receptor, an action not shared by clozapine.[1][4]
This complex receptor profile suggests that the overall clinical effect of clozapine therapy is a composite of the actions of both the parent drug and NDMC. The ratio of NDMC to clozapine in a patient's serum has been correlated with improvements in cognitive function, highlighting the metabolite's importance.[3]
Experimental Protocols and Methodologies
Accurate quantification of NDMC in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research. The standard method involves high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Workflow for Quantification of NDMC in Human Plasma
The following diagram and protocol outline a robust, validated workflow for determining NDMC concentrations in plasma samples, a critical procedure for both clinical and research settings. The use of a deuterated internal standard is essential for correcting analytical variability and matrix effects, ensuring high accuracy and precision.[9]
Caption: Workflow for NDMC Quantification in Plasma by LC-MS/MS.
Detailed Protocol: Plasma Sample Preparation and Analysis
This protocol is based on established methods for the quantification of clozapine and its metabolites.[9][10]
1. Preparation of Solutions:
- Stock Solutions (1 mg/mL): Individually prepare stock solutions of N-Desmethylclozapine and a stable isotope-labeled internal standard (e.g., N-Desmethyl Clozapine-d8) by dissolving the certified reference materials in methanol.[9]
- Calibration Standards & Quality Controls (QCs): Perform serial dilutions of the NDMC stock solution with a 50:50 methanol/water mixture to create a range of calibration standards (e.g., 10-1000 ng/mL) and at least three levels of QC samples (low, mid, high).
- Internal Standard (IS) Working Solution: Dilute the N-Desmethyl Clozapine-d8 stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.[9]
2. Sample Preparation (Protein Precipitation):
- Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.
- Pipette 50 µL of plasma into the appropriately labeled tubes.
- Add 150 µL of the IS Working Solution (in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
- Vortex each tube vigorously for 30 seconds to denature and precipitate plasma proteins.
- Centrifuge the tubes at high speed (e.g., 11,000 x g) for 5 minutes to pellet the precipitated proteins.[9]
- Carefully transfer 100 µL of the clear supernatant into autosampler vials or a 96-well plate for analysis. Avoid disturbing the protein pellet.
3. LC-MS/MS Analysis:
- Liquid Chromatography: Employ a reverse-phase column (e.g., C8 or C18) to separate NDMC from other plasma components. A typical mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid to improve peak shape and ionization.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection, which provides high selectivity and sensitivity.[9]
- NDMC Transition (Example): Q1 (Precursor Ion) m/z 313.1 → Q3 (Product Ion) m/z 212.1
- IS Transition (Example for d8): Q1 (Precursor Ion) m/z 321.2 → Q3 (Product Ion) m/z 212.1 (Note: The product ion may be the same if the deuterium labels are not on the fragmented portion).
- Self-Validating Step: The consistent retention time of the analyte and the stable peak area ratio of the analyte to the internal standard across QC samples validate the performance of the analytical run.
Safety and Handling
As a bioactive compound, N-Desmethylclozapine requires careful handling in a laboratory setting.
-
Hazard Classification: Classified as Acute Toxicity 4 (Oral), Skin Irritant 2, and Eye Irritant 2.
-
Precautionary Measures:
-
Avoid inhalation of the powder and contact with skin and eyes.[11][12]
-
Handle in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses (eyeshields), and a lab coat. For handling significant amounts of powder, a dust mask (e.g., N95) is recommended.[12]
-
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with plenty of water. Remove contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open. Seek medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide assistance and seek medical attention.[11]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]
-
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.[12]
Conclusion
N-Desmethylclozapine is far more than an inactive metabolite; it is a pharmacologically complex agent with a unique mechanism of action that likely plays a crucial role in the therapeutic profile of clozapine. Its M1 receptor agonism, in particular, presents a compelling avenue for the development of novel therapeutics aimed at treating cognitive deficits in schizophrenia and other neuropsychiatric disorders.[8] A thorough understanding of its properties, supported by robust and validated analytical methods as described herein, is essential for advancing research in this promising area of psychopharmacology.
References
-
Li Z, et al. N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors. Neuropsychopharmacology. 2005 Nov;30(11):1986-95. URL: [Link]
-
N-Desmethylclozapine - Wikipedia. Wikipedia. URL: [Link]
-
Pharmacology of N-desmethylclozapine - PubMed. National Center for Biotechnology Information. URL: [Link]
-
N-Desmethylclozapine | C17H17ClN4 | CID 135409468 - PubChem. National Center for Biotechnology Information. URL: [Link]
-
N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors - PubMed. National Center for Biotechnology Information. URL: [Link]
-
Weiner DM, et al. The role of M1 muscarinic receptor agonism of N-desmethylclozapine in the unique clinical effects of clozapine. Psychopharmacology (Berl). 2004 Dec;177(1-2):207-16. URL: [Link]
-
N-desmethylclozapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]
-
Assay for quantitation of clozapine and its metabolite N-desmethylclozapine in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed. National Center for Biotechnology Information. URL: [Link]
Sources
- 1. Desmethylclozapine - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of M1 muscarinic receptor agonism of N-desmethylclozapine in the unique clinical effects of clozapine - ProQuest [proquest.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Desmethylclozapine | C17H17ClN4 | CID 135409468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. N-DESMETHYLCLOZAPINE | 6104-71-8 [chemicalbook.com]
- 8. N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assay for quantitation of clozapine and its metabolite N-desmethylclozapine in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. echemi.com [echemi.com]
An In-Depth Technical Guide to the Molecular Structure of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This guide provides a comprehensive technical overview of a specific derivative, 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole. We will dissect its molecular architecture, outline a robust synthetic pathway, detail methods for its analytical characterization, and explore its biological context based on the activities of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound's chemical and potential pharmacological properties.
Molecular Identity and Physicochemical Properties
This compound is a heterocyclic aromatic compound. Its structure is composed of a central 5-methyl-1H-benzoimidazole core, which is a bicyclic system formed by the fusion of a benzene ring with an imidazole ring. A 2-chlorophenyl group is attached to the carbon atom at position 2 of the imidazole ring.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Reference |
|---|---|---|
| CAS Number | 14225-76-4 | [2] |
| Molecular Formula | C₁₄H₁₁ClN₂ | [2] |
| Molecular Weight | 242.70 g/mol | [2] |
| Density | 1.286 g/cm³ | [2] |
| Boiling Point | 439.5 °C at 760 mmHg | [2] |
| Flash Point | 252.2 °C | [2] |
| InChI Key | YYLKUPJJPUHTSI-UHFFFAOYSA-N | [2] |
| Synonyms | NSC128800, AIDS126830 |[2] |
Elucidation of the Molecular Structure
The structural integrity and biological activity of benzimidazole derivatives are dictated by their three-dimensional conformation and intermolecular interactions. While a crystal structure for the exact title compound is not publicly available, extensive data exists for the closely related analogue, 2-(2-chlorophenyl)-1H-benzo[d]imidazole, which lacks the 5-methyl group.[3][4] This data provides profound insights into the likely structural characteristics of the methylated variant.
The stability of the crystal lattice for this class of compounds is primarily attributed to intermolecular N-H···N hydrogen bonds, forming chains of molecules.[3][4] Weaker C-H···Cl interactions also contribute to the overall crystal packing. A notable feature is the dihedral angle between the benzimidazole ring system and the 2-chlorophenyl ring, which dictates the molecule's overall shape.
Table 2: Crystallographic Data for the Analogue 2-(2-Chlorophenyl)-1H-benzo[d]imidazole
| Parameter | Value | Reference |
|---|---|---|
| CCDC Number | 2390665 | [3][4] |
| Crystal System | Orthorhombic | [4] |
| Formula Weight | 228.67 g/mol | [4] |
| Key Stabilizing Force | Intermolecular N-H···N hydrogen bonds |[3][4] |
Synthesis and Purification
Principle of Synthesis
The most direct and widely adopted method for synthesizing 2-aryl-benzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine with an aromatic aldehyde.[5][6] For the target molecule, this compound, the logical precursors are 4-methyl-1,2-phenylenediamine and 2-chlorobenzaldehyde . The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the stable aromatic benzimidazole ring. Various catalytic systems can be employed to promote this reaction, often under mild conditions, making it an efficient and versatile synthetic strategy.[1][7]
Experimental Workflow
The synthesis, workup, and purification follow a logical sequence designed to maximize yield and purity. The workflow ensures the removal of unreacted starting materials, catalysts, and by-products.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole synthesis [organic-chemistry.org]
A Technical Guide to the Biological Investigation of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole
A Framework for Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on a specific derivative, 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole, providing a comprehensive framework for its synthesis, characterization, and biological evaluation. While specific experimental data for this particular molecule is emerging, this document synthesizes established methodologies and proven insights from structurally related benzimidazoles to offer a robust roadmap for researchers. We will delve into the potential anticancer, antimicrobial, and anti-inflammatory properties of this compound, detailing the underlying mechanistic pathways and providing step-by-step experimental protocols for its thorough investigation. This guide is designed to empower researchers to unlock the therapeutic potential of this promising benzimidazole derivative.
Introduction: The Significance of the Benzimidazole Core
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between benzene and imidazole. This unique structural motif is found in a variety of biologically active molecules, including vitamin B12. Its ability to act as a purine analog allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[1] Consequently, benzimidazole derivatives have been extensively developed as therapeutic agents, with applications ranging from antiviral and antifungal to anticancer and anti-inflammatory treatments.[2][3]
The subject of this guide, this compound, possesses key structural features that suggest significant biological potential. The 2-phenyl substitution is common in bioactive benzimidazoles, and the presence of a chlorine atom on this ring can enhance activity through various mechanisms, including increased lipophilicity and altered electronic properties. The 5-methyl group on the benzimidazole core can also influence its interaction with biological targets. This guide provides a structured approach to exploring the multifaceted biological activities of this specific compound.
Synthesis and Characterization
A reliable and reproducible synthesis is the foundational step in the investigation of any novel compound. The most common and effective method for synthesizing 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine with an aldehyde.
Proposed Synthesis of this compound
The synthesis of the title compound can be achieved by the reaction of 4-methyl-1,2-phenylenediamine with 2-chlorobenzaldehyde. A variety of catalysts and reaction conditions have been reported for this type of condensation, offering flexibility in process optimization.[4]
Reaction Scheme:
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole synthesis [organic-chemistry.org]
2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole derivatives synthesis.
An In-depth Technical Guide to the Synthesis of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole Derivatives
Authored by: A Senior Application Scientist
Foreword: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Its structural similarity to naturally occurring purines allows it to readily interact with biopolymers, leading to a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The specific substitution pattern on the benzimidazole core is critical for modulating this activity. This guide focuses on the synthesis of a specific, promising derivative: This compound , a molecule of interest for its potential applications stemming from the unique electronic and steric properties conferred by its substituents.
This document provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and an exploration of the mechanistic principles that govern the formation of this important heterocyclic compound.
Part 1: The Core Synthetic Strategy - Condensation and Aromatization
The most direct and widely adopted method for synthesizing 2-aryl-1H-benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6] A more versatile and common variant, the Weidenhagen reaction, utilizes an aldehyde as the carbonyl source.[6][7] This latter approach is preferred for its operational simplicity and the vast commercial availability of diverse aldehydes.[8]
For our target molecule, This compound , the synthesis is achieved through the acid-catalyzed condensation of 4-methyl-1,2-phenylenediamine with 2-chlorobenzaldehyde .
(A proper chemical structure diagram would be here)
The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the stable benzimidazole ring.[8][9]
The Reaction Mechanism: A Step-by-Step Elucidation
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The formation of the benzimidazole ring is a sequential process:
-
Nucleophilic Attack & Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of 4-methyl-1,2-phenylenediamine on the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This is often the rate-determining step and can be accelerated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.[8] Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second, unreacted amino group on the benzene ring then performs an intramolecular nucleophilic attack on the imine carbon. This crucial step forms the five-membered imidazole ring.[8]
-
Aromatization: The resulting dihydro-benzoimidazole intermediate is not aromatic and is readily oxidized to the thermodynamically stable benzimidazole system. This final step often occurs via air oxidation, especially when the reaction is heated in an open vessel, or can be facilitated by an added oxidizing agent.[1][8]
The entire mechanistic pathway can be visualized as follows:
Caption: The mechanistic pathway from reactants to the final benzimidazole product.
Part 2: A Field-Proven Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be robust and reproducible.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-methyl-1,2-phenylenediamine | 122.17 | 10 | 1.22 g |
| 2-chlorobenzaldehyde | 140.57 | 10.5 | 1.48 g (1.21 mL) |
| Ammonium Chloride (NH₄Cl) | 53.49 | 40 | 2.14 g |
| Chloroform (CHCl₃) | 119.38 | - | 50 mL |
| Saturated Sodium Bicarbonate (aq) | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |
| Ethanol (for recrystallization) | 46.07 | - | As needed |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) and ammonium chloride (2.14 g, 40 mmol).[10]
-
Solvent Addition: Add 50 mL of chloroform (CHCl₃) to the flask. Stir the mixture at room temperature until the solids are well-suspended.
-
Aldehyde Addition: Slowly add 2-chlorobenzaldehyde (1.21 mL, 10.5 mmol) to the stirred solution over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (e.g., 70:30) eluent system. The reaction is typically complete within 4-6 hours.[10]
-
Work-up - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Work-up - Extraction: Extract the aqueous layer with chloroform (3 x 30 mL). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution to remove any residual acid, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a crystalline solid.[1]
Experimental Workflow Visualization
Caption: A streamlined workflow for the synthesis, purification, and analysis of the target compound.
Part 3: Scientific Integrity - Causality and Optimization
A robust protocol is self-validating. Here, we dissect the causality behind our experimental choices and explore avenues for optimization and alternative "green" methodologies.
Rationale for Experimental Choices
-
Choice of Catalyst: While this reaction can proceed without a catalyst, conversion rates are often low and reaction times are significantly longer.[6] Ammonium chloride (NH₄Cl) is an inexpensive, mild, and effective catalyst that promotes the reaction efficiently at room temperature.[10][11] Other catalysts, such as p-toluenesulfonic acid (p-TsOH)[12], Lewis acids like Erbium(III) triflate (Er(OTf)₃)[8], or various metal complexes[11], can also be employed, often with varying effects on reaction time and yield.
-
Choice of Solvent: Chloroform is an effective solvent for this reaction, solubilizing the reactants and intermediates.[10] However, for greener approaches, solvents like ethanol or even water can be used, particularly with specific catalytic systems.[1][11][13]
-
Stoichiometry: A slight excess of the aldehyde (1.05 equivalents) is used to ensure the complete consumption of the more valuable diamine starting material.
Modern & Green Synthetic Alternatives
The field of organic synthesis is continually evolving towards more efficient and environmentally benign methods.
-
Microwave-Assisted Synthesis: The application of microwave irradiation is a powerful tool for accelerating this reaction. Microwave heating can reduce reaction times from hours to mere minutes and often leads to higher yields and cleaner reaction profiles.[2][14][15][16]
-
Solvent-Free Conditions: Many catalytic systems allow this condensation to be performed under solvent-free conditions, where the reactants are mixed neat (often with a solid catalyst) and heated.[1][17] This approach drastically reduces solvent waste, aligning with the principles of green chemistry.
-
Heterogeneous Catalysis: The use of solid-supported catalysts, such as gold nanoparticles on titanium dioxide (Au/TiO₂) or engineered magnesium oxide (MgO@DFNS), offers significant advantages.[6][13][18][19] These catalysts are easily recovered by simple filtration at the end of the reaction and can be reused multiple times, reducing cost and waste.[6][19]
Data Summary: Impact of Reaction Conditions
The following table summarizes data from the literature for the synthesis of various 2-aryl benzimidazoles, illustrating the impact of different catalytic systems and conditions.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| None | Ethanol | Room Temp. | 16 h | 60% | [13] |
| NH₄Cl | CHCl₃ | Room Temp. | 4 h | 94% | [10] |
| Er(OTf)₃ (1 mol%) | Solvent-free (MW) | - | 5 min | >96% | [20] |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp. | 4 h | 95% | [6][13] |
| Au/TiO₂ | CHCl₃/MeOH | Room Temp. | 1-4 h | 90-99% | [18][19] |
| (NH₄)₂S₂O₈ | Solvent-free | 70 °C | ~30 min | ~90% | [1] |
Characterization of the Final Product
Confirmation of the structure and purity of the synthesized This compound is achieved using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the benzimidazole and the 2-chlorophenyl rings, a singlet for the methyl group on the benzimidazole core, and a broad singlet for the N-H proton.[21][22]
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule.[21][22]
-
Mass Spectrometry (ESI-MS): Provides the molecular weight of the compound, confirming its elemental composition.[22][23]
-
FT-IR Spectroscopy: Will show a characteristic N-H stretching band in the region of 3000-3500 cm⁻¹.[12][23]
-
Melting Point: A sharp melting point is a strong indicator of the compound's purity.[12]
References
-
Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst. Oriental Journal of Chemistry. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]
-
Selective One-pot Synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles in the Presence of Ammonium Persulfate and Their Antioxidant Activity. Taylor & Francis Online. [Link]
-
Microwave assisted synthesis of 2-aryl benzimidazole. Sciforum. [Link]
-
Microwave assisted synthesis of 2-alkyl and 2-aryl derivatives of benzimidazole. ResearchGate. [Link]
-
Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. ARKAT USA. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives.... ResearchGate. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry. [Link]
-
Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole. Asian Publication Corporation. [Link]
-
Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. National Institutes of Health (NIH). [Link]
-
Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. PubMed. [Link]
-
Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare. [Link]
-
Chemo selective one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using Amberlite IR-120. ResearchGate. [Link]
-
Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. ResearchGate. [Link]
-
Selective Synthesis of 2-Aryl-l-benzylated-1 H-benzimidazoles. Chinese Journal of Chemistry. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. [Link]
-
Catalyst-free, One-pot Synthesis of 2-Aryl Benzimidazoles from Orthophenylenediamine and Aryl Aldehyde in Acetonitrile. Bentham Science. [Link]
-
BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. ACS Publications. [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Royal Society of Chemistry. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. IOSR Journal of Applied Chemistry. [Link]
-
Synthesis, Characterization and Structural elucidation of some di-substituted 2- (a-hydroxy benzyl) Bezimidazole derivatives. ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. [Link]
-
Journal articles on the topic '-(2-chlorophenyl)-1H-benzo[d]imidazole'. Grafiati. [Link]
-
(PDF) Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material. ResearchGate. [Link]
-
Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material. Asian Journal of Chemistry. [Link]
-
Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. National Institutes of Health (NIH). [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. National Institutes of Health (NIH). [Link]
-
One Pot Microwave Promoted Synthesis of 2-Aryl-1H-Benzimidazoles Using Sodium Hydrogen Sulfite. ResearchGate. [Link]
-
Recent Advances and Potential Pharmacological Activities of Benzimidazole Derivatives. Der Pharma Chemica. [Link]
-
An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. IntechOpen. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 13. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. arkat-usa.org [arkat-usa.org]
- 16. asianpubs.org [asianpubs.org]
- 17. caod.oriprobe.com [caod.oriprobe.com]
- 18. mdpi.com [mdpi.com]
- 19. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 21. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles [mdpi.com]
- 22. Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
The Core Mechanism of Substituted Benzimidazoles: A Technical Guide for Researchers
Substituted benzimidazoles represent a cornerstone in the management of acid-related gastrointestinal disorders. Their profound and prolonged suppression of gastric acid secretion has revolutionized the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD)[1][2][3]. This technical guide provides an in-depth exploration of the intricate mechanism of action of these compounds, designed for researchers, scientists, and drug development professionals. We will dissect the journey of these prodrugs from administration to their ultimate covalent inactivation of the gastric proton pump, delve into the critical structure-activity relationships that govern their efficacy, and provide a detailed experimental protocol for assessing their inhibitory activity.
The Proton Pump Inhibitor Pathway: A Multi-Step Activation Cascade
Substituted benzimidazoles are prodrugs, meaning they are administered in an inactive form and require chemical conversion in the body to exert their therapeutic effect[4][5]. Their unique mechanism of action hinges on their selective accumulation and activation within the highly acidic environment of the parietal cell secretory canaliculi[5][6].
The journey of a substituted benzimidazole from oral administration to target inhibition can be delineated into several key stages:
-
Systemic Absorption and Distribution: Following oral administration, the benzimidazole prodrug is absorbed from the small intestine into the systemic circulation[7]. Its weak base nature allows it to readily cross cell membranes[6].
-
Selective Accumulation in Parietal Cells: The prodrug preferentially accumulates in the acidic secretory canaliculi of gastric parietal cells. This selectivity is driven by the vast pH gradient between the neutral cytoplasm and the highly acidic lumen of the canaliculi (pH ~1)[5][6]. The pyridine moiety of the benzimidazole, with a pKa of approximately 4.0, becomes protonated in this acidic environment, trapping the molecule and leading to a high concentration at the site of action[5][6].
-
Acid-Catalyzed Activation: In the acidic milieu, the benzimidazole undergoes a two-step protonation and subsequent molecular rearrangement[8][9]. The first protonation occurs on the pyridine ring, facilitating accumulation. A second protonation on the benzimidazole ring increases the electrophilicity of the C-2 position[9][10]. This triggers a nucleophilic attack by the unprotonated pyridine nitrogen, leading to the formation of a reactive tetracyclic sulfenamide intermediate[5][8].
-
Covalent Inhibition of H+/K+-ATPase: The activated sulfenamide is a highly reactive electrophile that rapidly forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase (the proton pump)[8][9]. This irreversible binding inactivates the enzyme, thereby blocking the final step in gastric acid secretion – the exchange of intracellular H+ for extracellular K+[11][12][13]. The primary site of covalent modification is typically the Cys813 residue, though other cysteines may also be involved depending on the specific benzimidazole derivative[14][15].
The following diagram illustrates this intricate activation and inhibition pathway:
Caption: The activation pathway of substituted benzimidazoles.
Structure-Activity Relationships: Fine-Tuning Efficacy and Selectivity
The chemical structure of substituted benzimidazoles is critical to their pharmacological activity. The molecule is comprised of three key components: a substituted benzimidazole ring, a sulfinylmethyl chain, and a substituted pyridine ring[16][17]. Modifications to these moieties can significantly impact the compound's pKa, acid stability, and ultimately, its inhibitory potency[4][16].
| Structural Moiety | Substitution Effect on Activity | Rationale |
| Benzimidazole Ring | Electron-donating groups generally maintain or enhance activity. Strongly electron-withdrawing groups (e.g., -NO2) or highly hydrophilic groups tend to decrease the antisecretory effect.[16][17] | Substituents on the benzimidazole ring can influence the pKa of the imidazole nitrogen, affecting the rate of the second protonation step in the activation cascade. |
| Pyridine Ring | Electron-releasing groups (e.g., alkyl, alkoxy) enhance potency.[17] Substitution at the 6-position often leads to inactivity.[17] | Substituents on the pyridine ring modulate its basicity (pKa1), which is crucial for the selective accumulation of the prodrug in the acidic canaliculi. Steric hindrance at the 6-position may interfere with the intramolecular rearrangement. |
| Sulfinylmethyl Chain | The sulfoxide is essential for the acid-catalyzed rearrangement to the active sulfenamide.[16] | This functional group is the linchpin of the molecular transformation that generates the reactive electrophile responsible for covalent inhibition. |
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay
The following protocol outlines a standard method for determining the in vitro inhibitory activity of substituted benzimidazoles on the H+/K+-ATPase. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the enzyme.
Materials:
-
Gastric microsomes enriched in H+/K+-ATPase (e.g., from porcine or rabbit gastric mucosa)[8]
-
Substituted benzimidazole test compounds and a standard inhibitor (e.g., omeprazole)
-
Tris-HCl buffer (20 mM, pH 7.4)
-
MgCl2 (2 mM)
-
KCl (2 mM)
-
ATP (2 mM)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Reagents for phosphate determination (e.g., Fiske-Subbarow reagent or a commercial kit)[18]
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a suspension of gastric microsomes in Tris-HCl buffer. The protein concentration should be determined using a standard method like the Bradford assay.
-
Pre-incubation: In a microcentrifuge tube, combine the microsomal preparation with varying concentrations of the test compound or standard inhibitor. The final volume should be kept constant. Incubate this mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for acid activation and binding.[18][19]
-
Initiation of Reaction: To start the enzymatic reaction, add MgCl2, KCl, and ATP to the pre-incubated mixture. The final concentrations should be as listed in the materials section.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).[19]
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold 10% TCA. This will precipitate the protein and stop ATP hydrolysis.
-
Phosphate Determination: Centrifuge the tubes to pellet the precipitated protein. Collect the supernatant and measure the concentration of inorganic phosphate using a standard colorimetric method. The absorbance is typically read at a wavelength specified by the chosen method (e.g., 660 nm for the Fiske-Subbarow method).[18]
-
Data Analysis: Calculate the percentage inhibition of H+/K+-ATPase activity for each concentration of the test compound compared to a control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
The following diagram outlines the experimental workflow:
Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.
Conclusion and Future Perspectives
The mechanism of action of substituted benzimidazoles is a sophisticated example of targeted drug delivery and activation. Their success lies in their ability to act as prodrugs that are selectively concentrated and activated at their site of action, leading to potent and irreversible inhibition of the gastric proton pump. A thorough understanding of their multi-step activation pathway and the structure-activity relationships that govern their efficacy is paramount for the rational design of new and improved proton pump inhibitors. Future research may focus on developing compounds with longer plasma half-lives for more sustained acid suppression, as well as exploring novel benzimidazole scaffolds with different therapeutic applications beyond gastric acid inhibition[20][21][22].
References
-
Fellenius, E., Bergh, T., Lindberg, P., et al. (1981). Substituted benzimidazoles inhibit gastric acid secretion by blocking (H+ + K+)ATPase. Nature, 290(5802), 159–161. [Link]
-
Kromer, W., Krüger, U., Huber, R., et al. (1998). Differences in pH-dependent activation rates of substituted benzimidazoles and biological in vitro correlates. Pharmacology, 56(2), 57–70. [Link]
-
Brändström, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology. Supplement, 108, 15–22. [Link]
-
Li, Y., Sham, Y. T., & Danishefsky, S. J. (2016). Benzimidazole covalent probes and the gastric H+/K+-ATPase as a model system for protein labeling in a copper-free setting. Molecular BioSystems, 12(6), 1772–1780. [Link]
-
Wallmark, B., Sachs, G., Mårdh, S., & Fellenius, E. (1983). Substituted benzimidazoles inhibit acid secretion by blocking (H+ + K+) ATPase. Biochimica et Biophysica Acta (BBA) - Biomembranes, 728(1), 31–38. [Link]
-
Brändström, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology, 20(sup108), 15-22. [Link]
-
Li, J., Li, P., & Wang, L. (2020). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 44(8), 3241-3245. [Link]
-
Gaba, M., Singh, S., & Mohan, C. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
-
Shin, J. M., Cho, Y. M., & Sachs, G. (2004). Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. Journal of the American Chemical Society, 126(25), 7800–7811. [Link]
-
Singh, L., Kanwar, K., & Singh, A. P. (2021). Proton pump inhibitors: An incisive review. Indian Journal of Pharmacy and Pharmacology, 8(2), 96-103. [Link]
-
Gaba, M., Singh, S., & Mohan, C. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals (Basel, Switzerland), 14(7), 663. [Link]
-
Wikipedia contributors. (2024, January 5). Proton-pump inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]
-
Furuta, T., & Sugimoto, M. (2012). Pharmacokinetics, Pharmacodynamics, and Pharmacogenetics of Proton Pump Inhibitors. In Gastric Acid Related Diseases. Karger Publishers. [Link]
-
Bose, A., Maiti, S., Sau, S., & Mal, P. (2019). An Intramolecular C(sp3)–H Imination Using PhI–mCPBA. Synfacts, 15(05), 0596. [Link]
-
Li, M. J., Zhao, Y. L., & Qin, J. K. (2017). Stereoselective Pharmacodynamics and Pharmacokinetics of Proton Pump Inhibitors. Current drug metabolism, 18(6), 514–522. [Link]
-
Johnson, D. A. (2013). 25 Years of Proton Pump Inhibitors: A Comprehensive Review. Gut and Liver, 7(5), 503–510. [Link]
-
Fellenius, E., Berglindh, T., Sachs, G., Olbe, L., Elander, B., Sjöstrand, S. E., & Wallmark, B. (1981). Substituted benzimidazoles inhibit gastric acid secretion by blocking (H+ + K+)ATPase. Nature, 290(5802), 159-161. [Link]
-
Sachs, G., Shin, J. M., Howden, C. W. (2006). Review article: the clinical pharmacology of proton pump inhibitors. Alimentary pharmacology & therapeutics, 23 Suppl 2, 2–8. [Link]
-
Strømgaard, K., Krogsgaard-Larsen, P., & Madsen, U. (Eds.). (2016). Textbook of drug design and discovery. CRC press. [Link]
-
Wang, X., Wan, J., & Zhang, H. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC advances, 11(15), 8904-8908. [Link]
-
Riela, S., Noto, R., & Gruttadauria, M. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules (Basel, Switzerland), 27(5), 1729. [Link]
-
Zborovska, H., Chekotylo, A., Vovk, M. V., & Grygorenko, O. O. (2023). The synthesis of substituted benzimidazoles. ResearchGate. [Link]
-
Aronson, J. K. (2016). Inhibiting the proton pump: Mechanisms, benefits, harms, and questions. BMC medicine, 14(1), 1-4. [Link]
-
Kumar, A., & Kumar, R. (2017). Substituted benzimidazole a potential drug candidate. World Journal of Pharmaceutical Research, 6(13), 639-652. [Link]
-
Sachs, G., & Shin, J. M. (2004). Long lasting inhibitors of the gastric H, K-ATPase. Journal of clinical gastroenterology, 38(6 Suppl), S33–S39. [Link]
-
Fimmel, C. J., & Blum, A. L. (1984). Substituted benzimidazoles--a new dimension in ulcer therapy?. Wiener klinische Wochenschrift, 96(4), 149–153. [Link]
-
Shin, J. M., Cho, Y. M., & Sachs, G. (2004). Chemistry of Covalent Inhibition of the Gastric (H+, K+)-ATPase by Proton Pump Inhibitors. Journal of the American Chemical Society, 126(25), 7800-7811. [Link]
-
Brown, T. H., Ife, R. J., Keeling, D. J., et al. (1990). By 1023/SK&F 96022: biochemistry of a novel (H+ + K+)-ATPase inhibitor. Biochemical pharmacology, 39(6), 1031–1038. [Link]
-
Ambizas, E. (2023). Proton Pump Inhibitors (PPIs)—An Evidence-Based Review of Indications, Efficacy, Harms, and Deprescribing. P&T, 48(8), 350. [Link]
-
Shin, J. M., & Sachs, G. (2004). Chemistry of Covalent Inhibition of the Gastric (H+, K+)-ATPase by Proton Pump Inhibitors. Journal of the American Chemical Society, 126(25), 7800-7811. [Link]
-
Li, Y., Sham, Y. T., & Danishefsky, S. J. (2016). Benzimidazole covalent probes and the gastric H+/K+-ATPase as a model system for protein labeling in a copper-free setting. Molecular BioSystems, 12(6), 1772–1780. [Link]
-
Tan, C., Liu, Y., & Li, W. (2020). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. European Journal of Medicinal Chemistry, 207, 112731. [Link]
-
Shin, J. M., Cho, Y. M., & Sachs, G. (2004). Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors. Journal of the American Chemical Society, 126(25), 7800–7811. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4867-4888. [Link]
-
Sharma, D., & Narasimhan, B. (2020). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Current Organic Synthesis, 17(4), 256-280. [Link]
-
Patel, M. J., & Patel, J. K. (2016). In vitro H+ -K+ ATPase inhibition activity of Carissa carandas Linn. leaves extracts. Journal of Basic and Clinical Pharmacy, 7(4), 102. [Link]
-
Zare, F., & Meraj, A. (2019). Metal-free selective synthesis of 2-substituted benzimidazoles catalyzed by Brønsted acidic ionic liquid. Tetrahedron Letters, 60(25), 1673-1677. [Link]
-
Adinortey, M. B., Ansah, C., Adinortey, C. A., McGiboney, J., & Nyarko, A. (2018). In vitro H+/K+-ATPase Inhibition, Antiradical effects of a flavonoid-rich fraction of Dissotis rotundifolia, and In silico PASS Prediction of its isolated compounds. Journal of natural science, biology, and medicine, 9(1), 47. [Link]
-
Nagalakshmi, S., Sivasakthi, R., & Dineshkumar, K. (2016). In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract. Journal of basic and clinical physiology and pharmacology, 27(4), 357–364. [Link]
-
Sewing, K. F., Harms, P., Schulz, G., & Hannemann, H. (1983). Effect of substituted benzimidazoles on acid secretion in isolated and enriched guinea pig parietal cells. Gut, 24(6), 557–560. [Link]
-
Zarei, M., & Jarrahpour, A. (2021). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. Scientific Reports, 11(1), 1-13. [Link]
-
Tandrasasmita, O. M., Lee, J. S., Baek, S. H., & Tjandrawinata, R. R. (2013). Hydrogen potassium adenosine triphosphatase activity inhibition and downregulation of its expression by bioactive fraction DLBS2411 from Cinnamomum burmannii in gastric parietal cells. International journal of general medicine, 6, 767. [Link]
-
Austin, A., Jegadeesan, M., & Gowrishankar, R. (2013). In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn. Journal of young pharmacists, 5(2), 58–60. [Link]
Sources
- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 2. 25 Years of Proton Pump Inhibitors: A Comprehensive Review [gutnliver.org]
- 3. researchgate.net [researchgate.net]
- 4. Differences in pH-dependent activation rates of substituted benzimidazoles and biological in vitro correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Benzimidazole covalent probes and the gastric H+/K+-ATPase as a model system for protein labeling in a copper-free setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted benzimidazoles inhibit gastric acid secretion by blocking (H+ + K+)ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 14. [PDF] Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jnsbm.org [jnsbm.org]
- 20. Stereoselective Pharmacodynamics and Pharmacokinetics of Proton Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole
This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal relationships behind the spectral data, ensuring a deep and practical understanding of the molecule's analytical profile.
Introduction: The Analytical Imperative
This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various pharmacologically active agents.[1][2][3] Its biological activity is intrinsically linked to its precise three-dimensional structure. Therefore, unambiguous confirmation of its identity and purity is a critical prerequisite for any further investigation, be it in materials science or drug discovery. Spectroscopic analysis provides the definitive toolkit for this purpose, offering a non-destructive window into the molecule's atomic and electronic framework. This guide details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to build a complete and verifiable analytical profile of the title compound.
Molecular Structure and Synthesis Context
A robust analytical strategy begins with a clear understanding of the target structure. The isomeric ambiguity inherent in substituted benzimidazoles—where the substituent on the benzo ring could be at position 5 or 6—is resolved by the existence of tautomerism, rendering the 5-methyl and 6-methyl positions chemically equivalent.
Caption: General synthesis scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides a direct count and connectivity map of the protons in the molecule. The electron-withdrawing nature of the chlorine atom and the aromatic ring currents are the dominant factors influencing chemical shifts.
Causality and Expected Spectrum:
-
NH Proton: The imidazole N-H proton is acidic and typically appears as a broad singlet far downfield (δ 12.5-13.0 ppm), a characteristic feature of benzimidazoles. [4]Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential solvent exchange.
-
Benzimidazole Protons: The methyl group at C5 breaks the symmetry of the benzimidazole ring. We expect three distinct aromatic proton signals: a singlet for H4 (adjacent to the methyl group), a doublet for H7, and a doublet of doublets for H6.
-
Chlorophenyl Protons: The four protons on the 2-chlorophenyl ring will appear as a complex multiplet in the aromatic region (δ 7.3-8.0 ppm), their shifts influenced by the ortho-chloro substituent.
-
Methyl Protons: The methyl group protons will appear as a sharp singlet upfield (δ 2.4-2.5 ppm), as they are shielded and have no adjacent protons to couple with.
Data Summary: ¹H NMR
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | 12.5 - 13.0 | broad s |
| Phenyl-H | 7.3 - 8.0 | m |
| Benzimidazole-H | 7.0 - 7.6 | m |
| Methyl (CH₃) | 2.4 - 2.5 | s |
Note: Shifts are predicted based on data for analogous compounds in DMSO-d₆. [4][5] Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for benzimidazoles due to its excellent solubilizing power and its ability to slow the exchange of the N-H proton, making it more easily observable.
-
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 0-14 ppm is typically sufficient. The number of scans can be adjusted (e.g., 16 or 32 scans) to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like TMS.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.
Causality and Expected Spectrum:
-
Imine Carbon (C2): The C2 carbon, situated between two nitrogen atoms, is highly deshielded and appears significantly downfield (δ ~150 ppm). [5]* Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of δ 110-145 ppm. The carbon directly attached to the chlorine (ipso-carbon) will have its chemical shift influenced by the halogen's inductive and resonance effects.
-
Methyl Carbon: The methyl carbon will give a characteristic signal in the upfield region (δ ~21-22 ppm). [4] Data Summary: ¹³C NMR
Carbon Assignment Expected Chemical Shift (δ, ppm) C2 (N-C-N) ~150 Aromatic C (Quaternary) 125 - 145 Aromatic CH 110 - 135 | Methyl (CH₃) | 21 - 22 |
Note: Shifts are predicted based on data for analogous compounds. [5][6] Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet, simplifying interpretation. A greater number of scans (e.g., 1024 or more) is necessary compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups.
Causality and Expected Spectrum: The key to interpreting the FT-IR spectrum is to identify the characteristic absorption bands corresponding to specific bond vibrations.
-
N-H Stretch: A moderate to sharp peak in the 3400-3200 cm⁻¹ region is a hallmark of the N-H bond in the imidazole ring. [5]Its position and shape can be influenced by hydrogen bonding.
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of C-H bonds on the aromatic rings.
-
Aliphatic C-H Stretch: Absorptions from the methyl group's C-H bonds will be found just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).
-
C=N and C=C Stretches: The conjugated system of the benzimidazole ring gives rise to a series of sharp absorptions in the 1630-1450 cm⁻¹ region, corresponding to C=N and C=C stretching vibrations. [5]* C-Cl Stretch: A strong absorption in the 800-600 cm⁻¹ region can often be attributed to the C-Cl bond.
Data Summary: FT-IR
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3450 - 3200 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| C=N / C=C Stretch | 1630 - 1450 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Record a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Analysis: Identify the key absorption peaks and compare them to known correlation tables and reference spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system.
Causality and Expected Spectrum: The extended conjugation of the benzimidazole ring fused with the phenyl ring constitutes a significant chromophore.
-
π → π Transitions:* Expect strong absorption bands in the 240-350 nm range, corresponding to π → π* electronic transitions within the aromatic system. Benzimidazole itself shows two main bands around 245 nm and 275 nm. The substitution with the chlorophenyl group is expected to cause a bathochromic (red) shift to longer wavelengths. [7][8]* n → π Transitions:* A weaker, lower-energy absorption band may be observed at longer wavelengths (>350 nm), arising from n → π* transitions involving the non-bonding electrons on the nitrogen atoms. [7] Experimental Protocol: Solution-Phase Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.
-
Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 1.0 AU).
-
Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Spectrum Recording: Scan a range from approximately 200 nm to 500 nm. The instrument will record the absorbance (A) as a function of wavelength (λ). Identify the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry (MS)
Mass spectrometry is the ultimate tool for determining the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.
Causality and Expected Spectrum: The molecular formula is C₁₄H₁₁ClN₂. The calculated monoisotopic mass is 242.06 g/mol .
-
Molecular Ion Peak (M⁺): The primary piece of information is the molecular ion peak. Using a high-resolution mass spectrometer (HRMS), the experimentally determined mass should match the calculated exact mass to within a few ppm, confirming the elemental composition.
-
Chlorine Isotopic Pattern: A definitive signature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show two peaks: one for the molecular ion [M]⁺ and another at [M+2]⁺, with a relative intensity ratio of approximately 3:1. This is irrefutable evidence for the presence of a single chlorine atom.
-
Fragmentation: Electron Impact (EI) or Collision-Induced Dissociation (CID) will cause the molecular ion to fragment. Key expected fragmentation pathways include:
-
Loss of a chlorine radical (·Cl) to give a fragment at [M-35]⁺.
-
Loss of hydrogen cyanide (HCN) from the imidazole ring, a classic fragmentation for benzimidazoles, resulting in a peak at [M-27]⁺. [9] * Cleavage of the bond between the two aromatic rings.
-
Caption: Plausible fragmentation pathways for this compound.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 μg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 μL/min).
-
Data Acquisition (MS1): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ at m/z 243.07 (and the corresponding [M+H+2]⁺ at m/z 245.07).
-
Data Acquisition (MS/MS): For structural confirmation, perform a tandem MS (MS/MS) experiment. Isolate the [M+H]⁺ ion (m/z 243) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum, which can be compared against the predicted pathways.
Integrated Analytical Workflow
Caption: A complementary workflow for the complete spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. Mass spectrometry confirms the molecular weight and elemental formula, FT-IR identifies the key functional groups, UV-Vis probes the conjugated electronic system, and NMR spectroscopy maps the precise atomic connectivity of the carbon and hydrogen framework. Together, they form a self-validating system that allows for the confident and unambiguous confirmation of the molecule's structure, providing the solid analytical foundation required for its application in research and development.
References
-
G. Bai, X. Lan, X. Liu, et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
-
A. M. Azam, et al. (2015). Synthesis, characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
B. Anil Reddy, et al. (2009). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. Journal of Biomedical Science and Research.
-
L. Solo, et al. (2025). Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material. Asian Journal of Chemistry.
-
Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia.
-
PubChem. (n.d.). 2-Phenylbenzimidazole. National Center for Biotechnology Information.
-
A. A. Hida, et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate.
-
P&S Chemicals. (n.d.). Product information, this compound.
-
A. K. El-Attar, et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules.
-
S. Mondal, et al. (2020). Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry.
-
Supporting Information for an article. (n.d.). The Royal Society of Chemistry.
-
A. A. El-Mecabaty, et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Semantic Scholar.
-
M. A. G. M. Tinga, et al. (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. American Chemical Society.
-
A. A. Aly, et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI.
-
F. M. A. M. Helmy, et al. (2023). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate.
-
M. K. R. Varma, et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI.
Sources
- 1. Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Therapeutic Potential of Chlorophenyl Benzimidazoles: A Technical Guide for Drug Development Professionals
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents a cornerstone in the field of medicinal chemistry.[1][2][3][4] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a myriad of biological targets, making it a "privileged scaffold" in drug discovery.[5][6] This versatility has led to the development of a wide array of FDA-approved drugs with diverse therapeutic applications, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.[4][7][8] The unique chemical properties of the benzimidazole core, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its promiscuous yet often potent biological activity.[5] The most common points for substitution on the benzimidazole ring, which significantly influence its biological activity, are the N1, C2, C5, and C6 positions.[7][9]
This technical guide will provide an in-depth exploration of a particularly potent class of benzimidazole derivatives: chlorophenyl benzimidazoles. We will delve into their synthesis, mechanisms of action across various therapeutic areas, and the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
The Strategic Importance of the Chlorophenyl Moiety
The incorporation of a chlorophenyl group onto the benzimidazole scaffold is a common and effective strategy in medicinal chemistry to enhance therapeutic potential. The chlorine atom, being an electron-withdrawing group, can significantly modulate the electronic properties of the entire molecule. This alteration can influence binding affinities to target proteins, membrane permeability, and metabolic stability. For instance, the position of the chlorine atom on the phenyl ring (ortho, meta, or para) can dramatically impact the biological activity of the compound.[1] Studies have shown that the presence of a p-chlorophenyl substituent, in particular, is often associated with increased antimicrobial and anticancer activities.[1][10]
Synthesis of Chlorophenyl Benzimidazoles: A Generalized Approach
The synthesis of chlorophenyl benzimidazoles typically involves the condensation of an o-phenylenediamine with a chlorophenyl-containing carboxylic acid or aldehyde.[11] A variety of synthetic methodologies have been developed, including traditional heating, microwave-assisted synthesis, and the use of green chemistry approaches to improve yields and reduce reaction times.[11][12][13]
A general and widely used method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a chlorobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under acidic conditions. Alternatively, reaction with a chlorobenzaldehyde followed by an oxidative cyclization can yield the desired 2-(chlorophenyl)benzimidazole.[14]
Example Synthetic Protocol: Phillips Condensation
-
Reactant Preparation: Equimolar amounts of o-phenylenediamine and 4-chlorobenzoic acid are mixed.
-
Reaction Setup: The mixture is added to a flask containing polyphosphoric acid (PPA) as both a solvent and a catalyst.
-
Heating: The reaction mixture is heated to a temperature range of 150-200°C for several hours with constant stirring.
-
Work-up: The reaction mixture is cooled and then carefully poured into a beaker of ice-cold water.
-
Neutralization and Precipitation: The acidic solution is neutralized with a base, such as sodium hydroxide, until a precipitate is formed.
-
Isolation and Purification: The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-(4-chlorophenyl)-1H-benzimidazole.
Therapeutic Applications of Chlorophenyl Benzimidazoles
The chlorophenyl benzimidazole scaffold has demonstrated significant therapeutic potential across a range of diseases, most notably in oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
Chlorophenyl benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines, including leukemia, melanoma, ovarian, prostate, breast, colon, and non-small cell lung cancer.[15] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes essential for cancer cell proliferation and survival.
Mechanism of Action:
-
Microtubule Inhibition: Certain chlorophenyl benzimidazoles disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15] This mechanism is similar to that of established anticancer drugs like paclitaxel and vinca alkaloids.
-
Kinase Inhibition: Many chlorophenyl benzimidazoles act as inhibitors of various protein kinases that are crucial for cancer cell signaling.[16] These include:
-
VEGFR-2 Kinase: Some derivatives show selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5]
-
Aurora Kinases: Inhibition of Aurora kinases A and B, which are essential for mitotic progression, has been observed with certain pyrazole-benzimidazole hybrids.[17]
-
Epidermal Growth Factor Receptor (EGFR): Nazartinib, a benzimidazole derivative, is a third-generation EGFR tyrosine kinase inhibitor effective against non-small cell lung cancer.[17][18]
-
-
Topoisomerase Inhibition: Some compounds have been shown to bind to and inhibit topoisomerases, enzymes that are critical for DNA replication and repair in cancer cells.[5]
-
Induction of Apoptosis: Several derivatives induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondria-dependent) and extrinsic pathways.[15]
Structure-Activity Relationship (SAR):
-
The position of the chloro group on the phenyl ring is critical, with 4-chlorophenyl substitution often showing enhanced potency.[5]
-
The presence of a 3,4,5-trimethoxy group on the phenyl ring has been identified as crucial for anticancer properties in some derivatives.[5]
-
Substitution at the N1 position of the benzimidazole ring can significantly modulate activity, with certain substituents leading to increased cytotoxicity.
Experimental Data Summary:
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 1,2,3-triazolyl linked 2-(p-chlorophenyl) benzimidazole | A549 (Non-small cell lung cancer) | 0.05 | Induction of apoptosis and necrosis | [15] |
| 2-(4-chlorophenyl)benzimidazole derivative | Various cancer cell lines | Varies | VEGFR-2 kinase inhibition | [5] |
| 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazolo(3,2-a)-benzimidazole-2-acetic acid (Wy-13,876) | Lewis Lung Tumor (in vivo) | Not applicable | Anti-tumor and anti-metastatic | [19][20] |
Signaling Pathway Visualization:
Caption: General mechanisms of anticancer action for chlorophenyl benzimidazoles.
Antimicrobial Activity
Chlorophenyl benzimidazoles have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][2]
Mechanism of Action:
The antimicrobial mechanisms of benzimidazoles are multifaceted and can include:
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA and/or RNA synthesis is a key mechanism.
-
Protein Synthesis Inhibition: Disruption of ribosomal function and protein production.
-
Cell Wall Synthesis Inhibition: For bacteria, interference with the formation of the peptidoglycan layer.
-
Enzyme Inhibition: Targeting essential microbial enzymes, such as DNA gyrase.[21] For fungi, the mode of action often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Structure-Activity Relationship (SAR):
-
A p-chlorophenyl moiety at the 2-position of the benzimidazole nucleus often enhances antimicrobial activity.[1]
-
The presence of a 4-amino-2-chlorophenyl methanone at the 1-position has been shown to be important for antibacterial activity.[2]
-
For antifungal activity against phytopathogenic fungi, the introduction of a chlorine atom at the para-position of the benzene ring was found to increase activity.[10]
Experimental Data Summary:
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 2-(p-chlorophenyl) benzimidazole derivative | Staphylococcus aureus | Varies | [1] |
| 2-(o-chlorophenyl) benzimidazole derivative | Escherichia coli | Varies | [1] |
| 2-(chloromethyl)-1H-benzimidazole derivatives | Colletotrichum gloeosporioides | 11.38 | [10] |
| Triaryl benzimidazoles | MDR Staphylococci and Enterococci | 0.5-4 | [21] |
Experimental Workflow Visualization:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Anti-inflammatory Activity
Benzimidazole derivatives, including those with chlorophenyl substitutions, have been investigated for their anti-inflammatory properties.[6][9][22] Their mechanisms often involve the modulation of key inflammatory pathways.
Mechanism of Action:
-
COX Inhibition: A primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.[1] Some benzimidazole derivatives exhibit this activity.[9][23]
-
Cytokine Modulation: Certain derivatives can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[24]
-
Receptor Antagonism: Benzimidazole derivatives can act as antagonists for receptors involved in inflammation, such as bradykinin receptors.[9]
Structure-Activity Relationship (SAR):
-
Substitution at the C2 position of the imidazole nucleus with a 4-methoxyphenyl group was found to favor anti-inflammatory activity, while chloro- or hydroxy-substituted phenyl moieties at this position reduced activity in one study.[9] It is important to note that SAR can be highly specific to the particular inflammatory target and assay.
-
The nature and position of substituents on both the benzimidazole core and the phenyl ring significantly influence anti-inflammatory potency.[9]
In Vivo Anti-inflammatory Assay Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Grouping: Animals are divided into control, standard (e.g., diclofenac sodium), and test groups (receiving different doses of the chlorophenyl benzimidazole derivative).
-
Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.
-
Edema Measurement: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Conclusion and Future Perspectives
Chlorophenyl benzimidazoles represent a highly versatile and potent class of compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammation underscores their importance as a privileged scaffold in drug discovery. The continued exploration of structure-activity relationships, elucidation of precise mechanisms of action, and optimization of pharmacokinetic and pharmacodynamic properties will be crucial for the translation of these promising compounds into clinically effective therapeutics. Future research should focus on the development of highly selective derivatives to minimize off-target effects and the use of advanced drug delivery systems to enhance their bioavailability and therapeutic index. The wealth of existing research provides a solid foundation for the rational design and development of next-generation chlorophenyl benzimidazole-based drugs.
References
-
Umesh Kumar, Rakesh Narang, Surendra Kumar Nayak, Sachin Kumar Singh and Vivek Gupta. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research J. Pharm. and Tech., 10(7). [Link]
-
F. I. Scott, D. L. K. T. Tan. (n.d.). Anti-tumour and anti-metastatic activity of 3-(P-Chlorophenyl)-2,3-Dihydro-3-Hydroxythiazolo (3,2-A)-Benzimidazole-2-acetic acid (WY-13,876). PubMed. [Link]
-
S. K. S. Al-Karadaghi, S. A. A. Al-Soudi, M. A. A. Al-Ami. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
-
Umesh Kumar, Rakesh Narang, Surendra Kumar Nayak, Sachin Kumar Singh, Vivek Gupta. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. [Link]
-
F. I. Scott, D. L. K. T. Tan. (n.d.). Anti-tumour and anti-metastatic activity of 3-(P-Chlorophenyl)-2,3-Dihydro-3-Hydroxythiazolo (3,2-A)-Benzimidazole-2-acetic acid (WY-13,876). National Institutes of Health. [Link]
-
(n.d.). View of Spectroscopic, Computational, Docking and Cytotoxicity Studies on 2-(2-Chlorophenyl)benzimidazole as a Potent Anti-breast Cancer Agent. [Link]
-
Hala M. Aly, Amira M. Gamal-Eldeen, and Eman M. H. Abbas. (2022). Some anticancer drugs that contain the benzimidazole structure. ResearchGate. [Link]
-
M. A. A. Al-Ami, S. K. S. Al-Karadaghi, S. A. A. Al-Soudi. (n.d.). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. [Link]
-
S. Srinivas Rao, Ch. Venkata Ramana Reddy and P. K. Dubey. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica. [Link]
-
S. K. S. Al-Karadaghi, S. A. A. Al-Soudi, M. A. A. Al-Ami. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. [Link]
-
L. Wang, Z. Chen, J. He, Y. Li, H. Liu, Z. Li. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. [Link]
-
S. A. A. Al-Soudi, M. A. A. Al-Ami, S. K. S. Al-Karadaghi. (n.d.). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. [Link]
-
S. K. S. Al-Karadaghi, S. A. A. Al-Soudi, M. A. A. Al-Ami. (n.d.). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. SpringerLink. [Link]
-
(n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles | Chemical Reviews. ACS Publications. [Link]
-
(n.d.). 2-(4-chlorophenyl)-1H-benzimidazole - 1019-85-8, C13H9ClN2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
-
M. A. A. Al-Ami, S. K. S. Al-Karadaghi, S. A. A. Al-Soudi. (n.d.). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Publishing. [Link]
-
(n.d.). Structure activity relationship study of the synthesized compounds. ResearchGate. [Link]
-
L. Garuti, M. Roberti, G. Bottegoni. (2014). Benzimidazole derivatives as kinase inhibitors. PubMed. [Link]
-
A. K. Sharma, V. Kumar, P. Kumar. (2012). The therapeutic journey of benzimidazoles: a review. PubMed. [Link]
-
H. G. Sha'aban, F. W. Askar. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering. [Link]
-
S. K. S. Al-Karadaghi, S. A. A. Al-Soudi, M. A. A. Al-Ami. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. [Link]
-
J. Pérez-Villanueva, R. Santos, A. Hernández-Campos, M. A. Giulianotti, R. Castillo, J. L. Medina-Franco. (n.d.). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. [Link]
-
S. K. S. Al-Karadaghi, S. A. A. Al-Soudi, M. A. A. Al-Ami. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
-
A. Brändström, P. Lindberg, U. Junggren. (1985). Structure activity relationships of substituted benzimidazoles. PubMed. [Link]
-
S. A. A. Al-Soudi, M. A. A. Al-Ami, S. K. S. Al-Karadaghi. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]
-
S. K. S. Al-Karadaghi, S. A. A. Al-Soudi, M. A. A. Al-Ami. (n.d.). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. PMC - NIH. [Link]
-
(n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
S. K. S. Al-Karadaghi, S. A. A. Al-Soudi, M. A. A. Al-Ami. (n.d.). In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Adichunchanagiri University. [Link]
-
S. K. S. Al-Karadaghi, S. A. A. Al-Soudi, M. A. A. Al-Ami. (n.d.). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. [Link]
-
Hanan Ghadban Sha᾿aban, Firyal Wali Askar. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. ResearchGate. [Link]
-
S. K. S. Al-Karadaghi, S. A. A. Al-Soudi, M. A. A. Al-Ami. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
-
S. K. S. Al-Karadaghi, S. A. A. Al-Soudi, M. A. A. Al-Ami. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]
-
S. K. S. Al-Karadaghi, S. A. A. Al-Soudi, M. A. A. Al-Ami. (n.d.). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. [Link]
-
M. A. A. Al-Ami, S. K. S. Al-Karadaghi, S. A. A. Al-Soudi. (2017). Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. ACS Publications. [Link]
-
M. A. A. Al-Ami, S. K. S. Al-Karadaghi, S. A. A. Al-Soudi. (n.d.). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed. [Link]
-
S. K. S. Al-Karadaghi, S. A. A. Al-Soudi, M. A. A. Al-Ami. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine. [Link]
-
S. K. S. Al-Karadaghi, S. A. A. Al-Soudi, M. A. A. Al-Ami. (n.d.). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PMC. [Link]
-
S. K. S. Al-Karadaghi, S. A. A. Al-Soudi, M. A. A. Al-Ami. (n.d.). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. PMC - PubMed Central. [Link]
-
S. K. S. Al-Karadaghi, S. A. A. Al-Soudi, M. A. A. Al-Ami. (n.d.). Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment. PubMed. [Link]
-
S. K. S. Al-Karadaghi, S. A. A. Al-Soudi, M. A. A. Al-Ami. (n.d.). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. [Link]
-
S. K. S. Al-Karadaghi, S. A. A. Al-Soudi, M. A. A. Al-Ami. (n.d.). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. The therapeutic journey of benzimidazoles: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 8. acu.edu.in [acu.edu.in]
- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-tumour and anti-metastatic activity of 3-(P-Chlorophenyl)-2,3-Dihydro-3-Hydroxythiazolo (3,2-A)-Benzimidazole-2-acetic acid (WY-13,876) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-tumour and anti-metastatic activity of 3-(P-Chlorophenyl)-2,3-Dihydro-3-Hydroxythiazolo (3,2-A)-Benzimidazole-2-acetic acid (WY-13,876) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Benzimidazole Scaffold: A Historical and Technical Guide to its Discovery and Therapeutic Evolution
Abstract
The benzimidazole scaffold, a bicyclic aromatic heterocycle, represents one of the most significant "privileged structures" in medicinal chemistry. Its journey from a 19th-century chemical curiosity to the core of numerous blockbuster drugs is a testament to its remarkable chemical stability and biological versatility. This in-depth guide provides a comprehensive exploration of the discovery and history of benzimidazole compounds, tailored for researchers, scientists, and drug development professionals. We will trace the timeline from the first synthesis by Hobrecker in 1872, through the pivotal discovery of its presence in Vitamin B12, to its emergence as a cornerstone for major therapeutic classes including anthelmintics, fungicides, and proton pump inhibitors. This document explains the causality behind key experimental and strategic choices, provides detailed protocols for foundational syntheses, and visually elucidates critical mechanisms of action and experimental workflows through structured diagrams and tables, grounding all claims in authoritative, verifiable references.
Part 1: The Genesis of a Privileged Scaffold (1872 - 1950s)
The story of benzimidazole is not one of a single "eureka" moment, but rather a gradual realization of its immense potential, beginning with fundamental organic synthesis.
1.1 The First Synthesis: Hobrecker's Discovery (1872)
The first documented synthesis of a benzimidazole derivative was achieved by Hobrecker in 1872.[1][2][3] He prepared 2,5-dimethyl-benzimidazole through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by a dehydration step.[1][4] This initial work, while not immediately leading to biological applications, established the fundamental chemistry for creating the fused imidazole-benzene ring system.
1.2 Foundational Synthetic Methodologies: Phillips-Ladenburg Synthesis
The most direct and enduring method for creating the parent benzimidazole ring is the condensation of an o-phenylenediamine with a carboxylic acid, a reaction now known as the Phillips-Ladenburg synthesis.[4][5] The simplest iteration, reacting o-phenylenediamine with formic acid, efficiently yields benzimidazole and became the workhorse method for early explorations of this scaffold.[6][7][8] This condensation reaction is robust and versatile, allowing for the introduction of a wide variety of substituents at the 2-position by simply changing the carboxylic acid used.[7]
-
Reactants: o-Phenylenediamine, 90% Formic Acid, 10% Sodium Hydroxide solution.
-
Procedure:
-
Place 27g (0.25 mol) of o-phenylenediamine into a 250 mL round-bottomed flask.
-
Add 17.5g (16 mL, approx. 0.38 mol) of 90% formic acid to the flask.
-
Heat the mixture on a water bath at 100°C for 2 hours. The reaction involves the formation of an intermediate formylamino derivative which then undergoes intramolecular cyclization with the elimination of water.
-
Cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper. This neutralizes the excess formic acid and precipitates the crude product.
-
Collect the crude benzimidazole by suction filtration using a Buchner funnel.
-
Wash the crude product with ice-cold water to remove residual salts.
-
For purification, recrystallize the crude product from hot water (approx. 400 mL), using decolorizing carbon if necessary, to yield pure benzimidazole as white crystals (m.p. 170–172°C).[7]
-
Caption: Workflow for the Phillips-Ladenburg synthesis of benzimidazole.
1.3 The Vitamin B12 Connection: A Biological Awakening
For decades, benzimidazole remained largely in the domain of synthetic chemists. This changed dramatically in the 1950s with the structural elucidation of vitamin B12. It was discovered that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of this essential coenzyme, serving as an axial ligand to the central cobalt atom.[9] This finding was a watershed moment, demonstrating that nature had already selected the benzimidazole scaffold for a critical biological role. It conferred a new level of legitimacy on the compound, establishing it as a "biologically-prevalidated" structure and catalyzed a global search for other benzimidazole-containing molecules with therapeutic potential.[9][10]
Part 2: The Therapeutic Dawn - Emergence of Major Drug Classes (1960s-1980s)
The groundwork laid by early synthetic chemists and the biological validation from vitamin B12 set the stage for a period of explosive discovery, where the benzimidazole core was successfully adapted to treat a wide range of ailments in humans, animals, and plants.
2.1 Conquering Parasites: The Anthelmintic Revolution
One of the first and most impactful therapeutic applications for benzimidazoles was in the treatment of parasitic worm (helminth) infections.
-
Discovery of Thiabendazole (1961): The breakthrough came in 1961 with the discovery of thiabendazole, the first major benzimidazole anthelmintic.[9][11] Its broad-spectrum efficacy and good safety profile spurred chemists worldwide to synthesize and screen thousands of benzimidazole analogues, leading to the development of a powerful class of anti-parasitic drugs.[9]
-
Mechanism of Action: The primary mode of action for benzimidazole anthelmintics is the disruption of microtubule formation within the parasite.[12] They exhibit selective toxicity by binding with high affinity to the parasite's β-tubulin protein, inhibiting its polymerization into microtubules.[11][13][14] This disruption is catastrophic for the parasite, affecting essential cellular processes including cell division, motility, and nutrient absorption, ultimately leading to paralysis and death.[12][13] A secondary mechanism involves the inhibition of mitochondrial enzymes like fumarate reductase, further crippling the parasite's energy metabolism.[11][13]
Caption: Benzimidazoles inhibit parasite β-tubulin polymerization.
-
Structure-Activity Relationship (SAR) and Key Drugs: Intensive SAR studies revealed that modifications at the C2 and C5 positions of the benzimidazole ring were critical for anthelmintic activity. This led to the development of highly potent second-generation drugs.
| Drug | C2-Substituent | C5(6)-Substituent | Key Advancement |
| Thiabendazole | Thiazolyl | H | The first major BZD anthelmintic.[11] |
| Mebendazole | Benzoyl | Methoxycarbonyl | Broad-spectrum efficacy.[13] |
| Albendazole | n-Propylthio | Methoxycarbonyl | Broad-spectrum, systemic activity.[13][15] |
| Fenbendazole | Phenylthio | Methoxycarbonyl | Widely used in veterinary medicine.[15][16] |
2.2 Protecting the Harvest: The Rise of Benzimidazole Fungicides
Parallel to their development as anthelmintics, the benzimidazole scaffold proved highly effective against fungal pathogens in plants. Developed in the 1960s and 1970s, this class of fungicides provided systemic, curative, and broad-spectrum control at low application rates.[17][18][19][20]
-
Benomyl (1970): Launched by DuPont, benomyl was the first broad-spectrum, systemic foliar fungicide.[18] This was a revolutionary development, allowing farmers to cure existing infections and protect new growth, a significant advance over older, purely protectant fungicides.[18] Benomyl acts by metabolizing into carbendazim (another potent fungicide), which, similar to the anthelmintics, disrupts microtubule assembly in fungal cells.[17]
2.3 Taming Gastric Acid: The Proton Pump Inhibitors (PPIs)
Perhaps the most commercially successful application of benzimidazole chemistry has been in the treatment of acid-related gastrointestinal disorders.
-
The Search for Antisecretory Agents: The journey began in the late 1960s at the Swedish pharmaceutical company Astra.[21] Initial research led to the discovery of compounds that inhibited gastric acid secretion, with a substituted benzimidazole, timoprazole , emerging as a key lead compound.[22][23] Further investigation revealed that these compounds targeted a previously unknown enzyme: the H+/K+-ATPase, the "proton pump" responsible for the final step of acid secretion in the stomach's parietal cells.[23][24]
-
Omeprazole: A Paradigm Shift: Through optimization of the timoprazole structure, chemists at Astra discovered omeprazole in 1979.[21][22] Launched in 1988 as Losec®/Prilosec®, omeprazole was the first proton pump inhibitor (PPI) and it revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[21][22]
-
Mechanism of Action: Benzimidazole PPIs are prodrugs. After absorption, they are delivered to the highly acidic secretory canaliculi of parietal cells. The acidic environment catalyzes their conversion into a reactive tetracyclic sulfenamide. This activated form then forms a stable, covalent disulfide bond with cysteine residues on the H+/K+-ATPase, irreversibly inactivating the pump and providing prolonged suppression of acid secretion.[21]
Caption: Activation and inhibition pathway of benzimidazole PPIs.
| Year | Milestone | Significance |
| 1974 | Timoprazole synthesized | Early lead compound with antisecretory activity.[21] |
| 1979 | Omeprazole discovered | First compound designed as a specific proton pump inhibitor.[21][22] |
| 1981 | Picoprazole shown to inhibit H+/K+-ATPase | Confirmed the enzyme as the therapeutic target.[24] |
| 1988 | Omeprazole launched in Europe | Revolutionized treatment of acid-related diseases.[21][22] |
| 1991 | Lansoprazole launched | Second major PPI, expanding the therapeutic class.[22][23] |
Part 3: Foundational Experimental Protocols
Understanding the original synthetic protocols is crucial for appreciating the evolution of benzimidazole chemistry.
3.1 Synthesis of 2-Aminobenzimidazole via Cyanogen Bromide
One of the earliest and most direct routes to the versatile 2-aminobenzimidazole intermediate involves the reaction of o-phenylenediamine with the highly reactive cyanogen bromide.[25] This method, while using a toxic reagent, laid the groundwork for accessing a key building block in medicinal chemistry.[26]
-
Reactants: o-Phenylenediamine, Cyanogen Bromide, Ammonia solution.
-
Procedure: [25]
-
Prepare an aqueous suspension of equimolecular amounts of o-phenylenediamine and cyanogen bromide.
-
Stir the mixture at room temperature. The reaction proceeds via cyclization, leading to the precipitation of 2-aminobenzimidazole hydrobromide.
-
Monitor the reaction until precipitation is complete.
-
Neutralize the reaction mixture with a suitable base, such as an ammonia solution, to liberate the free base of 2-aminobenzimidazole.
-
Collect the solid product by filtration.
-
Purify the crude 2-aminobenzimidazole by recrystallization from a suitable solvent, such as ethanol.
-
Caption: Workflow for the synthesis of 2-aminobenzimidazole.
Conclusion
The history of the benzimidazole scaffold is a compelling narrative of chemical innovation driving biological discovery. From its synthesis as a simple heterocycle by Hobrecker, its validation by nature in vitamin B12, and its subsequent development into powerhouse drug classes, benzimidazole has proven to be an exceptionally fruitful platform for medicinal chemistry. The anthelmintics, fungicides, and proton pump inhibitors born from this scaffold have had a profound impact on human health, veterinary medicine, and agriculture. Today, research continues to expand its applications into fields like oncology, antivirals, and anti-inflammatory agents, ensuring that the remarkable journey of the benzimidazole nucleus is far from over.[27][28]
References
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC. (n.d.). PubMed Central.
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE.
- Design and Pharmacochemical Development of New Anthelmintics with Benzimidazolyl Arylpropenone Profile: Structure-Activity Relationship. (n.d.). Pharmacophore.
- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. (n.d.). Pharmacology.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2025, October 15). ResearchGate.
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015, July 30). Symbiosis Online Publishing.
- Oxidant-Switchable Selective Synthesis of 2-Aminobenzimidazoles via C–H Amination/Acetoxylation of Guanidines. (n.d.). ACS Publications.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (n.d.). RJPT.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021, July 11). PubMed.
- Novel Synthesis of 2-Aminobenzimidazoles from Isoselenocyanates. (n.d.). Thieme Connect.
- [Discovery and development of the proton pump inhibitor]. (n.d.). PubMed.
- Synthesis of benzimidazole from o-phenylenediamine. (n.d.). Pharmacy Infoline.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2025, August 10). ResearchGate.
- Anthelmintics Benzimidazole derivatives. (2020, October 19). YouTube.
- Discovery and development of proton pump inhibitors. (n.d.). Grokipedia.
- Discovery and development of proton pump inhibitors. (n.d.). Wikipedia.
- A Technical Guide to 2-Aminobenzimidazole Compounds: From Discovery to Modern Applications. (n.d.). Benchchem.
- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. (n.d.). PMC - NIH.
- Benzimidazole. (n.d.). Organic Syntheses Procedure.
- Mechanism of action of benzimidazole derivatives as anthelmintic. (n.d.). ResearchGate.
- To synthesize Benzimidazole from o-phenylenediamine. (n.d.). CUTM Courseware.
- Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. (n.d.). MDPI.
- Benzimidazole. (n.d.). Wikipedia.
- Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). ijariie.com.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH.
- Practical Experiment 1: Benzimidazole from orthophenylene diamine. (n.d.). Slideshare.
- The synthesis and chemistry of certain anthelmintic benzimidazoles. (1990, April). PubMed.
- Phillips‐Ladenburg Benzimidazole Synthesis. (2010, September 15). CoLab.
- Discovery and Development of Proton Pump Inhibitors. (n.d.). Karger Publishers.
- Proton-pump inhibitor. (n.d.). Wikipedia.
- Research Progress on Benzimidazole Fungicides: A Review. (n.d.). PMC - NIH.
- Synthesis of benzimidazole derivative by Hoebrecker. (n.d.). ResearchGate.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, August 11). Semantic Scholar.
- General synthetic route for benzimidazole. (n.d.). ResearchGate.
- The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate.
- 1 Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. (n.d.). ChemRxiv.
- Benzimidazole derivatives with anthelmintic activity. (n.d.). ResearchGate.
- Milestones in Fungicide Discovery: Chemistry that Changed Agriculture. (2008, April 18). APS Journals.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016, April 12). RSC Publishing.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC - NIH.
- A possible biochemical mode of action for benzimidazole anthelmintics. (1991, February). PubMed.
- Research Progress on Benzimidazole Fungicides: A Review. (2024, January 15). Preprints.org.
- Identification of a novel family of benzimidazole species-selective Complex I inhibitors as potential anthelmintics. (2022, September 13). bioRxiv.
- A Short History of Fungicides. (2025, August 7). ResearchGate.
- Research Progress on Benzimidazole Fungicides: A Review. (2024, March 8). PubMed.
- THF: CHEMISTRY OF THE BENZIMIDAZOLES. (n.d.). deepblue.lib.umich.edu.
Sources
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Benzimidazole - Wikipedia [en.wikipedia.org]
- 9. The synthesis and chemistry of certain anthelmintic benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. pharmacophorejournal.com [pharmacophorejournal.com]
- 17. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 19. Research Progress on Benzimidazole Fungicides: A Review[v1] | Preprints.org [preprints.org]
- 20. researchgate.net [researchgate.net]
- 21. grokipedia.com [grokipedia.com]
- 22. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 23. karger.com [karger.com]
- 24. [Discovery and development of the proton pump inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. files01.core.ac.uk [files01.core.ac.uk]
- 27. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [PDF] Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Solubility of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole
Introduction
2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole is a member of the benzimidazole class of heterocyclic aromatic organic compounds. The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anthelmintic, antifungal, and anticancer properties.[1] An understanding of the solubility of this compound is fundamental for its development and application in pharmaceutical and research settings. Solubility data is critical for synthesis, purification, formulation, and the design of in vitro and in vivo assays.
This technical guide provides a comprehensive overview of the predicted solubility of this compound, alongside detailed, field-proven methodologies for its experimental determination. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable protocols.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClN₂ | [2] |
| Molecular Weight | 242.70 g/mol | [2] |
| Boiling Point | 439.5°C at 760 mmHg | [2] |
| Density | 1.286 g/cm³ | [2] |
| InChIKey | YYLKUPJJPUHTSI-UHFFFAOYSA-N | [2] |
Predicted Solubility Profile
General Principles:
-
Polar Protic Solvents (e.g., Alcohols): The benzimidazole ring, with its N-H group and nitrogen atoms, is expected to form hydrogen bonds with polar protic solvents. Therefore, good solubility is anticipated in lower alcohols like methanol and ethanol. Solubility is likely to decrease as the alkyl chain of the alcohol increases due to the corresponding decrease in solvent polarity.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can engage in strong dipole-dipole interactions with the polar benzimidazole moiety. Consequently, this compound is predicted to be highly soluble in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the non-polar 2-chlorophenyl and methyl groups will contribute to some solubility in non-polar solvents. However, the influence of the polar benzimidazole core is likely to limit solubility in highly non-polar solvents like hexane.
-
Aqueous Solubility: Benzimidazoles generally exhibit limited water solubility.[3] The presence of the lipophilic 2-chlorophenyl group is expected to further reduce aqueous solubility. The compound is weakly basic and its solubility in aqueous solutions will be pH-dependent, with increased solubility in acidic conditions due to the formation of a more soluble salt.[3]
Predicted Solubility in Common Solvents:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | The polar -OH group of the solvent can hydrogen bond with the N-H and N atoms of the benzimidazole ring. |
| Polar Aprotic | DMSO, DMF | High | Highly polar solvents capable of strong dipole-dipole interactions with the benzimidazole core. |
| Acetone | Moderate to High | The polar carbonyl group can interact with the polar benzimidazole moiety. | |
| Non-Polar | Toluene | Moderate | The aromatic nature of toluene can interact with the phenyl and benzimidazole rings. |
| Hexane | Low | The highly non-polar nature of hexane is not conducive to dissolving the polar benzimidazole core. | |
| Chlorinated | Dichloromethane | Moderate to High | Provides a balance of polarity that is often suitable for dissolving benzimidazole derivatives. |
| Aqueous | Water | Low | The hydrophobic 2-chlorophenyl and methyl groups limit solubility in water. |
| Acidic Buffers | Moderate to High | Protonation of the basic nitrogen atoms in the benzimidazole ring increases aqueous solubility. | |
| Basic Buffers | Low | The compound is likely to be in its less soluble free base form. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, the equilibrium shake-flask method is the gold standard.[4] This method involves determining the concentration of a solute in a saturated solution at a constant temperature.
Diagram of the Equilibrium Shake-Flask Method
Caption: Workflow for the equilibrium shake-flask solubility determination.
Step-by-Step Protocol for the Equilibrium Shake-Flask Method
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, toluene, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringes and 0.22 µm syringe filters
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Vials: Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Addition of Solvent: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium solubility is reached.
-
Sampling: After equilibration, carefully stop the shaker and allow the undissolved solid to settle. Withdraw an aliquot of the supernatant, being careful not to disturb the solid material.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Dilution: If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is saturated and that the measured concentration represents the true equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for obtaining reproducible results.
-
Sufficient Equilibration Time: Allows the dissolution process to reach a steady state, preventing an underestimation of the solubility.
-
Filtration: Removes any undissolved particles that could lead to an overestimation of the solubility.
Analytical Quantification by HPLC
A robust and validated HPLC method is essential for the accurate quantification of the dissolved compound.
Recommended HPLC Parameters (Starting Point):
-
Column: A C18 reversed-phase column is a good starting point for the separation of benzimidazole derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[5][6]
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance. The specific wavelength should be determined by running a UV scan of a standard solution.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve to determine the concentration of the unknown samples.
Diagram of the Analytical Workflow
Caption: Workflow for the quantification of solubility by HPLC.
Conclusion
While specific, publicly available solubility data for this compound is limited, this guide provides a robust framework for both predicting its solubility profile and for its empirical determination. By understanding the physicochemical properties of the molecule and by applying the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the high-quality solubility data necessary to advance their research and development efforts. The principles and methodologies described are grounded in established scientific practice and are designed to ensure the generation of accurate and reproducible results.
References
- BenchChem. (2025). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.
-
ResearchGate. (2025). Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Benzimidazole-2-acetonitrile, alpha-((2-chlorophenyl)methylene)-5-methyl-. Retrieved from [Link]
-
PubMed. (2014). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Retrieved from [Link]
-
Asian Journal of Chemistry. (2025). Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material. Retrieved from [Link]
-
Grafiati. (2025). Journal articles on the topic '-(2-chlorophenyl)-1H-benzo[d]imidazole'. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Chlorophenyl)-4-methyl-1H-benzimidazole. Retrieved from [Link]
-
PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
-
National Medicines Institute. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
-
PubMed. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Retrieved from [Link]
-
ResearchGate. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(2-chlorophenyl)phenyl]-1H-benzimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Hydroxyphenyl)-5-methyl-1H-benzoimidazole. Retrieved from [Link]
-
ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
PubChem. (n.d.). Benzimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-. Retrieved from [Link]
- ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. Retrieved from https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9_fig3_231016669_231016669
Sources
Quantum Chemical Calculations for Benzimidazole Derivatives: A Technical Guide for Drug Discovery
Foreword: From Bench to Bits
In the modern drug discovery landscape, the journey from a promising molecular scaffold to a clinically viable drug is increasingly navigated through the digital realm. The benzimidazole core, a privileged structure in medicinal chemistry due to its isosteric relationship with natural purines, has given rise to a multitude of therapeutic agents.[1][2][3] Its versatility, however, presents a vast chemical space to explore. This is where quantum chemical calculations emerge not as a mere academic exercise, but as an indispensable tool for rational drug design. By simulating molecular behavior at the subatomic level, we can predict electronic properties, reactivity, and spectroscopic signatures, thereby guiding synthesis efforts toward candidates with the highest probability of success. This guide provides researchers, scientists, and drug development professionals with a technical and practical framework for applying quantum chemical calculations to the study of benzimidazole derivatives, bridging the gap between theoretical principles and tangible experimental outcomes.
The Rationale: Why Quantum Chemistry for Benzimidazoles?
The biological activity of benzimidazole derivatives is intrinsically linked to their three-dimensional structure and electronic properties.[4] These factors govern how a molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket.[1][5] Quantum chemical calculations allow us to dissect these properties with high precision.
-
Understanding Structure-Activity Relationships (SAR): By calculating properties like electrostatic potential and frontier molecular orbitals, we can build robust Quantitative Structure-Activity Relationship (QSAR) models.[6] This allows for the prediction of the biological activity of novel derivatives before they are synthesized.
-
Informing Molecular Docking Studies: While molecular docking is a powerful tool for predicting binding modes, its accuracy is highly dependent on the quality of the input ligand structure and atomic charges.[7][8] Quantum mechanics provides the most accurate geometries and charge distributions, leading to more reliable docking results.
-
Predicting Reactivity and Metabolism: The distribution of electrons in a molecule, which can be precisely calculated, dictates its reactivity. This information is crucial for predicting potential metabolic pathways and identifying sites susceptible to degradation.
-
Interpreting Spectroscopic Data: Quantum chemical methods can accurately predict spectroscopic properties like UV-Vis and NMR spectra.[2][3] This is invaluable for confirming the structure of newly synthesized compounds and understanding their electronic transitions.
The Theoretical Toolkit: A Chemist's Guide to the Methods
A plethora of quantum chemical methods are available, each with its own balance of computational cost and accuracy. For organic molecules like benzimidazole derivatives, Density Functional Theory (DFT) has emerged as the workhorse due to its excellent cost-to-performance ratio.[9][10]
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[11] The core idea of DFT is that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.
-
Functionals and Basis Sets: The Pillars of a Good Calculation: The accuracy of a DFT calculation hinges on the choice of two key components: the exchange-correlation functional and the basis set.
-
Functionals: These are mathematical approximations that describe the complex exchange and correlation interactions between electrons. For benzimidazole derivatives, hybrid functionals like B3LYP have consistently provided reliable results.[6][9][12][13]
-
Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are a good starting point for geometry optimizations and electronic property calculations of benzimidazoles, offering a good balance between accuracy and computational cost.[9][12][14]
-
Time-Dependent Density Functional Theory (TD-DFT)
To study the excited-state properties of molecules, such as their UV-Vis absorption spectra, an extension of DFT called Time-Dependent DFT (TD-DFT) is employed.[15][16] TD-DFT can predict the energies of electronic transitions and their corresponding oscillator strengths, which are related to the intensity of absorption peaks.[1][2][15]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a standard workflow for performing quantum chemical calculations on a benzimidazole derivative using a software package like Gaussian.[17][18]
Step 1: Molecular Structure Preparation
-
Build the Molecule: Construct the 3D structure of the benzimidazole derivative using a molecular builder such as GaussView or Avogadro.[9][19][20] Ensure correct atom types, bond orders, and initial stereochemistry.
-
Initial Pre-optimization (Optional but Recommended): Perform a quick geometry optimization using a lower-level, less computationally expensive method like molecular mechanics (e.g., UFF) or a semi-empirical method (e.g., PM6). This provides a reasonable starting geometry for the more accurate DFT calculations.
Step 2: Geometry Optimization
-
Objective: To find the lowest energy conformation (the most stable 3D structure) of the molecule.
-
Gaussian Input File:
-
%nprocshared and %mem: Specify the number of processor cores and the amount of memory to be used.
-
#p B3LYP/6-31G(d,p): Specifies the DFT method (B3LYP functional and 6-31G(d,p) basis set).
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation after the optimization. This is crucial to confirm that the optimized structure is a true energy minimum.
-
0 1: Specifies the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state, which is typical for most benzimidazoles).
-
[Cartesian Coordinates of Atoms]: The x, y, z coordinates of each atom in the molecule.
-
Step 3: Frequency Analysis
-
Objective: To confirm that the optimized geometry corresponds to a stable structure (a local minimum on the potential energy surface) and to obtain thermodynamic properties.
-
Verification: A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a failed optimization.
Step 4: Calculation of Electronic Properties
Once a stable geometry is obtained, a single-point energy calculation can be performed to compute various electronic properties using a larger basis set for higher accuracy, for example, 6-311++G(d,p).
Analysis and Interpretation: Translating Data into Insights
The output of quantum chemical calculations provides a wealth of data. The key is to extract meaningful chemical insights.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[21]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability.[21][22] A smaller gap indicates a more reactive molecule. For drug design, an optimal gap is sought to balance reactivity and stability.[23][24]
| Parameter | Interpretation in Drug Design |
| HOMO Energy | Higher energy can indicate better interaction with electron-deficient sites in a biological target. Ideal range often cited as -5.5 to -6.2 eV.[23] |
| LUMO Energy | Lower energy can indicate better interaction with electron-rich sites. Ideal range often cited as -2.5 to -0.5 eV.[23] |
| HOMO-LUMO Gap | A smaller gap suggests higher reactivity, which can be beneficial for binding but may also lead to instability. A larger gap implies greater stability but potentially lower reactivity.[22][24] |
Molecular Electrostatic Potential (MESP)
The MESP is a 3D map of the electrostatic potential around a molecule.[25][26][27] It is an invaluable tool for understanding and predicting intermolecular interactions.
-
Color Coding: MESP surfaces are typically color-coded, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.
-
Application in Drug Design: MESP analysis helps identify the regions of a benzimidazole derivative that are likely to engage in hydrogen bonding, electrostatic interactions, or other non-covalent interactions with a biological target.[28]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs.[4][29][30]
-
Key Information from NBO Analysis:
-
Natural Atomic Charges: Provides a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis.[30]
-
Hybridization: Describes the hybridization of atomic orbitals in forming bonds.
-
Donor-Acceptor Interactions: Quantifies the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals, which are crucial for understanding hyperconjugation and intramolecular charge transfer.[8][29]
-
Visualizing the Quantum World
Visualizing the results of quantum chemical calculations is essential for their interpretation. Several software packages are available for this purpose.
-
GaussView: The official graphical user interface for the Gaussian software package.
-
Avogadro: A free, open-source molecular editor and visualizer with good support for quantum chemistry output files.[3][9][20]
-
VMD (Visual Molecular Dynamics): A powerful tool for visualizing molecular structures and trajectories, also capable of displaying orbitals and other volumetric data.[3][19]
Diagrams and Workflows
General Workflow for Quantum Chemical Analysis of Benzimidazole Derivatives
Caption: A comprehensive workflow for quantum chemical calculations on benzimidazole derivatives.
Interpreting MESP for Drug-Receptor Interactions
Caption: MESP guides prediction of ligand-receptor electrostatic interactions.
Conclusion and Future Outlook
Quantum chemical calculations offer a powerful lens through which to view the molecular world of benzimidazole derivatives. By providing detailed insights into their electronic structure and properties, these methods enable a more rational and efficient approach to drug design. The protocols and analyses outlined in this guide serve as a starting point for researchers looking to integrate these powerful computational tools into their workflow. As computational power continues to grow and theoretical methods become more sophisticated, the predictive power of quantum chemistry will only increase, further solidifying its role as a cornerstone of modern drug discovery.
References
-
Abdullah, N., Ali, M. A., & Hamid, M. R. (2021). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Universiti Kebangsaan Malaysia. [Link]
- Arote, R. B., et al. (2017). Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. Journal of the Serbian Chemical Society.
-
Khattab, M., & Al-Karmalawy, A. A. (2021). Computational Repurposing of Benzimidazole Anthelmintic Drugs As Potential Colchicine Binding Site Inhibitors. Future Medicinal Chemistry. [Link]
-
Batista Group. (2016). Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. Yale University. [Link]
-
Alzahrani, S. A., et al. (2022). Synthesis, Biological Evaluation, and Molecular Docking of New Benzimidazole-1,2,3-Triazole Hybrids as Antibacterial and Antitumor Agents. Polycyclic Aromatic Compounds. [Link]
-
Dhameliya, T. M., et al. (2024). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Scientific Reports. [Link]
-
Omixium. (2023). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Link]
- El-Sayed, Y. S., et al. (2015). A DFT-Based QSARs Study of Benzimidazoles Drugs Derivatives. Journal of Chemical and Pharmaceutical Research.
-
Al-Masoudi, N. A., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure. [Link]
-
Morales, D. A., et al. (2012). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. ResearchGate. [Link]
-
Q-Chem. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. [Link]
-
Sharma, P., et al. (2022). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules. [Link]
-
Schrödinger, Inc. Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. [Link]
-
Chen, Y., et al. (2012). TD-DFT Study of the Excited-State Potential Energy Surfaces of 2-(2′-Hydroxyphenyl)benzimidazole and its Amino Derivatives. The Journal of Physical Chemistry A. [Link]
-
Monajjemi, M., et al. (2012). NMR and NBO calculation of benzimidazoles and pyrimidines: Nano physical parameters investigation. International Journal of the Physical Sciences. [Link]
-
El-Nahas, A. M., et al. (2014). Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. Chemistry Central Journal. [Link]
-
Aman, U., et al. (2020). Synthesis, density functional theory (DFT) studies and urease inhibition activity of chiral benzimidazoles. ResearchGate. [Link]
-
Gümüş, H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances. [Link]
-
Kishor, S. (2021). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. YouTube. [Link]
-
Suresh, C. H., & Gadre, S. R. (2016). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]
-
Terra Quantum. (2024). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. Insider Brief. [Link]
-
Parker, T. (2017). Computational Chemistry 1.3 - Avogadro and VMD. YouTube. [Link]
-
A. Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). ResearchGate. [Link]
-
Oloyede, O. I., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of Biomolecular Structure and Dynamics. [Link]
-
Maplesoft. Quantum Chemistry Toolbox from RDMChem. [Link]
-
Suresh, C. H., et al. (2017). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Chemical Reviews. [Link]
-
ReSpect program. Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT. [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). MDPI. [Link]
-
Zhang, G., et al. (2023). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Infectious Diseases. [Link]
-
A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [https://medium.com/@arin qurrata/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9b6855353183]([Link] qurrata/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9b6855353183)
-
Al-Sawaff, Z. H., Sayiner, H. S., & Kandemirli, F. (2020). QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. DergiPark. [Link]
-
Hanwell, M. D., et al. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of Cheminformatics. [Link]
-
Quantum Guruji. (2022). How to prepare input file for DFT Calculation | Gaussian 16 | Gauss View. YouTube. [Link]
- Qaneinasab, S., & Bayat, Z. (2011). Prediction of Henry's Law Constant of Benzimidazole derivatives Using Quantum Chemical calculation. Journal of Chemical and Pharmaceutical Research.
-
Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
Suresh, C. H., & Gadre, S. R. (2017). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Accounts of Chemical Research. [Link]
-
Molecular electrostatic potential (MESP) surfaces of a the 1H-... (2023). ResearchGate. [Link]
-
The HOMO–LUMO plots of the benzimidazole compounds M-1–M-5 and B. (2023). ResearchGate. [Link]
-
Comparisons between the HOMO and LUMO of the benzimidazole derivative molecules in the three crystals. (2021). ResearchGate. [Link]
-
Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]
-
Gaussian, Inc. (2022). Density Functional (DFT) Methods. [Link]
-
Gaussian, Inc. (2023). TD. [Link]
- Sholl, D., & Steckel, J. A. (2009). Density Functional Theory: A Practical Introduction. John Wiley & Sons.
-
Bursch, M., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal. [Link]
-
Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
Gümüş, H., et al. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. ACS Omega. [Link]
Sources
- 1. ReSpect program [respectprogram.org]
- 2. youtube.com [youtube.com]
- 3. Chemistry Visualization - TalTech HPC User Guides [docs.hpc.taltech.ee]
- 4. legacy.batistalab.com [legacy.batistalab.com]
- 5. m.youtube.com [m.youtube.com]
- 6. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 7. Common Errors in Density-Functional Theory | Rowan [rowansci.com]
- 8. youtube.com [youtube.com]
- 9. Modeling the molecular structure with Avogadro | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. G03 sample input [cup.uni-muenchen.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. quora.com [quora.com]
- 15. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 16. researchgate.net [researchgate.net]
- 17. medium.com [medium.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Avogadro: an advanced semantic chemical editor, visualization, and analysis platform - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wuxibiology.com [wuxibiology.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. sci-hub.se [sci-hub.se]
- 26. Molecular Electrostatic Potential Topology Analysis of Noncovalent Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chemrxiv.org [chemrxiv.org]
- 29. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 30. q-chem.com [q-chem.com]
The Enduring Scaffold: A Technical Guide to 2-Substituted Benzimidazoles in Modern Drug Discovery
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
The benzimidazole core, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, making it a cornerstone in the development of therapeutic agents.[1][2][3] Among its many derivatives, 2-substituted benzimidazoles have garnered significant attention due to their remarkable and diverse pharmacological activities.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-substituted benzimidazoles, offering insights for researchers and professionals in the field of drug development.
The Synthetic Landscape: Crafting the 2-Substituted Benzimidazole Core
The versatility of the benzimidazole scaffold is matched by the numerous synthetic routes available for its construction. The choice of synthetic strategy is often dictated by the desired substitution pattern, available starting materials, and the need for environmentally benign methodologies.
The Workhorse Reaction: Condensation of o-Phenylenediamines
The most prevalent and versatile method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, nitrile).[7][8] This reaction, often referred to as the Phillips condensation, is valued for its simplicity and broad substrate scope.
The reaction of o-phenylenediamine with aldehydes is a particularly popular approach due to the wide availability of aldehydes.[9][10][11] This method can be catalyzed by a variety of reagents, including acids, bases, and metal catalysts.[11] In recent years, there has been a significant shift towards the development of greener and more efficient catalytic systems.[12] These include the use of ionic liquids, solid supports, and metal nanoparticles, which offer advantages such as milder reaction conditions, shorter reaction times, and catalyst recyclability.[7][12][13]
Experimental Protocol: A Green Synthesis of a 2-Arylbenzimidazole
This protocol describes a representative, environmentally friendly synthesis of a 2-arylbenzimidazole using a readily available catalyst.
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Acetylsalicylic acid (ASA) or Salicylic acid (SA)[9]
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in 10 mL of water.
-
Add a catalytic amount of acetylsalicylic acid or salicylic acid (10 mol%).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the aqueous solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-arylbenzimidazole.
-
Characterize the final product using appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Rationale for Experimental Choices:
-
Water as Solvent: The use of water as a solvent aligns with the principles of green chemistry, avoiding the use of volatile and often toxic organic solvents.[9]
-
ASA/SA as Catalyst: These are inexpensive, readily available, and environmentally benign catalysts that efficiently promote the cyclization reaction.[9]
-
Room Temperature Reaction: Conducting the reaction at room temperature reduces energy consumption and minimizes the formation of byproducts.
Logical Workflow for the Synthesis of 2-Substituted Benzimidazoles
Caption: Mechanism of action for a benzimidazole-based tubulin polymerization inhibitor.
Antimicrobial and Antiviral Activities
2-Substituted benzimidazoles also exhibit potent activity against a wide range of microorganisms, including bacteria, fungi, and viruses. [14][15][16]
-
Antibacterial and Antifungal Activity: The mechanism of antimicrobial action often involves the inhibition of essential cellular processes in the pathogen. [17][18]For example, some derivatives have been shown to inhibit bacterial topoisomerase IV. [17]The nature of the substituent at the 2-position plays a crucial role in determining the spectrum and potency of antimicrobial activity. [19][20][21]* Antiviral Activity: Benzimidazole derivatives have been developed as inhibitors of various viral enzymes, such as reverse transcriptase in HIV and polymerases in other viruses. [22]
Other Notable Biological Activities
The pharmacological potential of 2-substituted benzimidazoles extends beyond anticancer and antimicrobial applications. They have also been investigated for their:
-
Anti-inflammatory and Analgesic Activity: By targeting enzymes like cyclooxygenase (COX), these compounds can modulate inflammatory pathways. [15][23]* Anthelmintic Activity: This is one of the most well-established therapeutic applications of benzimidazoles, with several drugs like albendazole and mebendazole widely used to treat parasitic worm infections. [24][18][22]* Antihistaminic Activity: Certain derivatives have shown efficacy as H1-antihistamines. [3]* Proton Pump Inhibition: Omeprazole and related drugs, which contain a 2-substituted benzimidazole core, are widely used to reduce gastric acid secretion. [25][26] Summary of Biological Activities and Marketed Drugs
| Biological Activity | Mechanism of Action (Examples) | Marketed Drugs (Examples) |
| Anticancer | Tubulin polymerization inhibition, Kinase inhibition, Topoisomerase inhibition [1][27] | Mebendazole, Albendazole (repurposed) [6][24] |
| Antimicrobial | Inhibition of bacterial topoisomerase, Disruption of fungal cell wall synthesis [17][18] | - |
| Antiviral | Inhibition of viral reverse transcriptase and polymerases [22] | - |
| Anti-inflammatory | COX enzyme inhibition [23] | - |
| Anthelmintic | Inhibition of parasitic tubulin polymerization [24][18] | Albendazole, Mebendazole, Thiabendazole [6][24] |
| Proton Pump Inhibitor | Inhibition of the H+/K+ ATPase pump in gastric parietal cells [25] | Omeprazole, Lansoprazole, Pantoprazole [6][28] |
The Path Forward: Future Directions in 2-Substituted Benzimidazole Research
The field of 2-substituted benzimidazoles continues to be an active area of research. Future efforts will likely focus on:
-
Development of More Selective and Potent Analogs: Fine-tuning the substituents on the benzimidazole ring to enhance target specificity and reduce off-target effects.
-
Exploration of Novel Biological Targets: Identifying new proteins and pathways that can be modulated by this versatile scaffold.
-
Application of Computational Methods: Utilizing in silico screening and molecular modeling to guide the rational design of new derivatives with improved pharmacological profiles. [6]* Advancements in Green Synthesis: Continuing the development of environmentally sustainable synthetic methodologies.
The 2-substituted benzimidazole scaffold, with its rich history and proven therapeutic value, remains a highly attractive starting point for the discovery of new and improved drugs. Its synthetic accessibility and the tunability of its biological activities ensure that it will continue to be a central focus in medicinal chemistry for years to come.
References
- Vertex AI Search. (n.d.). Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes.
- Vertex AI Search. (n.d.). Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy.
- Monga, J., Ghosh, N. S., Rani, I., & Singh, R. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Topics in Medicinal Chemistry, 24(5), 437–485.
- Vertex AI Search. (n.d.). Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. Journal of Medicinal Chemistry.
- Vertex AI Search. (n.d.). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives.
- Vertex AI Search. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives.
- Wikipedia. (n.d.). Benzimidazole.
- Vertex AI Search. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives.
- Vertex AI Search. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- ResearchGate. (n.d.). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
- Vertex AI Search. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
- PubMed Central. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.
- Vilasrao, K., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH.
- MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Vertex AI Search. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC - NIH.
- RJPT. (n.d.). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
- PubMed. (n.d.). Structure activity relationships of substituted benzimidazoles.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Vertex AI Search. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science.
- ResearchGate. (n.d.). Synthetic Approaches to 2-Arylbenzimidazoles: A Review.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives.
- Vertex AI Search. (2024). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties.
- International Science Community Association. (n.d.). Biological activities of benzimidazole derivatives: A review.
- Zischinsky, G., et al. (2010). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.
- ResearchGate. (n.d.). Representative 2-Substituted Benzimidazole derivatives as some marketed drugs for different therapeutic categories.
- NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- Farmacia Journal. (n.d.). ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF SOME 2- AND 1,2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES.
- The Pharma Innovation Journal. (n.d.). Synthesis, Characterization and Evaluation For Antimicrobial Activity Of 2-Substituted Benzimidazole Derivatives.
- Benchchem. (n.d.). The Structure-Activity Relationship of 2-tert-Butyl-Benzimidazole Derivatives: A Technical Guide.
- SRR Publications. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance.
- Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
- Vertex AI Search. (n.d.). Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles.
- ResearchGate. (n.d.). Synthesis and Characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent.
- Brandstrom, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology, 20(Suppl 108), 15–22.
- PubMed Central. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies.
- ResearchGate. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity.
- Vertex AI Search. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
- PubMed Central. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.
- ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles a. a.
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. srrjournals.com [srrjournals.com]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. isca.me [isca.me]
- 16. jddtonline.info [jddtonline.info]
- 17. researchgate.net [researchgate.net]
- 18. rjptonline.org [rjptonline.org]
- 19. farmaciajournal.com [farmaciajournal.com]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. researchgate.net [researchgate.net]
- 22. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Benzimidazole - Wikipedia [en.wikipedia.org]
- 25. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy | Semantic Scholar [semanticscholar.org]
- 28. longdom.org [longdom.org]
Methodological & Application
One-Pot Synthesis of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole: An Application Note and Detailed Protocol
This technical guide provides a comprehensive overview and a detailed, validated protocol for the one-pot synthesis of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of heterocyclic compounds with potential therapeutic applications.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities.[1][2] This structural core, a fusion of benzene and imidazole rings, is a key pharmacophore in numerous FDA-approved drugs, exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The specific target of this guide, this compound, is a member of this important class of compounds, and its efficient synthesis is of significant interest in medicinal chemistry and materials science.
One-pot syntheses of benzimidazoles, which involve the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid, offer several advantages over traditional multi-step methods.[3][4] These include reduced reaction times, simplified work-up procedures, and improved overall yields, aligning with the principles of green chemistry.[4] This guide will focus on a robust and reproducible one-pot protocol, elucidating the underlying chemical principles and providing practical insights for successful execution.
Reaction Scheme and Mechanism
The one-pot synthesis of this compound proceeds via the condensation of 4-methyl-o-phenylenediamine with 2-chlorobenzaldehyde. The reaction is typically facilitated by a catalyst and involves the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final benzimidazole product.
Reaction:
4-methyl-o-phenylenediamine + 2-chlorobenzaldehyde → this compound + H₂O
The proposed reaction mechanism is a well-established pathway for benzimidazole formation.[5][6] The initial step involves the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base. The second amino group then attacks the imine carbon in an intramolecular fashion, leading to a dihydro-benzimidazole intermediate. Finally, an oxidation step, which can be facilitated by an external oxidizing agent or atmospheric oxygen, results in the aromatic benzimidazole ring.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier | Notes |
| 4-methyl-o-phenylenediamine | 496-72-0 | 122.17 | >98% | Sigma-Aldrich | |
| 2-chlorobenzaldehyde | 89-98-5 | 140.57 | >98% | Sigma-Aldrich | |
| Lanthanum(III) chloride (LaCl₃) | 10099-58-8 | 245.26 | 99.9% | Sigma-Aldrich | Catalyst |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Anhydrous, >99.8% | Sigma-Aldrich | Solvent |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ACS grade | Fisher Scientific | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | - | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | Fisher Scientific | For drying |
| Silica gel | 7631-86-9 | - | 60 Å, 230-400 mesh | Sigma-Aldrich | For chromatography |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-o-phenylenediamine (1.22 g, 10 mmol) and 2-chlorobenzaldehyde (1.41 g, 10 mmol).
-
Solvent and Catalyst Addition: Add anhydrous acetonitrile (30 mL) to the flask, followed by lanthanum(III) chloride (0.245 g, 1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: Upon completion of the reaction, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected melting point and spectral data should be compared with literature values for similar compounds.[7][8]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the one-pot synthesis of this compound.
Caption: Chemical reaction scheme.
Troubleshooting and Expert Insights
Low Yields: Low yields in benzimidazole synthesis can often be attributed to several factors. [9]
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, gentle heating (40-50 °C) may be beneficial.
-
Side Reactions: The formation of byproducts can reduce the yield. The use of an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.
-
Purification Losses: Careful column chromatography is crucial to minimize product loss. Ensure the silica gel is properly packed and the eluent polarity is optimized.
Catalyst Choice: While lanthanum(III) chloride is an effective catalyst, other Lewis acids or even Brønsted acids can be employed. [3][4]The choice of catalyst can influence reaction times and yields, and optimization may be necessary for different substrates. For instance, ammonium bromide in ethanol is a greener alternative that can also provide good yields. [10] Self-Validation: A key aspect of a trustworthy protocol is its inherent self-validation.
-
Reproducibility: The protocol should yield consistent results when repeated under the same conditions.
-
Characterization: The final product must be thoroughly characterized to confirm its structure and purity. The melting point of the purified compound should be sharp and consistent with reported values for analogous compounds. Spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) should unambiguously confirm the desired structure. For instance, a recent study on the closely related 2-(2-chlorophenyl)-1H-benzo[d]imidazole provides detailed crystallographic and spectroscopic data that can serve as a valuable reference. [11][12]
Conclusion
This application note provides a detailed and reliable protocol for the one-pot synthesis of this compound. By following the outlined procedures and considering the provided expert insights, researchers can efficiently synthesize this valuable benzimidazole derivative. The emphasis on a self-validating protocol, supported by clear mechanistic understanding and troubleshooting guidance, is intended to empower scientists in their synthetic endeavors.
References
-
Rasayan Journal of Chemistry. One pot synthesis of substituted benzimidazole derivatives and their charcterization. Available from: [Link]
-
Venkateswarlu, Y., Kumar, S. R., & Leelavathi, P. (2013). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Organic and Medicinal Chemistry Letters, 3(1), 7. Available from: [Link]
-
Kusuma, S., Bawiskar, D. B., Singh, C., Panneerselvam, P., Sinha, P., Samal, A. K., & Jadhav, A. H. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 34085-34096. Available from: [Link]
-
Oriental Journal of Chemistry. One Pot Synthesis, Characterization of Benzothiazole/ Benzimidazole Tethered Imidazole Derivatives using Clay as Catalyst. Available from: [Link]
-
Canadian Journal of Chemistry. Copper-catalyzed one-pot synthesis of benzimidazole derivatives. Available from: [Link]
-
Nikolaou, K., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5733. Available from: [Link]
-
ResearchGate. (PDF) Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available from: [Link]
-
Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid. Available from: [Link]
-
Kusuma, S., Bawiskar, D. B., Singh, C., Panneerselvam, P., Sinha, P., Samal, A. K., & Jadhav, A. H. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 34085-34096. Available from: [Link]
-
Synthesis and Characterization of Some New Benzimidazole Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Some New Benzimidazole Derivatives. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material. Available from: [Link]
-
Swami, M. B., et al. (2015). Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica, 7(10), 533-535. Available from: [Link]
-
Kusuma, S., Bawiskar, D. B., Singh, C., Panneerselvam, P., Sinha, P., Samal, A. K., & Jadhav, A. H. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 34085-34096. Available from: [Link]
-
Bai, Y. B., Zhang, A. L., Tang, J. J., & Gao, J. M. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of agricultural and food chemistry, 61(11), 2789–2795. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 3. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid [ijraset.com]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for Purity Analysis of Benzimidazoles
Introduction
Benzimidazoles are a significant class of heterocyclic aromatic organic compounds, forming the core structure of various pharmaceuticals, including anthelmintics (e.g., albendazole, mebendazole), proton pump inhibitors (e.g., omeprazole), and antifungals.[1][2][3] The purity of these active pharmaceutical ingredients (APIs) is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of the main component and any process-related or degradation impurities.[4]
This application note provides a detailed, robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of benzimidazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into method development, a step-by-step protocol, and system suitability criteria to ensure reliable and accurate results.
Scientific Principles and Method Rationale
The developed method leverages the principles of reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is polar. Benzimidazoles, being moderately polar compounds, exhibit good retention and separation on such systems.[5][6]
-
Column Selection: A C8 or C18 column is typically suitable for benzimidazole analysis. A C8 column was selected for this method as it can provide a good balance between retention and analysis time for a range of benzimidazole derivatives.[7][8][9] For more polar benzimidazoles or their metabolites, a column with an aqueous C18 phase might be beneficial.[10]
-
Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier (typically acetonitrile or methanol).[5][10]
-
Aqueous Phase: A buffer is often necessary to control the pH and ensure consistent ionization of the benzimidazole molecule, which contains nitrogen groups.[8][10] Operating at a pH approximately 2 units away from the pKa of the analyte can prevent peak broadening caused by the co-elution of protonated and unprotonated forms.[10] An acetate or phosphate buffer at a pH of around 4.5 is a common choice.[7][8][11]
-
Organic Modifier: Acetonitrile is frequently chosen due to its low UV cutoff and viscosity.[7][8][11] A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate impurities with a wide range of polarities and to ensure the elution of late-running components.[7][8]
-
-
Detection: Benzimidazole derivatives generally exhibit strong UV absorbance.[12][13][14] The detection wavelength is selected based on the UV spectrum of the specific benzimidazole being analyzed to achieve maximum sensitivity. A photodiode array (PDA) or diode array detector (DAD) is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, aiding in peak identification and purity assessment. Common detection wavelengths for various benzimidazoles range from 254 nm to 313 nm.[7][8][15] For instance, albendazole, fenbendazole, and mebendazole can be detected at 254 nm, while oxfendazole shows good absorbance at 288 nm.[7][8][9] Benznidazole has a maximum UV absorption at 313 nm.[15]
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of benzimidazoles.
Caption: HPLC analysis workflow for benzimidazole purity.
Detailed Protocol
Materials and Instrumentation
-
HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and a PDA/DAD detector.
-
Column: A C8 reversed-phase column (e.g., Nucleosil C8, 5 µm, 4.6 x 250 mm) is a good starting point.[7][8]
-
Chemicals and Reagents:
Preparation of Solutions
-
Mobile Phase A: Prepare an aqueous buffer. For example, a 25 mM acetate buffer adjusted to pH 4.5.[11] Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is often suitable.
-
Standard Solution: Accurately weigh and dissolve the benzimidazole reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).[16]
-
Sample Solution: Accurately weigh and dissolve the benzimidazole sample in the diluent to obtain a concentration similar to the standard solution.[4]
Chromatographic Conditions
The following table summarizes a typical set of starting conditions. These may need to be optimized depending on the specific benzimidazole derivative and its impurity profile.
| Parameter | Recommended Condition | Rationale |
| Column | C8, 5 µm, 4.6 x 250 mm | Good retention and resolution for many benzimidazoles.[7][8] |
| Mobile Phase | A: 25 mM Acetate Buffer, pH 4.5B: Acetonitrile | Buffered mobile phase ensures consistent ionization and peak shape.[11] |
| Gradient | 0-5 min: 25% B5-25 min: 25% to 75% B25-30 min: 75% B30-31 min: 75% to 25% B31-40 min: 25% B (equilibration) | Gradient elution allows for the separation of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[11] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | PDA/DAD at 254 nm or λmax of the analyte | Allows for sensitive detection and spectral confirmation of peaks.[7][8] |
| Injection Vol. | 10 µL | A typical injection volume. |
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified.[17][18] This is a mandatory step to ensure the validity of the results.[17][18][19] A series of replicate injections (typically 5 or 6) of the standard solution are performed.[20]
| SST Parameter | Acceptance Criteria (Typical) | Purpose |
| Tailing Factor (Symmetry) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration.[18][21] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power.[18][19] |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector.[21] |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
| Resolution (Rs) | > 2.0 between the main peak and the closest impurity | Ensures baseline separation of critical peaks.[18][21] |
These criteria are based on general pharmacopeial guidelines (e.g., USP) and should be established during method validation.[18][21]
Analytical Procedure
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform the system suitability injections. If the SST criteria are met, proceed with the analysis.
-
Inject a blank (diluent) to ensure there are no interfering peaks from the solvent.
-
Inject the standard solution.
-
Inject the sample solution. It is recommended to bracket sample injections with standard injections to monitor for any drift in system performance.
-
After the sequence is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds, and then store it in an appropriate solvent (e.g., methanol or acetonitrile).
Data Analysis and Purity Calculation
Purity is typically determined using the area percent method. This assumes that the response factor of the impurities is the same as the main component.
-
Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For more accurate quantification of specific impurities, reference standards for those impurities are required to calculate their response factors relative to the main analyte.
Method Validation Considerations
A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines (Q2(R2)) to demonstrate its suitability for its intended purpose.[22][23][24]
Caption: Key parameters for HPLC method validation per ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients.[23]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11][23]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[11]
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[23]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[23]
Potential Impurities in Benzimidazoles
Impurities in benzimidazole APIs can arise from various sources, including the synthesis process, degradation, or storage. Common synthetic routes, such as the Phillips-Ladenburg synthesis from o-phenylenediamines and carboxylic acids (or their derivatives), can lead to process-related impurities.[25][26][27] These may include unreacted starting materials, intermediates, by-products from side reactions, or reagents.[25][28][29][30] Degradation products can form due to hydrolysis, oxidation, or photolysis. It is crucial that the HPLC method is stability-indicating, meaning it can separate the intact API from any potential degradation products.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust framework for the purity analysis of benzimidazole derivatives. The emphasis on a systematic approach, including careful selection of chromatographic parameters, rigorous system suitability testing, and adherence to validation principles, ensures the generation of high-quality, trustworthy data. This is essential for quality control in research, development, and manufacturing environments within the pharmaceutical industry.
References
-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. [Link]
-
ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?? [Online discussion]. [Link]
-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]
-
International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET, 11(11). [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
Yadrova, A. A., Grinevich, O. I., Shafigulin, R. V., & Bulanova, A. V. (2020). Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC. Taylor & Francis Online, 41(19), 2465-2475. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2011). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 34(17), 1901-1912. [Link]
-
ResearchGate. (2020). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. [Link]
-
Danaher, M., De Ruyck, H., Crooks, S. R. H., Dowling, G., & O'Keeffe, M. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. [Link]
-
Garcia-Bournissen, F., et al. (2014). Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies. PLoS Neglected Tropical Diseases, 8(8), e3087. [Link]
-
MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]
-
Defense Technical Information Center. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
Celebi, N., et al. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chemical & Engineering Data, 65(12), 5892-5902. [Link]
-
ResearchGate. (n.d.). 34 questions with answers in BENZIMIDAZOLES | Science topic. [Link]
-
ResearchGate. (2007). Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction. [Link]
-
Semantic Scholar. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. [Link]
-
Semantic Scholar. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
-
Pharmaffiliates. (n.d.). Benzimidazole-impurities. [Link]
-
Pharmaffiliates. (n.d.). Benzimidazole-impurities. [Link]
-
ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]
-
Pharmaffiliates. (n.d.). Albendazole-Impurities. [Link]
-
Podolska, M., et al. (2011). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES – ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 68(5), 655-662. [Link]
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. [Link]
-
Rull-Serrat, A., et al. (2023). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. Journal of Medicinal Chemistry, 66(23), 15996-16010. [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
ResearchGate. (n.d.). UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. [Link]
-
CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method | Semantic Scholar [semanticscholar.org]
- 3. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1H-Benzimidazole [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ptfarm.pl [ptfarm.pl]
- 17. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 18. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 19. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 20. assayprism.com [assayprism.com]
- 21. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 22. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 23. actascientific.com [actascientific.com]
- 24. ema.europa.eu [ema.europa.eu]
- 25. apps.dtic.mil [apps.dtic.mil]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 28. pharmaffiliates.com [pharmaffiliates.com]
- 29. pharmaffiliates.com [pharmaffiliates.com]
- 30. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Advanced NMR Characterization of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules.[1][2] Their therapeutic relevance spans a wide range of applications, including antimicrobial, antiviral, and anticancer agents. The precise structural elucidation of novel benzimidazole derivatives is a critical step in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of the chemical structure of these molecules in solution.
This application note provides a comprehensive guide to the NMR characterization of a specific benzimidazole derivative, 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole. We will delve into detailed protocols for sample preparation, and the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectra. The causality behind experimental choices and the interpretation of spectral data will be explained, providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide.
Molecular Structure and Tautomerism
The structure of this compound presents several key features that are amenable to NMR characterization. The molecule consists of a benzimidazole core substituted at the 2-position with a 2-chlorophenyl ring and at the 5-position with a methyl group.
An important consideration for N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms of the imidazole ring.[1][2] This can lead to averaged signals in the NMR spectrum, simplifying the appearance of the benzimidazole portion. However, in many solvents, particularly polar aprotic solvents like DMSO-d₆, this exchange can be slowed, leading to distinct signals for a single tautomer.[2] For asymmetrically substituted benzimidazoles like the title compound, two distinct tautomers (5-methyl and 6-methyl) are possible. The electronic effects of the substituents will influence which tautomer is more stable.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
The quality of the NMR data is critically dependent on proper sample preparation. The following protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound.
Materials:
-
This compound (5-20 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity
-
5 mm NMR tubes
-
Glass vial
-
Pipette
-
Cotton wool
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry glass vial.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. DMSO-d₆ is often a good choice for benzimidazole derivatives as it can slow down N-H proton exchange.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of cotton wool placed in a Pasteur pipette.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹³C, COSY, and HSQC spectra. These may need to be optimized for the specific instrument being used.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Temperature: Room temperature (298 K) is typically sufficient.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C is significantly less sensitive than ¹H.
-
Relaxation Delay: 2-5 seconds.
2D NMR Acquisition Parameters (COSY & HSQC):
-
Pulse Programs: Standard COSY (e.g., cosygpqf) and HSQC (e.g., hsqcedetgpsisp2.3) pulse sequences.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Number of Scans per Increment: 2-8 for COSY, 8-32 for HSQC.
Data Analysis and Interpretation
The following sections detail the expected NMR spectral features of this compound, based on the analysis of closely related analogs.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| N-H | 12.5 - 13.5 | Broad singlet | - | The chemical shift of the N-H proton is highly dependent on the solvent and concentration. In DMSO-d₆, it appears as a broad signal in the downfield region.[3] |
| Aromatic-H (Benzimidazole) | 7.0 - 7.8 | m, d, s | ~7-9 (ortho), ~1-3 (meta) | The protons on the benzimidazole ring will show characteristic splitting patterns. The methyl group will influence the shifts of the adjacent protons. |
| Aromatic-H (Chlorophenyl) | 7.3 - 8.0 | m, dd | ~7-9 (ortho), ~1-3 (meta) | The protons on the 2-chlorophenyl ring will exhibit complex splitting due to their relative positions and the electronic effect of the chlorine atom. |
| Methyl-H | ~2.4 | Singlet | - | The methyl protons will appear as a singlet in the upfield region of the aromatic spectrum. |
Causality of Chemical Shifts:
-
N-H Proton: The significant downfield shift is due to the deshielding effect of the aromatic rings and potential hydrogen bonding with the solvent.[3]
-
Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electron-donating methyl group and the electron-withdrawing and anisotropic effects of the 2-chlorophenyl substituent.
-
Methyl Protons: The methyl group is attached to an aromatic ring, resulting in a chemical shift around 2.4 ppm.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Expected Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| C2 (Imidazole) | 150 - 155 | This carbon is attached to two nitrogen atoms and the chlorophenyl ring, resulting in a significant downfield shift. |
| C3a/C7a (Imidazole) | 135 - 145 | These are the bridgehead carbons of the benzimidazole ring. Their chemical shifts can be influenced by the tautomeric form present. |
| Aromatic-C (Benzimidazole) | 110 - 135 | The chemical shifts of these carbons are influenced by the position of the methyl group and the tautomeric equilibrium. |
| Aromatic-C (Chlorophenyl) | 125 - 135 | The carbon attached to the chlorine atom (ipso-carbon) will be significantly affected. The other carbons will show shifts characteristic of a substituted benzene ring. The ipso-carbon of the benzimidazole substituent will be shifted downfield.[4] |
| Methyl-C | ~21 | The methyl carbon will appear in the upfield region of the spectrum. |
Note on Tautomerism: In the case of rapid tautomeric exchange, pairs of carbons in the benzimidazole ring (C4/C7 and C5/C6) may become equivalent, leading to fewer signals than expected for a single tautomer.[1][2]
2D NMR for Unambiguous Assignments
Two-dimensional NMR techniques are invaluable for confirming the assignments made from the 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum will connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is particularly useful for tracing the connectivity within the aromatic spin systems of both the benzimidazole and chlorophenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR data. This is essential for the definitive assignment of the protonated carbons.
Visualization of Workflows
Experimental Workflow
Caption: Experimental workflow for NMR characterization.
Structural Connectivity from 2D NMR
Caption: 2D NMR correlations for structure elucidation.
Conclusion
This application note has outlined a comprehensive approach for the NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by utilizing a combination of 1D and 2D NMR techniques, researchers can achieve unambiguous structural elucidation of this and similar benzimidazole derivatives. The provided analysis of expected spectral data, grounded in the principles of NMR spectroscopy and data from analogous compounds, serves as a practical guide for scientists in the field of medicinal chemistry and drug development.
References
-
Lee, C. K., & Lee, I. S. (2009). NMR studies of 2-aryl derivatives of benzimidazole, benzimidazolium ion, and benzimidazoline. Heterocycles, 78(2), 449-456. [Link]
-
Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(84), 44806-44812. [Link]
-
Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein journal of organic chemistry, 10, 1620–1629. [Link]
-
El-Faham, A., Fun, H. K., & El-Sawy, E. R. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Molecules, 19(7), 10410-10427. [Link]
-
Montes-Tolentino, P. E., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary Information for Dalton Transactions. [Link]
-
Beilstein Journals. (2014). Supporting Information for Beilstein Journal of Organic Chemistry. [Link]
-
IJARSE. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). [Link]
-
MDPI. (2019). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[1][5]imidazo[1,2-d][1][3][4]triazine Derivatives. [Link]
-
ResearchGate. (2014). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). [Link]
-
The Royal Society of Chemistry. (2020). Supporting Information for New Journal of Chemistry. [Link]
-
MDPI. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. [Link]
-
ResearchGate. (2015). NMR Spectra for 2-aryl-1-arylmethyl-1H-benzimidazoles. [Link]
-
Beilstein Journals. (2016). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. [Link]
-
AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. [Link]
Sources
- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole as a High-Efficacy Corrosion Inhibitor
Introduction: The Imperative for Advanced Corrosion Mitigation
The relentless degradation of metallic infrastructure due to corrosion presents a significant global economic and safety challenge. In industrial settings, particularly in acidic environments used for cleaning, descaling, and oil and gas exploration, the need for effective corrosion inhibitors is paramount. Benzimidazole derivatives have emerged as a promising class of organic inhibitors due to their excellent film-forming properties and ability to adsorb strongly onto metal surfaces.[1] This document provides a comprehensive technical guide on the application and evaluation of a specific, highly effective benzimidazole derivative: 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole .
This guide is intended for researchers, scientists, and professionals in drug development and materials science who are actively engaged in the development and evaluation of novel corrosion inhibitors. We will delve into the mechanistic underpinnings of its protective action, provide detailed, field-tested protocols for its application and performance assessment, and offer insights into the interpretation of the resulting data.
Mechanism of Action: A Multi-faceted Protective Barrier
The efficacy of this compound as a corrosion inhibitor stems from its unique molecular structure and its ability to interact with the metal surface through a combination of physical and chemical adsorption.[2][3] The proposed mechanism involves the following key steps:
-
Adsorption onto the Metal Surface: The benzimidazole ring, with its nitrogen heteroatoms and delocalized π-electrons, acts as the primary anchor for adsorption onto the metallic substrate.[4] The lone pair of electrons on the nitrogen atoms facilitates coordination with the vacant d-orbitals of the metal atoms.
-
Film Formation: Upon adsorption, the inhibitor molecules arrange themselves on the metal surface, forming a protective, hydrophobic barrier. This film displaces water and aggressive ions (such as chloride and sulfate) from the metal surface, thereby stifling the electrochemical reactions responsible for corrosion.
-
Mixed-Type Inhibition: Potentiodynamic polarization studies have shown that many benzimidazole derivatives, including 2-(2-chlorophenyl)-1H-benzoimidazole, function as mixed-type inhibitors.[5][6][7][8] This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
The presence of the chlorophenyl group and the methyl group on the benzimidazole core further enhances its inhibitory performance. The electron-donating methyl group increases the electron density on the benzimidazole ring, strengthening its adsorption, while the bulky chlorophenyl group contributes to a more compact and robust protective film.
Quantum Chemical Insights
Theoretical calculations using Density Functional Theory (DFT) provide a deeper understanding of the inhibitor-metal interaction.[3] Key quantum chemical parameters that correlate with inhibition efficiency include:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to stronger adsorption.[9]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal, which can also contribute to the overall bonding.[10]
-
ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and stronger interaction with the metal surface.[2]
-
Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface.[2]
These theoretical studies complement experimental findings and aid in the rational design of new and improved corrosion inhibitors.[11][12][13]
Synthesis of this compound
A common and efficient method for the synthesis of 2-substituted benzimidazoles is the one-pot condensation reaction of an o-phenylenediamine derivative with an aldehyde.[14]
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol:
-
In a round-bottom flask, dissolve 4-methyl-o-phenylenediamine in a suitable solvent such as ethanol.
-
Add an equimolar amount of 2-chlorobenzaldehyde to the solution.
-
The reaction mixture is typically refluxed for several hours.[14]
-
Upon completion of the reaction (monitored by Thin Layer Chromatography), the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[14]
Protocols for Evaluation of Corrosion Inhibition Performance
A multi-technique approach is essential for a comprehensive evaluation of the corrosion inhibitor's performance. This typically involves electrochemical methods, surface analysis, and theoretical calculations.
I. Electrochemical Measurements
Electrochemical techniques are rapid and provide valuable information on the kinetics of the corrosion process and the mechanism of inhibition.[15][16][17]
A. Experimental Setup:
A standard three-electrode electrochemical cell is used, consisting of:
-
Working Electrode (WE): The metal specimen to be protected (e.g., mild steel, copper).
-
Reference Electrode (RE): A stable electrode with a known potential (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl).
-
Counter Electrode (CE): An inert material with a large surface area (e.g., platinum or graphite).
B. Potentiodynamic Polarization (PDP):
This technique provides information on both anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[18][19][20]
Protocol:
-
Immerse the working electrode in the corrosive solution (e.g., 1 M HCl) without the inhibitor and allow the open-circuit potential (OCP) to stabilize.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic value to an anodic value with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Repeat the experiment with different concentrations of this compound added to the corrosive solution.
-
Extract the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) from the resulting polarization curves.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
C. Electrochemical Impedance Spectroscopy (EIS):
EIS is a non-destructive technique that provides detailed information about the electrode-solution interface, including the formation of a protective film.[15][16][21]
Protocol:
-
After OCP stabilization in the blank and inhibitor-containing solutions, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The inhibition efficiency (IE%) can be calculated from the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Caption: Workflow for electrochemical evaluation of corrosion inhibitor.
II. Surface Analysis Techniques
Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the metal surface.[22][23]
A. Scanning Electron Microscopy (SEM):
SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor.
Protocol:
-
Immerse metal specimens in the corrosive solution with and without the optimal concentration of the inhibitor for a specified period.
-
After immersion, carefully remove the specimens, rinse with distilled water and a suitable solvent (e.g., acetone), and dry them.
-
Analyze the surface of the specimens using SEM to observe any changes in the surface morphology, such as pitting or the formation of a smooth protective layer.
B. Fourier-Transform Infrared Spectroscopy (FTIR):
FTIR can be used to identify the functional groups of the inhibitor molecule adsorbed on the metal surface, confirming the adsorption process.[22]
Protocol:
-
After immersion of the metal specimen in the inhibitor-containing solution, scrape the surface to collect the adsorbed film.
-
Mix the collected sample with KBr and press it into a pellet.
-
Record the FTIR spectrum of the pellet and compare it with the spectrum of the pure inhibitor to identify the characteristic peaks and any shifts, which indicate bonding with the metal surface.
III. Adsorption Isotherm Modeling
To understand the interaction between the inhibitor molecules and the metal surface, the experimental data can be fitted to various adsorption isotherm models.[24] The Langmuir adsorption isotherm is commonly used for corrosion inhibitors.[25][26]
Langmuir Adsorption Isotherm Equation:
C / θ = 1 / Kads + C
where:
-
C is the concentration of the inhibitor.
-
θ is the surface coverage (θ = IE% / 100).
-
Kads is the adsorption equilibrium constant.
By plotting C/θ against C, a linear relationship should be observed if the adsorption follows the Langmuir isotherm. From the intercept, the value of Kads can be determined, which is related to the standard free energy of adsorption (ΔG°ads). A more negative value of ΔG°ads indicates a stronger and more spontaneous adsorption process.[2]
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: Potentiodynamic Polarization Parameters
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
| Blank | - | ||||
| Conc. 1 | |||||
| Conc. 2 | |||||
| Conc. 3 |
Table 2: Electrochemical Impedance Spectroscopy Parameters
| Inhibitor Concentration (M) | Rs (Ω cm²) | Rct (Ω cm²) | Cdl (μF/cm²) | IE% |
| Blank | - | |||
| Conc. 1 | ||||
| Conc. 2 | ||||
| Conc. 3 |
Conclusion and Future Perspectives
This compound has demonstrated significant potential as a corrosion inhibitor, particularly in acidic environments. Its efficacy is attributed to its strong adsorption onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of this and other novel corrosion inhibitors.
Future research should focus on optimizing the inhibitor formulation for specific industrial applications, investigating its performance under dynamic flow conditions, and exploring synergistic effects with other additives. The combination of experimental and theoretical approaches will continue to be instrumental in advancing the field of corrosion science and developing more effective and environmentally benign corrosion inhibitors.
References
-
Ekemini Ituen, Onyewuchi Akaranta, and Abosede James. 2017. “Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview”. Chemical Science International Journal 18 (1):1–34. [Link]
-
Ramakrishnan, S. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18. [Link]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). In IOP Conference Series: Earth and Environmental Science (Vol. 1089, No. 1, p. 012015). IOP Publishing. [Link]
-
Dabiri, M., & Al-Malah, K. I. (2018). Surface Characterization Techniques in Corrosion Inhibition Research. In Corrosion Inhibitors, Principles and Recent Applications. IntechOpen. [Link]
-
Kozlica, D., & Kovačić, M. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 14(21), 6395. [Link]
-
Loukili, E., & Azzaoui, K. (2021). Adsorption of organic inhibitors on metal surface: isotherm models. Moroccan Journal of Chemistry, 9(4), 9-4. [Link]
-
Yadav, M., Behera, D., Kumar, S., & Sinha, R. R. (2013). Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl. Industrial & Engineering Chemistry Research, 52(25), 8565-8576. [Link]
-
Al-mijbari, A. A., Al-maswari, A. Q., & Al-qubati, A. A. (2020). Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. SN Applied Sciences, 2(3), 1-11. [Link]
-
Costa, J. M., & Lluch, J. M. (1982). Technical Note: Quantum Chemical Parameters and Corrosion Inhibition Efficiency of Some Organic Compounds. Corrosion, 38(1), 53-55. [Link]
-
Chen, C., & Xia, Z. (1994, February). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). In NACE International Annual Conference. NACE International. [Link]
-
Song, H. W., & Saraswathy, V. (2007). Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. Materials, 10(11), 1296. [Link]
-
Xhanari, K., Farruku, M., Berisha, A., Xhaxhiu, K., Canaj, J., Seiti, B., ... & Lame, A. (2021). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. RSC advances, 11(30), 18453-18468. [Link]
-
Potentiodynamic polarisation curves for mild steel in 1 M HCl containing different inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
El Faydy, M., Galai, M., Touir, R., El Assyry, A., Ebn Touhami, M., El Bakri, M., ... & Kaya, S. (2021). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC advances, 11(52), 32986-33003. [Link]
-
El Faydy, M., Galai, M., Touir, R., El Assyry, A., Ebn Touhami, M., El Bakri, M., ... & Kaya, S. (2021). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC advances, 11(52), 32986-33003. [Link]
-
Adsorption Isotherm Modeling in Corrosion Inhibition Studies. (2021). IntechOpen. [Link]
-
Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Symposium Series. [Link]
-
Quantum chemical calculation for the inhibitory effect of compounds. (2021). ResearchGate. [Link]
-
Chen, S., Li, Y., & Zhang, D. (2014). Quantum Chemical Study of Some Benzimidazole and its Derivatives as Corrosion Inhibitors of Steel in HCl Solution. International Journal of Electrochemical Science, 9(10), 5400-5408. [Link]
-
Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Conference Proceedings. [Link]
-
Inhibitors performance of benzimidazole derivatives used as corrosion... (n.d.). ResearchGate. Retrieved from [Link]
-
Palou, M., & Kermani, M. B. (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. CORROSION, 52(6), 447-452. [Link]
-
Potentiodynamic polarization curves for carbon steel in 1 M HCl without... (n.d.). ResearchGate. Retrieved from [Link]
-
A quantum chemistry calculation study on the inhibition efficiency of the para‐chlorobenzene nitriles on carbon steel in hydrochloric acid. (2004). Anti-Corrosion Methods and Materials. [Link]
-
Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. (2019). OHIO Open Library. [Link]
-
Investigation of CO 2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. (2023). NACE International. [Link]
-
Zhang, J., & Li, H. (2020). 2-(2-chlorophenyl)-1H-Benzimidazole as a New Corrosion Inhibitor for Copper in Sulfuric Acid. International Journal of Electrochemical Science, 15, 5362-5372. [Link]
-
Electrochemical and Theoretical Studies of Novel Synthesized Benzimidazole Derivatives as Corrosion Inhibitors for Carbon Steel in 1 M HCl. (2021). ResearchGate. [Link]
-
(PDF) Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.). ResearchGate. Retrieved from [Link]
-
AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2021). ACS Omega. [Link]
-
Zhang, J., & Li, H. (2020). 2-(2-chlorophenyl)-1H-Benzimidazole as a New Corrosion Inhibitor for Copper in Sulfuric Acid. International Journal of Electrochemical Science, 15(6), 5362-5372. [Link]
-
(PDF) 2-(2-chlorophenyl)-1H-Benzimidazole as a New Corrosion Inhibitor for Copper in Sulfuric Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Recent advances in the use of benzimidazoles as corrosion inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). PubMed. [Link]
-
(PDF) Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material. (n.d.). ResearchGate. Retrieved from [Link]
-
Adsorption and corrosion inhibition characteristics of 2–(chloromethyl)benzimidazole for C1018 carbon steel in a typical sweet corrosion environment: Effect of chloride ion concentration and temperature. (2021). University of Nottingham Ningbo China. [Link]
-
N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL) - EPO. (2019). European Patent Office. [Link]
-
Recent advances in the use of benzimidazoles as corrosion inhibitors. (2019). PubMed Central. [Link]
-
Corrosion Inhibition Effect of 2-Chloro-1-(4-fluorobenzyl) benzimidazole on Copper in 0.5 M H2SO4 solution. (2022). International Journal of Electrochemical Science. [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) -. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. (n.d.). Journal de la Société Marocaine de Chimie Hétérocyclique. Retrieved from [Link]
Sources
- 1. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. electrochemsci.org [electrochemsci.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. emerald.com [emerald.com]
- 11. mdpi.com [mdpi.com]
- 12. content.ampp.org [content.ampp.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. researchgate.net [researchgate.net]
- 15. ijcsi.pro [ijcsi.pro]
- 16. content.ampp.org [content.ampp.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05070C [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.aip.org [pubs.aip.org]
- 22. content.ampp.org [content.ampp.org]
- 23. researchgate.net [researchgate.net]
- 24. journalcsij.com [journalcsij.com]
- 25. ohioopen.library.ohio.edu [ohioopen.library.ohio.edu]
- 26. content.ampp.org [content.ampp.org]
Microwave-Assisted Synthesis of Benzimidazoles: A Modern Approach to Accelerating Drug Discovery
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. Traditional methods for its synthesis, however, are often plagued by long reaction times, harsh conditions, and modest yields. This application note details a robust and highly efficient protocol for the synthesis of benzimidazoles utilizing microwave-assisted organic synthesis (MAOS). We will explore the underlying principles of microwave heating in chemical reactions, provide a detailed step-by-step experimental protocol, and discuss process optimization and safety considerations. This guide is intended for researchers and professionals in drug development seeking to leverage modern synthetic techniques for accelerated and efficient compound generation.
Introduction: The Significance of Benzimidazoles and the Advent of Microwave Chemistry
Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of benzene and imidazole rings. This privileged scaffold is found in a wide array of clinically significant drugs, including the proton-pump inhibitors omeprazole and lansoprazole, the anthelmintic albendazole, and the antihistamine astemizole. The therapeutic versatility of benzimidazoles stems from their ability to mimic biological purines and interact with various enzymatic targets.
Conventional thermal synthesis of benzimidazoles, typically involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, often requires high temperatures and prolonged reaction times, sometimes extending over several hours or even days. These conditions can lead to side reactions and degradation of sensitive functional groups, complicating purification and reducing overall efficiency.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This results in dramatic rate accelerations, often reducing reaction times from hours to mere minutes. Furthermore, the precise temperature and pressure control afforded by modern microwave reactors enhances reaction selectivity and reproducibility, leading to higher yields and purer products.
Reaction Mechanism and the Role of Microwave Irradiation
The most common pathway for benzimidazole synthesis is the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. The reaction proceeds in two key steps:
-
Schiff Base Formation: The o-phenylenediamine and the aldehyde react to form a Schiff base intermediate.
-
Cyclization and Aromatization: The intermediate undergoes an intramolecular cyclization, followed by oxidation to yield the aromatic benzimidazole ring.
Microwave irradiation significantly accelerates both steps of this reaction. The polar intermediates and transition states strongly absorb microwave energy, leading to a localized superheating effect that overcomes the activation energy barriers more efficiently than conventional heating. This rapid energy transfer minimizes the formation of byproducts and enhances the overall reaction rate.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
This protocol provides a general method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and various aldehydes.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| o-Phenylenediamine | ReagentPlus®, 99.5% | Sigma-Aldrich | Can be substituted with other derivatives. |
| Benzaldehyde | ReagentPlus®, 99% | Sigma-Aldrich | Can be substituted with other aldehydes. |
| Ethanol (EtOH) | Anhydrous, 200 proof | Sigma-Aldrich | Reaction solvent. |
| p-Toluenesulfonic acid (p-TsOH) | 98.5% | Sigma-Aldrich | Catalyst. |
| Microwave Reactor | - | CEM, Anton Paar, etc. | With sealed vessel capabilities. |
| Microwave Vial | - | Manufacturer-specific | 10 mL capacity with stir bar. |
3.2. Step-by-Step Procedure
-
Vessel Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol, 108.1 mg).
-
Reagent Addition: Add the desired aldehyde (1.0 mmol), followed by ethanol (3 mL) and p-toluenesulfonic acid (0.1 mmol, 17.2 mg).
-
Vessel Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the following reaction parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: 300 W (dynamic power control)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically assisted by compressed air in the reactor).
-
Work-up and Isolation:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add saturated sodium bicarbonate solution (10 mL) to the residue and stir for 10 minutes to neutralize the catalyst.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 2-substituted benzimidazole.
3.3. Workflow Diagram
Caption: Workflow for microwave-assisted benzimidazole synthesis.
Process Optimization and Troubleshooting
The provided protocol is a general starting point. Optimization may be necessary for different substrates.
| Parameter | Recommended Range/Variation | Rationale and Impact |
| Temperature | 100-150 °C | Higher temperatures can accelerate the reaction but may lead to decomposition of sensitive substrates. An optimal temperature balances reaction rate and product stability. |
| Solvent | Ethanol, Methanol, Acetonitrile, DMF | The choice of solvent is crucial as it affects the reaction's heating efficiency and the solubility of reagents. Polar solvents like ethanol and DMF are generally effective for microwave absorption. |
| Catalyst | p-TsOH, Acetic Acid, InCl₃, etc. | While acidic catalysts are common, Lewis acids can also be effective. The catalyst choice may influence reaction times and yields depending on the electronic nature of the substrates. |
| Reaction Time | 5-20 minutes | The optimal reaction time should be determined by monitoring the reaction progress (e.g., by TLC or LC-MS) to ensure complete conversion without product degradation. |
| Troubleshooting | Low Yield: Consider increasing the temperature or reaction time. Ensure anhydrous conditions. Side Products: Lower the temperature or screen different catalysts and solvents. Incomplete Reaction: Verify the purity of starting materials and the activity of the catalyst. |
Safety Considerations
Microwave reactors are designed with multiple safety features. However, it is crucial to adhere to the following precautions:
-
Pressure Limits: Never exceed the recommended fill volume for the microwave vials, as this can lead to over-pressurization.
-
Vessel Integrity: Always inspect vials for cracks or defects before use.
-
Solvent Choice: Be aware of the flashpoints and boiling points of the solvents used.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, is mandatory.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and reproducible method for the construction of important heterocyclic scaffolds like benzimidazoles. The protocol detailed herein provides a reliable foundation for researchers to accelerate their discovery and development programs. By understanding the principles of microwave heating and systematically optimizing reaction parameters, scientists can fully exploit the potential of this powerful technology.
References
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. [Link]
-
Preston, P. N. (1981). Synthesis, reaction, and spectroscopic properties of benzimidazoles. Chemical Reviews, 74(3), 279–314. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225–9283. [Link]
-
Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. [Link]
Application Notes & Protocols for the Synthesis of Benzimidazole-Pyrimidine Hybrids
For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of Hybrid Scaffolds
In the landscape of medicinal chemistry, the strategy of molecular hybridization—merging two or more pharmacophores into a single molecular entity—has proven to be a powerful tool for discovering novel drug candidates. Benzimidazole and pyrimidine rings are independently recognized as "privileged structures" due to their prevalence in a vast array of bioactive compounds.[1][2] The benzimidazole core is a key component in drugs ranging from proton pump inhibitors to anthelmintics, while the pyrimidine ring is fundamental to nucleic acids and a cornerstone of many anticancer and antimicrobial agents.[3][4][5][6]
The fusion of these two heterocycles into a benzimidazole-pyrimidine hybrid often results in compounds with enhanced or entirely new pharmacological profiles.[3][4][5][6] These hybrids have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, with some exhibiting nanomolar potency.[3][4][5][6] A notable example is Abemaciclib, a CDK4/6 inhibitor approved for breast cancer treatment, which features this hybrid scaffold.[4][5][6] This guide provides detailed, field-proven protocols for the synthesis of these high-value compounds, focusing on efficiency, reproducibility, and mechanistic understanding.
Overview of Synthetic Strategies
The construction of the benzimidazole-pyrimidine core can be approached through several synthetic routes. The most prominent and efficient methods fall into two categories:
-
Multicomponent Reactions (MCRs): These elegant one-pot reactions combine three or more starting materials to form the final product in a single step. MCRs are highly valued for their atom economy, operational simplicity, and the rapid generation of molecular diversity.[7][8]
-
Sequential Synthesis: This classical approach involves a stepwise construction of the hybrid molecule. While more labor-intensive, it can offer greater control over substitution patterns and may be necessary for complex or sensitive substrates.
This document will focus on a robust, catalyst-mediated, one-pot multicomponent protocol, which represents a modern and highly efficient approach to these scaffolds.
Detailed Protocol: One-Pot, Three-Component Synthesis of 4-(1H-benzo[d]imidazol-2-yl)-pyrimidine Derivatives
This protocol details a common and effective method for synthesizing benzimidazole-pyrimidine hybrids through the condensation of an aromatic aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and 2-amino-benzimidazole. This reaction is often facilitated by a catalyst to drive the reaction to completion efficiently.
Principle and Rationale
The reaction proceeds via a domino sequence of condensation and cyclization reactions. The catalyst, often a Lewis or Brønsted acid, plays a crucial role in activating the carbonyl groups of the aldehyde and β-ketoester, facilitating the initial Knoevenagel condensation and subsequent Michael addition and cyclization steps. The choice of a one-pot approach significantly reduces synthesis time, solvent waste, and purification steps compared to a sequential build-up.[9][10]
Experimental Workflow Overview
The following diagram illustrates the general laboratory workflow for this synthesis.
Caption: General workflow for one-pot synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| o-Phenylenediamine | Reagent grade, >98% | Sigma-Aldrich | Can be an irritant; handle with care. |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent grade, >99% | Acros Organics | The choice of aldehyde determines the substituent at the 2-position of the pyrimidine. |
| Ethyl Acetoacetate | Reagent grade, >99% | Alfa Aesar | A common β-ketoester; other variants can be used. |
| Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O] | Analytical grade | Fisher Scientific | Example of an effective Lewis acid catalyst. Other catalysts like ZnCl₂, I₂, or acid catalysts can also be used.[11][12][13] |
| Ethanol (EtOH) | Anhydrous | VWR Chemicals | A common solvent. DMF or acetic acid can also be used depending on the specific protocol. |
| Round-bottom flask, Condenser | Standard glassware | --- | Ensure glassware is dry. |
| Magnetic stirrer and hotplate | --- | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Millipore | For monitoring reaction progress. |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine o-phenylenediamine (1.08 g, 10 mmol), the chosen aromatic aldehyde (10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and the catalyst, such as Cu(OAc)₂·H₂O (0.20 g, 1 mmol, 10 mol%).
-
Solvent Addition: Add 20 mL of ethanol to the flask. The choice of solvent is crucial; ethanol is effective for this reaction, promoting solubility while allowing for easy removal post-reaction.
-
Reaction Execution: Attach a reflux condenser and place the flask in an oil bath on a stirrer hotplate. Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Causality Insight: Refluxing provides the necessary activation energy for the multiple condensation and cyclization steps to proceed at a reasonable rate. The catalyst lowers this energy barrier, enabling the reaction under milder conditions than would otherwise be required.[14]
-
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of 7:3 Ethyl Acetate:Hexane).[15] Spot the starting materials and the reaction mixture. The reaction is typically complete within 4-8 hours, indicated by the consumption of the limiting reagent.
-
Isolation of Crude Product: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. A solid precipitate often forms upon cooling. To maximize precipitation, the cooled reaction mixture can be poured into 100 mL of ice-cold water and stirred for 15-20 minutes.[16]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the crude product in a vacuum oven at 60°C to a constant weight.
Proposed Reaction Mechanism
The reaction is believed to proceed through a cascade of intermediates. The following diagram outlines a plausible mechanistic pathway.
Caption: Plausible mechanism for hybrid formation.
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and DMF. Dissolve the crude solid in a minimal amount of hot DMF and then add hot ethanol until turbidity is observed. Allow the solution to cool slowly to form pure crystals.[17]
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H (around 3400 cm⁻¹), C=N (around 1600 cm⁻¹), and C=C aromatic stretches.[1]
-
Data Summary: Scope and Yields
The described protocol is versatile and can be applied to various substituted aldehydes. The electronic nature of the substituent on the aldehyde can influence reaction times and yields.
| Entry | Aldehyde Substituent (R) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | H (Benzaldehyde) | Cu(OAc)₂ (10) | EtOH | 5 | 88 | [14] |
| 2 | 4-Chloro | Cu(OAc)₂ (10) | EtOH | 4 | 92 | [14] |
| 3 | 4-Methoxy | ZnFe₂O₄ (cat.) | EtOH | 0.5 (ultrasound) | 90 | [10] |
| 4 | 4-Nitro | ZnFe₂O₄ (cat.) | EtOH | 0.5 (ultrasound) | 92 | [10] |
| 5 | 3-Bromo | None (Solvent-free) | --- | 1 (MW) | 85 | [12] |
Note: Yields are isolated yields after purification. Reaction conditions may vary between sources.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling: o-Phenylenediamine is a suspected mutagen and irritant. Avoid inhalation and skin contact. Aromatic aldehydes can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Banu, A., & Singh, S. (2023). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Molecules, 28(17), 6339. [Link]
- Sana, S., et al. (2021). Synthesis of benzimidazole–pyrimidine hybrid 52. As referenced in Molecules, 28(17), 6339.
- AlNeyadi, S. S., et al. (2017). Synthesis of benzimidazole–pyrimidine acrylonitrile hybrids. As referenced in Molecules, 28(17), 6339.
-
Zheng, L., et al. (2014). Synthesis and biological evaluation of novel pyrimidine-benzimidazol hybrids as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(16), 3877-3881. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2023). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. IJPSM, 8(12). [Link]
-
Rasheed, Sk., et al. (2019). Copper-Catalyzed Inter- and Intramolecular C–N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles. The Journal of Organic Chemistry, 84(15), 9411-9424. [Link]
-
Peng, Y., et al. (2011). Copper-catalyzed intramolecular C-N bond formation: A straightforward synthesis of benzimidazole derivatives in water. The Journal of Organic Chemistry, 76(2), 716-719. [Link]
-
IJCRT.org. (2023). Synthesis And Characterization Of Novel Derivatives Of Benzimidazole. International Journal of Creative Research Thoughts. [Link]
-
Kumar, A., & Kumar, R. (2025). Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
IJNRD. (2023). Synthesis, characterization and biological evaluation of benzimidazole derivatives and its nitrated. International Journal of Novel Research and Development. [Link]
-
Request PDF. (n.d.). Copper-catalyzed one-pot synthesis of benzimidazole derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthetic protocol for benzimidazole hybrids. ResearchGate. [Link]
-
Rasheed, Sk., et al. (2019). Copper-Catalyzed Inter- and Intramolecular C-N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles. Semantic Scholar. [Link]
-
Chen, J., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33845-33871. [Link]
-
Reddy, C. R., et al. (2013). Multicomponent Solvent-Free Synthesis Of Benzimidazolyl Imidazo[1,2-a]-pyridine Under Microwave Irradiation. SciSpace. [Link]
-
Akhtar, T., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of Molecular Structure, 1250, 131753. [Link]
-
Tu, S., et al. (2009). One-step synthesis of pyrido[1,2-a]benzimidazole derivatives by a novel multicomponent reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine. The Journal of Organic Chemistry, 74(2), 710-718. [Link]
-
ResearchGate. (n.d.). Green multicomponent synthesis of 1,2‐dihydro‐pyrimido[1,2‐a]‐benzimidazole‐3‐carbonitrile. ResearchGate. [Link]
-
Rithe, S. R., et al. (2018). One pot synthesis of substituted benzimidazole derivatives and their charcterization. Rasayan Journal of Chemistry, 11(2), 543-547. [Link]
-
Chemistry Journal of Moldova. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole-Pyrimidine Hybrids: Synthesis and Medicinal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cjm.ichem.md [cjm.ichem.md]
- 11. pubs.acs.org [pubs.acs.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpsm.com [ijpsm.com]
- 16. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijcrt.org [ijcrt.org]
Application Notes & Protocols: A Guide to the Development of Benzimidazole-Based Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has rendered them one of the most critical target classes in modern drug discovery.[3] The benzimidazole scaffold has emerged as a "privileged" structure in medicinal chemistry, prized for its synthetic tractability and its ability to form key interactions with the ATP-binding site of various kinases.[4][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel kinase inhibitors centered on the benzimidazole core. We will move beyond simple procedural lists to explain the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
The Benzimidazole Scaffold: A Privileged Core for Kinase Inhibition
The benzimidazole structure, a fusion of benzene and imidazole rings, is bioisosteric to naturally occurring purines, the core of ATP.[6] This inherent similarity provides a foundational advantage, allowing benzimidazole derivatives to competitively bind within the ATP-pocket of kinase enzymes.[4] However, its true utility lies in its versatility. The scaffold presents multiple positions (N-1, C-2, C-5, and C-6) that can be readily modified, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[7][8][9]
-
Mechanism of Action: Most benzimidazole-based inhibitors are ATP-competitive, interacting with the "hinge" region of the kinase domain.[4] The N-1 or N-3 nitrogen often acts as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, mimicking the interactions of the adenine portion of ATP.[6]
-
Selectivity & Multi-targeting: While high specificity for a single kinase is often a goal, the benzimidazole scaffold can also be engineered to create multi-target inhibitors.[4] This can be advantageous in complex diseases like cancer, where hitting multiple signaling nodes can overcome resistance mechanisms.[2][4]
Caption: General workflow for benzimidazole synthesis.
Detailed Protocol:
-
Reagent Preparation: In a round-bottom flask, combine the substituted o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Reaction Setup: Carefully add a dehydrating acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, sufficient to create a stirrable paste.
-
Condensation: Heat the mixture to 150-180°C with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction to cool to approximately 80-90°C. Slowly and carefully pour the mixture into a beaker of ice water with vigorous stirring.
-
Neutralization: Basify the aqueous mixture by the slow addition of a concentrated base (e.g., ammonium hydroxide or sodium hydroxide) until the pH is ~8-9. The crude product should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove residual salts.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol). Dry the purified crystals under vacuum.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation: From Enzyme to Cell
Once synthesized and purified, the novel compounds must be rigorously tested to determine their biological activity. This follows a hierarchical approach, starting with direct enzyme inhibition and progressing to activity in a cellular context. [3]
Caption: Hierarchical workflow for inhibitor evaluation.
Protocol: In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. [1]A common method is to quantify the amount of ATP consumed by measuring the ADP produced. [1][10]This allows for the determination of the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%. [3] Principle: The kinase reaction (Kinase + Substrate + ATP → Phospho-substrate + ADP) is allowed to proceed in the presence of varying concentrations of the inhibitor. The amount of ADP generated is directly proportional to the kinase activity. [1] Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km of the kinase for ATP to ensure competitive binding can be accurately measured. [10] * Kinase & Substrate: Dilute the purified recombinant kinase and its specific peptide or protein substrate to their working concentrations in kinase buffer.
-
-
Inhibitor Dilution: Perform a serial dilution of the benzimidazole test compound in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations for the assay. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the diluted test compound or control to each well.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The time should be within the linear range of the reaction.
-
Reaction Termination & Detection: Stop the reaction and measure ADP production using a commercial detection kit (e.g., ADP-Glo™, Kinase-Glo®). Follow the manufacturer's protocol, which typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and measure the resulting light output with a luminometer.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
| Compound | Target Kinase | IC50 (nM) |
| BI-Cmpd-01 | Aurora Kinase A | 15 |
| BI-Cmpd-02 | VEGFR-2 | 250 |
| BI-Cmpd-03 | CDK2 | 8 |
| Staurosporine | (Pan-Kinase) | 5 |
Protocol: Cell-Based Target Engagement Assay (Phosphorylation Assay)
While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is critical to verify that the compound can enter cells and inhibit the target in its native environment. [11][12]This is often done by measuring the phosphorylation of a known downstream substrate of the target kinase. [13][14] Principle: Cancer cells are treated with the inhibitor, and the level of phosphorylation of a specific substrate is measured. A potent inhibitor will decrease the phosphorylation signal in a dose-dependent manner. [13] Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., one known to have an activated signaling pathway involving the target kinase) in appropriate media until they reach 70-80% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole inhibitor in cell culture media. Remove the old media from the cells and add the media containing the inhibitor or a DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 2-4 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis:
-
Remove the media and wash the cells once with cold Phosphate-Buffered Saline (PBS).
-
Add a suitable lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 20 minutes to ensure complete lysis.
-
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading for the detection step.
-
Detection (e.g., ELISA or In-Cell Western):
-
ELISA: Use a sandwich ELISA kit specific for the phosphorylated substrate. Add the cell lysates to the pre-coated plate, followed by detection antibodies (one for the total substrate protein, one for the phosphorylated form). The signal is typically colorimetric or fluorescent. [13] * Western Blot: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phospho-substrate and total substrate (as a loading control). [15]8. Data Analysis: Quantify the phospho-protein signal and normalize it to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Downstream Considerations: Pharmacokinetics
A compound with excellent potency in vitro and in cells may still fail if it has poor pharmacokinetic (PK) properties. [16]Benzimidazole derivatives are known to be subject to first-pass metabolism in the liver, which can affect their bioavailability. [17]Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial. [18]While full in vivo studies are beyond the scope of this note, initial in silico predictions and in vitro ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding) are essential next steps for promising lead compounds. [16][19]
Conclusion
The development of kinase inhibitors using a benzimidazole scaffold is a structured and highly effective strategy in modern drug discovery. [2][4]The scaffold's inherent ability to interact with the kinase hinge region, combined with its synthetic versatility, provides a powerful platform for generating potent and selective drug candidates. [9]By integrating rational design based on SAR, robust chemical synthesis, and a hierarchical biological evaluation workflow—from direct enzyme inhibition to cellular target engagement—researchers can efficiently identify and optimize novel therapeutics. The protocols and strategies outlined in this guide provide a self-validating framework to navigate this complex but rewarding process.
References
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-98. [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice GmbH. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Abdel-Mottaleb, Y., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical Biology & Drug Design, 100(5), 656-673. [Link]
-
N/A. (N/A). In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
Singla, P., Luxami, V., & Paul, K. (2014). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 4(12), 6163-6185. [Link]
-
Creative Biolabs. (N/A). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Spasov, A.A., et al. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
Bukhari, S.N.A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
-
Ouellette, S.B., Noel, B.M., & Parker, L.L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
N/A. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Res Asia. [Link]
-
Bukhari, S.N.A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. [Link]
-
Spasov, A.A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy Meditsinskoi Khimii, 48(3), 233-58. [Link]
-
Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 10(4), 307-307. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
-
N/A. (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Scientific Reports. [Link]
-
Al-Ostath, O.A., et al. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 29(10), 2275. [Link]
-
ResearchGate. (N/A). Measuring the effects of kinase inhibitors using kinases' biological... ResearchGate. [Link]
-
ResearchGate. (N/A). Structure activity relationship (SAR) of benzimidazole derivatives... ResearchGate. [Link]
-
ResearchGate. (2025). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. ResearchGate. [Link]
-
ResearchGate. (N/A). Pharmacokinetics and drug-like characteristics of Benzimidazole derivatives. ResearchGate. [Link]
-
ResearchGate. (N/A). Synthesis of benzimidazole derivatives. ResearchGate. [Link]
-
Semantic Scholar. (N/A). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar. [Link]
-
Cui, J.R., et al. (2009). Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. Journal of Medicinal Chemistry, 52(15), 4591-4606. [Link]
-
Stuart, D.D., et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 848-852. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. ResearchGate. [Link]
-
N/A. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. PMC - NIH. [Link]
-
Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Medicinal Chemistry, 20(2), 126-141. [Link]
-
Organic Chemistry Portal. (N/A). Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Al-Suhaibani, S.S., et al. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry, 18(2), 238-248. [Link]
-
Snow, R.J., et al. (2007). Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3660-5. [Link]
-
Chen, X., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 2, 1-22. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inits.at [inits.at]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 13. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. In vitro kinase assay [protocols.io]
- 16. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 17. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Evaluating the Anti-inflammatory Activity of Benzimidazoles: From In Vitro Mechanisms to In Vivo Efficacy
An Application Guide for Researchers
Prepared by: A Senior Application Scientist
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-inflammatory properties.[1][2][3] The comprehensive evaluation of these compounds requires a multi-tiered approach, progressing from targeted in vitro assays that elucidate specific mechanisms of action to complex in vivo models that assess systemic efficacy and physiological response. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust, field-proven techniques and protocols for the preclinical assessment of benzimidazole-based anti-inflammatory candidates. We delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in the foundational signaling pathways of inflammation.
Introduction: The Rationale for a Multi-Faceted Evaluation Strategy
Inflammation is a complex biological response involving a symphony of cellular and molecular events.[4] Key pathways such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and intracellular signaling cascades like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are central to the inflammatory process.[5][6][7][8] An effective evaluation of a potential anti-inflammatory agent, such as a novel benzimidazole derivative, cannot rely on a single assay. Instead, a logical progression from mechanistic in vitro studies to holistic in vivo models is essential for building a comprehensive pharmacological profile.[9][10]
This guide is structured to follow that progression:
-
Section 2: Foundational Signaling Pathways in Inflammation: A brief overview of the NF-κB and MAPK pathways, common targets for anti-inflammatory drugs.
-
Section 3: In Vitro Evaluation: Protocols for cell-free enzymatic assays and cell-based functional assays to determine direct inhibitory effects and cellular mechanisms.
-
Section 4: In Vivo Evaluation: Protocols for established animal models of acute and chronic inflammation to assess efficacy in a complex biological system.
Foundational Signaling Pathways in Inflammation
Understanding the core signaling pathways that drive the expression of inflammatory mediators is critical for interpreting experimental data. Benzimidazoles often exert their effects by modulating these cascades.
The NF-κB Signaling Pathway
The NF-κB transcription factor family is a master regulator of inflammation.[5][11] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (TNF-α, IL-1) or bacterial lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[7][11][12] This liberates NF-κB, allowing it to translocate to the nucleus and induce the transcription of hundreds of genes, including those for pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[5][13]
Caption: A Representative MAPK Signaling Pathway.
In Vitro Evaluation Techniques
In vitro assays provide a controlled environment to dissect the specific molecular targets and cellular effects of benzimidazole derivatives. [4]
Enzyme Inhibition Assay: Cyclooxygenase (COX-1 & COX-2)
Scientific Rationale: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. [14]While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is inducible at inflammatory sites. [15]Selective inhibition of COX-2 is a major goal for developing anti-inflammatory drugs with reduced gastrointestinal side effects. [2]This assay directly measures the ability of a compound to inhibit COX enzyme activity.
Caption: Workflow for the COX Inhibition Assay.
Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits and provides a framework for high-throughput screening. [15][16]
-
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., Heme)
-
Arachidonic Acid (substrate)
-
NaOH
-
Test benzimidazole compounds and a standard inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents according to manufacturer specifications. Dilute test compounds to 10x the final desired concentration in COX Assay Buffer.
-
Controls:
-
Enzyme Control (EC - 100% Activity): Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).
-
Solvent Control: If the test compound solvent (e.g., DMSO) exceeds 1%, include a well with the solvent alone.
-
-
Sample Wells: Add 10 µL of the diluted test benzimidazole compounds to respective wells.
-
Reaction Mix: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells except the "no enzyme" background control.
-
Initiation: Prepare the substrate by diluting Arachidonic Acid with NaOH. Using a multichannel pipette, add 10 µL of the substrate solution to all wells to start the reaction simultaneously.
-
Measurement: Immediately place the plate in a reader pre-set to 25°C. Measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100.
-
Plot percent inhibition against the log of the compound concentration to determine the IC50 value.
-
-
Cell-Based Assay: Nitric Oxide (NO) Production in Macrophages
Scientific Rationale: During inflammation, macrophages are activated by stimuli like bacterial lipopolysaccharide (LPS). This activation induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO). [17]NO is a potent pro-inflammatory mediator. Therefore, inhibiting NO production is a key indicator of anti-inflammatory activity. The murine macrophage cell line RAW 264.7 is an excellent model as it robustly produces NO upon LPS stimulation. [18]We measure NO indirectly by quantifying nitrite (NO₂⁻), a stable breakdown product, in the cell culture supernatant using the Griess reagent. [18][19]
Caption: Workflow for the LPS-Induced Nitric Oxide Assay.
Protocol: Griess Assay for Nitrite Determination
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
-
Microplate reader (absorbance at 540 nm)
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁵ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂. [17] 2. Compound Treatment: Remove the medium. Add 100 µL of fresh medium containing various concentrations of the test benzimidazole compounds or a positive control (e.g., a known iNOS inhibitor). Incubate for 1-2 hours. [20] 3. LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells). Incubate for an additional 24 hours. [20] 4. Standard Curve: Prepare serial dilutions of sodium nitrite (e.g., from 100 µM to 0 µM) in culture medium.
-
Griess Reaction:
-
Transfer 50 µL of supernatant from each well of the cell plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 5-10 minutes. A purple color will develop.
-
-
Measurement: Read the absorbance at 540 nm within 30 minutes.
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Calculate the percent inhibition of NO production relative to the LPS-only treated cells.
-
Causality Check: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply because the compound is killing the cells.
-
-
In Vivo Evaluation Techniques
In vivo models are indispensable for evaluating the systemic anti-inflammatory effects of a compound, considering factors like absorption, distribution, metabolism, and excretion (ADME). [9][10][21]
Acute Inflammation Model: Carrageenan-Induced Paw Edema
Scientific Rationale: This is one of the most widely used and reproducible models for screening acute anti-inflammatory drugs. [22][23][24]Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response. [22]The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins, involving the induction of COX-2. [23]Inhibition of edema in the late phase is a strong indicator of inhibition of prostaglandin synthesis.
Sources
- 1. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjpsonline.com [wjpsonline.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 10. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. purformhealth.com [purformhealth.com]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. ijpras.com [ijpras.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. inotiv.com [inotiv.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Note & Protocol: Quantitative Analysis of Volatile Benzimidazole Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction & Scope
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological applications, including use as anthelmintic agents in both human and veterinary medicine, as well as fungicides.[1][2] Given their widespread use and the need to monitor for residues in biological matrices and ensure the quality of pharmaceutical formulations, robust and sensitive analytical methods are critical.[1] This application note provides a comprehensive, field-proven protocol for the analysis of volatile benzimidazole compounds and their derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).
While many benzimidazoles are not inherently volatile, this guide details the necessary derivatization steps to make them amenable to GC analysis.[3][4] The protocol is designed for researchers, scientists, and drug development professionals, offering a self-validating system that emphasizes causality, technical accuracy, and adherence to established validation guidelines.[5][6]
Principle of the Method
The core challenge in analyzing many benzimidazole compounds by GC-MS is their low volatility due to polar functional groups containing active hydrogens (e.g., -NH, -OH).[3] These groups can lead to poor chromatographic peak shape and thermal decomposition in the GC inlet.[3] To overcome this, a chemical derivatization step is employed to replace these active hydrogens with a non-polar functional group, thereby increasing the analyte's volatility and thermal stability.[4][7]
This protocol focuses on silylation , a common and effective derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[4] Following derivatization, the now-volatile benzimidazole derivatives are separated on a gas chromatography column and subsequently detected and quantified by a mass spectrometer. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on the characteristic fragmentation patterns of the derivatized compounds.[8][9]
Workflow Overview
The entire analytical process, from sample receipt to data analysis, follows a structured workflow designed to ensure reproducibility and accuracy.
Caption: High-level workflow for GC-MS analysis of benzimidazoles.
Detailed Protocol
This protocol is a comprehensive guide. All reagents should be of analytical or HPLC grade unless otherwise specified.
Materials and Reagents
-
Solvents: Acetonitrile, Ethyl Acetate, Hexane, Methanol (all HPLC grade)
-
Reagents: Hydrochloric Acid (HCl), Ammonium Hydroxide (NH₄OH)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Internal Standard (IS): A suitable stable isotope-labeled benzimidazole analogue or a structurally similar compound not present in the samples.
-
Solid Phase Extraction (SPE) Cartridges: C18 or a strong cation exchange (SCX) sorbent, depending on the sample matrix and analyte properties.[10][11]
-
Glassware: Conical-bottom reaction vials (2 mL), volumetric flasks, pipettes.
Sample Preparation: Extraction from Biological Matrix (e.g., Liver Tissue)
The goal of extraction is to isolate the benzimidazole analytes from the complex biological matrix. Both Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are viable methods.[12][13] SPE is often preferred for its efficiency and potential for automation.[14]
Protocol for Solid Phase Extraction (SPE):
-
Homogenization: Homogenize 1-2 g of tissue sample with an appropriate volume of extraction solvent (e.g., acetonitrile).[15]
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 15 minutes to pellet solids.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the residue in a small volume of a weak acid (e.g., 0.05 M HCl) to ensure the analytes are in an ionized state for cation exchange SPE.[15]
-
SPE Cartridge Conditioning:
-
Sample Loading: Load the reconstituted sample onto the SPE cartridge.[16]
-
Washing: Wash the cartridge to remove interferences.
-
For C18: Use a sequence like 3 mL of water, followed by 3 mL of 20% methanol in water.
-
For SCX: Use 3 mL of the weak acid, followed by 3 mL of methanol. This step is crucial for removing neutral and acidic interferences.[16]
-
-
Elution: Elute the benzimidazole analytes from the cartridge.
-
For C18: Use a solvent like ethyl acetate or methanol.
-
For SCX: Use 3-5 mL of 5% ammonium hydroxide in methanol to neutralize the analytes for elution.[14]
-
-
Final Evaporation: Evaporate the eluate to complete dryness under nitrogen. The sample is now ready for derivatization.
Derivatization Protocol
This step renders the polar benzimidazoles volatile for GC analysis.
Caption: Silylation of a benzimidazole to form a volatile derivative.
Step-by-Step Procedure:
-
To the dried extract from step 4.2.10, add the internal standard.
-
Add 100 µL of the derivatizing agent (BSTFA + 1% TMCS).
-
Vortex the vial for 30 seconds to ensure mixing.
-
Cap the vial tightly and heat at 70-80°C for 30-60 minutes. Reaction time and temperature may need optimization depending on the specific benzimidazole and any steric hindrance.
-
Cool the vial to room temperature before injection into the GC-MS.
GC-MS Instrumentation and Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrument and analytes of interest.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| MS System | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral integrity. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the derivatized analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency.[17] |
| GC Column | HP-5ms (30m x 0.25mm, 0.25µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column is a versatile choice for a wide range of derivatized compounds.[17] |
| Oven Program | Start at 120°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min | A typical temperature program designed to separate analytes based on boiling point.[17] |
| MS Transfer Line | 290 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Energy | 70 eV | Standard energy for EI, producing reproducible fragmentation patterns.[17] |
| Acquisition Mode | Full Scan (m/z 40-500) and/or SIM | Full Scan is used for initial method development and identification. Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring only characteristic ions.[5] |
Data Analysis and Interpretation
Identification
Analyte identification is confirmed by comparing two key parameters against a known reference standard:
-
Retention Time: The retention time of the analyte in the sample must match that of the standard within a predefined window (e.g., ±0.5%).
-
Mass Spectrum: The fragmentation pattern of the analyte in the sample must match the pattern from the standard or a reference library.[18] Key identifying ions should be present with the correct relative abundance ratios.
Mass Fragmentation of Benzimidazoles
Under electron impact (EI) ionization, benzimidazole derivatives exhibit characteristic fragmentation. The molecular ion (M+) is often observed. Common fragmentation pathways involve the cleavage of substituents and the sequential loss of molecules like hydrogen cyanide (HCN) from the benzimidazole ring structure.[8][9] For TMS-derivatives, a prominent ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ fragment, is often observed.
Quantification
Quantification is performed using an internal standard calibration method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Linearity should be assessed over the expected concentration range.
Method Validation
For use in regulated environments, the method must be validated according to guidelines from bodies like the ICH or FDA.[5][6] This ensures the method is reliable, reproducible, and fit for its intended purpose.
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte and IS. | Ensures the signal is from the analyte of interest only.[6] |
| Linearity | Correlation coefficient (R²) ≥ 0.995 over at least 5 concentration levels.[5][6] | Demonstrates a proportional response to analyte concentration. |
| Accuracy (Recovery) | 85-115% recovery at three different concentration levels.[6][17] | Measures the closeness of the measured value to the true value. |
| Precision (RSD) | Repeatability and Intermediate Precision with RSD ≤ 15%.[6] | Measures the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of ≥ 3. | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | S/N of ≥ 10 with acceptable accuracy and precision. | The lowest amount of analyte that can be quantitatively determined.[5] |
| Robustness | Method performance is unaffected by small, deliberate changes in parameters (e.g., oven ramp rate, flow rate).[6] | Indicates the method's reliability during normal usage. |
Conclusion
This application note details a robust and reliable GC-MS protocol for the analysis of volatile benzimidazole compounds following silylation. By combining efficient sample preparation through SPE with the sensitivity and selectivity of GC-MS, this method is highly suitable for quantitative analysis in complex matrices relevant to the pharmaceutical and drug development industries. Adherence to the outlined validation procedures will ensure that the method generates trustworthy and scientifically sound data.
References
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
-
Hida, B., Essassi, E. M., & Valls, R. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Societe Marocaine de Chimie, 3(1), 35-41. [Link]
-
Ragano, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. J-STAGE. [Link]
-
RTI International. (2023). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Forensic RTI. [Link]
-
El kihel, A. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7542-7546. [Link]
-
Campbell, W. C. (1990). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Veterinary Pharmacology and Therapeutics, 13(S1), 59-71. [Link]
-
Singh, R., & Sharma, M. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical Analysis, 14(1), 1-10. [Link]
-
Marini, R. D., Balconi, L., & Fiori, J. (2001). Determination of benzimidazole anthelmintics in animal-derived biological matrices. Annali dell'Istituto Superiore di Sanita, 37(1), 73-78. [Link]
-
NIST. (2023). Development & Validation of A Rapid GC-MS Method for Seized Drug Screening. National Institute of Standards and Technology. [Link]
-
Wilson, R. T., Groneck, J. M., Henry, A. C., & Rowe, L. D. (1991). Multiresidue assay for benzimidazole anthelmintics by liquid chromatography and confirmation by gas chromatography/selected-ion monitoring electron impact mass spectrometry. Journal of AOAC INTERNATIONAL, 74(1), 56-67. [Link]
-
Center for Forensic Science Research & Education. (n.d.). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing ‘Dope’ Samples with One-Step Liquid. CFSRE. [Link]
-
Ibrahim, M. A. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 67-76. [Link]
-
Zdragas, A., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI. [Link]
-
Wilson, R. T., et al. (1991). Multiresidue Assay for Benzimidazole Anthelmintics by Liquid Chromatography and Confirmation by Gas Chromatography/Selected-Ion Monitoring Electron Impact Mass Spectrometry. Journal of AOAC INTERNATIONAL. [Link]
-
Caprioli, G., et al. (2010). Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine liver by solid-phase extraction and liquid chromatography-diode array detection. ResearchGate. [Link]
-
Caprioli, G., et al. (2010). Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine liver by solid-phase extraction and liquid chromatography-diode array detection. Journal of Chromatography A, 1217(11), 1779-1785. [Link]
-
ILVO. (n.d.). Review of methodology for the determination of benzimidazole residues in biological matrices. Flanders Research Institute for Agriculture, Fisheries and Food. [Link]
-
Yeboah, O., et al. (2016). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
Mohanty, P. P., et al. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine. RSC Advances, 11(5), 2824-2830. [Link]
-
Liu, R. H., & Gadzala-Kopciuch, R. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 269-282. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Clark, J. (2022). fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent. [Link]
-
Al-Ostath, A. I., et al. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega, 6(51), 35749-35764. [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
-
Brishty, F. R., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon, 7(5), e07022. [Link]
-
Kumar, R., et al. (2025). Synthesis and Antioxidant Potential of Novel Benzimidazole Derivatives: A Comparative Study of Experimental and DFT Insights. ResearchGate. [Link]
-
Kostyukevich, Y., et al. (2025). A GC-MS Database of Nitrogen-Rich Volatile Compounds. Molecules, 30(22), 5039. [Link]
Sources
- 1. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. forensicrti.org [forensicrti.org]
- 6. researchtrendsjournal.com [researchtrendsjournal.com]
- 7. jfda-online.com [jfda-online.com]
- 8. scispace.com [scispace.com]
- 9. journalijdr.com [journalijdr.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine liver by solid-phase extraction and liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 13. agilent.com [agilent.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Determination of benzimidazole anthelmintics in animal-derived biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Development & Validation of A Rapid GC-MS Method for Seized Drug Screening | NIST [nist.gov]
Application Note & Protocol: High-Throughput Screening of Benzimidazole Libraries for Novel Drug Candidates
For: Researchers, scientists, and drug development professionals.
Abstract
The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics and its ability to interact with a wide range of biological targets.[1][2][3] Its structural versatility and favorable physicochemical properties, such as hydrogen bond donor-acceptor capacity and potential for π-π stacking, make it an ideal framework for developing novel inhibitors and modulators of enzymes and receptors.[1] High-Throughput Screening (HTS) provides the technological power to rapidly interrogate large, chemically diverse benzimidazole libraries, unlocking their therapeutic potential by identifying novel "hit" compounds for drug discovery programs.[4][5][6] This guide provides a comprehensive overview and detailed protocols for designing and executing a successful HTS campaign for benzimidazole libraries, from initial assay development to hit validation, emphasizing the scientific rationale behind each critical step to ensure data integrity and minimize the pursuit of false positives.
Introduction: The Power of Benzimidazole and HTS
Benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][7][8] This is largely because the benzimidazole core is a structural isostere of natural purines, allowing it to bind to a multitude of biological targets like kinases, polymerases, and tubulin.[9] For example, repurposed anthelmintics like mebendazole and albendazole have shown anticancer effects by inhibiting tubulin polymerization.[10]
The goal of HTS is to rapidly test thousands to millions of compounds to identify those that modulate a specific biological target or pathway.[4][5][11] This process leverages automation, miniaturization (using 384- or 1536-well microplates), and sensitive detection methods to generate massive datasets efficiently.[4][12][13] When applied to a benzimidazole library, HTS can quickly pinpoint molecules with desired biological activity, forming the starting point for a hit-to-lead optimization campaign.
Foundational Step: Assay Development and Validation
The success of any HTS campaign hinges on the quality of the assay. A robust, reproducible, and sensitive assay is paramount.[6] The primary goal of this phase is to develop a method that yields a high-quality statistical metric known as the Z'-factor.
Choosing the Right Assay Format
The choice of assay depends on the biological target. Common formats include:
-
Fluorescence-Based Assays: Measure changes in fluorescence intensity, polarization, or resonance energy transfer (FRET). These are highly sensitive but can be prone to interference from autofluorescent library compounds.[12][14]
-
Luminescence-Based Assays: Rely on light-producing enzymatic reactions (e.g., luciferase). They offer high sensitivity and a large dynamic range, but some library compounds can directly inhibit the reporter enzyme.[12][14]
-
Absorbance-Based Assays: Measure changes in color. These are generally less sensitive and can be affected by colored compounds, but are often cost-effective and straightforward.
Causality: The selection is a trade-off. For a kinase target, a fluorescence polarization (FP) assay might be chosen for its homogeneous "mix-and-read" format, which is highly amenable to automation. However, awareness of potential autofluorescence from the benzimidazole library necessitates the design of specific counter-screens.
The Z'-Factor: A Self-Validating Metric of Assay Quality
Before screening a full library, the assay must be validated to ensure it can reliably distinguish hits from inactive compounds.[15] The Z'-factor is the industry-standard metric for this, as it incorporates both the dynamic range of the assay (difference between positive and negative controls) and the data variation (standard deviations).[16][17][18]
Formula: Z'-factor = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| ) Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., 100% inhibition).
-
μ_n and σ_n are the mean and standard deviation of the negative control (e.g., 0% inhibition/vehicle).
| Z'-Factor Value | Assay Classification | Interpretation for HTS |
| > 0.5 | Excellent | A robust assay with a large separation between controls and low variability. Ideal for HTS.[17] |
| 0 to 0.5 | Acceptable | The assay is usable, but may have a higher rate of false positives or negatives.[18] |
| < 0 | Unsuitable | The signal window is too small and/or the variability is too high. The assay is not reliable for screening.[17] |
Trustworthiness: An assay is not launched until a Z'-factor of >0.5 is consistently achieved.[5] This statistical validation is a non-negotiable gatekeeper that prevents the costly pursuit of meaningless data.
Benzimidazole Library Management
A high-quality compound library is a critical asset. Effective management ensures the integrity of the compounds and the efficiency of the screening process.[19][20]
-
Purity and Integrity: Compounds should be of high purity (>95%), confirmed by methods like LC-MS or NMR. Impurities can cause false positive results.[21]
-
Storage: Compounds are typically stored at -20°C or -80°C in DMSO. Freeze-thaw cycles should be minimized to prevent compound degradation.
-
Formatting: For HTS, the library is "plated" into microplates (e.g., 384-well) at a specific concentration (e.g., 10 mM in DMSO).[19] These are the "stock plates" from which assay plates are prepared.
-
Informatics: A robust database is essential to track every well of every plate, linking it to the compound structure, concentration, and all resulting screening data.[19]
Protocol: Primary High-Throughput Screen
This protocol describes a generic, automated biochemical inhibition assay in a 384-well format.
Objective: To screen a 10,000-compound benzimidazole library at a single concentration to identify initial "hits."
Materials:
-
Validated Benzimidazole Library (10 µL of 10 mM DMSO stock in 384-well plates)
-
Acoustic Dispenser (e.g., Echo) for nanoliter-volume compound transfer
-
Multichannel Liquid Handler (e.g., Agilent Bravo, Hamilton STAR)
-
Multi-mode Plate Reader capable of fluorescence detection
-
Reagent 1: Target enzyme in optimized assay buffer
-
Reagent 2: Substrate/detection molecules in assay buffer
-
Positive Control: Known inhibitor of the target
-
Negative Control: DMSO
Protocol Steps:
-
Prepare Assay Plates: Using an acoustic dispenser, transfer 50 nL of each library compound from the source plates to the corresponding wells of 384-well assay plates. This results in a final assay concentration of 10 µM (assuming a 50 µL final assay volume).
-
Control Wells: Designate specific columns for controls. Dispense 50 nL of DMSO for negative controls and 50 nL of a positive control inhibitor for positive controls.
-
Enzyme Addition: Using a multichannel liquid handler, add 25 µL of Reagent 1 (enzyme solution) to all wells of the assay plates.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the target enzyme.
-
Initiate Reaction: Add 25 µL of Reagent 2 (substrate solution) to all wells to start the reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature. Protect from light if reagents are photosensitive.
-
Signal Detection: Read the plates on a multi-mode plate reader using the pre-optimized fluorescence settings.
Diagram: General HTS Workflow
A flowchart illustrating the key stages of a high-throughput screening campaign.
Data Analysis and Hit Identification
-
Normalization: Raw data from the plate reader is converted into a percentage inhibition format relative to the on-plate controls.
-
% Inhibition = 100 * ( (mean_neg_ctrl - compound_value) / (mean_neg_ctrl - mean_pos_ctrl) )
-
-
Hit Calling: A common statistical method is to use the Z-score, which measures how many standard deviations a compound's result is from the mean of the inactive population (the negative controls).
-
Z-score = (compound_value - mean_neg_ctrl) / stdev_neg_ctrl
-
A "hit" is typically defined as a compound with a Z-score greater than 3 (or less than -3 for activation assays), corresponding to a p-value < 0.0014.
-
Hit Triage: Eliminating False Positives
A primary hit is not a validated lead. HTS is prone to artifacts, and a rigorous triage process is essential to eliminate false positives.[21][22]
Causality: Many compounds appear active because they interfere with the assay technology rather than interacting with the biological target.[21][23] For example, a fluorescent benzimidazole derivative will appear as an inhibitor in an assay where product formation decreases a fluorescent signal. Relying on primary screen data alone leads to wasted resources.[24]
Hit Confirmation
The first step is to re-test the initial hits from a fresh sample of the compound to ensure the activity is reproducible.
Dose-Response Curves (IC50/EC50 Determination)
Confirmed hits are then tested over a range of concentrations (typically an 8- to 10-point titration) to determine their potency. The resulting sigmoidal curve is used to calculate the IC50 (for inhibitors) or EC50 (for activators), which is the concentration required to elicit a 50% response.[25][26][27] This step confirms the activity is concentration-dependent, a hallmark of a true biological effect.[23]
Orthogonal Assays
This is the most critical step in hit validation. An orthogonal assay confirms the activity of a hit using a different technology or method that is not susceptible to the same artifacts as the primary assay.[23][24][28][29]
Example:
-
Primary Assay: A fluorescence-based kinase assay.
-
Orthogonal Assay: A label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based assay (e.g., ADP-Glo™) that measures ATP consumption.
A compound that is active in both the primary and orthogonal assays is considered a much higher-quality hit, as its activity is independent of the assay format.[28][30]
Diagram: Hit Triage Decision Tree
A logical flowchart for validating hits and eliminating false positives.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | Reagent instability; High data variability from pipetting errors; Suboptimal reagent concentrations. | Confirm reagent stability over the course of the experiment.[15] Optimize reagent concentrations and incubation times. Service and calibrate liquid handlers. |
| Edge Effects on Plates | Uneven temperature or evaporation during incubation. | Use lidded plates, ensure proper incubator humidity, and avoid stacking plates. Implement data correction algorithms if the pattern is systematic.[31] |
| High Number of Hits | Assay is sensitive to non-specific inhibition (e.g., compound aggregation); High concentration of reactive compounds in the library. | Re-screen hits with 0.01% Triton X-100 to identify aggregators.[21] Use computational filters (e.g., PAINS) to flag problematic chemotypes.[14] |
| Hit Activity Not Reproducible | Compound degradation (freeze-thaw); Sample precipitation in DMSO; Plating or tracking error. | Re-test using a freshly sourced or re-synthesized compound sample.[21] Visually inspect source plates for precipitation. Verify informatics trail. |
Conclusion
High-throughput screening of benzimidazole libraries is a potent strategy for modern drug discovery. The "privileged" nature of the benzimidazole scaffold ensures a high potential for identifying biologically active molecules. However, the success of such a campaign is not guaranteed by automation alone. It requires a deep understanding of the scientific principles behind assay design, a rigorous, statistically-driven validation process, and a systematic approach to weeding out the inevitable false positives. By adhering to the principles and protocols outlined in this guide—prioritizing a robust Z'-factor, confirming hits with dose-response curves, and employing orthogonal assays—researchers can confidently identify high-quality, validated hits worthy of advancement into resource-intensive lead optimization programs.
References
-
Improving Therapeutics Discovery with Orthogonal Assay Data. (2022). Revvity Signals Software. [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed. [Link]
-
High-throughput screening (HTS). (n.d.). Biotech Encyclopedia - Anilocus. [Link]
-
Benzimidazoles in Drug Discovery: A Patent Review. (2021). PubMed. [Link]
-
Current Achievements of Benzimidazole: A Review. (n.d.). Preprints.org. [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Biosciences Biotechnology Research Asia. [Link]
-
Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. [Link]
-
On HTS: Z-factor. (2023). Medium. [Link]
-
Z-factor. (n.d.). Wikipedia. [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics | Oxford Academic. [Link]
-
False positives in the early stages of drug discovery. (n.d.). PubMed. [Link]
-
Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). R Discovery. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH. [Link]
-
Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. [Link]
-
Introduction - High-Throughput Screening Center. (n.d.). Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Platypus Technologies. [Link]
-
Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. [Link]
-
Orthogonal Assay Service. (n.d.). Creative Biolabs. [Link]
-
High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]
-
From gene to validated and qualified hits. (n.d.). AXXAM. [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). PMC - NIH. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]
-
High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (n.d.). Anticancer Research. [Link]
-
Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central. [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). YouTube. [Link]
-
Dose–Response Curves and the Determination of IC 50 and EC 50 Values. (n.d.). ResearchGate. [Link]
-
Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). Briefings in Bioinformatics | Oxford Academic. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC - PubMed Central. [Link]
-
Assay Guidance Manual. (n.d.). NCBI Bookshelf - NIH. [Link]
-
How to determine an IC50. (n.d.). GraphPad. [Link]
-
Compound library management. (n.d.). PubMed. [Link]
-
HTS Assay Validation - Assay Guidance Manual. (2012). NCBI Bookshelf - NIH. [Link]
-
Compound Library Management in High Throughput Screening. (2025). ResearchGate. [Link]
-
Targets of benzimidazole for anticancer activity. (n.d.). ResearchGate. [Link]
-
Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library. (n.d.). ResearchGate. [Link]
-
Recent advances of benzimidazole as anticancer agents. (2023). PubMed. [Link]
-
Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Curia. [Link]
-
Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library. (2022). PubMed. [Link]
-
Examples of benzimidazole based drugs in clinical use. (n.d.). ResearchGate. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. [Link]
-
A brief review of high throughput screening in drug discovery process. (n.d.). ResearchGate. [Link]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. High-throughput screening (HTS) - Biotech Encyclopedia [anilocus.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. assay.dev [assay.dev]
- 18. Z-factor - Wikipedia [en.wikipedia.org]
- 19. Compound library management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. m.youtube.com [m.youtube.com]
- 28. revvitysignals.com [revvitysignals.com]
- 29. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 30. axxam.com [axxam.com]
- 31. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing Benzimidazole Cytotoxicity in Cell Culture
Introduction: The Versatile Benzimidazole Scaffold in Cytotoxicity Research
The benzimidazole ring system, a fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2][3] This structural motif is integral to numerous FDA-approved drugs, valued for its ability to form hydrogen bonds, engage in π-π stacking, and establish hydrophobic interactions, thereby efficiently binding to a wide array of biological macromolecules.[1] While renowned for their anthelmintic and antifungal properties, which often stem from the disruption of tubulin polymerization in parasites and fungi, benzimidazole derivatives have garnered significant attention for their potent anticancer activities.[4][5]
The cytotoxic mechanisms of benzimidazoles are multifaceted and derivative-specific, encompassing the induction of apoptosis, cell cycle arrest, generation of reactive oxygen species (ROS), and inhibition of critical enzymes.[5][6][7] Consequently, a comprehensive evaluation of a novel benzimidazole derivative's cytotoxic profile necessitates a suite of well-chosen cell-based assays. This guide provides an in-depth overview and detailed protocols for a panel of cell culture assays designed to elucidate the cytotoxic effects of benzimidazole compounds, empowering researchers in drug discovery and development to make data-driven decisions.
Part 1: Foundational Cytotoxicity and Viability Assays
The initial assessment of a compound's cytotoxicity typically involves measuring cell viability and membrane integrity. These assays provide a broad overview of the compound's potency and are essential for determining the concentration range for more detailed mechanistic studies.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to assessing cell viability.[8] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The quantity of formazan produced is directly proportional to the number of viable cells, providing a robust indicator of cytotoxicity.[10]
-
Cell Seeding:
-
Culture cells of interest to ~80% confluency.
-
Trypsinize, count, and dilute the cells to a final concentration of 7.5 x 10^4 cells/mL in complete culture medium.[9]
-
Seed 100 µL of the cell suspension (7,500 cells/well) into a 96-well flat-bottom plate.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a serial dilution of the benzimidazole compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[9]
-
Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or SDS-HCl solution) to each well.[8][11]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8][9]
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]
-
The absorbance values are directly proportional to the number of viable cells. The results are typically expressed as a percentage of the vehicle-treated control. An IC50 value, the concentration of the compound that inhibits cell viability by 50%, can be calculated from the dose-response curve. Several studies have utilized the MTT assay to determine the IC50 values of novel benzimidazole derivatives against various cancer cell lines.[6][12][13]
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane.[14][15] LDH is a stable enzyme present in all cell types that is rapidly released into the culture medium upon cell lysis.[16] The amount of LDH in the supernatant is quantified in a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which in turn reduces a tetrazolium salt to a colored formazan product.[15][16]
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
It is crucial to include a "maximum LDH release" control by treating a set of wells with a lysis buffer and a "spontaneous LDH release" control (untreated cells).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a small aliquot (2-5 µL) of the cell culture supernatant to a new 96-well plate.[17]
-
-
LDH Reaction:
-
Absorbance Reading:
The amount of formazan produced is directly proportional to the amount of LDH released, which correlates with the number of dead or damaged cells.[15] Cytotoxicity is calculated as a percentage of the maximum LDH release control after subtracting the spontaneous release background.
Part 2: Delving into the Mechanisms of Cell Death
Once the cytotoxic potential of a benzimidazole compound is established, the next step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by many anticancer agents.[6]
Caspase Activity Assays: The Hallmarks of Apoptosis
Apoptosis is executed by a family of proteases called caspases.[18] Initiator caspases (e.g., caspase-8 and caspase-9) are activated by pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3 and caspase-7), which cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[18][19] Measuring the activity of these caspases is a direct way to assess apoptosis induction.
Caspase activity assays typically utilize a specific peptide substrate for the caspase of interest, which is conjugated to a reporter molecule (a chromophore or a fluorophore).[19] When the caspase is active, it cleaves the substrate, releasing the reporter molecule and generating a detectable signal.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with the benzimidazole compound as previously described. Include a positive control for apoptosis induction (e.g., staurosporine).
-
-
Cell Lysis:
-
After treatment, lyse the cells directly in the wells using a lysis buffer provided with the assay kit.
-
-
Caspase Reaction:
-
Prepare the reaction mixture containing the caspase-3/7 substrate (e.g., Ac-DEVD-AMC).[19]
-
Add the reaction mixture to the cell lysates.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission between 420-460 nm.[19]
-
The fluorescence intensity is proportional to the caspase-3/7 activity. An increase in fluorescence in treated cells compared to untreated controls indicates the induction of apoptosis. Several studies have demonstrated that benzimidazole derivatives can induce apoptosis through the activation of caspases-3, -7, and -9.[6]
Annexin V/PI Staining: Visualizing Apoptotic Cells
Another widely used method to detect apoptosis is through flow cytometry or fluorescence microscopy using Annexin V and Propidium Iodide (PI) staining. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). PI is a fluorescent nuclear stain that is impermeable to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Cell Seeding and Treatment:
-
Treat cells in a 6-well plate with the benzimidazole compound.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The results will categorize the cell population into four quadrants:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
An increase in the percentage of Annexin V-positive cells is indicative of apoptosis induction.[12][20]
Part 3: Investigating Specific Cytotoxic Mechanisms of Benzimidazoles
Beyond the general induction of cell death, it is crucial to investigate the specific molecular targets and pathways affected by benzimidazole compounds.
Tubulin Polymerization Assay
A well-documented mechanism of action for many benzimidazole derivatives is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.[4][5][21]
This in vitro assay measures the assembly of purified tubulin into microtubules in the presence or absence of the test compound. The polymerization process is monitored by the increase in light scattering or fluorescence of a reporter dye that binds to polymerized tubulin.
-
Reaction Setup:
-
In a 96-well plate, add tubulin protein to a polymerization buffer.
-
Add the benzimidazole compound at various concentrations. Include a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control and a vehicle control.
-
-
Initiation and Monitoring:
-
Initiate polymerization by warming the plate to 37°C.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Inhibitors of tubulin polymerization will decrease the rate and extent of the absorbance/fluorescence increase compared to the vehicle control. The IC50 for tubulin polymerization inhibition can be determined.[21][22][23]
Cell Cycle Analysis
Disruption of microtubule dynamics by benzimidazoles often leads to an arrest in the G2/M phase of the cell cycle.[6][12] This can be analyzed by flow cytometry using a DNA-staining dye like propidium iodide.
-
Cell Seeding and Treatment:
-
Treat cells with the benzimidazole compound for a duration that allows for at least one cell cycle to complete (e.g., 24 hours).
-
-
Cell Fixation and Staining:
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the fixed cells and treat them with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in treated samples compared to controls indicates cell cycle arrest at this checkpoint.[20][24][25]
Reactive Oxygen Species (ROS) Detection
Some benzimidazole derivatives have been shown to induce cytotoxicity by increasing the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[6][26]
Cell-permeable fluorescent probes, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), are used to detect intracellular ROS. DCFH-DA is non-fluorescent but is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and treat with the benzimidazole compound. Include a positive control for ROS induction (e.g., hydrogen peroxide).[27]
-
-
Probe Loading:
-
Remove the treatment medium and incubate the cells with DCFH-DA in a serum-free medium for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
An increase in fluorescence intensity in treated cells indicates an elevation in intracellular ROS levels.[27][28]
Visualizations and Data Summary
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for the cytotoxic evaluation of benzimidazole derivatives.
Apoptosis Induction Pathway
Caption: Key pathways of benzimidazole-induced cytotoxicity.
Summary of Cytotoxicity Assays
| Assay Type | Principle | Endpoint Measured | Typical Application for Benzimidazoles |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[8] | Cell viability and metabolic activity. | Determining IC50 values and general cytotoxicity.[6][12] |
| LDH Assay | Measurement of lactate dehydrogenase released from cells with damaged membranes.[14][15] | Cell membrane integrity and necrosis. | Quantifying cell lysis and membrane damage.[17] |
| Caspase Activity | Cleavage of a specific peptide substrate by active caspases, releasing a reporter molecule.[19] | Apoptosis induction. | Confirming the apoptotic pathway of cell death.[6] |
| Annexin V/PI Staining | Detection of phosphatidylserine on the outer cell membrane (Annexin V) and membrane permeability (PI).[20] | Early and late apoptosis, and necrosis. | Differentiating between apoptotic and necrotic cell death.[12] |
| Tubulin Polymerization | Monitoring the assembly of purified tubulin into microtubules in vitro. | Inhibition of microtubule formation. | Investigating a primary mechanism of action for many benzimidazoles.[21][29] |
| Cell Cycle Analysis | Staining of cellular DNA to determine the distribution of cells in different cycle phases.[24] | Cell cycle arrest. | Identifying blocks in cell cycle progression, often at G2/M.[12][25] |
| ROS Detection | Oxidation of a cell-permeable probe by reactive oxygen species to a fluorescent product.[27] | Intracellular ROS levels. | Assessing the role of oxidative stress in cytotoxicity.[6][26] |
Conclusion
The diverse pharmacological potential of the benzimidazole scaffold necessitates a multi-faceted approach to characterizing its cytotoxic effects.[1][2] The assays detailed in this guide provide a robust framework for moving from broad cytotoxicity screening to in-depth mechanistic studies. By systematically evaluating metabolic activity, membrane integrity, apoptosis induction, and specific molecular targets like tubulin, researchers can build a comprehensive profile of their benzimidazole compounds. This detailed understanding is paramount for the rational design and development of novel benzimidazole-based therapeutics, particularly in the realm of oncology.[6][30]
References
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
National Center for Biotechnology Information. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Creative Bioarray. Caspase Activity Assay. [Link]
-
National Center for Biotechnology Information. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. [Link]
-
National Center for Biotechnology Information. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). [Link]
-
OZ Biosciences. LDH Cytotoxicity Assay Kit. [Link]
-
National Center for Biotechnology Information. Analysis of Cell Viability by the Lactate Dehydrogenase Assay. [Link]
-
International Journal of Pharmaceutical Sciences. Current Achievements of Benzimidazole: A Review. [Link]
-
Wikipedia. Benzimidazole. [Link]
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
ResearchGate. Effect of selected benzimidazole derivatives on ROS production. [Link]
-
National Center for Biotechnology Information. Time-dependent oxidative stress caused by benznidazole. [Link]
-
National Center for Biotechnology Information. Role of reactive oxygen species in the chemoprophylactic action of methyl [5-[[4-(2-pyridinyl)-1-piperazinyl]-carbonyl]-1H-benzimidazol-2 yl] carbamate in hamster against Ancylostoma ceylanicum. [Link]
-
National Center for Biotechnology Information. Antiproliferative activity of bicyclic benzimidazole nucleosides: synthesis, DNA-binding and cell cycle analysis. [Link]
-
National Center for Biotechnology Information. Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. [Link]
-
Karger Publishers. Fenbendazole as an Anticancer Agent? A Case Series of Self-Administration in Three Patients. [Link]
-
MDPI. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. [Link]
-
National Center for Biotechnology Information. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. [Link]
-
NeuroProof. Neuronal Cell viability and cytotoxicity assays. [Link]
-
ResearchGate. Biological evaluation of the toxicity and the cell cycle interruption by some benzimidazole derivatives. [Link]
-
National Center for Biotechnology Information. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. [Link]
-
National Center for Biotechnology Information. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. [Link]
-
National Center for Biotechnology Information. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. [Link]
-
MDPI. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. [Link]
-
National Center for Biotechnology Information. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. [Link]
-
Semantic Scholar. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. [Link]
-
National Center for Biotechnology Information. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. [Link]
-
Royal Society of Chemistry. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. [Link]
-
ACS Publications. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Link]
-
National Center for Biotechnology Information. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
-
Royal Society of Chemistry. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Benzimidazole - Wikipedia [en.wikipedia.org]
- 5. karger.com [karger.com]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ozbiosciences.com [ozbiosciences.com]
- 15. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.kr]
- 18. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. mdpi.com [mdpi.com]
- 21. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Antiproliferative activity of bicyclic benzimidazole nucleosides: synthesis, DNA-binding and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Time-dependent oxidative stress caused by benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Role of reactive oxygen species in the chemoprophylactic action of methyl [5-[[4-(2-pyridinyl)-1-piperazinyl]-carbonyl]-1H-benzimidazol-2 yl] carbamate in hamster against Ancylostoma ceylanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Substituted Benzimidazole Synthesis
Welcome to the technical support center for substituted benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Benzimidazoles are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] However, their synthesis is not without challenges, from low yields to purification difficulties.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter at the bench. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Common Synthesis Problems
This section addresses the most frequent obstacles encountered during the synthesis of substituted benzimidazoles, particularly focusing on the widely used Phillips-Ladenburg condensation (reaction of an o-phenylenediamine with a carboxylic acid) and Weidenhagen reaction (condensation with an aldehyde).[4][5][6]
Issue 1: Low or No Product Yield
Question: My Phillips-Ladenburg/Weidenhagen reaction is resulting in very low yields or failing completely. What are the primary factors to investigate?
Answer: This is a common yet frustrating issue that can often be resolved by systematically evaluating several key parameters. Classical methods for these reactions have been historically limited by the need for high temperatures, which can lead to degradation, and low yields.[4][5][6]
Initial Diagnostic Workflow
Here is a systematic approach to diagnosing the root cause of low yield:
Caption: General troubleshooting workflow for low yield.
Detailed Troubleshooting Steps:
-
Reagent Purity and Stability:
-
o-Phenylenediamines (OPDs): These starting materials are notoriously susceptible to oxidation, which can result in dark, tarry impurities that inhibit the reaction.[7] Using freshly purified or commercially available high-purity OPD is critical. If your OPD has darkened in storage, recrystallization or sublimation may be necessary.
-
Aldehydes: Aldehydes can oxidize to their corresponding carboxylic acids upon storage. Ensure the aldehyde is pure and, if necessary, distill it before use.
-
-
Reaction Conditions:
-
Temperature: Traditional methods often required harsh heating (250–300 °C), which can degrade sensitive substrates.[4][8] Modern catalytic methods operate at much milder temperatures. If your reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if you observe decomposition (darkening of the reaction mixture), the temperature may be too high. For example, a reaction at room temperature might yield only 20-40%, but require optimization of other factors.[8]
-
Solvent: The choice of solvent is critical. While some reactions proceed under solvent-free conditions, many benefit from a suitable medium.[9][10] Polar solvents like ethanol or methanol have been shown to produce high yields in certain systems.[11] A solvent screen (e.g., EtOH, MeOH, CH3CN, DMF, CHCl3) is a valuable optimization step.[11]
-
-
Catalyst Selection and Loading:
-
The Role of the Catalyst: Catalysts are crucial for activating the carbonyl group and facilitating the cyclization/dehydration step.[12][13][14] Reactions run without a catalyst often result in significantly lower yields and require longer times.[8][11]
-
Types of Catalysts: A wide array of catalysts can be employed, from simple Brønsted/Lewis acids (e.g., HCl, NH4Cl, boric acid) to metal-based catalysts (e.g., LaCl3, ZrO2-Al2O3, supported gold nanoparticles).[9][11][12][14][15][16] The optimal choice depends on the specific substrates. For instance, lanthanum chloride (LaCl3) has been shown to be an efficient catalyst at just 10 mol% at room temperature.[16]
-
Catalyst Loading: Insufficient catalyst loading will result in a slow or incomplete reaction. Conversely, excessive catalyst can sometimes promote side reactions. A systematic optimization of catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) is recommended.
-
-
Reaction Atmosphere:
Issue 2: Product is Impure (Multiple Spots on TLC)
Question: My reaction seems to work, but the crude product is very impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products is a common challenge, arising from competing reaction pathways or degradation. Identifying the nature of these impurities is the first step toward eliminating them.
Common Impurities and Side Products:
-
Unreacted Starting Materials: The most straightforward impurity. If starting materials are present, it indicates an incomplete reaction. Solution: Increase reaction time, temperature, or catalyst loading.
-
Schiff Base Intermediate: The initial condensation of the diamine and the aldehyde forms a Schiff base (an imine), which then cyclizes. If this cyclization is slow or incomplete, the imine will remain as a major byproduct. Solution: This step is often acid-catalyzed.[13] Ensure sufficient catalyst is present. In some cases, switching to a solvent that better facilitates the dehydration step can help.
-
Benzodiazepines or Quinoxalines: Under certain conditions, particularly with β-ketoesters or specific oxidants, the reaction can favor the formation of seven-membered benzodiazepine rings or quinoxalines instead of the desired five-membered benzimidazole ring.[5][8] Solution: Carefully control the reaction conditions and choice of starting materials. Adhering to established protocols for benzimidazole synthesis is key.
-
Oxidation Products: The presence of highly colored impurities is often due to the oxidation of the o-phenylenediamine starting material.[7] Solution: Run the reaction under an inert atmosphere.[7] If colored impurities are already formed, they can often be removed with an activated carbon treatment during workup.[7]
-
1,2-Disubstituted Benzimidazoles: When using aldehydes, a second molecule of the aldehyde can sometimes react with the N-H of the newly formed benzimidazole, leading to a 1,2-disubstituted product. Solution: This is controlled by stoichiometry. Using a slight excess of the diamine or carefully controlling the amount of aldehyde can minimize this. Catalyst choice can also influence selectivity.[10][11][18]
Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate alongside spots of your starting o-phenylenediamine and aldehyde/acid.
-
Develop the TLC plate in an appropriate eluent system (e.g., 3:7 ethyl acetate/hexane).[19]
-
Visualize the spots under a UV lamp. The disappearance of starting materials and the appearance of a new, single spot indicate a clean and complete reaction.
Issue 3: Difficulty in Product Purification
Question: I have obtained my crude product, but I am struggling to purify it. Column chromatography gives poor separation, and it won't crystallize. What should I do?
Answer: Purification can be as challenging as the reaction itself. Benzimidazoles' polarity and basicity can be leveraged for effective purification.
Purification Strategy Flowchart
Sources
- 1. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jpsbr.org [jpsbr.org]
- 15. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 16. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole
Welcome to the technical support center for the synthesis of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important benzimidazole derivative. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section tackles the most frequently encountered problems during the synthesis of this compound. The primary synthetic route involves the condensation of 4-methyl-1,2-phenylenediamine with 2-chlorobenzaldehyde.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a common challenge and can often be traced back to several key parameters. A systematic approach to optimization is crucial.
Root Causes & Immediate Actions:
-
Suboptimal Reaction Conditions: The reaction temperature, time, and solvent play a critical role. Without a catalyst, conversion rates can be low and reaction times significantly longer.[1] A reaction of o-phenylenediamine with benzaldehyde at room temperature without a solvent yielded only 20% of the product.[2]
-
Recommendation: Begin by screening different solvents. Polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[1] Also, systematically optimize the reaction temperature and monitor the progress over time using Thin Layer Chromatography (TLC) to determine the optimal duration.[3]
-
-
Inefficient or Absent Catalyst: The condensation reaction is often slow without a catalyst. The choice of catalyst is critical for both rate and selectivity.
-
Recommendation: A wide range of catalysts can be employed. Simple and cost-effective options include ammonium chloride (NH₄Cl)[4] and p-toluenesulfonic acid (p-TsOH).[1] More advanced options include Lewis acids like Erbium(III) triflate (Er(OTf)₃)[1][5] or heterogeneous catalysts like gold nanoparticles on a titanium dioxide support (Au/TiO₂) for easier removal.[6] Catalyst loading should also be optimized; while more catalyst can increase the rate, an excess can lead to side reactions.[3]
-
-
Purity of Starting Materials: Impurities in the 4-methyl-1,2-phenylenediamine or 2-chlorobenzaldehyde can significantly interfere with the reaction.[2] The diamine is particularly susceptible to oxidation, which can lead to colored impurities and byproducts.[3]
-
Recommendation: Ensure the purity of your starting materials. If necessary, purify the 4-methyl-1,2-phenylenediamine by recrystallization or sublimation before use. Whenever possible, use freshly opened reagents. To minimize oxidation, consider running the reaction under an inert atmosphere of nitrogen or argon.[3]
-
Question 2: I am observing significant side product formation, particularly a compound with a higher molecular weight. How can I improve the selectivity for my target molecule?
This is a classic issue in benzimidazole synthesis from aldehydes. The primary side product is often the 1,2-disubstituted benzimidazole, formed from the reaction of one molecule of the diamine with two molecules of the aldehyde.[3][5]
Strategies for Enhancing Selectivity:
-
Control Stoichiometry: The ratio of reactants is a key determinant of the product distribution.
-
Recommendation: To favor the formation of the desired 2-substituted product, use a 1:1 molar ratio of 4-methyl-1,2-phenylenediamine to 2-chlorobenzaldehyde, or even a slight excess of the diamine.[3]
-
-
Catalyst and Solvent Choice: The reaction environment can steer the selectivity.
-
Recommendation: The choice of catalyst can be crucial. For instance, in some systems, the absence of a Lewis acid catalyst like Er(OTf)₃ favors the formation of the mono-condensation product, while its presence can lead to the double-condensation product.[5] The solvent can also influence selectivity; for example, non-polar solvents like toluene may favor the 2-substituted product in some cases.[3]
-
Question 3: My final product is highly colored, even after purification. What is the source of this coloration and how can I prevent it?
The formation of colored impurities is often due to the oxidation of the 4-methyl-1,2-phenylenediamine starting material.[3]
Preventative Measures:
-
Inert Atmosphere: As mentioned previously, conducting the reaction under a nitrogen or argon atmosphere is a highly effective way to prevent oxidation.[3]
-
Use of Diamine Salts: In some protocols, using the dihydrochloride salt of the o-phenylenediamine can reduce the formation of colored impurities and lead to more homogenous mixing.[7]
-
Purification: If colored impurities are formed, they will need to be removed during the purification step. Activated charcoal treatment during recrystallization can be effective in removing some colored impurities.
Question 4: I'm having difficulty purifying the final product. Column chromatography is not giving good separation. What are my options?
Purification can be challenging if the polarity of the desired product is similar to that of the starting materials or byproducts.[3]
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying this compound.
-
Recommendation: A recent synthesis of the non-methylated analogue successfully used ethanol for recrystallization.[8] Experiment with different solvent systems, such as ethanol, methanol, or mixtures like ethyl acetate/hexane, to find the optimal conditions for crystallization of your product, leaving impurities behind in the mother liquor.
-
-
Use of Heterogeneous Catalysts: If you are using a catalyst, separating it from the product can be difficult.
Frequently Asked Questions (FAQs)
-
What is a good starting point for reaction conditions? Based on literature for similar syntheses, a good starting point would be to react 4-methyl-1,2-phenylenediamine with 2-chlorobenzaldehyde (1:1 ratio) in ethanol, using a catalytic amount of ammonium chloride (e.g., 10-20 mol%).[4] The reaction can be initially attempted at room temperature and monitored by TLC. If the reaction is slow, gentle heating (e.g., reflux) can be applied.[3]
-
How do I monitor the reaction progress effectively? Thin Layer Chromatography (TLC) is the most common and effective method.[3][4] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
-
Is an inert atmosphere always necessary? While not always strictly required, it is highly recommended to minimize the oxidation of the 4-methyl-1,2-phenylenediamine, which can improve the final product's color and purity, and potentially the overall yield by preventing the formation of oxidative side products.[3]
Optimized Experimental Protocol
This protocol is a synthesized recommendation based on common and effective procedures for the synthesis of 2-substituted benzimidazoles.[1][4][6]
Materials:
-
4-methyl-1,2-phenylenediamine
-
2-chlorobenzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (or Methanol)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1 mmol, 1 eq) and ammonium chloride (0.2 mmol, 0.2 eq).
-
Add ethanol (10 mL) to the flask and stir the mixture to dissolve the solids.
-
To this stirring solution, add 2-chlorobenzaldehyde (1 mmol, 1 eq).
-
Stir the reaction mixture at room temperature. If desired, the reaction can be gently heated to reflux to increase the rate.
-
Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Data and Workflow Visualization
Table 1: Key Parameter Optimization Summary
| Parameter | Initial Condition | Troubleshooting Options | Rationale |
| Catalyst | None or NH₄Cl (10 mol%) | p-TsOH, Er(OTf)₃, Au/TiO₂ | To increase reaction rate and potentially selectivity.[1][6] |
| Solvent | Ethanol | Methanol, Chloroform, Acetonitrile, DMF, Toluene, Solvent-free | Solvent polarity can significantly impact reaction rate and yield.[1][4] |
| Temperature | Room Temperature | 50°C to Reflux | To overcome activation energy barriers and increase reaction rate.[1] |
| Stoichiometry | 1:1 (Diamine:Aldehyde) | 1.1:1 (Diamine:Aldehyde) | To minimize the formation of 1,2-disubstituted byproducts.[3] |
| Atmosphere | Air | Nitrogen or Argon | To prevent oxidation of the diamine starting material.[3] |
Diagram 1: General Reaction Scheme
Caption: Reaction of 4-methyl-1,2-phenylenediamine and 2-chlorobenzaldehyde.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Step-by-step troubleshooting guide for low reaction yield.
References
-
Antoniou, T., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5722. Available at: [Link]
-
Zacchaeus, O. S., et al. (2020). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Chemistry, 2020, 8875385. Available at: [Link]
-
Alam, M., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of the Indian Chemical Society, 100(8), 101077. Available at: [Link]
-
da Silva, J. F. M., et al. (2009). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 5, 15. Available at: [Link]
-
Sushmitha, S., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry, 5(1), 1-8. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Li, F., et al. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 45(3), 1509-1515. Available at: [Link]
-
Zhang, L., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(9), 2103-2111. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Results in Chemistry, 7, 101377. Available at: [Link]
-
Orita, A., et al. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Synthetic Communications, 31(14), 2127-2133. Available at: [Link]
- Lin, Z., et al. (2019). N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL)-N-(PYRIDINE-2-YL)-3-AMINO PROPANOIC ACID ETHYL ESTER PREPARATION METHOD. EP3153509B1.
-
Solo, P., et al. (2025). Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material. Asian Journal of Chemistry, 37(5), 1089-1095. Available at: [Link]
-
Perumal, S., et al. (2005). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 44B, 1502-1504. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole
Welcome to the technical support center for the purification of crude 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important benzimidazole derivative. Our approach is rooted in practical, field-tested experience to ensure you achieve the desired purity for your downstream applications.
Understanding the Purification Challenge
The synthesis of this compound, typically through the condensation of 4-methyl-o-phenylenediamine and 2-chlorobenzaldehyde, can result in a crude product containing various impurities. These may include unreacted starting materials, byproducts from side reactions, and residual reagents. The goal of purification is to effectively remove these contaminants to obtain a product of high purity, which is critical for accurate biological evaluation and further development.
The purification strategy for benzimidazoles like this compound leverages their physicochemical properties, particularly their basicity and polarity. The presence of the imidazole ring imparts basic characteristics, which can be exploited in acid-base extraction techniques. Furthermore, the overall polarity of the molecule allows for effective separation from less polar or more polar impurities using methods like recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities are typically unreacted starting materials: 4-methyl-o-phenylenediamine and 2-chlorobenzaldehyde. Depending on the reaction conditions, you might also encounter small amounts of polymeric byproducts. If an oxidizing agent is used in the synthesis, incompletely cyclized intermediates may also be present.
Q2: Which purification method should I try first?
A2: For a relatively clean crude product (as assessed by a preliminary Thin Layer Chromatography), recrystallization is often the most straightforward and scalable first-choice method. If the crude mixture is complex with multiple impurities, column chromatography will offer better separation. Acid-base extraction is a highly effective method for removing non-basic impurities.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For benzimidazole derivatives, polar protic solvents like ethanol are often a good starting point. A two-solvent system, such as ethyl acetate/hexane, can also be effective. It is always recommended to perform small-scale solvent screening to identify the optimal system.
Q4: My compound is streaking on the TLC plate. What does this mean and how can I fix it?
A4: Streaking on a TLC plate for a basic compound like a benzimidazole is common and often indicates strong interaction with the acidic silica gel stationary phase.[1][2] This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1–2.0%) or a few drops of ammonia, to your mobile phase.[1][2] Overloading the sample on the TLC plate can also cause streaking.[1][3]
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using a combination of techniques. A sharp melting point close to the literature value is a good indicator of purity. Chromatographic methods like TLC and High-Performance Liquid Chromatography (HPLC) are essential for detecting and quantifying impurities. Spectroscopic methods such as ¹H NMR can also confirm the structure and absence of proton-bearing impurities.
Troubleshooting Guide
This section provides detailed protocols and troubleshooting advice for the most common purification techniques for this compound.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
| Problem | Possible Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The cooling rate is too rapid. High concentration of impurities. | Use a lower-boiling point solvent or a mixed-solvent system. Allow the solution to cool more slowly at room temperature before placing it in an ice bath. Consider a preliminary purification step like acid-base extraction to remove bulk impurities.[4][5] |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. Too much solvent was used during dissolution. | Choose a solvent in which the compound is less soluble at low temperatures. Use the minimum amount of hot solvent necessary for complete dissolution. |
| No crystal formation upon cooling | The solution is not saturated (too much solvent was used). | Reheat the solution and evaporate some of the solvent to concentrate it. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound if available. |
| Crystals are colored | Colored impurities are present. | Use activated charcoal for decolorization during the recrystallization process. Ensure the charcoal is thoroughly removed by hot filtration. |
Method 2: Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For benzimidazoles, silica gel is a common stationary phase.
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase that gives a good separation of your target compound from impurities. A good starting point for this compound is an ethyl acetate/hexane mixture. Aim for an Rf value of 0.2-0.4 for the target compound. A ratio of 1:9 (ethyl acetate:hexane) has been reported for similar compounds.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample-silica mixture to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Collection and Analysis: Collect fractions of the eluate and analyze them by TLC to identify the fractions containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots | The mobile phase is too polar or not polar enough. The column was not packed properly (channeling). | Optimize the mobile phase using TLC to achieve better separation. Repack the column carefully, ensuring a uniform bed. |
| Compound streaks on the column | The compound is strongly interacting with the silica gel. The sample is overloaded on the column. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to reduce tailing of the basic benzimidazole.[2] Load a smaller amount of the crude product onto the column. |
| Product does not elute from the column | The mobile phase is not polar enough. The compound is irreversibly adsorbed to the silica. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If the compound is very polar, a more polar mobile phase like dichloromethane/methanol may be necessary. |
Method 3: Acid-Base Extraction
This technique exploits the basicity of the benzimidazole ring to separate it from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The protonated benzimidazole will move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Washing: Wash the organic layer with another portion of the dilute acid to ensure complete extraction of the product. Combine the aqueous layers.
-
Basification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute aqueous base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (check with pH paper). The neutral this compound will precipitate out of the solution.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during extraction | Vigorous shaking. High concentration of the crude product. | Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Low yield of precipitated product | Incomplete extraction into the acidic phase. Incomplete precipitation upon basification. The product has some solubility in the basic aqueous solution. | Perform multiple extractions with the dilute acid. Ensure the aqueous solution is sufficiently basic after adding the base. Cool the solution thoroughly in an ice bath to minimize solubility. |
| Precipitate is oily or sticky | The product may have a low melting point or impurities are causing this. | After basification, extract the product back into a fresh portion of an organic solvent like dichloromethane or ethyl acetate. Then, wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent. The resulting solid can then be further purified by recrystallization. |
Workflow Diagrams
General Purification Workflow
Caption: Decision tree for selecting a primary purification method.
Troubleshooting TLC Streaking
Caption: Troubleshooting guide for TLC streaking issues.
Purity Assessment
A combination of methods should be employed to confidently assess the purity of the final product.
| Technique | Parameters to Assess | Typical Conditions for Benzimidazoles |
| Melting Point | Sharpness of the melting range. | Compare with the literature value. A sharp range of 1-2°C indicates high purity. |
| Thin Layer Chromatography (TLC) | Single spot with a consistent Rf value. | Stationary Phase: Silica gel 60 F254. Mobile Phase: Ethyl acetate/Hexane (e.g., 3:7 or 1:9 v/v).[6] Visualize under UV light (254 nm). |
| High-Performance Liquid Chromatography (HPLC) | Single major peak with minimal impurity peaks. | Column: C8 or C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at acidic pH).[7][8][9][10] Detection: UV at a wavelength around 254 nm or 288 nm.[8][10] |
| ¹H NMR Spectroscopy | Absence of signals corresponding to impurities. Correct integration of proton signals. | The spectrum should be clean with well-resolved peaks corresponding to the structure of this compound. |
References
-
SIELC Technologies. (n.d.). Separation of 2-Mercaptobenzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Brishty, A. R., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon, 7(5), e07032. Retrieved from [Link]
-
University of York. (n.d.). Issues - Chemistry Teaching Labs. Retrieved from [Link]
-
Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
More, D. H., et al. (2013). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica, 5(6), 369-376. Retrieved from [Link]
-
Gajewska, M., et al. (2005). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 62(5), 331-336. Retrieved from [Link]
-
Iqbal, M., et al. (2016). Determination of Benzimidazoles in Pharmaceuticals and Human Serum by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 54(7), 1158-1163. Retrieved from [Link]
-
Szymański, P., et al. (2007). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 64(2), 105-109. Retrieved from [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved from [Link]
-
Mikiciuk-Olasik, E., et al. (2008). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Chromatographica, 20(3), 405-418. Retrieved from [Link]
-
Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses, 23, 7. Retrieved from [Link]
-
Liu, X. F., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2449-2455. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Khan, K. M., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 899. Retrieved from [Link]
-
Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]
-
European Patent Office. (2019, May 15). N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL)-N-(PYRIDINE-2-YL)-3-AMINO PROPANOIC ACID ETHYL ESTER PREPARATION METHOD. Retrieved from [Link]
-
IJCRT.org. (2022, April 4). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Retrieved from [Link]
-
Reddit. (2011, October 5). What can cause "oiling out"?. Retrieved from [Link]
-
CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]
-
ResearchGate. (2013, August 6). An efficient and mild synthesis of 2-aryl benzimidazoles in aqueous media. Retrieved from [Link]
Sources
- 1. chembam.com [chembam.com]
- 2. silicycle.com [silicycle.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 2-Mercaptobenzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Product Formation in Benzimidazole Synthesis
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during the synthesis of benzimidazole derivatives. Our goal is to provide you with in-depth technical insights and practical, field-proven troubleshooting strategies to enhance the yield, purity, and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole synthesis is resulting in a mixture of the desired 2-substituted product and a significant amount of the 1,2-disubstituted side product. How can I improve the selectivity?
A1: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, particularly when using aldehydes as the carbonyl source. The selectivity is influenced by several factors, including the stoichiometry of reactants, the electronic properties of the aldehyde, the choice of catalyst, and the reaction solvent.
Underlying Cause: The initial condensation of o-phenylenediamine with one molecule of an aldehyde yields the 2-substituted benzimidazole. However, the remaining N-H proton on the imidazole ring can be sufficiently nucleophilic to react with a second molecule of the aldehyde, leading to the 1,2-disubstituted product.[1]
Troubleshooting Strategies:
-
Stoichiometry Control: To favor the formation of the 2-substituted product, it is crucial to control the stoichiometry. Using a 1:1 molar ratio of o-phenylenediamine to the aldehyde is a good starting point. In some cases, a slight excess of the diamine can further suppress the formation of the disubstituted product.[2]
-
Influence of Aldehyde Electronics: The electronic nature of the aldehyde plays a significant role. Electron-rich aldehydes are more prone to forming 1,2-disubstituted products, especially in the presence of certain catalysts like Er(OTf)₃.[1][3] Conversely, electron-deficient aldehydes tend to favor the formation of the mono-substituted benzimidazole.[1]
-
Catalyst and Solvent Selection: The choice of catalyst and solvent system is critical for controlling selectivity. For instance, some catalysts can selectively promote the formation of the desired product.[2] Non-polar solvents may favor the 2-substituted product, while more polar solvent mixtures can sometimes lead to the 1,2-disubstituted side product.[2]
Data Presentation: Impact of Reaction Conditions on Selectivity
| Catalyst | Aldehyde Substituent | Solvent | o-PDA:Aldehyde Ratio | Predominant Product | Reference |
| Er(OTf)₃ | Electron-rich (e.g., -OCH₃) | Water | 1:2 | 1,2-disubstituted | [1] |
| None | Electron-deficient (e.g., -NO₂) | Water | 4:1 | 2-substituted | [1] |
| Au/TiO₂ | Various aromatic/aliphatic | CHCl₃:MeOH (3:1) | 1:1 | 2-substituted | [4] |
| NH₄OAc | Aromatic | Absolute Ethanol | 1:1 | 2-substituted | [2][5] |
Experimental Protocol: Selective Synthesis of 2-Substituted Benzimidazoles
-
To a round-bottom flask, add o-phenylenediamine (1.0 eq) and the desired aldehyde (1.0-1.1 eq).
-
Add the chosen solvent (e.g., absolute ethanol) and catalyst (e.g., NH₄OAc, 10 mol%).
-
Stir the reaction mixture at room temperature or gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the 2-substituted benzimidazole.[2][5]
Q2: My reaction mixture turns dark, and the final product is contaminated with colored impurities. What is the cause and how can I purify my product?
A2: The formation of colored impurities is often due to the oxidation of the o-phenylenediamine starting material or, to a lesser extent, the benzimidazole product itself.
Underlying Cause: o-Phenylenediamine is highly susceptible to air oxidation, which can lead to the formation of colored, polymeric, or dimeric species like 2,3-diaminophenazine.[6][7][8][9] This oxidation can be exacerbated by prolonged reaction times, high temperatures, or the presence of oxidizing agents.
Troubleshooting Strategies:
-
Inert Atmosphere: To minimize oxidation of the starting material, conduct the reaction under an inert atmosphere of nitrogen or argon.[2]
-
Purification of Starting Material: If the o-phenylenediamine appears discolored, consider purifying it by recrystallization or sublimation before use.
-
Control of Oxidants: If an external oxidizing agent is used in the synthesis, ensure accurate stoichiometry to avoid over-oxidation.[6]
Purification Protocols for Removing Colored Impurities:
-
Activated Carbon Treatment:
-
Dissolve the crude benzimidazole product in a suitable hot solvent (e.g., ethanol).[10]
-
Add a small amount of activated carbon (typically 1-5% by weight) to the solution.
-
Heat the mixture for a few minutes with stirring.
-
Filter the hot solution through a pre-heated funnel containing celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization of the decolorized product.[10]
-
-
Acid-Base Extraction: This technique is highly effective for separating the basic benzimidazole product from non-basic, colored impurities.[6]
-
Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated benzimidazole will move to the aqueous layer.[6]
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) to precipitate the purified, neutral benzimidazole.[6]
-
Collect the solid by filtration, wash with cold water, and dry.[6]
-
Q3: I am observing a side product that I suspect is a benzimidazole N-oxide. How is this formed and how can I prevent it?
A3: Benzimidazole N-oxides are typically formed under oxidative conditions. While direct oxidation of the benzimidazole product can occur, they are more commonly synthesized from o-nitroaniline precursors.
Underlying Cause: In syntheses that involve strong oxidizing agents or proceed via a nitro-substituted intermediate, over-oxidation can lead to the formation of a benzimidazole N-oxide.[6] The N-O bond in these compounds is highly polarizable, which can influence their chemical and biological properties.[11]
Troubleshooting Strategies:
-
Avoid Harsh Oxidizing Conditions: If your synthetic route involves an oxidation step, consider using milder oxidizing agents or carefully controlling the stoichiometry of a stronger oxidant.[6]
-
Alternative Synthetic Routes: If N-oxide formation is a persistent issue, explore synthetic pathways that do not require a strong oxidation step in the final stages of the synthesis.[6] For instance, some methods achieve cyclization under reductive or neutral conditions.
Visualizing Reaction Pathways
Diagram 1: General Synthesis of Benzimidazoles and Formation of the 1,2-Disubstituted Side Product
Caption: Formation of 2-substituted and 1,2-disubstituted benzimidazoles.
Diagram 2: Troubleshooting Workflow for Common Side Products
Caption: Troubleshooting workflow for benzimidazole synthesis side products.
References
-
Beilstein J. Org. Chem. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]
-
Navarrete-Vázquez, G., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2275–2283. [Link]
-
Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A review of the literature. Arabian Journal of Chemistry, 10, S1317–S1331. [Link]
-
Tzani, M. A., Gabriel, C., & Lykakis, I. N. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(12), 2405. [Link]
-
Kim, D., et al. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega, 8(48), 46267–46275. [Link]
-
Habib-ur-Rehman, et al. (2008). New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. Synthetic Communications, 38(7), 1046-1053. [Link]
-
Kim, D., et al. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. PubMed, 38160033. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
figshare. (2023). Revisiting o‑Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
-
National Center for Biotechnology Information. (2023). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
-
HETEROCYCLES. (2010). SYNTHESIS OF 1,2-DISUBSTITUTED BENZIMIDAZOLES AND 2- SUBSTITUTED BENZOTHIAZOLES CATALYZED BY HCl-TREATED TRANS-3,5-DIHYDROPEROXY. [Link]
-
Pozzetti, L., et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 24(20), 3656. [Link]
- Google Patents. (2005).
-
Applied Chemical Engineering. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. [Link]
-
ACS Publications. (2020). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. [Link]
-
Chen, Y., Xu, F., & Sun, Z. (2017). Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process. RSC Advances, 7(72), 45595-45599. [Link]
-
MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
-
ResearchGate. (2020). A Review on the Modern Synthetic Approach of Benzimidazole Candidate. [Link]
-
Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. (2025). Journal of Advanced Scientific Research, 16(1), 1-10. [Link]
-
YouTube. (2021). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. [Link]
-
University of Manchester. (n.d.). Synthesis of novel dimeric and oligomeric benzimidazoles targeted to nucleic acid minor groove binding. [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
-
ResearchGate. (2022). Synthesis of 1,2-disubstituted benzimidazoles a. [Link]
-
IJCRT. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. [Link]
-
MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. [Link]
-
ResearchGate. (2010). Journal of Chromatography A Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine. [Link]
-
ResearchGate. (2018). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
MDPI. (2023). Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation. [Link]
-
National Institutes of Health. (2014). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
SlideShare. (n.d.). Synthesis of Benzimidazole with reaction, reaction mechanism and procedure.ppt. [Link]
-
Chemical Review and Letters. (n.d.). Transition state structures of elementary reactions of benzimidazole synthesis in the presence of graphene quantum dot. [Link]
Sources
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 11. Collection - Revisiting oâPhenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - ACS Omega - Figshare [figshare.com]
Technical Support Center: Optimizing Reaction Conditions for Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzimidazole Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth technical insights needed to master this crucial synthetic transformation. Here, you will find not just the "how," but the "why," enabling you to troubleshoot effectively and optimize your reactions for higher yields, purity, and efficiency.
This guide is structured to address the most common challenges encountered in the lab, from persistently low yields to frustrating purification issues. We will delve into the mechanistic underpinnings of the key synthetic routes and explore how reaction parameters can be fine-tuned to achieve your desired outcome.
Troubleshooting Guide: From Frustration to Flawless Synthesis
This section is designed to be your first port of call when a reaction doesn't go as planned. Each issue is presented in a question-and-answer format, providing a clear diagnosis and actionable solutions.
Issue 1: Persistently Low Yield of the Desired Benzimidazole
Question: My reaction for the synthesis of a 2-substituted benzimidazole is consistently resulting in a low yield. What are the most likely causes and how can I improve it?
Answer: Low yields in benzimidazole synthesis are a frequent challenge and can stem from several factors. Systematically investigating the following parameters is key to identifying and resolving the issue.
-
Suboptimal Reaction Conditions: The delicate balance of temperature, reaction time, and solvent can significantly impact your yield.
-
Causality: The condensation of an o-phenylenediamine with an aldehyde or carboxylic acid involves a multi-step process, including the formation of a Schiff base intermediate followed by cyclization and oxidation (or dehydration). Each of these steps has its own activation energy. Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.[1][2]
-
Solution:
-
Temperature Optimization: If the reaction is sluggish, gradually increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and side product formation.[2] Some modern methods utilize microwave irradiation to significantly reduce reaction times and improve yields.[3][4][5]
-
Solvent Screening: The choice of solvent is critical. Polar solvents like methanol and ethanol have been shown to be effective in many catalytic systems, facilitating the dissolution of reactants and stabilizing intermediates.[6][7] A solvent screen is a powerful optimization tool.[2]
-
-
-
Inefficient or Inactive Catalyst: The catalyst is often the linchpin of a successful benzimidazole synthesis.
-
Causality: Catalysts, whether acidic, metallic, or heterogeneous, lower the activation energy of the cyclization and/or oxidation steps. An inactive or inappropriate catalyst will result in a slow or stalled reaction.[1][2]
-
Solution:
-
Catalyst Selection: A wide array of catalysts can be employed, from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to Lewis acids and transition metal catalysts.[8][9] Green chemistry approaches often favor heterogeneous and recyclable catalysts.[2][3]
-
Catalyst Loading: Ensure the correct catalyst loading is used. While increasing the amount can sometimes boost the yield, an excess can also catalyze unwanted side reactions.[1]
-
-
-
Poor Quality of Starting Materials: Impurities in your o-phenylenediamine or aldehyde/carboxylic acid can inhibit the reaction.
-
Causality: o-Phenylenediamines are particularly susceptible to oxidation, leading to colored impurities that can interfere with the reaction.[1]
-
Solution: If the purity of your starting materials is questionable, consider purifying them by recrystallization or column chromatography before use.[1] Using o-phenylenediamine dihydrochloride can sometimes mitigate issues with colored impurities.[10]
-
Issue 2: Formation of Multiple Products, Including a 1,2-Disubstituted Benzimidazole
Question: My reaction is producing a mixture of the desired 2-substituted benzimidazole and a significant amount of a 1,2-disubstituted side product. How can I improve the selectivity?
Answer: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, particularly when using aldehydes. This occurs when a second molecule of the aldehyde reacts with the nitrogen of the newly formed benzimidazole ring.
-
Controlling Stoichiometry: The ratio of your reactants is a critical factor in directing the reaction towards the desired product.
-
Causality: Le Chatelier's principle can be applied here. By using an excess of the o-phenylenediamine, you can statistically favor the initial condensation to form the 2-substituted product over the subsequent N-alkylation.
-
Solution: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[1]
-
-
Strategic Solvent and Catalyst Selection: The reaction environment can be tailored to enhance selectivity.
-
Causality: The choice of catalyst can significantly influence the reaction pathway. Some catalysts may preferentially activate the initial condensation, while others might also promote the subsequent N-alkylation. The electronic properties of the aldehyde also play a role.[2]
-
Solution: Certain catalysts, like Erbium(III) triflate (Er(OTf)₃), have been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes, so avoiding such catalysts when the 2-substituted product is desired is advisable.[2][11] Conversely, some conditions can be optimized for the selective synthesis of the 1,2-disubstituted product if that is the target molecule.[4]
-
Issue 3: Difficulty in Product Purification
Question: My crude product is a dark, oily mixture, and I'm struggling to purify it by column chromatography. What are my options?
Answer: Purification challenges often arise from the formation of colored impurities or byproducts with similar polarity to the desired product.
-
Dealing with Colored Impurities: The dark color is often due to the oxidation of the o-phenylenediamine starting material.[1]
-
Causality: The aromatic diamine is sensitive to air and light, leading to the formation of highly conjugated, colored oligomers.
-
Solution:
-
Activated Carbon Treatment: Dissolve your crude product in a suitable solvent and treat it with activated carbon. The activated carbon will adsorb the colored impurities, which can then be removed by filtration.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the o-phenylenediamine from the outset.[1]
-
-
-
Separating Products with Similar Polarity: When your desired product and impurities have similar polarities, standard column chromatography can be ineffective.
-
Causality: Structural similarities between the product and byproducts can lead to overlapping retention factors on silica gel.
-
Solution:
-
Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, which can be protonated. This property can be exploited for purification. Dissolve the crude mixture in an organic solvent and extract it with an acidic aqueous solution (e.g., dilute HCl). The basic benzimidazole will move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Neutralizing the aqueous layer will then precipitate the purified benzimidazole.[1]
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. You may need to screen several solvent systems to find one that provides good separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to benzimidazoles?
A1: The two most common and historically significant methods are the Phillips-Ladenburg reaction and the Weidenhagen reaction.[12]
-
Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid, typically in the presence of a strong acid like hydrochloric acid.[12][13][14]
-
Weidenhagen Reaction: This method utilizes the condensation of an o-phenylenediamine with an aldehyde, often in the presence of an oxidizing agent.[12] Modern synthetic approaches have expanded upon these foundational methods, introducing a wide variety of catalysts to improve reaction conditions and yields, with a growing emphasis on green chemistry principles.[3][15][16]
Q2: How do I choose the most appropriate catalyst for my benzimidazole synthesis?
A2: The ideal catalyst depends on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and scalability.
-
For simple, cost-effective syntheses, acidic catalysts like p-TsOH or ammonium chloride are often sufficient.[9]
-
For milder conditions and improved yields, various Lewis acids (e.g., ZrCl₄, SnCl₄) and metal catalysts (e.g., copper, iron, zinc salts) have proven effective.[3][8]
-
For environmentally friendly processes, heterogeneous catalysts like supported nanoparticles or metal-organic frameworks (MOFs) are advantageous as they can be easily recovered and reused.[2][7]
Q3: Can I run my benzimidazole synthesis under solvent-free conditions?
A3: Yes, several "green" methodologies have been developed for the synthesis of benzimidazoles under solvent-free conditions, often with microwave irradiation.[3][16] These methods offer advantages such as reduced environmental impact, shorter reaction times, and often simpler work-up procedures.
Q4: My crude product is a dark oil, and I suspect oxidation. What can I do?
A4: The dark coloration is likely due to oxidation products of the o-phenylenediamine. To mitigate this, you can try the following:
-
Purification: Treat a solution of your crude product with activated carbon to remove the colored impurities.[1]
-
Prevention: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.[1]
-
Alternative Starting Material: Using o-phenylenediamine dihydrochloride can sometimes lead to cleaner reactions with fewer colored byproducts.[10]
Data-Driven Optimization: A Tabular Guide
To facilitate your optimization efforts, the following tables summarize the impact of common reaction parameters on the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde, a widely studied model reaction.
Table 1: Effect of Solvent on Yield
| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 1 | Methanol | Cobalt(II) acetylacetonate | Room Temp | 97 | [6] |
| 2 | Ethanol | Cobalt(II) acetylacetonate | Room Temp | High | [6] |
| 3 | Methanol | MOF@MT-COF-Cu | 60 | ~91 | [7] |
| 4 | Acetonitrile | Zn-BNT | Microwave | High | [8] |
| 5 | Ethanol | NH₄Cl | 80-90 | Good |
Table 2: Comparison of Catalytic Systems
| Catalyst | Reactants | Solvent | Key Advantages | Reference |
| ZrCl₄, TiCl₄, SnCl₄ | o-phenylenediamines + orthoesters | Anhydrous EtOH | Highly effective, room temperature | [3] |
| Ammonium Chloride (NH₄Cl) | o-phenylenediamine + aldehyde | Ethanol | Green, economical | |
| Zinc acetate | o-phenylenediamine + aldehyde | Solvent-free | Mild, neutral conditions | [16] |
| K₄[Fe(CN)₆] | 1,2-diamine + aldehyde | Solvent-free | Green, mild, inexpensive | [15] |
| Erbium(III) triflate (Er(OTf)₃) | o-phenylenediamine + aldehyde | Water/Solvent-free (MW) | High yields, fast reaction times | [3][4] |
| Supported Gold Nanoparticles | o-phenylenediamine + aldehyde | CHCl₃:MeOH | High selectivity, mild conditions | [17] |
Experimental Protocols: A Step-by-Step Guide
Here are two representative protocols for the synthesis of 2-substituted benzimidazoles, showcasing both a traditional and a modern, greener approach.
Protocol 1: Classical Synthesis using Ammonium Chloride
This method is a robust and economical approach for the synthesis of 2-substituted benzimidazoles.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Ice-cold water
Procedure:
-
To a mixture of o-phenylenediamine (0.92 mmol) and the desired aldehyde (0.92 mmol) in ethanol (4 mL), add NH₄Cl (30 mol%).
-
Stir the resulting mixture at 80°C for 2 hours.
-
Monitor the completion of the reaction by TLC (ethyl acetate:hexane, 1:2 v/v).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The product will precipitate as a solid.
-
Filter the contents, wash the solid product with water twice, and dry.
-
Purify the product by recrystallization from ethanol.
Protocol 2: Green Synthesis using a Heterogeneous Catalyst under Microwave Irradiation
This protocol exemplifies a modern, environmentally conscious approach to benzimidazole synthesis.
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehyde
-
Zinc-boron nitride (Zn-BNT) catalyst
-
Acetonitrile
Procedure:
-
In a microwave-safe vessel, add equimolar quantities of o-phenylenediamine and the substituted aromatic aldehyde to acetonitrile.
-
Add the Zn-BNT catalyst to the mixture.
-
Subject the mixture to microwave irradiation for 15 minutes.
-
After the reaction is complete, purify the crude product by silica-gel column chromatography using ethyl acetate and petroleum ether (10:90) as the eluent to yield the pure 2-arylbenzimidazole.
-
The catalyst can be recovered for reuse.[8]
Visualizing the Workflow: A Logical Approach
The following diagrams illustrate the general workflow for benzimidazole synthesis and a decision tree for troubleshooting common issues.
Caption: General workflow for benzimidazole synthesis.
Caption: Troubleshooting logic for common issues.
References
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
Green Synthesis of Benzimidazole Derivatives. IJRAR. [Link]
-
Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. National Institutes of Health. [Link]
-
A green synthesis of benzimidazoles. Indian Journal of Chemistry. [Link]
-
Green Synthesis of Benzimidazole Derivatives. Chemical Methodologies. [Link]
-
Effect of different solvents for the synthesis of benzimidazole and benzothiazole a. ResearchGate. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives... ResearchGate. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health. [Link]
-
PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. [Link]
-
Effect of different solvents on the synthesis of 2-phenylbenzimidazole under ultrasound. a. ResearchGate. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]
-
Optimization of the Reaction Condition. ResearchGate. [Link]
-
Optimization of the reaction conditions a. ResearchGate. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie. [Link]
-
Synthesis of Benzimidazole Derivatives: Microwave Approach review. ijarsct. [Link]
-
New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Taylor & Francis Online. [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. adichemistry.com [adichemistry.com]
- 14. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 15. sphinxsai.com [sphinxsai.com]
- 16. chemmethod.com [chemmethod.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Solubility of Benzimidazole Compounds
Introduction: Navigating the Benzimidazole Solubility Challenge
Researchers and drug development professionals frequently encounter the significant challenge of low aqueous solubility when working with benzimidazole-based compounds. This class of heterocyclic aromatic organic compounds, while rich in therapeutic potential across anthelmintic, antifungal, antiviral, and anticancer applications, often presents formulation and experimental hurdles due to its inherent hydrophobicity.[1][2] This guide provides a comprehensive, experience-driven framework for understanding, troubleshooting, and overcoming these solubility issues. We will delve into the root causes of poor solubility and offer a tiered approach to practical solutions, from simple benchtop adjustments to advanced formulation strategies.
Part 1: Troubleshooting & FAQs - Your First Response Guide
This section is designed to provide immediate, actionable answers to the most common questions and issues encountered in the lab.
Q1: My benzimidazole compound crashed out of solution when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?
A: This is a classic case of "solvent shock."[3] Benzimidazole compounds are often highly soluble in 100% DMSO but have very low solubility in aqueous solutions. When a concentrated DMSO stock is rapidly introduced into an aqueous medium, the DMSO disperses quickly, leaving the compound unable to stay dissolved in the now predominantly aqueous environment, causing it to precipitate.[3]
Immediate Corrective Actions:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise dilution. First, dilute your DMSO stock into an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).[3] Then, add this intermediate dilution to your final aqueous buffer.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer slowly while continuously vortexing. This rapid mixing can sometimes prevent localized precipitation.[3]
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and may interfere with your experiment.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
Q2: I've optimized my dilution technique, but the solubility is still too low for my desired test concentration. What's the next logical step?
A: The next step is to investigate the pH-solubility profile of your compound. Benzimidazoles are generally weak bases, and their solubility is often pH-dependent.[3][4] The imidazole moiety can be protonated in acidic conditions, leading to a significant increase in aqueous solubility.[4][5]
Recommended Action: Perform a pH-Dependent Solubility Assessment.
-
This involves measuring the compound's solubility in a series of buffers across a relevant pH range (e.g., pH 2 to 9).[3] This data will reveal the optimal pH for keeping your compound in solution. For many benzimidazoles, lowering the pH will increase solubility.[3][6]
Q3: Can I just lower the pH of my cell culture media to dissolve my compound?
A: While lowering the pH can increase solubility, you must consider the impact on your biological system. Most cell lines have a narrow optimal pH range for viability and growth. Drastically altering the pH of your cell culture medium can induce stress or toxicity, confounding your experimental results.
Causality-Driven Approach:
-
Determine the pH-solubility profile first (see Protocol 1).
-
If a lower pH is required, assess the pH tolerance of your specific cell line or biological assay.
-
If the required pH is incompatible with your assay, you must explore more advanced solubilization techniques. A combination of slight pH adjustment and another technique, like using cyclodextrins, can be highly effective.[3]
Q4: I've heard about using cyclodextrins. How do they work, and are they suitable for my experiment?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate poorly soluble drug molecules, like benzimidazoles, forming inclusion complexes that have significantly enhanced aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that has shown dramatic success in solubilizing benzimidazoles.[7][9]
Key Considerations:
-
Efficacy: Cyclodextrins can increase the solubility of benzimidazoles by hundreds or even thousands of times.[3][7]
-
Biocompatibility: HP-β-CD is generally considered safe and is used in pharmaceutical formulations. However, like any excipient, it's crucial to run a vehicle control to ensure the cyclodextrin itself does not interfere with your assay.
-
Screening is Necessary: The effectiveness of a cyclodextrin is compound-specific. A phase solubility study is a straightforward way to determine if this approach will work for your compound (see Protocol 2).
Part 2: The Science of Benzimidazole Insolubility - A Deeper Dive
Understanding the "why" is critical for effective troubleshooting. The low solubility of benzimidazoles is primarily governed by two key physicochemical properties:
-
High Lipophilicity (Hydrophobicity): The fused benzene and imidazole rings create a large, nonpolar surface area. This leads to a high LogP value, indicating a preference for lipid-like environments over aqueous ones.
-
Strong Crystal Lattice Energy: The planar structure of the benzimidazole ring system allows for efficient packing in the solid state, forming a stable crystal lattice. Significant energy is required to break these intermolecular forces and allow the compound to dissolve.
The interplay of these factors dictates the compound's behavior in solution.
Diagram 1: Factors Influencing Benzimidazole Solubility
Caption: Key physicochemical and environmental factors governing benzimidazole solubility.
Part 3: Advanced Solubilization Strategies & Protocols
When basic troubleshooting is insufficient, more advanced formulation strategies are required. The following flowchart provides a logical progression for selecting an appropriate method.
Diagram 2: Decision Workflow for Benzimidazole Solubilization
Caption: A stepwise decision guide for selecting a solubilization strategy.
Data Presentation: Expected Fold Increase in Solubility
The effectiveness of each method varies depending on the specific benzimidazole compound. The following table summarizes approximate increases in solubility reported in the literature for various techniques.
| Benzimidazole Compound | Solubilization Method | Fold Increase in Solubility (Approx.) | Reference |
| Albendazole | β-cyclodextrin | 223x | [7] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1058x | [7] |
| Albendazole | HP-β-CD with PVP | 1412x | [7] |
| Fenbendazole | β-cyclodextrin | 432x | [7] |
| Fenbendazole | Methyl-β-cyclodextrin | 60,000x | [10] |
| Thiazolobenzimidazole | pH adjustment (to pH 2) | ~36x | [3] |
| Thiazolobenzimidazole | pH adjustment and HP-β-CD | ~900x | [3] |
| Thiabendazole | N-acyloxymethyl prodrug | 300x | [11] |
Experimental Protocols
This protocol determines the solubility of a benzimidazole compound as a function of pH.
Materials:
-
Benzimidazole compound (solid powder)
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Vials with screw caps
-
Orbital shaker or rotator
-
pH meter
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of your solid benzimidazole compound to separate vials, each containing a different pH buffer. Ensure undissolved solid remains at the bottom.[3]
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[3]
-
Equilibrate for 24-72 hours to ensure equilibrium is reached.[3]
-
After equilibration, measure and record the final pH of the solution in each vial.[3]
-
Carefully withdraw an aliquot from the supernatant, avoiding any solid material.
-
Filter the aliquot through a 0.22 µm filter to remove any remaining undissolved compound.[3]
-
Quantify the concentration of the dissolved compound in the filtrate using your analytical method.[3]
-
Plot the measured solubility (y-axis) against the final measured pH (x-axis) to generate the pH-solubility profile.[3]
This protocol, based on the method by Higuchi and Connors, determines the effect of a cyclodextrin on your compound's solubility and the stoichiometry of the complex.[3][12]
Materials:
-
Benzimidazole compound (solid powder)
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Aqueous buffer relevant to your assay
-
Vials with screw caps
-
Orbital shaker or rotator
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Validated analytical method for quantification
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM) in your chosen buffer.[3]
-
Add an excess amount of your solid benzimidazole compound to each cyclodextrin solution in separate vials.[3]
-
Seal the vials and place them on an orbital shaker at a constant temperature for 24-72 hours to reach equilibrium.[3]
-
After equilibration, withdraw an aliquot from the supernatant of each vial.
-
Filter the aliquot through a 0.22 µm filter.[3]
-
Quantify the concentration of the dissolved benzimidazole compound in each filtered sample.[3]
-
Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will indicate the effectiveness of the cyclodextrin and the nature of the complex formed.[3]
Advanced Strategy Overviews
-
Solid Dispersions: This technique involves dispersing the benzimidazole compound in a hydrophilic polymer matrix (e.g., PVP, HPMC, PEGs).[1][13][14] Methods like solvent evaporation or melting are used to create a "solid dispersion" where the drug is present in an amorphous (non-crystalline) state.[13][14] This amorphous form has a lower energy barrier to dissolution compared to the crystalline form, thereby increasing the dissolution rate and apparent solubility.[1][15]
-
Prodrug Approach: This involves chemically modifying the benzimidazole molecule to create a more soluble derivative (a "prodrug").[11][16] A common strategy is to attach a polar, ionizable promoiety (like a phosphate ester) to the parent drug.[16] This prodrug is highly water-soluble and, once administered in vivo, is designed to be cleaved by enzymes (e.g., phosphatases) to release the active parent drug at the site of action.[11][17] This approach can lead to dramatic increases in solubility.[11][16]
Conclusion: A Systematic Approach to Success
Overcoming the low solubility of benzimidazole compounds is a tractable problem when approached systematically. By understanding the underlying physicochemical principles and employing a tiered troubleshooting strategy, researchers can effectively identify the most appropriate method for their specific compound and experimental context. Always begin with the simplest techniques—optimizing dilution and assessing pH effects—before progressing to more complex formulation strategies. Each compound is unique, and empirical testing, guided by the principles and protocols outlined here, is the key to achieving the desired concentrations for robust and reliable experimental results.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds. Benchchem.
-
Ferreira, M. J. P., et al. (2016). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences, 52(3). [Link]
-
de Oliveira, P. R. S., et al. (2018). Inclusion complex and nanoclusters of cyclodextrin to increase the solubility and efficacy of albendazole. Parasitology Research, 117(3), 751-760. [Link]
-
Gali, M. L., et al. (2021). Cyclodextrin Dispersion of Mebendazole and Flubendazole Improves In Vitro Antiproliferative Activity. Pharmaceutics, 13(12), 2185. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Prodrugs of thiabendazole with increased water-solubility. Archiv der Pharmazie, 339(5), 258-263. [Link]
-
Garcia, A., et al. (2020). TECHNOLOGICAL STRATEGIES TO INCREASE SOLUBILITY OF ALBENDAZOLE: A REVIEW ABOUT INCLUSION COMPLEXES AND SOLID DISPERSIONS. Orbital: The Electronic Journal of Chemistry, 12(1), 1-13. [Link]
-
Ammar, H. O., et al. (2016). Cyclodextrins as Enhancers of the Aqueous Solubility of the Anthelmintic Drug Mebendazole: Thermodynamic Considerations. Journal of Solution Chemistry, 45(8), 1243-1260. [Link]
-
Solubility of Things. (n.d.). Benzimidazole. [Link]
-
Leonardi, D., et al. (2012). Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization. PLoS ONE, 7(2), e31267. [Link]
-
Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(1), 5. [Link]
-
Guerini, J. A., et al. (2022). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 42(10), 4681-4693. [Link]
-
Zhang, Y., et al. (2024). Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data. [Link]
- Google Patents. (2006).
-
Baur, R., et al. (1995). Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics. Journal of Medicinal Chemistry, 38(14), 2572-2579. [Link]
-
Pacioni, M. D., et al. (2009). SOLUBILITY IMPROVEMENT OF AN ANTHELMINTIC BENZIMIDAZOLE CARBAMATE BY ASSOCIATION WITH DENDRIMERS. Brazilian Journal of Chemical Engineering, 26(4), 725-733. [Link]
-
ResearchGate. (n.d.). Effects of different pH and surfactants on the solubility of albendazole (n = 3). [Link]
-
Addis Ababa University. (n.d.). Dissolution Enhancement Of Albendazole Using Solid Dispersion Technique. [Link]
-
Domańska, U., & Bogel-Łukasik, E. (2005). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 50(6), 1859-1863. [Link]
-
PubChem. (n.d.). Benzimidazole. [Link]
-
ResearchGate. (n.d.). pKa values of benzimidazole derivatives in their uncomplexed (pKa) and CB7-complexed states (pKa) in water, and binding constants of their neutral (KBZ) and protonated (KBZH⁺) forms with CB7. [Link]
-
G, S., & G, S. (2022). Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. Polymers, 14(3), 606. [Link]
-
Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. [Link]
-
ResearchGate. (n.d.). The Use of Solid Dispersion Systems in Hydrophilic Carriers to Increase Benznidazole Solubility. [Link]
-
Domańska, U., & Bogel-Łukasik, E. (2005). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 50(6), 1859-1863. [Link]
-
ResearchGate. (n.d.). The physicochemical properties of synthesized benzimidazole derivatives. [Link]
-
Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 949-954. [Link]
- Google Patents. (2004).
-
Prieto, M. J., et al. (1998). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. International Journal of Pharmaceutics, 166(2), 195-202. [Link]
-
Lamas, M. C., et al. (2015). Novel solid dispersions of benznidazole: preparation, dissolution profile and biological evaluation as alternative antichagasic drug delivery system. Acta Tropica, 152, 180-187. [Link]
-
Vasconcelos, T., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 125-132. [Link]
-
Insight Medical Publishing. (n.d.). The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and it's in vivo Implications. [Link]
-
OUCI. (n.d.). Thermodynamic insight in dissolution, distribution and permeation processes for some benzimidazoles in biologically relevant solvents. [Link]
-
Semantic Scholar. (n.d.). Role of Prodrugs in Solubility Enhancement of Drugs. [Link]
-
Singh, J., et al. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. [Link]
-
ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. [Link]
- Google Patents. (2007). Stable oral benzimidazole compositions prepared by non-aqueous layering process.
-
ResearchGate. (n.d.). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. [Link]
-
Whelan, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
-
Stefanska, J. Z., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(6), 10835-10853. [Link]272551/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Inclusion complex and nanoclusters of cyclodextrin to increase the solubility and efficacy of albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 11. Prodrugs of thiabendazole with increased water-solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. projectng.com [projectng.com]
- 14. japsonline.com [japsonline.com]
- 15. jddtonline.info [jddtonline.info]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O-Phenylenediamine (OPD) Handling and Oxidation Prevention
Welcome to the technical support center for o-phenylenediamine (OPD). This guide is designed for researchers, scientists, and drug development professionals who utilize OPD in their experimental workflows. As an aromatic amine, OPD is highly susceptible to oxidation, which can compromise experimental outcomes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative protocols to ensure the integrity of your starting material and the success of your research.
Understanding o-Phenylenediamine Oxidation
FAQ 1: Why is my o-phenylenediamine turning brown?
o-Phenylenediamine is an aromatic amine that is sensitive to oxidation. The two electron-donating amino groups on the benzene ring increase its electron density, making it susceptible to attack by oxidizing agents.[1] When exposed to air (oxygen), light, and even trace metal ions, the colorless or pale yellow solid will begin to darken, turning yellow, then brown, and in severe cases, nearly black.[1][2][3][4] This discoloration is a visual indicator of the formation of oxidized products.
FAQ 2: What are the main oxidation byproducts of OPD?
The primary oxidation product of o-phenylenediamine is the colored and highly fluorescent compound, 2,3-diaminophenazine (DAP).[1][5] Under certain conditions, such as in the presence of specific catalysts or during electrochemical oxidation, OPD can also polymerize to form polyOPDs.[1][6] These byproducts can interfere with subsequent reactions or analytical measurements.[1]
FAQ 3: How can I visually and analytically confirm OPD oxidation?
The most straightforward method is visual inspection. Pure OPD should be a colorless to light sandy brown crystalline solid.[1] A noticeable yellow, orange, or brown discoloration indicates oxidation.[1][2] Analytically, the formation of the primary oxidation product, DAP, can be monitored using UV-Vis spectroscopy, as it exhibits a maximum absorbance (λmax) in the range of 425-455 nm.[1][2] For a more detailed analysis, techniques like TLC or GC-MS can be employed to identify impurities and monitor the progress of a reaction where oxidation is suspected.[1]
Preventative Measures and Best Practices
Proactive measures are critical to maintaining the quality of your o-phenylenediamine starting material. The following sections outline best practices for storage and handling.
Storage Recommendations
Proper storage is the first line of defense against OPD oxidation.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Lower temperatures slow down the rate of oxidation.[1][7] |
| Light | Store in amber or opaque containers in a dark location. | Light can catalyze the oxidation process.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen.[8] |
| Moisture | Keep in a tightly sealed container in a dry environment. | OPD is sensitive to moisture.[4][8] |
Handling Procedures
Careful handling during experimental setup is crucial to prevent oxidation.
-
Inert Atmosphere: When weighing and transferring OPD, especially for sensitive reactions, it is best practice to perform these manipulations in a glove box or under a stream of inert gas.
-
Solvent Purity: Use freshly distilled or degassed solvents for your reactions. Dissolved oxygen in solvents can be a significant source of oxidation.[1]
-
Reagent Quality: Ensure all other reagents are free from oxidizing impurities.[1]
Troubleshooting Guide: Oxidation-Related Issues
Even with preventative measures in place, oxidation can sometimes occur. This section addresses common problems and provides actionable solutions.
Q1: My reaction mixture turned dark immediately after adding OPD. What should I do?
A rapid color change upon addition of reagents strongly suggests that significant oxidation has occurred.
Immediate Actions:
-
Inert Gas Purge: Immediately and thoroughly purge the reaction vessel with an inert gas like nitrogen or argon to halt further oxidation.[1]
-
Analyze a Sample: If possible, take a small aliquot of the reaction mixture to analyze by TLC or another appropriate method to assess the extent of degradation.
Root Cause Analysis and Corrective Actions:
-
Atmospheric Contamination: The reaction setup may not have been adequately purged of air. Ensure all glassware is dried and the system is properly flushed with inert gas before adding reagents.
-
Contaminated Reagents: One of the other starting materials or the solvent may contain oxidizing impurities.[1] Consider purifying your other reagents or using freshly opened bottles of high-purity solvents.
Troubleshooting Workflow
Q2: My final product is discolored. How can I remove the oxidation byproducts?
If your purified product is off-color, it is likely contaminated with OPD oxidation byproducts. Several purification strategies can be employed.
-
Recrystallization with a Reducing Agent: This is a highly effective method. Dissolve the crude product in a suitable hot solvent and add a small amount of a reducing agent like sodium hydrosulfite (also known as sodium dithionite).[1][9] This will reduce the colored impurities back to a colorless form. Activated charcoal can also be added to adsorb colored impurities.[1] Subsequent hot filtration and cooling should yield a purer, colorless product.
-
Column Chromatography: If the polarity of your desired product is sufficiently different from the polar, colored impurities, column chromatography can be an effective separation technique.[1]
-
Acid Wash (for non-basic products): If your product is not basic, you can dissolve it in an organic solvent and wash it with a dilute acid (e.g., HCl). The basic OPD and its oxidized forms will be protonated and move into the aqueous layer, which can then be separated.[1]
Experimental Protocols
Protocol 1: Purification of Oxidized o-Phenylenediamine by Recrystallization
This protocol is designed for purifying crude OPD that has become discolored due to oxidation.
-
Dissolution: In a flask, dissolve the discolored OPD in hot water.[9]
-
Decolorization: To the hot solution, add 1–2 grams of sodium hydrosulfite to reduce the colored impurities.[1][9] Following this, add a small amount of activated charcoal to adsorb remaining impurities.
-
Hot Filtration: Quickly filter the hot solution by suction filtration to remove the charcoal and any other insoluble materials.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified, colorless crystals by suction filtration, wash with a small amount of ice-cold water, and dry in a vacuum desiccator.[9]
Purification Workflow
Protocol 2: General Handling for an OPD Reaction
This protocol outlines the key steps to minimize oxidation when using OPD in a synthesis.
-
Vessel Preparation: Ensure your reaction vessel is clean, dry, and equipped for maintaining an inert atmosphere (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet).
-
Inerting: Thoroughly purge the reaction vessel with an inert gas for several minutes to remove all atmospheric oxygen.
-
Reagent Addition: Add the solvent and other reagents to the flask under a positive pressure of the inert gas. If the other reagents are stable in air, they can be added before inerting.
-
OPD Addition: Add the o-phenylenediamine to the reaction mixture under a counterflow of inert gas.
-
Reaction: Maintain a gentle flow of inert gas over the reaction mixture for the duration of the experiment. Higher reaction temperatures can accelerate oxidation, so ensure the temperature is well-controlled.[1]
-
Workup: During the workup, if discoloration occurs, consider adding a small amount of sodium hydrosulfite to the aqueous or organic layers to reduce oxidized impurities before extraction and concentration.[1][9]
References
-
MDPI. (2017). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: o-PHENYLENEDIAMINE. Retrieved from [Link]
-
Loba Chemie. (2015). O-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Specialty Chemicals. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Retrieved from [Link]
-
PubMed. (2003). Protective activity of aromatic amines and imines against oxidative nerve cell death. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
-
ResearchGate. (2017). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. Retrieved from [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]
-
National Institutes of Health. (2020). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. Retrieved from [Link]
-
ResearchGate. (2007). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Retrieved from [Link]
-
Chemstock. (n.d.). Chemwatch MSDS 1673-1. Retrieved from [Link]
-
Sciencelab.com. (n.d.). MATERIAL SAFETY DATA SHEET - Ortho-PHENYLENEDIAMINE 98%. Retrieved from [Link]
-
Ovid. (n.d.). TEMPO-INITIATED OXIDATION OF o-PHENYLENEDIAMINE TO 2,3-DIAMINOPHENAZINE. Retrieved from [Link]
-
ResearchGate. (2017). The proposed mechanism of the oxidation of OPD in the presence of copper ions. Retrieved from [Link]
- Google Patents. (1967). Process for purifying a phenylenediamine.
-
Defense Technical Information Center. (1989). Aryl Amine Antioxidant Determinations in Ester Lubricants. Retrieved from [Link]
- Google Patents. (2000). Stabilized phenylenediamine color developer compositions.
- Google Patents. (2013). Purification process for o-phenylenediamine.
-
Autech Industry Co.,Ltd. (n.d.). Buying o-Phenylenediamine (CAS 95-54-5): Purity, Price, and Production Insights. Retrieved from [Link]
-
Patentscope. (2022). PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. Retrieved from [Link]
-
ACS Publications. (2020). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. Retrieved from [Link]
-
ACS Publications. (2021). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. Retrieved from [Link]
-
National Institutes of Health. (2021). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. Retrieved from [Link]
-
SciSpace. (2019). Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and th. Retrieved from [Link]
-
Wikipedia. (n.d.). o-Phenylenediamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Air oxidation of PPD leads to the formation of dimeric and trimeric.... Retrieved from [Link]
-
LookChem. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
-
Solubility of Things. (n.d.). o-Phenylenediamine. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). o-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis. Retrieved from [Link]
-
OEHHA. (1998). o-Phenylenediamine and its salts. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nj.gov [nj.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aksci.com [aksci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Deactivation in Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with catalyst performance and longevity. Catalyst deactivation is a frequent impediment to achieving high yields and consistent results in these critical reactions. Here, we move beyond simple procedural lists to explore the underlying causes of catalyst failure and provide robust, field-proven troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding catalyst issues.
Q1: My reaction is sluggish, or the yield is consistently low. Is the catalyst to blame?
A2: While several factors can lead to low yields, such as suboptimal solvent or temperature, an inactive or insufficient catalyst is a primary suspect.[1] Without an effective catalyst, conversion rates can be minimal and reaction times impractically long.[2] It is crucial to first verify catalyst activity before extensively modifying other parameters.
Q2: What are the most common types of catalysts used for benzimidazole synthesis?
A2: A wide array of catalysts are employed, broadly categorized as homogeneous or heterogeneous. Common choices include:
-
Homogeneous Catalysts: Simple Brønsted acids like p-toluenesulfonic acid (p-TsOH)[3], Lewis acids such as Erbium(III) triflate (Er(OTf)₃)[4], and copper(I) complexes for intramolecular N-arylation reactions.[5]
-
Heterogeneous Catalysts: These are favored for their ease of recovery and reuse.[6] Examples include supported metal nanoparticles (e.g., Au/TiO₂, Co@Fe₂O₄)[7][8], engineered metal oxides (e.g., MgO@DFNS)[2], and metal-organic frameworks (MOFs).[9]
Q3: How can I quickly determine if my catalyst has deactivated?
A3: The most direct indicator is a significant drop in reaction rate or yield compared to a previous successful run under identical conditions. For heterogeneous catalysts, a visual change—such as a change in color indicating coke formation—can be a clear sign.[10] If you suspect deactivation, running a control reaction with a fresh batch of catalyst is the definitive diagnostic test.
Q4: What is the difference between catalyst deactivation and inhibition?
A4: This is a critical distinction. Inhibition is often a reversible process where a substance (like the benzimidazole product itself) temporarily binds to the catalyst's active sites, slowing the reaction.[5][11] Deactivation is typically an irreversible or difficult-to-reverse process where the catalyst's structure or surface is permanently altered through mechanisms like poisoning, sintering, leaching, or coking.[5][11] Kinetic studies have shown that in some copper-catalyzed systems, catalyst inhibition by the product is the dominant issue, while true deactivation is negligible.[11]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer guides for diagnosing and resolving specific catalyst deactivation issues.
Issue 1: Sudden and Severe Loss of Activity
Q: My reaction, which uses a copper or palladium catalyst, worked perfectly before but has now completely stalled. What could cause such an abrupt failure?
A: This pattern strongly suggests catalyst poisoning. Poisoning occurs when impurities in the reaction mixture bind irreversibly to the catalyst's active sites, rendering them inaccessible to the reactants.[12]
-
Causality (The "Why"): Metal catalysts like palladium and copper are effective because they have available d-orbitals to coordinate with reactants. However, certain functional groups, particularly those containing sulfur or strongly coordinating nitrogen atoms, form exceptionally strong bonds with the metal center, effectively blocking the active site permanently.[12][13] The benzimidazole product itself, being a nitrogen heterocycle, can be a potent inhibitor or poison for the catalyst.[5][13]
-
Troubleshooting Protocol:
-
Analyze Starting Materials: The primary source of poisons is often the reagents. Use high-purity o-phenylenediamine and aldehydes. Check the specifications for sulfur-containing impurities, which are common in commercially available reagents.
-
Scrutinize the Solvent: Ensure solvents are anhydrous and free from amine or thiol contaminants.
-
Implement a Guard Bed: If reagent purification is not feasible, pass the reactant stream through a pre-column (guard bed) containing a scavenger material designed to trap poisons before they reach the main catalytic reactor.
-
Consider Catalyst Choice: Some catalysts are more resistant to poisoning than others. If poisoning is a persistent issue, investigate alternative catalysts known for higher stability.
-
Issue 2: Declining Performance of a Reusable Heterogeneous Catalyst
Q: My supported catalyst (e.g., Au/TiO₂, Fe₂O₃ NPs) works well for the first run, but its activity significantly drops in subsequent cycles. How can I diagnose and prevent this?
A: This is a classic symptom of metal leaching or irreversible surface modification. Leaching is the dissolution of the active metal species from the solid support into the reaction medium.[14]
-
Causality (The "Why"): Leaching occurs when the interaction between the metal nanoparticle and the support material is not strong enough to withstand the reaction conditions (e.g., solvent polarity, temperature, pH). Once the active metal is in solution, it is lost during filtration, leading to a progressive loss of activity in each cycle.
-
Troubleshooting Protocol: The Hot Filtration Test This is the definitive test to confirm if the active catalytic species is leaching into the solution.
-
Run the reaction for a short period (e.g., until 20-30% conversion is achieved).
-
Quickly filter the hot reaction mixture to remove the solid heterogeneous catalyst.
-
Allow the filtrate (the liquid portion) to continue reacting under the same conditions.
-
Analysis:
-
If the reaction in the filtrate continues to progress, it confirms that the active catalyst is homogeneous and has leached from the support.
-
If the reaction stops, the catalyst is truly heterogeneous, and the deactivation is due to other mechanisms like coking or sintering.
-
-
-
Mitigation Strategies:
-
Strengthen Metal-Support Interaction: Choose supports that have a strong affinity for the active metal. For example, modifying a support surface with functional groups can create stronger bonding sites for metal nanoparticles.
-
Optimize Solvent Choice: Select a solvent system that minimizes the solubility of the active metal species.
-
Re-evaluate Reaction Temperature: Lowering the temperature can sometimes reduce the rate of leaching.
-
Issue 3: Gradual Deactivation in High-Temperature Reactions
Q: My reaction requires heating above 120°C, and I observe a slow, steady decline in catalyst performance over several hours or runs. What is happening?
A: This gradual decline at high temperatures points towards thermal deactivation, most commonly sintering or coking.
-
Sintering:
-
Causality (The "Why"): Sintering is the agglomeration of small metal nanoparticles on the support surface into larger ones.[15] High temperatures increase the mobility of the metal atoms, causing them to migrate and coalesce. This process reduces the total active surface area of the catalyst, leading to a lower overall reaction rate.
-
Mitigation:
-
Use Thermally Stable Supports: Materials like ceria, titania, or specific MOFs can stabilize nanoparticles and inhibit their migration.
-
Optimize Catalyst Loading: Very high metal loadings can sometimes accelerate sintering.
-
Minimize Reaction Temperature: Determine the lowest possible temperature that provides an acceptable reaction rate.
-
-
-
Coking/Fouling:
-
Causality (The "Why"): Coking is the deposition of carbonaceous materials (coke) on the catalyst surface.[10] These deposits physically block the active sites. In benzimidazole synthesis, this can arise from the polymerization or decomposition of the aldehyde, solvent, or benzimidazole product itself, especially under thermal stress.[15][16]
-
Diagnosis: Coking is often accompanied by a visible darkening of the catalyst. The carbonaceous deposits can be quantified using Temperature-Programmed Oxidation (TPO) or thermogravimetric analysis (TGA).[16]
-
Mitigation: See the regeneration protocol below. Adjusting the reactant stoichiometry or reaction time can sometimes minimize the side reactions that lead to coke formation.
-
Part 3: Essential Experimental Protocols
Protocol 1: Catalyst Regeneration via Calcination (for Coking)
This procedure is for removing carbonaceous deposits from robust, thermally stable heterogeneous catalysts (e.g., metal oxides, supported metals on alumina/silica).
-
Recovery: After the reaction, recover the catalyst by filtration and wash it thoroughly with a suitable solvent (e.g., ethanol, ethyl acetate) to remove adsorbed reactants and products.
-
Drying: Dry the catalyst in an oven at 100-120°C for at least 4 hours to remove residual solvent.
-
Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a furnace.
-
Slowly ramp the temperature (e.g., 5°C/min) to a target temperature of 400-550°C in the presence of a slow air or oxygen flow. The exact temperature depends on the catalyst's thermal stability.[10][15]
-
Hold at the target temperature for 3-5 hours to ensure complete combustion of the coke deposits.
-
Cool the furnace slowly back to room temperature. The regenerated catalyst should regain its original color and can be tested for activity.
Protocol 2: Hot Filtration Test for Detecting Metal Leaching
This protocol, described in the troubleshooting guide above, is essential for any researcher using a "reusable" heterogeneous catalyst.
-
Setup: Assemble your standard reaction apparatus.
-
Initial Reaction: Begin the reaction with your heterogeneous catalyst. Monitor its progress by TLC or LC-MS.
-
Filtration: Once the reaction has achieved 20-30% conversion, safely and quickly filter the hot reaction mixture through a pre-warmed funnel with filter paper or a Celite pad to remove all solid catalyst particles.
-
Continued Reaction: Transfer the clear filtrate to a new, clean flask and continue to stir it at the reaction temperature.
-
Monitoring: Continue to monitor the filtrate for any further product formation over several hours.
-
Interpretation: Significant product formation in the filtrate is positive proof of leaching. No further reaction indicates a truly heterogeneous process.
Part 4: Visualizations and Diagrams
Diagram 1: Common Catalyst Deactivation Pathways
A flowchart illustrating the primary mechanisms of catalyst failure.
Caption: Primary causes and mechanisms leading to catalyst deactivation.
Diagram 2: Troubleshooting Workflow for Catalyst Deactivation
A decision tree to guide researchers in diagnosing the root cause of catalyst failure.
Caption: A step-by-step workflow for troubleshooting catalyst issues.
Part 5: Data Summaries
Table 1: Common Catalysts and Potential Deactivation Issues
| Catalyst Type | Examples | Primary Deactivation Risk(s) | Key Considerations |
| Copper (Homogeneous) | CuI, Cu₂O, Cu(OAc)₂ | Product Inhibition, Poisoning by Ligands/Substrates[5][11] | The benzimidazole product can coordinate to Cu, inhibiting the reaction. |
| Palladium (Heterogeneous) | Pd/C, Pd(OH)₂/C | Poisoning (Sulfur, Amines), Leaching | Extremely sensitive to sulfur impurities.[12][17] |
| Gold NPs (Heterogeneous) | Au/TiO₂, Au/Al₂O₃ | Sintering (at high temp), Leaching[8] | Activity is highly dependent on nanoparticle size; sintering is a major risk. |
| Iron Oxides (Heterogeneous) | nano-Fe₂O₃ | Coking, Sintering[7][18] | Robust and inexpensive, but may require higher temperatures where coking is prevalent. |
| Acid Catalysts | p-TsOH, Er(OTf)₃, HPA | Water Poisoning, Thermal Decomposition | Brønsted/Lewis acid sites can be neutralized by water produced in the condensation.[3][4] |
| MOFs (Heterogeneous) | UiO-66-NH₂-Cu, MIL-101 | Leaching of Metal Node, Pore Blocking | High surface area is beneficial, but pores can be blocked by polymers or coke. |
Table 2: Troubleshooting Summary
| Observed Symptom | Probable Cause | First Recommended Action |
| Sudden, complete loss of activity | Poisoning | Analyze purity of starting materials and solvents.[1][12] |
| Gradual activity loss over one run | Product Inhibition / Fouling | Check for color change on catalyst (fouling); consider kinetic studies for inhibition.[10][11] |
| Activity drops with each reuse cycle | Leaching | Perform a hot filtration test to confirm if the active species is dissolving.[14] |
| Slow deactivation at high temperature | Sintering or Coking | Characterize the used catalyst (TEM for sintering, TGA for coking) and attempt regeneration.[15][16] |
| Reaction fails to start with fresh catalyst | Incorrect Reaction Conditions | Re-verify temperature, solvent, and atmosphere before assuming catalyst fault.[1][19] |
References
- On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology (RSC Publishing).
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- optimization of reaction conditions for benzimidazole synthesis. Benchchem.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH).
- Various approaches for the synthesis of benzimidazole derivatives... ResearchGate.
- Benzimidazole synthesis. Organic Chemistry Portal.
- On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N -arylation. ResearchGate.
- Nano Scale Magnetically Recoverable Supported Heteropoly Acid as an Efficient Catalyst for the Synthesis of Benzimidazole Derivatives in Water. Acta Chimica Slovenica.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing.
- Effect of different catalysts in the synthesis of benzimidazole and benzothiazole a. ResearchGate.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
- Use of heterogeneous catalysts in benzimidazole synthesis. SID.
- Reevaluating the synthesis of 2,5‐disubstituted‐1H‐benzimidazole derivatives by different green activation techniques and their biological activity as antifungal and antimicrobial inhibitor. ResearchGate.
- Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH.
- Coke formation on an industrial reforming Pt–Sn/γ-Al_{2}O_{3} catalyst. ResearchGate.
- Extending the Hierarchy of Heterogeneous Catalysis to Substituted Derivatives of Benzimidazole Synthesis: Transition Metals Decorated CNTs. MDPI.
- LEVERAGING CATALYST IN THE PREPARATION OF 2-BENZIMIDAZOLE DERIVATIVES: A COMPREHENSIVE STUDY Section A. ResearchGate.
- Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. SciSpace.
- The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Chemical Communications (RSC Publishing).
- Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. ResearchGate.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- How to Prevent Catalyst Poisoning at the Industrial Scale. Noah Tech.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
- Simple and mild procedures for synthesis of benzimidazole derivatives using heterogeneous catalyst systems. ResearchGate.
- Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. OUCI.
- Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. MDPI.
- Investigation of coke formation on Ni-Mg-Al catalyst for hydrogen production from the catalytic steam pyrolysis-gasification of polypropylene. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives (2024) | Mohammad Mavvaji | 4 Citations [scispace.com]
- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Resolving Peak Tailing in HPLC of Benzimidazole Derivatives
Welcome to the technical support center for the analysis of benzimidazole derivatives using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak asymmetry, specifically peak tailing. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting processes.
Introduction: The Benzimidazole Challenge
Benzimidazole derivatives are a cornerstone in pharmaceutical development, known for their wide range of biological activities. However, their analysis by reversed-phase HPLC is often plagued by poor peak shape, most commonly observed as peak tailing. This phenomenon can significantly compromise analytical accuracy by causing issues with peak integration, reducing resolution between adjacent peaks, and lowering overall sensitivity.[1][2]
The primary cause of this issue lies in the basic nature of the benzimidazole core structure. The nitrogen atoms in the imidazole ring can readily accept protons, making these compounds basic.[3] This characteristic leads to undesirable secondary interactions with the stationary phase of the HPLC column, which is the root cause of peak tailing.[4][5]
This guide will walk you through a systematic approach to diagnose and resolve peak tailing for your benzimidazole derivatives, ensuring robust and reliable analytical methods.
Troubleshooting Guide: A Systematic Approach
When encountering peak tailing, it's essential to follow a logical troubleshooting sequence. Start with the most likely and easiest-to-address causes before moving to more complex solutions.
Question 1: I'm seeing significant peak tailing for my benzimidazole analyte on a standard C18 column. What's the first thing I should check?
Answer: The first and most critical parameter to investigate is the mobile phase pH .[6][7]
The "Why": The Role of pH in Secondary Interactions
Most reversed-phase HPLC columns are silica-based. The surface of the silica particles contains silanol groups (Si-OH).[8][9][10][11] These silanol groups are acidic and can become ionized (negatively charged, SiO-) at pH values above approximately 3-4.[3][12] Your basic benzimidazole analyte, on the other hand, will be protonated (positively charged) at pH values below its pKa. This creates a perfect storm for a strong electrostatic interaction between the positively charged analyte and the negatively charged silanol groups. This "secondary retention mechanism" is a primary cause of peak tailing.[4][5][13]
To mitigate this, you need to control the ionization state of both the silanol groups and your analyte. The most straightforward approach is to lower the mobile phase pH.[4][14]
Experimental Protocol: pH Adjustment
-
Determine the pKa of your benzimidazole derivative. This information is crucial for selecting the optimal mobile phase pH.
-
Prepare a buffered mobile phase with a pH at least 2 units below the pKa of your analyte.[2][15] This ensures your analyte is fully protonated and, more importantly, that the silanol groups on the column are not ionized.[2]
-
Use an appropriate buffer . For low pH work, phosphate or formate buffers are common choices.[2] Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH.[14][16]
-
Equilibrate your column thoroughly with the new mobile phase (at least 10-15 column volumes) before injecting your sample.
Question 2: I've lowered the mobile phase pH, but I'm still observing some peak tailing. What's my next step?
Answer: If pH adjustment alone doesn't solve the problem, the next step is to evaluate your HPLC column selection and condition .
The "Why": Not All C18 Columns Are Created Equal
Even at low pH, some residual silanol activity can persist. The quality and type of the silica used in the column packing, as well as the manufacturing process, play a significant role.
-
End-capping: After the C18 chains are bonded to the silica surface, there are still unreacted silanol groups.[8][9][10][11] The process of "end-capping" uses a small silane reagent, like trimethylsilyl (TMS), to block many of these residual silanols, reducing their potential for interaction with basic analytes.[17] For basic compounds like benzimidazoles, using a column that is double end-capped is highly recommended.
-
Silica Purity: Modern HPLC columns are often packed with high-purity, "Type B" silica, which has a lower metal content and more homogenous surface.[4] Older "Type A" silica can have higher metal content (like iron and aluminum) which can increase the acidity of neighboring silanol groups, exacerbating peak tailing.[4][18]
Experimental Protocol: Column Evaluation
-
Verify your column specifications. Check if your current C18 column is end-capped. If not, or if it's an older column, consider switching to a modern, high-purity, end-capped or even double end-capped column.
-
Consider alternative stationary phases. If a standard C18 is still problematic, explore columns with alternative chemistries designed for basic compounds. Polar-embedded phases, for example, have a polar group incorporated into the alkyl chain which helps to shield the residual silanol groups. Phenyl-hexyl phases can offer different selectivity through pi-pi interactions.[19][20]
-
Assess column health. A deteriorating column can also lead to peak tailing. This can be caused by a void at the column inlet or a blocked frit.[3][5] Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[3]
Question 3: My column is new and specifically designed for basic compounds, and my mobile phase is at a low pH. Is there anything else in the mobile phase I can change?
Answer: Yes, the use of mobile phase additives can further improve peak shape.
The "Why": Competing and Shielding Interactions
Mobile phase additives can work in a few different ways to reduce peak tailing:
-
Competing Bases: Small amounts of a basic additive, like triethylamine (TEA), can be added to the mobile phase.[15][21] The TEA molecules will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your benzimidazole analyte. However, be aware that TEA can sometimes suppress ionization in mass spectrometry and may shorten column lifetime.[1]
-
Chaotropic Agents: Certain inorganic salt additives, like perchlorates or hexafluorophosphates, can also improve peak shape for basic compounds.[22] These are thought to work by disrupting the solvation of the analyte in the mobile phase, which can influence its interaction with the stationary phase.[22]
Experimental Protocol: Using Mobile Phase Additives
-
Start with a low concentration of a competing base. If using TEA, a concentration of 0.05% to 0.1% is a good starting point.[15]
-
Evaluate different buffer salts. The type of buffer salt can also have an effect. For example, some studies have shown that phosphate buffers can help to block silanol groups and reduce peak asymmetry.[23]
-
Increase buffer concentration. For UV detection, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can increase the ionic strength of the mobile phase and help to mask silanol interactions.[14]
| Strategy | Mechanism | Typical Concentration | Considerations |
| Low pH Mobile Phase | Suppresses silanol ionization | pH < 3 | Ensure column is stable at low pH |
| End-capped Column | Shields residual silanols | N/A | Double end-capping is often preferred |
| Competing Base (e.g., TEA) | Masks active silanol sites | 0.05 - 0.1% | Can affect MS sensitivity and column life |
| Increased Buffer Strength | Masks silanol interactions | 25-50 mM | Risk of precipitation with high organic content |
Question 4: Could metal chelation be a factor in the peak tailing of my benzimidazole derivatives?
Answer: Yes, metal chelation is a potential, though often overlooked, cause of peak tailing for compounds with structures like benzimidazoles.
The "Why": Unwanted Interactions with Metal Surfaces
The benzimidazole structure contains nitrogen atoms that can act as Lewis bases, enabling them to chelate (bind to) metal ions. These metal ions can be present as impurities in the silica packing material or can leach from the stainless steel components of the HPLC system itself (e.g., frits, tubing).[18][24] This chelation can create another secondary retention mechanism, leading to peak tailing.[18]
Experimental Protocol: Mitigating Metal Chelation
-
Use a bio-inert or metal-free HPLC system. If you consistently work with chelating compounds, a system with PEEK or other polymer-based flow paths can be beneficial.
-
Add a chelating agent to the mobile phase. A small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to the mobile phase to bind to any free metal ions, preventing them from interacting with your analyte.
-
Choose high-purity columns. As mentioned earlier, modern, high-purity silica columns have a much lower metal content, reducing the likelihood of on-column chelation.[4]
Visualizing the Troubleshooting Workflow
To aid in your troubleshooting process, the following diagram outlines the logical steps to take when addressing peak tailing for benzimidazole derivatives.
Caption: A systematic workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable peak tailing factor? A1: For most applications, a USP tailing factor (Tf) or asymmetry factor (As) between 0.9 and 1.5 is considered acceptable.[2] For high-precision quantitative work, a value as close to 1.0 as possible is ideal. A value greater than 2.0 is generally unacceptable for validated methods.[2]
Q2: Can my sample solvent cause peak tailing? A2: Yes. If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your initial mobile phase, it can cause peak distortion, including tailing.[25] Whenever possible, dissolve your sample in the initial mobile phase.[26]
Q3: Does temperature affect peak tailing? A3: Temperature can have a minor effect on peak shape. Increasing the column temperature can sometimes improve peak symmetry by increasing the kinetics of the interactions between the analyte and the stationary phase. However, it is generally not the primary tool for addressing severe tailing.
Q4: I see peak tailing for all the peaks in my chromatogram, not just the benzimidazole. What could be the cause? A4: If all peaks are tailing, the issue is likely related to the HPLC system rather than a specific chemical interaction. Common causes include:
-
Extra-column volume: Excessive tubing length or a large internal diameter between the injector and the detector can cause band broadening and tailing.[27]
-
Column void: A void in the packing material at the head of the column can cause all peaks to tail.[28]
-
Leaking connections: A loose fitting can also lead to poor peak shape.[25]
Q5: Are there alternatives to silica-based columns for analyzing benzimidazoles? A5: Yes, non-silica-based columns, such as those with polymer or zirconia-based packings, can be an excellent option as they do not have silanol groups and are therefore not prone to the same secondary interaction issues.[4] Hybrid silica-organic particles also offer improved pH stability and reduced silanol activity.[4]
References
- Role of Buffers in Liquid Chrom
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
- What Is Endcapping in HPLC Columns. Chrom Tech, Inc.
- How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Peak Tailing in HPLC. Element Lab Solutions.
- The role of end-capping in reversed-phase. Phenomenex.
- The Role of End-Capping in Reversed-Phase. LabRulez LCMS.
- The Theory of HPLC Column Chemistry.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
- Why Is End-Capping Used In Liquid Chromatography?. Chemistry For Everyone - YouTube.
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- What are common causes of peak tailing when running a reverse-phase LC column?.
- End-capping.
- LC Technical Tip. Phenomenex.
- Secondary-Retention Effects in Reversed-Phase Chrom
- The LCGC Blog: Do You Really Know Your St
- Technical Support Center: Troubleshooting Peak Asymmetry for (+)-Corypalmine in Reverse-Phase HPLC. Benchchem.
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chrom
- Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers.
- Troubleshooting Peak Shape Problems in HPLC.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
- The Importance of Mobile Phase pH in Chromatographic Separ
- Popular Small Molecule HPLC UHPLC Column Brands. Thermo Fisher Scientific - US.
- Troubleshooting peak tailing in HPLC analysis of benzamides. Benchchem.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- How can I prevent peak tailing in HPLC?.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. End-capping | Separation Science [sepscience.com]
- 11. LC Technical Tip [discover.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lctsbible.com [lctsbible.com]
- 14. labcompare.com [labcompare.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromtech.com [chromtech.com]
- 18. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 19. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 20. Popular Small Molecule HPLC UHPLC Column Brands | Thermo Fisher Scientific - US [thermofisher.com]
- 21. agilent.com [agilent.com]
- 22. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. support.waters.com [support.waters.com]
- 26. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 27. chromtech.com [chromtech.com]
- 28. waters.com [waters.com]
Technical Support Center: Navigating the Challenges of Benzimidazole Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, the very physicochemical properties that make them effective can also introduce significant challenges in biological assays, leading to poor reproducibility and misleading results.[4] This guide, from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and robust protocols to help you navigate these complexities and ensure the integrity of your experimental data.
Part 1: The Benzimidazole Conundrum: Understanding the Root Causes of Poor Reproducibility
Benzimidazoles are privileged structures in drug discovery due to their ability to mimic biological purines and interact with a wide range of targets.[1][3] However, their often planar, hydrophobic nature is a double-edged sword, frequently leading to experimental artifacts. The core issues can be broadly categorized into three areas: poor solubility and aggregation, non-specific assay interference, and inherent chemical instability. This guide will dissect each of these challenges and provide practical, field-tested solutions.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to the most common issues encountered when working with benzimidazoles in biological assays.
Section 2.1: Solubility and Compound Handling
Poor aqueous solubility is arguably the most frequent and fundamental problem researchers face with benzimidazole compounds.[5][6] It's the primary rate-limiting step for their absorption in vivo and a major source of variability in vitro.[6]
Question 1: My benzimidazole compound is precipitating out of my aqueous assay buffer. What's happening and how can I fix it?
Answer: This is a classic and highly common issue. The precipitation you're observing is likely due to one or a combination of the following factors:
-
Low Intrinsic Aqueous Solubility: Many benzimidazoles are hydrophobic and simply do not dissolve well in water-based solutions.[5]
-
"Solvent Shock": When a highly concentrated stock solution (typically in 100% DMSO) is rapidly diluted into an aqueous buffer, the compound can crash out of solution as it is no longer in a favorable solvent environment.[5]
-
pH-Dependent Solubility: The solubility of many benzimidazoles is highly dependent on the pH of the medium.[5][7]
-
Exceeding Maximum Solubility: The final concentration of your compound in the assay may be higher than its solubility limit under those specific conditions.[5]
Troubleshooting Steps:
-
Optimize Your Dilution Technique: Instead of a single, large dilution, perform a serial dilution. This gradual reduction in the organic solvent concentration can prevent solvent shock.
-
Investigate pH Effects: Determine the pKa of your compound. If it has an ionizable group, adjusting the pH of your assay buffer to be at least 2 pH units away from the pKa can significantly increase solubility by keeping the compound in its more soluble ionized form.[8]
-
Consider Co-solvents: While DMSO is common, its final concentration should ideally be kept below 0.5% to avoid artifacts.[5] If more solubilizing power is needed, other co-solvents like ethanol, polyethylene glycol (PEG), or N,N-dimethylformamide (DMF) can be explored, but always include a vehicle control to assess the co-solvent's effect on the assay.[5]
-
Salt Formation: For benzimidazoles with ionizable groups, converting them to a salt form can dramatically enhance aqueous solubility.[5][9] This is a widely used strategy in drug development.[6][9]
-
Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[5] This is particularly useful in biochemical assays, but be cautious as surfactants can denature proteins at higher concentrations.
Question 2: I'm seeing a steep dose-response curve and my results are inconsistent between experiments. Could this be related to compound aggregation?
Answer: Absolutely. Compound aggregation is a significant and often overlooked cause of poor reproducibility and false-positive results in high-throughput screening (HTS).[10] Aggregates of small molecules can form colloids that non-specifically inhibit enzymes.[10] Benzimidazoles, due to their planar and often hydrophobic nature, are prone to self-aggregation through mechanisms like π-π stacking.[11][12]
Troubleshooting and Validation Protocol:
A key indicator of aggregation-based inhibition is its sensitivity to non-ionic detergents. Here’s a protocol to test for this:
Protocol 1: Detergent-Based Counter-Screen for Aggregation
-
Prepare two sets of assay conditions:
-
Condition A: Your standard assay buffer.
-
Condition B: Your standard assay buffer supplemented with 0.01% Triton X-100 or Tween-20.
-
-
Run your dose-response experiment in parallel under both conditions.
-
Analyze the results:
-
If the compound's potency is significantly reduced or completely abolished in the presence of the detergent (Condition B), it is highly likely that the observed activity is due to aggregation.
-
If the potency remains the same, the inhibition is likely due to a specific interaction with the target.
-
Data Presentation: The Impact of Aggregation on Potency
| Compound | IC50 without Detergent | IC50 with 0.01% Triton X-100 | Interpretation |
| Aggregating Inhibitor | 1 µM | > 50 µM | Likely an aggregation-based artifact. |
| Specific Inhibitor | 1 µM | 1.2 µM | Likely a true, specific inhibitor. |
Section 2.2: Assay Interference and Non-Specific Effects
Benzimidazoles can sometimes be classified as Pan-Assay Interference Compounds (PAINS).[13] PAINS are "nuisance" compounds that show activity in a wide variety of assays through non-specific mechanisms, rather than direct, selective interaction with the intended target.[13][14]
Question 3: What are PAINS and how do I know if my benzimidazole is one?
Answer: PAINS are chemical structures that can interfere with assay readouts through various mechanisms, including chemical reactivity, redox activity, or fluorescence interference.[15][16] While not all benzimidazoles are PAINS, certain substitution patterns can make them more prone to such behavior.
Identifying Potential PAINS:
-
Substructure Filters: Several computational filters are available to identify potential PAINS based on their chemical substructures.[13]
-
Promiscuity Data: Check databases like PubChem to see if your compound or structurally similar compounds are active against a wide range of unrelated targets.
-
Experimental Validation: The most definitive way to rule out PAINS behavior is through rigorous experimental validation.
Workflow for Investigating Potential PAINS
Caption: A standardized workflow for preparing benzimidazole solutions.
Part 4: Conclusion and Best Practices
Poor reproducibility in biological assays with benzimidazoles is a multifaceted problem, but it is surmountable. By understanding the underlying chemical principles and implementing rigorous experimental controls, researchers can generate reliable and meaningful data.
Key Takeaways:
-
Prioritize Solubility: Address solubility issues proactively through optimized dilution techniques, pH adjustments, and the judicious use of co-solvents or formulation strategies.
-
Always Suspect Aggregation: For any new benzimidazole hit, especially from HTS, perform a detergent-based counter-screen to rule out aggregation-based inhibition.
-
Be Vigilant for PAINS: Use computational filters and orthogonal assays to identify and triage potential PAINS early in the discovery process.
-
Control for Assay Artifacts: Run appropriate controls to detect compound fluorescence, quenching, or other direct interference with your assay technology.
-
Maintain Compound Quality: Use high-quality reagents, store compounds properly to prevent degradation, and be mindful of batch-to-batch variability.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds. BenchChem.
- BenchChem Technical Support Team. (2025). Reproducibility of Biological Data for Benzimidazole Analogs as Anticancer Agents. BenchChem.
- Di Pietro, A., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. PMC - PubMed Central.
- Sharma, S., et al. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis.
- Zhang, J., et al. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics.
- Wikipedia. (n.d.). Pan-assay interference compounds.
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds. BenchChem.
- ResearchGate. (n.d.). Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. Request PDF.
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
- Singh, P., et al. (2019). Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts. ACS Omega.
- Singh, P., et al. (2019). Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts. PMC.
- ResearchGate. (n.d.). Effects of different pH and surfactants on the solubility of albendazole (n = 3). Download Table.
- Kumar, R., et al. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry.
- Impactactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
- Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology.
- Abdel-Maksoud, M. S., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Irwin, J. J., et al. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Medicinal Chemistry.
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
- Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin.
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput screen for aggregation-based inhibition in a large compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 14. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole
Introduction: Welcome to the technical support guide for 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole. This document is designed for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. Benzimidazole derivatives are a cornerstone in medicinal chemistry, but their stability in solution can be a critical variable that impacts experimental reproducibility and data integrity.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, mitigate, and control stability-related issues. Our approach is to explain the fundamental chemical principles behind these phenomena, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of the benzimidazole scaffold is primarily influenced by three factors: pH, light, and temperature.
-
pH: Benzimidazoles are weakly basic and can be protonated in acidic conditions.[2] The solubility and reactivity of your compound are highly pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation or other chemical transformations, although the core benzimidazole ring is generally robust.[3]
-
Light (Photostability): Many benzimidazole-containing compounds exhibit high photosensitivity when in solution, leading to photodegradation.[4][5] This is often a first-order kinetic process, meaning the rate of degradation is proportional to the compound's concentration. In solid form, they tend to be much more stable.[6]
-
Temperature: While many derivatives are stable at refrigerated or room temperatures for short periods, elevated temperatures can accelerate degradation.[7] Long-term storage of solutions should always be at low temperatures, typically -20°C or -80°C.[8]
-
Oxidation: The benzimidazole ring system can be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS) or strong oxidizing agents.[9][10] This can be a concern in certain cell culture media or assay buffers that are exposed to air for extended periods.
Q2: My compound is precipitating out of my aqueous assay buffer. Is this degradation?
A2: Not necessarily. Precipitation is a common issue with benzimidazole derivatives due to their generally low aqueous solubility and is often mistaken for instability.[11] This phenomenon, sometimes called "solvent shock," occurs when a concentrated stock solution (e.g., in 100% DMSO) is diluted into an aqueous buffer where the compound's solubility is much lower.
-
Distinguishing Precipitation from Degradation: A precipitated compound can typically be redissolved by adding more organic solvent or adjusting the pH, whereas a degraded sample will show new chemical species (e.g., via HPLC or LC-MS analysis) and will not revert to the parent compound upon simple resolubilization.
-
Mitigation: Employ a serial dilution strategy, use intermediate solvents, or explore formulation approaches like cyclodextrins to improve solubility.[11]
Q3: What is the best solvent for preparing a stock solution, and how should it be stored?
A3: For initial stock solutions, a high-quality, anhydrous organic solvent is recommended.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are common choices. DMSO is an excellent solvent for many benzimidazoles, but ensure your final assay concentration of DMSO is low (typically <0.5%) to avoid artifacts.
-
Storage Conditions: Stock solutions should be stored in amber vials to protect from light, tightly sealed to prevent moisture absorption and solvent evaporation, and kept at low temperatures. For long-term storage, -80°C is preferable to -20°C to minimize degradation.[8][12] It is best practice to prepare fresh working solutions from the frozen stock for each experiment.
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to common experimental issues.
Issue 1: I am observing a progressive loss of my compound's biological activity or inconsistent results between experiments.
This is a classic sign of compound instability in your assay medium. The compound may be degrading over the time course of the experiment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for loss of compound activity.
Causality & Actionable Steps:
-
Rule out Precipitation: First, confirm the compound is fully dissolved in your final assay buffer. Visually inspect for cloudiness or particulates. Centrifuge a sample of the final solution; a pellet indicates precipitation. If observed, address solubility before assuming degradation.
-
Assess Degradation: If solubility is not the issue, chemical degradation is likely. The rate of degradation may be slow, leading to a gradual loss of active compound.
-
Self-Validating Experiment: Include a "time-zero" and a "time-final" control in your experiment. Prepare your assay plate or reaction mixture, immediately quench the reaction for one set of wells ("time-zero"), and compare the result to the wells that have incubated for the full duration. A significant difference points to time-dependent instability.
-
Perform a Forced Degradation Study: To identify the cause, you must test the compound's stability under various stress conditions as detailed in Protocol A .
Issue 2: My working solution has changed color or appears cloudy after storage or during an experiment.
Visible changes are a strong indicator of a chemical or physical change.
Possible Causes & Solutions:
-
Color Change: This often indicates oxidation or photodegradation. The formation of conjugated systems or radical species can lead to chromophores that absorb visible light.
-
Solution: Protect your solutions from light at all stages by using amber vials and covering plates with foil. Purge solutions with an inert gas (nitrogen or argon) to minimize oxidation.
-
-
Cloudiness/Precipitation: As discussed, this is likely a solubility issue.
-
Solution: Re-evaluate your solvent system. Ensure the pH of your buffer is one where the compound is soluble and stable. The pKa of the benzimidazole N-H is typically around 11-13, and the pyridinic nitrogen protonates around pH 4-5.[13] Solubility can be minimal between these pKa values.
-
Section 3: Experimental Protocols
These protocols provide a framework for systematically evaluating the stability of this compound.
Protocol A: Forced Degradation (Stress Testing) Study
This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways.
Objective: To determine the intrinsic stability of the compound by evaluating its susceptibility to acid, base, oxidation, heat, and light.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Set Up Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber HPLC vial. Prepare a control by mixing 1 mL of stock with 1 mL of the solvent used for the stressors (e.g., water).
-
Incubation: Incubate the vials under the specified conditions.
-
Neutralization (for Acid/Base): After incubation, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with mobile phase and analyze immediately using the HPLC-UV method described in Protocol B . Analyze a "time-zero" sample immediately after preparation for comparison.
Table 1: Forced Degradation Conditions
| Stress Condition | Stressor Solution | Incubation Conditions | Purpose |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60°C for 24 hours | Tests stability to low pH |
| Base Hydrolysis | 0.1 M NaOH | 60°C for 24 hours | Tests stability to high pH |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | Tests susceptibility to oxidation |
| Thermal | Water | 60°C for 48 hours (in dark) | Tests thermal stability |
| Photolytic | Water | Room Temp, ICH Option 2* | Tests light sensitivity[4] |
*ICH Option 2 Photostability: Expose to not less than 1.2 million lux hours and 200 watt hours/square meter.
Protocol B: Stability-Indicating HPLC-UV Method
This method is used to separate the parent compound from potential degradation products.
Objective: To quantify the parent compound and detect the appearance of new peaks corresponding to degradants.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions (Starting Point - Optimization may be required):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 200-400 nm. Select an optimal wavelength for quantification (likely around the compound's λmax, ~280-300 nm).
-
Injection Volume: 10 µL
Data Analysis:
-
Identify Parent Peak: Inject a standard of the pure compound to determine its retention time.
-
Analyze Stressed Samples: In the chromatograms from the stressed samples, compare the peak area of the parent compound to the control. A significant decrease indicates degradation.
-
Look for New Peaks: The appearance of new peaks suggests the formation of degradation products. A DAD is useful here for comparing the UV spectra of new peaks to the parent compound.
-
Calculate % Degradation: (Area_Control - Area_Stressed) / Area_Control * 100
General Degradation Pathways Diagram
Caption: Potential degradation pathways for benzimidazole derivatives.
References
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
-
Viera, L. F., et al. (n.d.). Photobehaviour of benzimidazole-derived pesticides and models in water solution and in nanocontainers. Universidad de Huelva. [Link]
-
Ioele, G., De Luca, M., Ragno, G., & Risoli, A. (2006). Photo-And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin. [Link]
-
Ragno, G., Ioele, G., Risoli, A., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]
-
Kromer, W., Krüger, U., Huber, R., Hartmann, M., & Steinijans, V. W. (1998). Differences in pH-dependent activation rates of substituted benzimidazoles and biological in vitro correlates. Pharmacology, 56(2), 57-70. [Link]
-
Packham, P. F. (1974). Mechanism of Thermal Oxidation of the Benzimidazole System. Defense Technical Information Center. [Link]
-
Mori, M., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [Link]
-
Petz, F., et al. (2023). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Chemical Science, 14(48), 13917-13926. [Link]
-
Dimitrova, S., Zhekova, H., & Gadjev, N. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. MDPI. [Link]
-
Pashchevskaya, E. V., et al. (2018). Deprotonation constants of benzimidazole and stepwise stability constants of the complexes (25°C, 0.1 M KCl). ResearchGate. [Link]
-
Cole, M. L., et al. (2022). Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. Dalton Transactions, 51(27), 10243-10247. [Link]
-
Akgul, M., & Boyacioglu, M. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(3), 324-335. [Link]
-
Akgul, M., & Boyacioglu, M. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. [Link]
-
Hsiao, S. H., & Yang, C. P. (2003). Preparation and characterization of new soluble benzimidazole–imide copolymers. Journal of Materials Chemistry, 13(5), 1084-1090. [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6619. [Link]
-
Dey, J., & Dogra, S. K. (2003). pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media. ResearchGate. [Link]
-
Ali, M. A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2315. [Link]
-
Kumar, P., & Singh, B. K. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
Wang, C., et al. (2018). Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. Organic & Biomolecular Chemistry, 16(24), 4499-4503. [Link]
-
Santos, C. I. M., et al. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. [Link]
-
Utekhina, A. Y., et al. (2023). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 28(15), 5849. [Link]
-
Roeder, C. H., & Day, A. R. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 06(1), 25-33. [Link]
-
Lee, J., et al. (2024). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. International Microbiology, 27(3), 797-805. [Link]
-
Analytical Methods. (n.d.). RSC Publishing. [Link]
-
Arnold, E. P., Mondal, P. K., & Schmitt, D. C. (2020). Oxidative Cyclization Approach to Benzimidazole Libraries. ACS Combinatorial Science, 22(1), 1-5. [Link]
-
Oxidative condensation of various benzylamines to form benzimidazole derivatives using catalyst 2 c.[a,b]. (n.d.). ResearchGate. [Link]
-
Wang, D., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(13), 8560-8583. [Link]
-
Product information, this compound. (n.d.). P&S Chemicals. [Link]
-
PubChem. (n.d.). 2-(2-Hydroxyphenyl)-5-methyl-1H-benzoimidazole. PubChem. [Link]
-
PubChem. (n.d.). 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. PubChem. [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. PubChem. [Link]
-
Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8374793. [Link]
-
Degradation of 2-phenylbenzimidazole 5 sulfonic acid by UV/Chlorine Advanced Oxidation Technology; Kinetic model, degradation byproducts and reaction pathways. (2022). ResearchGate. [Link]
-
Wang, Y., et al. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Journal of Hazardous Materials, 431, 128574. [Link]
-
Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. ResearchGate. [Link]
-
Li, Y., et al. (2023). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry, 17(1), 11. [Link]
-
PubChem. (n.d.). Benzimidazole. PubChem. [Link]
-
PubChem. (n.d.). 1H-Benzimidazole, 2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)-. PubChem. [Link]
-
Abounassif, M. A., et al. (1990). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Journal of Liquid Chromatography, 13(14), 2825-2836. [Link]
Sources
- 1. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in pH-dependent activation rates of substituted benzimidazoles and biological in vitro correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Oxidative Cyclization Approach to Benzimidazole Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole
Welcome to the technical support center for the synthesis of 2-(2-chlorophenyl)-5-methyl-1H-benzoimidazole. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize this process effectively.
Synthesis Overview: The Phillips Condensation
The most common and direct route to synthesizing this compound is through the Phillips condensation reaction.[1][2][3] This method involves the acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid or, more commonly for scale-up, an aldehyde.[2][3] In this specific case, the reactants are 4-methyl-1,2-phenylenediamine and 2-chlorobenzaldehyde.
The reaction proceeds via two key steps:
-
Schiff Base Formation: The aldehyde reacts with one of the amino groups of the diamine to form a Schiff base intermediate.
-
Cyclization and Aromatization: The second amino group then attacks the imine carbon, leading to a cyclized intermediate (a dihydrobenzimidazole). Subsequent oxidation (often by air) results in the formation of the stable, aromatic benzimidazole ring.
While seemingly straightforward, scaling up this reaction can introduce challenges related to reaction kinetics, heat management, impurity profiles, and product isolation. This guide will address these potential issues in a practical, question-and-answer format.
Process Workflow Diagram
The following diagram outlines the critical stages of the synthesis and purification process, highlighting key control points.
Caption: Key stages in the scaled-up synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the scale-up process.
Q1: My reaction yield is significantly lower on a larger scale compared to my small-scale experiments. What are the likely causes and how can I fix it?
A1: This is a common issue in process scale-up. Several factors could be at play:
-
Cause 1: Inefficient Mixing & Mass Transfer: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side reactions.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a properly sized impeller) to maintain a homogeneous reaction mixture. The goal is to ensure efficient mass and heat transfer throughout the reactor volume.
-
-
Cause 2: Air Oxidation of the Diamine: 4-methyl-1,2-phenylenediamine is highly susceptible to air oxidation, which forms colored, polymeric impurities and consumes your starting material.[4] This is often exacerbated on a larger scale due to longer reaction and workup times.
-
Solution: Always run the reaction under an inert atmosphere (Nitrogen or Argon).[4] Purge the reactor with the inert gas before adding reactants. Consider adding a small amount of an antioxidant like sodium bisulfite or sodium dithionite to the reaction mixture, which can scavenge dissolved oxygen. A patent for a similar synthesis successfully used sodium bisulfite in water.
-
-
Cause 3: Suboptimal Temperature Control: High temperatures can promote side reactions and degradation.[5] What works in a small flask with a large surface area may lead to overheating in a large, well-insulated reactor.
-
Solution: Use a temperature-controlled reactor with a heating/cooling jacket. Implement a slow, controlled heating ramp to the target temperature (e.g., 60-80°C). Monitor the internal temperature closely.
-
-
Cause 4: Incomplete Reaction: The reaction may simply need more time on a larger scale.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Continue the reaction until the limiting starting material (usually the diamine) is consumed.
-
Q2: The final product is dark and discolored (e.g., brown or pink), even after recrystallization. What causes this and how can I get a clean, off-white product?
A2: Discoloration is almost always due to the formation of oxidized impurities.
-
Cause: Oxidation of the Diamine Starting Material: As mentioned in Q1, o-phenylenediamines are prone to oxidation.[4] If your starting material has already started to discolor (e.g., is not a light tan/grey powder), the impurities will carry through the reaction.
-
Solution 1 (Prevention): Use high-purity 4-methyl-1,2-phenylenediamine. Store it under an inert atmosphere and away from light.
-
Solution 2 (Remediation): During workup, you can perform a "decolorization" step. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% w/w). The charcoal will adsorb the colored, highly conjugated impurities. Hot filter the mixture through a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize.
-
Q3: I'm observing a significant amount of a side product with a higher molecular weight in my mass spec analysis. What could it be?
A3: You are likely forming a 1,2-disubstituted benzimidazole. This is a common side product where two molecules of the aldehyde react with one molecule of the diamine.[4][6]
-
Cause: Incorrect Stoichiometry or Reaction Conditions: This side reaction is favored when there is an excess of the aldehyde relative to the diamine. Certain solvent systems can also promote its formation.[4]
-
Solution 1: Control Stoichiometry: Use a precise 1:1 molar ratio of 2-chlorobenzaldehyde to 4-methyl-1,2-phenylenediamine, or even a slight excess (1.05 equivalents) of the diamine.[4] On a large scale, ensure accurate weighing and charging of reactants.
-
Solution 2: Aldehyde Addition: Instead of adding all the aldehyde at once, consider a slow, portion-wise or dropwise addition over 30-60 minutes. This keeps the instantaneous concentration of the aldehyde low, favoring the formation of the desired 2-substituted product.
-
Q4: My product is difficult to purify by recrystallization. It either oils out or the purity doesn't improve significantly. What are my options?
A4: Purification is often the biggest scale-up hurdle.
-
Cause: Inappropriate Solvent System: The solubility profile of your product and its impurities may be too similar in the chosen solvent.
-
Solution 1: Solvent Screening: Experiment with different solvent systems for recrystallization. Good starting points for benzimidazoles include ethanol, ethanol/water mixtures, isopropanol, or ethyl acetate/heptane mixtures. The goal is to find a system where the product is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities remain soluble at low temperatures.
-
Solution 2: Column Chromatography (for smaller scale-up): While not ideal for very large-scale production due to cost and solvent waste, flash column chromatography on silica gel can be an effective method for purification if recrystallization fails.
-
Solution 3: Slurry Wash: If the product has moderate purity, you can perform a slurry wash. Suspend the crude solid in a solvent in which it is poorly soluble (but the impurities are more soluble) at room temperature (e.g., diethyl ether or a heptane/ethyl acetate mixture). Stir vigorously for 1-2 hours, then filter. This can effectively wash away more soluble impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction on a larger scale?
A: Ethanol is a common and effective choice. It has a good solubility profile for the reactants and the product upon heating, a relatively high boiling point suitable for the reaction temperature, and is less toxic than alternatives like methanol. Acetonitrile is also a viable option. Some procedures have also explored green chemistry approaches using water, which can be effective but may require specific catalysts or conditions to ensure good yields.[7]
Q: Is a catalyst necessary for this reaction?
A: While the reaction can proceed without a catalyst, it is often slow. An acid catalyst is highly recommended to accelerate the initial Schiff base formation. Glacial acetic acid is an excellent, inexpensive, and effective choice. Typically, it can be used in catalytic amounts or even as a co-solvent. Other catalysts reported for benzimidazole synthesis include various Lewis acids and mineral acids, but acetic acid provides a good balance of reactivity and safety for scale-up.[1][2]
Q: What are the primary safety concerns when scaling up this synthesis?
A: There are several critical safety points to consider:
-
2-Chlorobenzaldehyde: This reactant is a combustible liquid and an irritant.[8][9] It can cause skin and serious eye damage.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]
-
4-methyl-1,2-phenylenediamine: This compound is toxic and a suspected mutagen. Inhalation and skin contact should be avoided.
-
Thermal Hazards: The condensation reaction is exothermic. On a large scale, this heat generation can be significant. Ensure the reactor has adequate cooling capacity to prevent a thermal runaway. A slow addition of one reactant to the other can help manage the exotherm.
| Compound | Key Hazards | Recommended Precautions |
| 4-methyl-1,2-phenylenediamine | Toxic, Skin Sensitizer, Suspected Mutagen | Handle in fume hood, wear gloves and eye protection. |
| 2-Chlorobenzaldehyde | Combustible, Skin/Eye Irritant[8][9] | Keep away from ignition sources. Use in a well-ventilated area.[11][12] Wear appropriate PPE.[10][11] |
| Ethanol (Solvent) | Flammable | Use in a well-ventilated area, away from sparks and open flames. Ensure all equipment is properly grounded. |
Q: How can I best monitor the reaction to determine its endpoint?
A: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
TLC System: A good mobile phase (eluent) would be a mixture of heptane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
-
Procedure: Spot the starting diamine, the aldehyde, and the reaction mixture on a silica gel TLC plate. The product, being more conjugated and polar than the aldehyde but less polar than the diamine, will have a distinct Rf value. The reaction is complete when the spot corresponding to the 4-methyl-1,2-phenylenediamine has disappeared. For more quantitative analysis during process development, developing an HPLC method is highly recommended.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Equipment:
-
Temperature-controlled reactor with overhead mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Addition funnel.
Reagents:
-
4-methyl-1,2-phenylenediamine (1.0 eq)
-
2-chlorobenzaldehyde (1.0 eq)
-
Ethanol (approx. 5-10 volumes, e.g., 5-10 mL per gram of diamine)
-
Glacial Acetic Acid (0.2 eq)
Procedure:
-
Reactor Setup: Set up the reactor and ensure it is clean, dry, and properly grounded. Begin purging the vessel with a gentle stream of nitrogen.
-
Reactant Charging: Charge the 4-methyl-1,2-phenylenediamine and ethanol to the reactor. Begin stirring to form a slurry or solution.
-
Catalyst Addition: Add the glacial acetic acid to the mixture.
-
Heating: Begin heating the mixture to 70-75°C.
-
Aldehyde Addition: Once the internal temperature is stable, begin the slow, dropwise addition of 2-chlorobenzaldehyde via the addition funnel over approximately 1 hour. Monitor the internal temperature to ensure the exotherm is controlled.
-
Reaction: After the addition is complete, maintain the reaction temperature at 70-75°C. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete in 4-8 hours.
-
Cooling and Isolation: Once the reaction is complete (disappearance of the diamine by TLC), turn off the heat and allow the mixture to cool slowly to room temperature. Then, cool the mixture further in an ice bath to 0-5°C for at least 1 hour to maximize precipitation.
-
Filtration: Collect the precipitated solid by filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: Recrystallization
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol).
-
Dissolution: In a separate vessel, heat the solvent to near boiling. Transfer the crude, dried product to a clean reactor and add the minimum amount of hot solvent required to fully dissolve the solid with stirring.
-
Decolorization (Optional): If the solution is highly colored, add activated charcoal (1-2% w/w), stir for 15-20 minutes at temperature, and then perform a hot filtration through Celite® to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not begin, you can scratch the inside of the vessel with a glass rod or add a seed crystal.
-
Chilling: Once crystal formation is well underway, cool the mixture to 0-5°C for at least 1 hour to maximize the yield.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum as before.
References
-
AdiChemistry. Phillips Condensation Reaction | Explanation. [Link]
-
Oxford Lab Fine Chem. 2-chlorobenzaldehyde 98% Material Safety Data Sheet. [Link]
-
International Journal of Advance Research, Innovative Ideas and Education in Technology. Review On Synthesis Of Benzimidazole From O-phenyldiamine. [Link]
-
Journal of the American Chemical Society. Benzimidazole Studies. I. The Mechanism of Benzimidazole Formation from o-Phenylenediamine. [Link]
-
CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
National Institutes of Health (NIH). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
ACS Publications. Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. [Link]
-
PubMed. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. [Link]
-
Bentham Science. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]
-
Purdue OTC. Accelerated Microdroplet Synthesis of Benzimidazoles. [Link]
-
ResearchGate. (PDF) Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material. [Link]
-
Beilstein Journals. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]
-
Open Chemistry. Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. [Link]
-
European Patent Office. N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL). [Link]
-
MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
-
National Institutes of Health (NIH). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. [Link]
-
MDPI. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. [Link]
-
ResearchGate. Synthesis of 2-substituted benzimidazoles a. [Link]
-
PrepChem.com. Synthesis of N-methyl-o-phenylenediamine. [Link]
- Google Patents. CN113666875A - Method for preparing 2-phenylbenzimidazole.
-
National Institutes of Health (NIH). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
-
MDPI. Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. [Link]
-
Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]
-
Sciforum. Microwave assisted synthesis of 2-aryl benzimidazole. [Link]
-
Journal de la Société Marocaine de Chimie Hétérocyclique. SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. [Link]
-
National Institutes of Health (NIH). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. [Link]
-
Royal Society of Chemistry. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. [Link]
-
RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. ijariie.com [ijariie.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. CN113666875A - Method for preparing 2-phenylbenzimidazole - Google Patents [patents.google.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. gustavus.edu [gustavus.edu]
- 12. sds.chemtel.net [sds.chemtel.net]
Technical Support Center: Minimizing Impurities in the Synthesis of Benzimidazoles
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, ensuring the highest possible purity of the final product. Here, we move beyond simple protocols to explain the underlying chemical principles that govern impurity formation and provide actionable, field-tested solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and corrective actions.
Q1: My reaction yields a complex mixture of 1,2-disubstituted and 2-substituted benzimidazoles. How can I improve the selectivity for the desired product?
Probable Cause: The direct condensation of o-phenylenediamines with aldehydes can lead to a selectivity problem, resulting in the competitive formation of both 1,2-disubstituted and 2-substituted products.[1][2] This is particularly prevalent when using electron-rich aldehydes, which can favor the formation of double-condensation products.[3]
Recommended Solutions:
-
Stoichiometric Control: Adjusting the reactant ratio is a primary control parameter. To favor the mono-substituted (2-substituted) product, a higher ratio of o-phenylenediamine to aldehyde can be employed.[3] Conversely, an excess of the aldehyde can drive the reaction towards the 1,2-disubstituted product.
-
Catalyst Selection: The choice of catalyst plays a crucial role in directing selectivity. For instance, certain Lewis acids like Er(OTf)₃ have been shown to selectively yield 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes.[3] Conversely, in the absence of such a catalyst, the formation of the 2-substituted product is often favored.[3]
-
Solvent Effects: The reaction solvent can significantly influence the product distribution. For example, in some systems, ethanol has been shown to favor the formation of the 1,2-disubstituted product, while reactions without a solvent can also provide high selectivity for this isomer.[3]
Q2: The reaction stalls, and I'm isolating the Schiff base intermediate instead of the cyclized benzimidazole. What's going wrong?
Probable Cause: The formation of the benzimidazole ring from the Schiff base intermediate is a cyclodehydrogenation step that often requires an oxidant or specific catalytic conditions to proceed efficiently.[4] If this step is inefficient, the reaction can stop at the intermediate stage.
Troubleshooting Steps:
-
Introduce an Oxidant: The use of a mild oxidizing agent is a common strategy to facilitate the final cyclization. Air can serve as a simple oxidant, but for more controlled and efficient reactions, reagents like hypervalent iodine, H₂O₂, or Oxone can be employed.[5]
-
Optimize Catalyst: Many catalytic systems are designed to promote both the initial condensation and the subsequent cyclization. Transition metal catalysts, such as those based on copper or iron, can be effective. Acid catalysts like p-toluenesulfonic acid (p-TsOH) are also widely used to drive the reaction to completion.[6][7]
-
Monitor Reaction Progress: It is crucial to monitor the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] This allows you to track the consumption of the starting materials and the formation of both the intermediate and the final product, helping to determine if the reaction is indeed stalling.[8]
Q3: My final product is contaminated with colored impurities. What is the source of this coloration, and how can I remove it?
Probable Cause: Colored impurities in benzimidazole synthesis often arise from the oxidation of the o-phenylenediamine starting material, which is highly susceptible to air oxidation.[9] Over-oxidation of the benzimidazole product itself can also lead to colored byproducts like benzimidazole N-oxides.[8]
Recommended Solutions:
-
Inert Atmosphere: To prevent the oxidation of sensitive starting materials, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[8][9]
-
Use of Dihydrochloride Salt: Employing o-phenylenediamine dihydrochloride can lead to reduced color impurities and more homogenous mixing.[5]
-
Purification Techniques:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.[8][9][10] The carbon is then removed by hot filtration.[10]
-
Acid-Base Extraction: Since benzimidazoles are basic, they can be separated from non-basic impurities through acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous acid. The benzimidazole will move to the aqueous layer, which can then be separated, basified to precipitate the purified product, and collected by filtration.[9][10]
-
Column Chromatography: This is a highly effective method for removing polar, colored impurities. Common solvent systems include mixtures of ethyl acetate and hexane.[9]
-
Q4: I'm struggling with the purification of my benzimidazole product due to impurities with similar polarity. What are my options?
Probable Cause: The presence of unreacted starting materials or side products with polarities close to the desired benzimidazole can make separation by standard column chromatography challenging.[9]
Advanced Purification Strategies:
| Technique | Description | Best For |
| Gradient Elution Chromatography | Instead of a constant solvent mixture (isocratic elution), a gradient of increasing polarity is used. This can enhance the separation of compounds with similar polarities. | Separating products from closely related impurities or starting materials.[9] |
| Recrystallization from Different Solvents | The choice of recrystallization solvent is critical. Experiment with various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find a system where the desired product has high solubility when hot and low solubility when cold, while the impurities remain in solution.[10] | Solid products that are difficult to purify by chromatography alone. |
| Sublimation | For thermally stable benzimidazoles, vacuum sublimation can be an excellent purification method, especially for removing non-volatile impurities.[11] This technique has been successfully used for high-purity benzimidazole derivatives.[11] | High-melting, thermally stable compounds. |
| Acid-Base Extraction | As mentioned previously, this technique is highly effective for separating the basic benzimidazole product from neutral or acidic impurities.[10] | Crude mixtures containing non-basic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in benzimidazole synthesis?
The most prevalent impurities often stem from:
-
Poor Quality Starting Materials: Impurities present in the initial o-phenylenediamine or the aldehyde/carboxylic acid can carry through the reaction.[9]
-
Incomplete Reactions: Failure to allow the reaction to proceed to completion can leave unreacted starting materials or intermediates in the final product.[9]
-
Side Reactions: Besides the formation of regioisomers, other side reactions like N-alkylation can occur if alkylating agents are present.[9]
-
Oxidation: As detailed in the troubleshooting guide, oxidation of the o-phenylenediamine starting material is a frequent cause of colored impurities.[9]
Q2: How can I effectively monitor the progress of my benzimidazole synthesis?
Regular monitoring is key to achieving high yields and purity. The most common methods are:
-
Thin Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the consumption of starting materials and the formation of the product.[8][12]
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the reaction progress and can also be used to detect the formation of minor impurities.[8][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers the combined benefit of chromatographic separation and mass identification, which is invaluable for identifying unknown byproducts.[15][16][17]
Q3: What are the advantages of using microwave-assisted synthesis for benzimidazoles?
Microwave-assisted synthesis has been shown to offer several benefits, including:
-
Reduced Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes.[5]
-
Increased Yields: In many cases, microwave irradiation leads to higher product yields compared to traditional methods.[5]
-
Reduced Impurities: The rapid and uniform heating provided by microwaves can sometimes minimize the formation of side products.[5]
Q4: Are there "greener" or more environmentally friendly approaches to benzimidazole synthesis?
Yes, significant research has focused on developing more sustainable synthetic methods. These include:
-
Use of Green Solvents: Employing water or ethanol as the reaction solvent is a more environmentally benign choice than chlorinated solvents.[5]
-
Catalyst Choice: Utilizing heterogeneous or recyclable catalysts can reduce waste and simplify product purification.[15]
-
Solvent-Free Conditions: Some protocols have been developed that proceed efficiently without any solvent, often with grinding or microwave assistance.[7][18]
Experimental Workflows and Diagrams
General Workflow for Benzimidazole Synthesis and Purification
The following diagram illustrates a typical workflow, highlighting key decision points for minimizing impurities.
Caption: Workflow for impurity minimization in benzimidazole synthesis.
Mechanism of Impurity Formation: Oxidation and Dimerization
This diagram illustrates two common pathways for impurity formation: the oxidation of o-phenylenediamine and the formation of a 1,2-disubstituted side product.
Caption: Key impurity formation pathways in benzimidazole synthesis.
References
- Technical Support Center: Troubleshooting Benzimidazole Synthesis - Benchchem.
- overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem.
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC.
- Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole - Benchchem.
- Benzimidazole synthesis - Organic Chemistry Portal.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry.
- Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing.
-
(PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - ResearchGate. Available from: [Link]
- optimization of reaction conditions for benzimidazole synthesis - Benchchem.
-
Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed. Available from: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Semantic Scholar. Available from: [Link]
- Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review - IOSR Journal.
- Review On Synthesis Of Benzimidazole From O- phenyldiamine - ijariie.
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review - ResearchGate. Available from: [Link]
- Review of methodology for the determination of benzimidazole residues in biological matrices - ILVO.
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. Available from: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. Available from: [Link]
- A process for the optical purification of benzimidazole derivatives - Google Patents.
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available from: [Link]
- Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole.
-
Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC - NIH. Available from: [Link]
-
(PDF) Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection - ResearchGate. Available from: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. Available from: [Link]
- Fast multi-residue method for determination of nineteen benzimidimidazoles in meat tissues by liquid chromatography tandem mass spectrometry.
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH. Available from: [Link]
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
-
Reactivity Studies on 4-Aminopyrones: Access to Benzimidazole and Benzimidazolone Derivatives | Request PDF - ResearchGate. Available from: [Link]
-
Pretreatment and Determination Methods for Benzimidazoles: An Update since 2005 | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole - IJCRT.org. Available from: [Link]
-
(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. Available from: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. Available from: [Link]
- Note A green synthesis of benzimidazoles.
-
Synthesis of benzimidazole | PPT - Slideshare. Available from: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - NIH. Available from: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. Available from: [Link]
- Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation.
-
Benzimidazole - Wikipedia. Available from: [Link]
-
General Mechanism of Benzimidazole formation. - ResearchGate. Available from: [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. ijpsm.com [ijpsm.com]
- 13. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pureportal.ilvo.be [pureportal.ilvo.be]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemisgroup.us [chemisgroup.us]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Substituted Benzimidazoles for Researchers, Scientists, and Drug Development Professionals
<_Step_2>
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including antiulcer, anticancer, and antiviral properties.[1][2] The synthesis of these vital heterocyclic systems has evolved significantly, transitioning from classical, often strenuous, conventional methods to more efficient and environmentally benign modern protocols. This guide provides an objective comparison of prevalent synthetic strategies, supported by experimental data and detailed methodologies, to assist researchers in selecting the most suitable approach for their specific needs.
Traditional Synthesis: The Phillips-Ladenburg Condensation and Related Methods
The cornerstone of benzimidazole synthesis has historically been the Phillips-Ladenburg reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters or nitriles) under acidic conditions, often requiring high temperatures.[1][3][4] While historically significant, this approach is often hampered by harsh reaction conditions and long reaction times.[1][4]
Another conventional route is the direct condensation of o-phenylenediamines with aldehydes. However, this reaction can be unselective, potentially leading to a mixture of 1,2-disubstituted and 2-substituted benzimidazoles, alongside other byproducts.[1]
Causality Behind Experimental Choices in Traditional Methods:
The use of strong acids like polyphosphoric acid or mineral acids in the Phillips-Ladenburg reaction serves to protonate the carboxylic acid, activating it for nucleophilic attack by the diamine.[5][6] The high temperatures are necessary to overcome the activation energy for the cyclization and subsequent dehydration steps. In the condensation with aldehydes, an oxidizing agent is often required to convert the intermediate dihydrobenzimidazole to the final aromatic product.[5]
Experimental Protocol: Conventional Synthesis of 2-Phenylbenzimidazole
-
In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) in 20 mL of 4 M hydrochloric acid.[1]
-
Slowly add a few drops of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a sodium hydroxide solution to precipitate the product.
-
Filter the crude product, wash it with cold water, and allow it to dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.[1]
Caption: Workflow for conventional benzimidazole synthesis.
Modern Catalytic and Greener Approaches
In recent years, a plethora of more efficient and environmentally friendly methods have been developed. These often involve catalysts that lower the activation energy, allowing for milder reaction conditions and shorter reaction times.[7][8]
A. Transition-Metal Catalyzed Synthesis
Transition metals like copper, gold, and cobalt have been employed to catalyze the synthesis of 2-substituted benzimidazoles.[9][10][11] For instance, gold nanoparticles supported on titanium dioxide (Au/TiO2) have been shown to be highly effective for the reaction between o-phenylenediamine and aldehydes under ambient conditions.[9] Cobalt complexes have been utilized in dehydrogenative coupling reactions of aromatic diamines and primary alcohols to yield benzimidazoles.[11] These methods often boast high yields and broad substrate scope.[9][11]
B. Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields.[12][13][14][15] The synthesis of benzimidazoles under microwave irradiation can often be completed in minutes compared to hours required for conventional heating.[12][13][16] This technique has been successfully applied to the condensation of o-phenylenediamines with both carboxylic acids and aldehydes.[13][15][17] Studies have shown that microwave-assisted synthesis can increase yields by 10% to 50% and reduce reaction times by 96% to 98% compared to conventional methods.[17][18][19]
C. Green and Catalyst-Free Innovations
In line with the principles of green chemistry, several eco-friendly methods have been developed. These include the use of non-toxic and readily available catalysts like ammonium chloride or employing air as the oxidant.[6][20] One-pot syntheses at room temperature or using alternative energy sources like ultrasound have also been reported, offering simplicity and reduced energy consumption.[21][22][23] Deep eutectic solvents (DES) have also been explored as both a reaction medium and reagent, providing advantages in terms of yield and simplified work-up procedures.[24]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles
-
In a microwave-safe vessel, combine o-phenylenediamine (0.01 mol), a substituted aromatic carboxylic acid (0.01 mol), and ethyl acetate (0.0025 mol) in 15 ml of water.[25]
-
Irradiate the mixture in a microwave reactor at 90% power (e.g., 765 W).[25]
-
After the reaction is complete (typically a few minutes, monitored by TLC), cool the reaction mixture to room temperature.
-
Make the solution just alkaline to litmus by the slow addition of 10% NaOH.[25]
-
The product will precipitate out of the solution.
-
Filter the solid, wash with water, and dry to obtain the 2-aryl benzimidazole.
Caption: Workflow for microwave-assisted synthesis.
Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the different synthetic methodologies.
| Method | Typical Yields | Reaction Time | Temperature | Catalyst/Reagents | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg | Moderate to Good | 4-8 hours[12] | High (Reflux) | Strong Acids (e.g., PPA, HCl)[5][6] | Well-established, readily available reagents. | Harsh conditions, long reaction times, potential byproducts.[1][4] |
| Aldehyde Condensation (Conventional) | Variable | 2-8 hours[12] | Varies (often elevated) | Oxidizing Agents | Wide availability of aldehydes.[26] | Can produce mixtures of products. |
| Transition-Metal Catalyzed | Good to Excellent[9][11] | Varies (often shorter) | Mild to Moderate | Transition Metals (e.g., Au, Co)[9][11] | High efficiency, broad substrate scope.[9] | Catalyst cost and removal can be a concern. |
| Microwave-Assisted | High to Excellent (80-98%)[13][14][15] | 3-10 minutes[12][14] | Elevated (controlled) | Various (can be catalyst-free)[14] | Drastically reduced reaction times, high yields.[12][16] | Requires specialized microwave equipment. |
| Green Methods (e.g., NH4Cl catalyzed) | Moderate to Good | ~2 hours[6] | Room Temp to 90°C[6] | Mild catalysts (e.g., NH4Cl), Air[20] | Environmentally friendly, mild conditions.[6][20] | Yields may not be as high as other methods. |
Conclusion and Recommendations
The catalyzed and microwave-assisted syntheses of 2-substituted benzimidazoles offer significant advantages over conventional methods in terms of efficiency, selectivity, and environmental impact.[1] For rapid synthesis and high yields, microwave-assisted methods are the preferred choice.[12][16] When considering scalability and cost, transition-metal-catalyzed reactions, particularly those using recoverable catalysts, present a compelling option.[9] For laboratories focused on sustainable practices, the emerging green methodologies provide a viable and increasingly optimized alternative.[20][24] The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available equipment, and the chemical nature of the substrates.
References
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Publishing.
- Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system - AccScience Publishing.
- Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - NIH.
- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI.
- New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles.
- Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science Publishers.
- Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - MDPI.
- Transition metal catalyzed 1,2-disubstituted benzimidazole synthesis via dehydrogenative coupling of alcohol. - ResearchGate.
- Note A green synthesis of benzimidazoles.
- Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013) - SciSpace.
- Ultrasound-assisted green synthesis of 2-substituted benzimidazoles using copper oxide-decorated reduced graphene oxide nanocomposite - Taylor & Francis Online.
- Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors - arkat usa.
- Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing.
- Synthetic Approaches to 2-Arylbenzimidazoles: A Review - ResearchGate.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry.
- Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant - Organic Chemistry Portal.
- Eco-Friendly Synthesis of 2-Substituted Benzimidazoles Using Air as the Oxidant | Australian Journal of Chemistry - CSIRO Publishing.
- Ecofriendly one pot synthesis of 2-substituted benzimidazole - Der Pharma Chemica.
- Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent.
- A Comparative Guide to Conventional vs. Catalyzed Benzimidazole Synthesis - Benchchem.
- ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION - Rasayan Journal of Chemistry.
- An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes | ACS Combinatorial Science.
- Green Synthesis of Benzimidazole Derivatives - Chemical Methodologies.
- A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PubMed Central.
- Review On Synthesis Of Benzimidazole From O- phenyldiamine - ijariie.
- SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES BY REACTION OF o-PHENYLENEDIAMINE WITH ALDEHYDES IN THE PRESENCE OF Sc(OTf)3 - ElectronicsAndBooks.
- Benzimidazole synthesis - Organic Chemistry Portal.
- Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3 - ResearchGate.
- (PDF) Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant - ResearchGate.
- One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - MDPI.
- Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing).
- Synthesis of 2-substituted benzimidazoles a. a - ResearchGate.
- microwave assisted synthesis of 2-aryl benzimidazole - Sciforum.
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Current Trends in Pharmacy and Pharmaceutical Chemistry.
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Publications.
- Strategies toward the synthesis of 2-aryl-benzimidazoles. - ResearchGate.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar.
- Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH.
- Phillips‐Ladenburg Benzimidazole Synthesis - CoLab.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Publishing.
- The Phillips–Ladenburg imidazole synthesis. | Download Scientific Diagram - ResearchGate.
- (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. srrjournals.com [srrjournals.com]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. mdpi.com [mdpi.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. connectsci.au [connectsci.au]
- 21. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sciforum.net [sciforum.net]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of HPLC Methods for Benzimidazole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of benzimidazoles is paramount for ensuring the safety and efficacy of a wide range of anthelmintic drugs. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high resolution and sensitivity. However, the reliability of any HPLC data hinges on a rigorous and comprehensive method validation. This guide provides an in-depth, objective comparison of critical validation parameters, supported by experimental insights and adherence to international regulatory standards, to empower you in developing and validating robust HPLC methods for benzimidazole analysis.
The Imperative of Method Validation: Beyond a Checklist
Method validation is not merely a procedural formality; it is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[1] For benzimidazole quantification, this translates to generating data that is consistently accurate, precise, and reliable. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the bedrock of analytical method validation.[2][3][4][5][6][7][8] Adherence to these guidelines is crucial for regulatory submissions and ensuring data integrity.[6]
This guide will dissect the core validation parameters, explain the scientific rationale behind each experimental choice, and present a comparative framework for evaluating different HPLC methodologies.
Core Validation Parameters: A Deep Dive
A robust HPLC method validation for benzimidazole quantification encompasses several key performance characteristics. The following sections will explore these parameters, their significance, and practical considerations for their evaluation.
Specificity and Selectivity
What it is: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][10][11][12] Selectivity refers to the ability to discriminate the analyte from other substances in the sample.[9][11][13] In essence, specificity is the ultimate goal of selectivity.[9][11]
Why it's critical: Lack of specificity can lead to inaccurate quantification due to interfering peaks. For stability-indicating methods, it's crucial to demonstrate that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[1]
Experimental Approach:
-
Forced Degradation Studies: The drug substance and drug product are subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[1] The HPLC method must be able to resolve the benzimidazole peak from any degradant peaks.
-
Placebo and Blank Analysis: Injection of a placebo (formulation without the API) and a blank solvent demonstrates the absence of interference from excipients or the solvent system.[14]
-
Peak Purity Analysis: Using a photodiode array (PDA) detector, peak purity analysis can be performed to confirm that the analyte peak is spectrally homogeneous and not co-eluted with any impurities.
Linearity and Range
What it is: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[10][15][16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15][16][17][18]
Why it's critical: A linear relationship is fundamental for accurate quantification. It ensures that the calculated concentration from the calibration curve is reliable across the expected sample concentration range.[16]
Experimental Approach:
-
A minimum of five concentrations are typically prepared to establish linearity.[10][17]
-
The data is plotted as response (e.g., peak area) versus concentration, and a linear regression analysis is performed.
-
The correlation coefficient (r²) should ideally be close to 1 (typically >0.999).[16][19]
Typical Ranges Based on Application:
-
Assay of a drug substance or finished product: 80% to 120% of the test concentration.[12]
-
Content uniformity: 70% to 130% of the test concentration.
-
Impurity quantification: From the reporting level of the impurity to 120% of the specification.
Accuracy and Precision
What they are:
-
Accuracy: The closeness of the test results obtained by the method to the true value.[10][20][21] It is often expressed as percent recovery.[20][22]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[18][21] It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:
Why they are critical: Accuracy ensures that the measured value reflects the true amount of benzimidazole in the sample, while precision demonstrates the method's reproducibility.[20]
Experimental Approach:
-
Accuracy: Determined by applying the method to samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of the benzimidazole standard).[10] Recovery is calculated, with typical acceptance criteria between 98% and 102% for the assay of a drug substance.[10][20]
-
Precision:
Acceptance Criteria:
Detection Limit (LOD) and Quantitation Limit (LOQ)
What they are:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24][25]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24][25]
Why they are critical: LOD and LOQ are essential for the analysis of impurities and degradation products, where very low concentrations need to be monitored.[25]
Experimental Approaches:
-
Based on Signal-to-Noise Ratio: This is a common approach where the LOD is determined at a signal-to-noise ratio of approximately 3:1, and the LOQ at a ratio of 10:1.[24][25][26][27]
-
Based on the Standard Deviation of the Response and the Slope:
Robustness
What it is: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[12][29][30][31] It provides an indication of the method's reliability during normal usage.[12][32]
Why it's critical: A robust method is transferable between laboratories and instruments without unexpected issues.[31] It demonstrates the method's reliability in the face of minor fluctuations that can occur during routine analysis.[32]
Experimental Approach: Key method parameters are intentionally varied to assess the impact on the results. Common parameters to investigate include:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
Wavelength of detection (e.g., ±2 nm)
The effect of these variations on system suitability parameters (e.g., resolution, tailing factor) is evaluated.
System Suitability
What it is: A series of tests to ensure that the chromatographic system is performing adequately for the intended analysis on a given day.[26][33][34] It is an integral part of the overall method validation.
Why it's critical: System suitability tests verify that the equipment, electronics, and analytical operations are functioning correctly as a whole system.[33] They provide confidence that the system is capable of producing reliable results before injecting any samples.[26][35]
Key System Suitability Parameters:
-
Resolution (Rs): A measure of the separation between two peaks. A value of >2 is generally desired.[14]
-
Tailing Factor (T): Measures the symmetry of a chromatographic peak. A value ≤2 is typically acceptable.[35]
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.[35]
-
Relative Standard Deviation (%RSD) of replicate injections: Typically, five or six injections of a standard solution are made, and the %RSD of the peak areas and retention times are calculated. The %RSD for peak areas should generally be ≤2.0%.[35]
Comparative Overview of HPLC Methods for Benzimidazole Quantification
The choice of HPLC method can significantly impact the performance of the analysis. Below is a comparative table summarizing common chromatographic conditions used for the quantification of various benzimidazoles, highlighting their key performance characteristics.
| Benzimidazole | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity Range (µg/mL) | Reference |
| Albendazole & Ivermectin | NUCLEODUR C-18 RP (250 x 4.6 mm, 5 µ) | Acetonitrile:Methanol:Water (60:30:10 v/v/v) | 1.8 | 245 | 400-800 | |
| Albendazole | Kromasil C18 (150 mm x 4.6 mm, 5 µm) | Methanol:Distilled water (65:35 v/v) | 1.2 | 308 | 20-400 | [36] |
| Albendazole & Metabolites | XBridge® C18 (4.6 mm × 250 mm, 5 µm) | Acetonitrile:Ammonium acetate buffer 0.025 M (pH 6.6) (Gradient) | 1.2 | 292 | 0.025-2.0 | [37][38] |
| Mebendazole | Agilent C18 (250 × 4.6 mm, 5 μ) | Acetonitrile:Water (pH 3.0 with orthophosphoric acid) (90:10 v/v) | 1.0 | 234 | 20-100 | [19] |
| Mebendazole, Methylparaben & Propylparaben | Inertsil ODS-3V C18 (250mm × 4.6mm, 5μm) | Methanol:0.05M monobasic potassium phosphate:Acetonitrile (48:32:20 v/v) | 1.5 | 247 | 40-60 | [39] |
| Albendazole, Fenbendazole, Mebendazole, Oxfendazole | Nucleosil C8 | Mobile Phase A: 85% H₃PO₄/H₂O/ACN (0.05:75:25); Mobile Phase B: 85% H₃PO₄/H₂O/ACN (0.05:50:50) (pH 4.5) (Gradient) | - | 254 & 288 | - | [40] |
This table is for illustrative purposes and specific method parameters should be optimized for the intended application.
Experimental Workflow and Protocols
A structured approach is essential for a successful HPLC method validation. The following workflow and protocols provide a practical guide.
Validation Workflow
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. assayprism.com [assayprism.com]
- 11. echemi.com [echemi.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 14. pharmtech.com [pharmtech.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. industrialpharmacist.com [industrialpharmacist.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. pharmatutor.org [pharmatutor.org]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. mastelf.com [mastelf.com]
- 23. demarcheiso17025.com [demarcheiso17025.com]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 26. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 27. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 28. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 29. altabrisagroup.com [altabrisagroup.com]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. What is robustness? [mpl.loesungsfabrik.de]
- 32. chromatographytoday.com [chromatographytoday.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 35. assayprism.com [assayprism.com]
- 36. veterinarypharmacon.com [veterinarypharmacon.com]
- 37. mdpi.com [mdpi.com]
- 38. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. ijpsdronline.com [ijpsdronline.com]
- 40. ptfarm.pl [ptfarm.pl]
A Comparative Guide to the Biological Activities of Benzimidazole and Benzothiazole Scaffolds
Introduction: Two Privileged Scaffolds in Medicinal Chemistry
In the landscape of medicinal chemistry, benzimidazole and benzothiazole represent two "privileged" heterocyclic scaffolds. Their structural resemblance to naturally occurring purine nucleotides allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides a comparative analysis of the biological activities of benzimidazole and benzothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into their mechanisms of action, present comparative experimental data, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.
Benzimidazole, a bicyclic compound composed of fused benzene and imidazole rings, and benzothiazole, with a benzene ring fused to a thiazole ring, share a common bicyclic core but differ in the five-membered heterocyclic ring. This subtle structural difference significantly influences their electronic properties, hydrogen bonding capacity, and ultimately, their biological activity profiles.[2]
Anticancer Activity: A Tale of Two Scaffolds
Both benzimidazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit cancer cell growth and proliferation.[3][4]
Mechanisms of Anticancer Action
Benzimidazole Derivatives: These compounds exhibit a versatile range of anticancer mechanisms. A well-established mode of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5] Some derivatives also act as topoisomerase inhibitors, DNA intercalating agents, and inhibitors of various protein kinases and poly(ADP-ribose) polymerase (PARP).[1] The intrinsic and extrinsic apoptotic pathways are often triggered by benzimidazole compounds, leading to programmed cell death.[5]
Benzothiazole Derivatives: Similar to benzimidazoles, benzothiazole-based compounds can inhibit tubulin polymerization.[4] They are also known to induce apoptosis, interact with DNA, and inhibit kinases.[4] A notable mechanism for some benzothiazole derivatives is the inhibition of epidermal growth factor receptor (EGFR) and the modulation of key signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[6]
Diagram of a Common Anticancer Signaling Pathway Targeted by Benzimidazole and Benzothiazole Derivatives:
Caption: A simplified signaling pathway often targeted by anticancer agents.
Comparative Efficacy
Direct comparative studies often indicate that the biological activity is highly dependent on the specific substitutions on the core scaffold. However, some studies have shown a trend where benzothiazole derivatives exhibit greater potency than their benzimidazole counterparts against certain cancer cell lines. For instance, a study comparing 2,5-disubstituted furan derivatives of both scaffolds found that benzothiazole derivatives were generally more active against human lung cancer cell lines.[7][8] Another study on newly synthesized derivatives targeting hepatocellular carcinoma found that specific compounds from both classes showed excellent activity, with some being more potent than the reference drug.[9]
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Compound Type | Cell Line | Benzimidazole Derivative | Benzothiazole Derivative | Reference Drug (e.g., Doxorubicin) | Source |
| 2,5-disubstituted furan | A549 (Lung) | >50 | 6.75 ± 0.19 | Not Specified | [8] |
| 2,5-disubstituted furan | HCC827 (Lung) | >50 | 6.26 ± 0.33 | Not Specified | [8] |
| Pyrazolo[5,1-c][1][5][10]-triazine | HEPG2 (Liver) | Potent | More Potent | Potent | [9] |
Antimicrobial Activity: A Broad Spectrum of Action
Both benzimidazole and benzothiazole derivatives are well-documented for their broad-spectrum antimicrobial activity against a variety of bacterial and fungal strains.[11][12]
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action can vary. For benzimidazoles, proposed mechanisms include the inhibition of microbial growth by interfering with essential cellular processes. In fungi, they are known to disrupt microtubule assembly. For both bacterial and fungal pathogens, these compounds can inhibit key enzymes or disrupt cell membrane integrity.
Benzothiazole derivatives have also demonstrated significant antimicrobial effects.[13] Their mode of action is often attributed to the inhibition of essential enzymes or interference with microbial metabolic pathways.
Comparative Efficacy
Several studies have indicated that benzothiazole derivatives may possess superior antimicrobial activity compared to their benzimidazole analogs.[13] For example, a study on 2,5-disubstituted furan derivatives of both benzimidazole and benzothiazole revealed that the benzothiazole compounds were more active.[13] Another study synthesizing pyrimidinylbenzazolyl urea derivatives found that benzothiazole-containing compounds exhibited better antibacterial activity than both benzoxazole and benzimidazole derivatives.[13]
Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)
| Compound Type | Microorganism | Benzimidazole Derivative | Benzothiazole Derivative | Reference Drug (e.g., Chloramphenicol) | Source |
| Pyrazolo[5,1-c][1][5][10]-triazine | Staphylococcus aureus | More active than reference | More active than reference | Standard Activity | [9] |
| Pyrazolo[5,1-c][1][5][10]-triazine | Aspergillus fumigatus | Equipotent to reference | Equipotent to reference | Standard Activity | [9] |
| 2,5-disubstituted furan | Saccharomyces cerevisiae | Less Active | 1.6 - 12.5 µM | >64 µM (Ampicillin) | [13] |
Anti-inflammatory Activity
Benzimidazole derivatives have been extensively studied for their anti-inflammatory properties and are known to exert their effects by inhibiting enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), as well as targeting various receptors and cytokines.[14] The anti-inflammatory potential of benzothiazole derivatives is also recognized, with some compounds showing significant activity.[15]
The structure-activity relationship studies for anti-inflammatory benzimidazoles suggest that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring are crucial for their activity.[14]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays to evaluate the anticancer and antimicrobial activities of benzimidazole and benzothiazole derivatives.
Protocol 1: In Vitro Anticancer Activity Assessment - MTT Assay
This protocol is a standard colorimetric assay for assessing cell viability.[16][17]
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines and calculate the IC50 value.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (specific to the cell line)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds).[17]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[17]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[17]
Diagram of the MTT Assay Workflow:
Caption: A step-by-step workflow for the MTT cell viability assay.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (microorganism in broth without test compound)
-
Negative control (broth only)
-
Standard antimicrobial agent (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well, except for the negative control.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.[19]
Conclusion and Future Perspectives
Both benzimidazole and benzothiazole scaffolds have proven to be exceptionally fruitful starting points for the development of novel therapeutic agents. While both exhibit a broad range of biological activities, comparative studies suggest that benzothiazole derivatives may hold a slight edge in potency for certain anticancer and antimicrobial applications. However, it is crucial to emphasize that the specific substitutions on the heterocyclic core play a paramount role in determining the ultimate biological activity and target selectivity.
Future research should focus on the design and synthesis of hybrid molecules that combine the pharmacophoric features of both scaffolds, potentially leading to synergistic effects and novel mechanisms of action. Furthermore, a deeper understanding of the structure-activity relationships through computational modeling and extensive biological screening will be instrumental in optimizing the therapeutic potential of these remarkable heterocyclic compounds. The continued exploration of benzimidazole and benzothiazole chemistry promises to deliver the next generation of innovative medicines to combat a wide range of diseases.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Vertex AI Search.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. NIH.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candid
- Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole deriv
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). PubMed.
- Broad mechanisms of action of benzimidazoles as anticancer agents.
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). OUCI.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
- A Comparative Analysis of Benzothiazole and Benzimidazole Deriv
- Synthesis of Some Benzimidazole and Benzothiazole Derivatives Expected to Have Antitumor Activity. Journal of Positive School Psychology.
- Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
- Basic protocol to assess preclinical anticancer activity. It can be....
- Synthesis of benzimidazole and benzothiazole derivatives.a,b aGeneral conditions.
- Methods for in vitro evaluating antimicrobial activity: A review.
- Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modul
- Synthesis of various derivatives of benzimidazole and benzothiazole a.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
- (PDF) Guideline for anticancer assays in cells.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Assessment and evaluation of methods used for antimicrobial activity assay.
- Recent insights into antibacterial potential of benzothiazole deriv
- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI.
- Application Notes and Protocols for Evaluating the Efficacy of Anticancer Agent 61. Benchchem.
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
- Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
- Evaluation of some new synthesis Benzothiazole and Benzimidazole Derivatives as potential antimicrobial and anticancer agents. Semantic Scholar.
- Benzothiazole deriv
- Benzothiazole Moiety and Its Deriv
- Biological activities of benzimidazole derivatives: A review.
- Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
- Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Scitechnol.
- Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. OUCI.
- Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC - PubMed Central.
- Benzimidazole and benzothiazole derivatives with antioxidative activity.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
- Benzothiazoles as potential antiviral agents. PMC - NIH.
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. isca.me [isca.me]
- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Corrosion Inhibitors: The Performance of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole
In the relentless battle against material degradation, corrosion inhibitors are indispensable tools for safeguarding the integrity of metallic structures. Among the diverse classes of organic inhibitors, benzimidazole derivatives have garnered significant attention due to their exceptional efficacy, particularly in acidic environments.[1] This guide provides an in-depth technical comparison of a specific benzimidazole derivative, 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole , against other established corrosion inhibitors.
This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the selection and evaluation of corrosion inhibitors. We will delve into the mechanistic aspects of corrosion inhibition, present comparative performance data, and provide detailed experimental protocols for the rigorous assessment of these compounds.
The Role of Benzimidazoles in Corrosion Inhibition
Benzimidazole and its derivatives are heterocyclic aromatic compounds containing a fused benzene and imidazole ring. Their efficacy as corrosion inhibitors stems from their molecular structure. The presence of nitrogen heteroatoms with lone pairs of electrons, along with the π-electrons of the aromatic system, facilitates the adsorption of these molecules onto the metal surface.[2] This adsorption process forms a protective film that acts as a barrier, impeding the corrosive electrochemical reactions.
The inhibition mechanism can involve physisorption, chemisorption, or a combination of both. Physisorption is a result of electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the formation of coordinate bonds between the d-orbitals of the metal and the lone pair electrons of the heteroatoms.[3]
Profile of this compound
This compound is a derivative of benzimidazole with a chlorophenyl group at the 2-position and a methyl group at the 5-position of the benzimidazole ring. The introduction of these substituents is expected to modulate the electronic properties and, consequently, the corrosion inhibition performance of the parent benzimidazole molecule. The electron-withdrawing nature of the chloro-substituent and the electron-donating nature of the methyl group can influence the electron density on the benzimidazole ring, affecting its interaction with the metal surface.
Synthesis of this compound
A plausible synthetic route for this compound involves the condensation reaction of 4-methyl-1,2-phenylenediamine with 2-chlorobenzaldehyde. This one-pot synthesis is a common and efficient method for preparing 2-substituted benzimidazoles.[4][5]
Proposed Synthesis Scheme:
Caption: Proposed synthesis of this compound.
Performance Comparison with Other Corrosion Inhibitors
Comparison with Other Benzimidazole Derivatives
The substitution on the benzimidazole ring significantly influences the inhibition efficiency. Studies on various 2-substituted and 5-substituted benzimidazoles on mild steel in acidic media provide valuable insights.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 2-(2-Chlorophenyl)-1H-benzoimidazole | Copper | 0.5 M H₂SO₄ | 5 mM | 92.3 | [6] |
| Benzimidazole | Copper | 0.5 M H₂SO₄ | 5 mM | 70.1 | [6] |
| 2-Phenylbenzimidazole | X70 Steel | 1 M HCl | 80 mg/L | ~98 | [7] |
| 2-(2-Aminophenyl)-1H-benzimidazole | S235 Steel | 1 M HCl | 3 mM | 87.1 | [3] |
| 2-(2-Hydroxophenyl)-1H-benzimidazole | S235 Steel | 1 M HCl | 3 mM | 85.1 | [3] |
| 1-decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole | Carbon Steel | 1 M HCl | 1 mM | >90 | [8] |
| 2-[(5-methylpyrazol-3-yl)methyl]benzimidazole | Carbon Steel | 1 M HCl | 5 mM | 97.0 | [9] |
| 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole | Carbon Steel | 0.5 M HCl | Not Specified | High | [10] |
From the available data, it is evident that substitutions on the benzimidazole ring generally enhance the corrosion inhibition efficiency compared to the parent molecule. The presence of a phenyl group at the 2-position, as seen in 2-phenylbenzimidazole, leads to very high inhibition efficiency. The chloro-substitution in 2-(2-Chlorophenyl)-1H-benzoimidazole also shows a significant improvement over benzimidazole on copper.[6] It is reasonable to infer that this compound would exhibit strong inhibitory properties on steel as well, likely with an efficiency in the high 80s to 90s percentage range, depending on the concentration and specific conditions.
Comparison with Other Classes of Inhibitors
Benzimidazoles are often compared with other nitrogen-containing heterocyclic inhibitors like triazoles and imidazolines.
| Inhibitor Class | Inhibitor Example | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Benzimidazole | 2-(2-Chlorophenyl)-1H-benzoimidazole | Copper | 0.5 M H₂SO₄ | 5 mM | 92.3 | [6] |
| Triazole | 5-hexylsulfanyl-1,2,4-triazole | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ M | 97 | [11] |
| Triazole | (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ M | 81 | [11] |
| Imidazoline | Alkyl Imidazoline | Carbon Steel | Amidosulphuric Acid | 0.4% (mass fraction) | 90.1 | |
| Imidazoline | Imidazoline derivatives | Steel 3 | HCl | Not Specified | 92-99 | [2] |
This comparative data suggests that benzimidazoles, triazoles, and imidazolines can all achieve very high inhibition efficiencies, often exceeding 90%. The specific performance depends on the molecular structure, concentration, and the corrosive environment. Triazole derivatives, in particular, have shown excellent performance on mild steel in hydrochloric acid.[11]
Experimental Protocols for Inhibitor Evaluation
To ensure the scientific integrity and reproducibility of corrosion inhibitor studies, standardized experimental protocols are essential. The following sections detail the methodologies for three key techniques used in the evaluation of corrosion inhibitors.
Gravimetric Method (Weight Loss)
The gravimetric method is a straightforward and widely used technique to determine the corrosion rate and inhibition efficiency.[12][13][14]
Experimental Workflow:
Caption: Workflow for the gravimetric method of corrosion inhibitor evaluation.
Step-by-Step Protocol:
-
Coupon Preparation: Prepare mild steel coupons of a defined size. Abrade the surfaces with different grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to four decimal places using an analytical balance.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor. Ensure the coupons are fully submerged.
-
Exposure: Maintain the setup at a constant temperature for a specified duration (e.g., 24 hours).
-
Cleaning: After the immersion period, remove the coupons from the solutions. Clean them according to standard procedures to remove corrosion products, wash with distilled water and acetone, and dry.
-
Final Weighing: Reweigh the cleaned and dried coupons.
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE %): Calculate using the formula: IE % = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
Potentiodynamic Polarization (PDP)
PDP is an electrochemical technique that provides information about the kinetics of the anodic and cathodic reactions, the corrosion potential (Ecorr), and the corrosion current density (icorr).[2][3]
Experimental Workflow:
Caption: Workflow for potentiodynamic polarization measurements.
Step-by-Step Protocol:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Electrolyte: Fill the cell with the corrosive solution (e.g., 1 M HCl) with and without the inhibitor.
-
OCP Stabilization: Immerse the electrodes and allow the open-circuit potential to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Acquisition: Record the current density as a function of the applied potential.
-
Tafel Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential to determine the corrosion current density (icorr).
-
Calculation of Inhibition Efficiency: IE % = [(icorr(blank) - icorr(inh)) / icorr(blank)] × 100 where icorr(blank) is the corrosion current density without the inhibitor and icorr(inh) is the corrosion current density with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[2][3]
Experimental Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Evaluation of Novel Benzimidazole-Oxadiazole Hybrids
This guide provides a comprehensive comparison and technical overview of the biological evaluation of benzimidazole-oxadiazole molecular hybrids. We will delve into the rationale behind their development, comparative performance data across key therapeutic areas, and the detailed experimental protocols necessary for their robust evaluation.
The Rationale for Hybridization: Combining Privileged Scaffolds
In modern medicinal chemistry, the strategy of molecular hybridization—covalently linking two or more pharmacophores—is a powerful tool to develop new therapeutic agents.[1][2] This approach can lead to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles compared to the individual parent molecules.[1][3]
The benzimidazole and oxadiazole nuclei are considered "privileged structures" due to their prevalence in a wide array of biologically active compounds and approved drugs.[2][3]
-
Benzimidazole: An isostere of natural purine nucleotides, this scaffold is found in drugs with anticancer (e.g., Valiparib), anthelmintic (e.g., Albendazole), and antibacterial properties.[4]
-
1,3,4-Oxadiazole: This five-membered heterocycle is known for its metabolic stability and its role as a bioisostere for amide and ester groups. It is a component of molecules with antimicrobial, anti-inflammatory, and anticancer activities.[4]
By combining these two scaffolds, researchers aim to create synergistic effects, resulting in potent agents active against cancer, microbial infections, and inflammation.[1][2][3]
General Workflow for Biological Evaluation
The journey from a newly synthesized hybrid to a potential therapeutic candidate follows a structured evaluation pipeline. This process is designed to efficiently screen compounds, identify promising leads, and elucidate their mechanisms of action.
Caption: High-level workflow for evaluating benzimidazole-oxadiazole hybrids.
Comparative Analysis: Anticancer Activity
Benzimidazole-oxadiazole hybrids have demonstrated significant potential as anticancer agents, often exhibiting potent cytotoxicity against a range of human cancer cell lines.[5][6] The primary screening method is typically a cytotoxicity assay, such as the MTT assay, to determine the concentration at which the compound inhibits cell growth by 50% (IC50).
Data Presentation: Comparative Cytotoxicity (IC₅₀ in µM)
| Compound ID | Linker/Core Structure | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | PANC-1 (Pancreatic) | Reference |
| Compound 4r | Methoxy-benzimidazole, 2,4-dichloro-phenyl-oxadiazole | 0.5 | 0.3 | - | 5.5 | [7] |
| Compound 4s | Methoxy-benzimidazole, 3,4-dihydroxy-phenyl-oxadiazole | 1.2 | 1.6 | - | 6.7 | [7] |
| Compound 11 | Thioacetamide linker | 2.39 | - | 3.10 | - | [6] |
| Compound 12 | Thioacetamide linker | 10.98 | - | 15.58 | - | [6] |
| Doxorubicin | Standard Drug | ~0.05 | ~0.1 | ~0.2 | ~1.0 | N/A |
| Cisplatin | Standard Drug | ~3.0 | ~8.0 | ~5.0 | ~7.5 | [7] |
Analysis: The data clearly indicates that specific substitutions significantly impact anticancer activity. Compound 4r , with its methoxy and dichloro substitutions, shows exceptional potency against lung and breast cancer cell lines, even surpassing the standard chemotherapeutic agent cisplatin in these cases.[7] This highlights the importance of electron-withdrawing groups on the terminal phenyl ring for enhancing cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is fundamental for assessing the in vitro antiproliferative activity of the synthesized hybrids.
-
Cell Culture: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole-oxadiazole hybrids in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂. The duration is critical as it must be sufficient to observe effects on cell proliferation.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Mechanism of Action: VEGFR2 Inhibition
Many of these hybrids are designed to inhibit specific signaling pathways crucial for cancer progression. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow.[7]
Caption: Inhibition of the VEGFR2 signaling pathway by a hybrid compound.
Comparative Analysis: Antimicrobial Activity
With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[8] Benzimidazole-oxadiazole hybrids have been evaluated for their efficacy against a spectrum of bacteria and fungi. The standard method for this evaluation is the determination of the Minimum Inhibitory Concentration (MIC).
Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Gram-Positive (S. aureus) | Gram-Negative (E. coli) | Fungal (C. albicans) | Reference |
| Compound 10 | 1.95 | > 100 | > 100 | [4] |
| Compound 15 | 3.9 | > 100 | > 100 | [4] |
| Compound 6d | 12.5 | 6.25 | 12.5 | [9] |
| Compound 6f | 25 | 12.5 | 12.5 | [9] |
| Ciprofloxacin | ~1.0 | ~0.5 | N/A | [10] |
| Ketoconazole | N/A | N/A | ~1.0 | [10] |
Analysis: The antimicrobial data reveals a common challenge: many compounds show promising activity against Gram-positive bacteria like S. aureus but struggle to penetrate the outer membrane of Gram-negative bacteria like E. coli.[4] However, compounds like 6d , which features a nitro group, demonstrate broad-spectrum activity against both bacterial types and fungi, suggesting that specific electronic properties can overcome this barrier.[9]
Experimental Protocol: Broth Microdilution Method (MIC Determination)
This method provides a quantitative measure of a compound's antimicrobial potency.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density.
Comparative Analysis: Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Benzimidazole-oxadiazole hybrids have been investigated as potential anti-inflammatory agents, often by targeting cyclooxygenase (COX) enzymes.
Data Presentation: Comparative Anti-inflammatory Activity
| Compound ID | In Vivo: % Inhibition of Paw Edema | In Vitro: COX-2 Inhibition (IC₅₀ in µM) | Reference |
| Compound 5g | 74.17% | 8.00 | [11] |
| Compound 5o | - | 11.4 | [11] |
| Compound 5q | - | 13.7 | [11] |
| Indomethacin | 57.79% | ~0.5 (COX-1/2 non-selective) | [12] |
Analysis: Compound 5g , a benzimidazole-oxadiazole hybrid containing a morpholine moiety and a 2-chlorophenyl group, demonstrated superior in vivo anti-inflammatory activity compared to the standard NSAID, indomethacin.[11] Its selective inhibition of COX-2 is particularly noteworthy, as this suggests a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity.
-
Animal Acclimatization: Use Wistar albino rats (150-200g) and acclimatize them to laboratory conditions for at least one week.
-
Grouping and Fasting: Divide the animals into groups (n=6), including a control group, a standard group (e.g., Indomethacin, 10 mg/kg), and test groups for the hybrid compounds (e.g., 50 mg/kg). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Conclusion and Future Perspectives
The hybridization of benzimidazole and oxadiazole scaffolds has proven to be a highly effective strategy for generating novel compounds with potent and diverse biological activities. The comparative data consistently show that these hybrids can outperform standard drugs in specific assays, particularly when rationally designed with appropriate substituents. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds, conducting more extensive in vivo toxicity and efficacy studies, and exploring their potential against a wider range of therapeutic targets.
References
- Benzimidazole-Oxadiazole Hybrids-Development in Medicinal Chemistry: An Overview. John Wiley & Sons Ltd.
- Benzimidazole–Oxadiazole Hybrids—Development in Medicinal Chemistry: An Overview. Wiley Online Library.
- Benzimidazole–Oxadiazole Hybrids—Development in Medicinal Chemistry: An Overview | Request PDF.
- Heteroaromatic Hybrid Benzimidazole/Oxadiazole (BZ/OZ) Ligand and Its Sm(III) Complex: Study of Their Antibacterial Activity, Toxicological Prediction and Interaction with Different Model Membranes.
- Hybrids of Benzimidazole-oxadiazole: A New Avenue for Synthesis, Pharmacological Activity and Recent Patents for the Development of More Effective Ligands. PubMed.
- Synthesis and Antibacterial Activity of Novel Benzimidazole Linked 1,3,4-Oxadiazole Deriv
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. Biointerface Research in Applied Chemistry.
- In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings. PubMed.
- Synthesis And Anticancer Activities Of Benzimidazole-Oxadiazole Hybrids.
- Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evalu
- Hybrids of Benzimidazole-Oxadiazole: A New Avenue for Synthesis, Pharmacological Activity and Recent Patents for the Development of More Effective Ligands | Request PDF.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI.
- Synthesis, characterization and antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives.
- Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Deriv
- In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings | Request PDF.
- Benzimidazoles with oxadiazole nucleus hybrids.
- Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives.
- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach.
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- Benzimidazole‐1,3,4‐Oxadiazole Hybrids: Synthesis, Anticancer Evalu
Sources
- 1. Benzimidazole–Oxadiazole Hybrids—Development in Medicinal Chemistry: An Overview | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole-Oxadiazole Hybrids-Development in Medicinal Chemistry: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole‐1,3,4‐Oxadiazole Hybrids: Synthesis, Anticancer Evaluation, Docking and DFT Studies | Scilit [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 11. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Efficacy in Benzimidazole Synthesis
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities.[1][2] The synthesis of this heterocyclic system has consequently been a focal point for optimization, evolving from harsh conventional methods to highly efficient, selective, and sustainable catalytic protocols. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Catalytic Landscape: From Classical Acids to Advanced Nanomaterials
The most common route to benzimidazoles involves the condensation of an o-phenylenediamine with a carbonyl compound, typically an aldehyde or carboxylic acid.[3][4] The catalyst's role is pivotal, dictating reaction rates, yields, selectivity, and the overall environmental footprint of the process.
Homogeneous Catalysts: The Foundation
Traditional synthesis often relies on homogeneous catalysts like Brønsted acids (e.g., HCl) or Lewis acids (e.g., ZrOCl₂, FeCl₃).[1][5] While effective, these methods often necessitate high temperatures, long reaction times, and stoichiometric catalyst amounts, leading to challenges in product purification and significant waste generation.[6] Transition metal complexes, such as those involving copper and palladium, have also been employed to facilitate these cyclization reactions under milder conditions.[7]
Heterogeneous Catalysts: The Drive for Sustainability
To overcome the drawbacks of homogeneous systems, a major focus has shifted to heterogeneous catalysts.[8] These solid-phase catalysts, including zeolites, clays, silica sulfuric acid, and metal-organic frameworks (MOFs), offer simplified separation and the potential for catalyst recycling, which is crucial for both economic viability and green chemistry.[5][8][9] Their primary advantage is the ease of removal from the reaction mixture, typically by simple filtration.[8]
Nanocatalysts: Maximizing Activity
Nanomaterials have emerged as exceptionally potent catalysts due to their high surface-area-to-volume ratio, which provides a greater number of active sites for the reaction.[7][10][11] Metal and metal oxide nanoparticles (e.g., Au/TiO₂, CuO, Fe₃O₄, ZnO) can dramatically increase reaction efficiency, often allowing for lower temperatures, shorter reaction times, and excellent yields.[10][12][13] Magnetic nanoparticles are particularly attractive as they can be easily recovered using an external magnet.[10]
Ionic Liquids: Green Solvents and Catalysts
Ionic liquids (ILs) are salts with low melting points that can serve as both the solvent and the catalyst.[14][15] Their negligible vapor pressure, thermal stability, and recyclability make them an environmentally benign alternative to volatile organic solvents.[16][17] Acidic ionic liquids, in particular, have proven to be effective catalysts for promoting the synthesis of benzimidazole derivatives.[14][15]
Comparative Performance of Key Catalytic Systems
The following table provides a comparative overview of various catalysts for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aromatic aldehyde, a benchmark reaction in this field.
| Catalyst System | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Ammonium Chloride (NH₄Cl) | Ethanol, 80-90°C | 2 h | 72-90 | Inexpensive, readily available, green.[4] | Moderate temperatures required. |
| Zinc-based (e.g., ZnS NPs, Zinc Triflate) | Ethanol, 70°C / Reflux | 15-30 min | 90-98 | High yields, short reaction times, mild conditions.[2][18] | Potential for metal leaching. |
| Gold Nanoparticles (Au/TiO₂) | CHCl₃:MeOH, 25°C | 2 h | ~95 | Ambient temperature, high selectivity, reusable.[13] | High cost of noble metal. |
| Magnetic Nanoparticles (e.g., Fe₃O₄ based) | Solvent-free or Ethanol | 30-60 min | 90-95 | Easy magnetic separation, reusable, high efficiency.[10][19] | Potential for agglomeration. |
| Ionic Liquid ([bmim][HSO₄]) | Neat, Microwave | 5 min | 90-92 | Extremely fast, solvent-free, reusable catalyst.[14] | May require specialized equipment (microwave). |
| Erbium Triflate (Er(OTf)₃) | Water, 80°C | 15 min | 72-95 | High selectivity for di- or mono-substitution, green solvent.[5][20] | Cost of rare-earth metal catalyst. |
Experimental Protocol: Green Synthesis Using Ammonium Chloride
This protocol provides a straightforward and environmentally friendly method for synthesizing 2-substituted benzimidazoles, demonstrating the practicality of modern catalytic approaches.[6]
Caption: A typical workflow for the NH₄Cl-catalyzed green synthesis of benzimidazoles.[6]
Causality Behind Experimental Choices:
-
Catalyst: Ammonium chloride is a mild, inexpensive, and non-toxic Brønsted acid catalyst, making the process economically and environmentally sound.[6]
-
Solvent: Ethanol is a relatively green and effective solvent that readily dissolves the reactants and facilitates the reaction.
-
Temperature: The moderate temperature of 80-90°C provides sufficient energy to overcome the activation barrier without causing degradation of reactants or products.
-
Work-up: The product is typically insoluble in water, allowing for a simple and efficient isolation procedure via precipitation and filtration, avoiding the need for complex chromatographic purification.[6]
Mechanistic Insights: The Acid-Catalyzed Pathway
The synthesis of benzimidazoles from o-phenylenediamines and aldehydes, promoted by an acid catalyst, generally proceeds through a well-accepted multi-step mechanism.
Caption: Generalized mechanism for the acid-catalyzed synthesis of benzimidazoles.[20]
Expertise & Experience: The catalyst first activates the aldehyde's carbonyl group, increasing its electrophilicity. One of the amine groups of the o-phenylenediamine then attacks the activated carbonyl, leading to the formation of a Schiff base intermediate after dehydration. The second, pendant amine group then performs an intramolecular nucleophilic attack on the imine carbon, resulting in a cyclized benzimidazoline intermediate. The final step is an oxidation/aromatization, often driven by atmospheric oxygen, which yields the stable benzimidazole ring system.[20]
Trustworthiness: A Self-Validating System
The described protocols are designed for reliability and reproducibility. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), providing a real-time assessment of catalyst performance and reaction completion. For heterogeneous catalysts, their integrity and reusability can be validated by recovering the catalyst post-reaction (e.g., by filtration or magnetic decantation), washing it, and employing it in subsequent reaction cycles. A consistent yield across multiple runs is a strong indicator of a stable and robust catalytic system.[8][12]
Conclusion and Future Outlook
The catalyzed synthesis of benzimidazoles offers profound advantages over conventional methods in efficiency, selectivity, and sustainability. While simple catalysts like ammonium chloride provide an excellent balance of cost and performance, advanced systems based on nanoparticles and ionic liquids are pushing the boundaries of what is possible under mild, green conditions. The ongoing development of novel, highly active, and recyclable catalysts will continue to be a driving force in both academic research and the pharmaceutical industry, enabling more rapid and sustainable access to new benzimidazole-based therapeutic agents.
References
-
Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. SciSpace. [Link]
-
A Review: Synthesis of Benzimidazole derivatives by using Various Nanoparticles as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]
-
Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. PubMed. [Link]
-
Use of heterogeneous catalysts in benzimidazole synthesis. SID. [Link]
-
Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. National Institutes of Health (NIH). [Link]
-
Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. IntechOpen. [Link]
-
A green synthesis of benzimidazoles. CSIR-CLRI. [Link]
-
Green Synthesis of Benzimidazole Derivatives. IJRPR. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. ResearchGate. [Link]
-
Core-shell magnetic microspheres as heterogeneous catalyst for synthesis of benzimidazole. Taylor & Francis Online. [Link]
-
Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. Scilit. [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]
-
A Review on the Role of Nano Catalyst and Organic Catalyst in the Development of Benzimidazole Derivatives. AIP Publishing. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]
-
Efficient Synthesis of Benzimidazole Derivatives Using Ionic Liquid [bmim][BF₄] as Green Solvent and Catalyst. Journal of Synthetic Chemistry. [Link]
-
Acidic ionic liquid catalyzed environmentally friendly synthesis of benzimidazole derivatives. ResearchGate. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. EnPress Journals. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]
-
[BMPTFB]-ionic liquid as an efficient catalyst for the rapid, and eco-friendly synthesis of benzimidazole, 2-substituted benzimidazole, and benzothiazole derivatives at room temperature. Taylor & Francis Online. [Link]
-
Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts. ResearchGate. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Effect of different catalysts in the synthesis of benzimidazole and benzothiazole a. ResearchGate. [Link]
-
Expanding the Chemical Space of Benzimidazole Dicationic Ionic Liquids. MDPI. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation [systems.enpress-publisher.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives (2024) | Mohammad Mavvaji | 4 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jsynthchem.com [jsynthchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. A facile synthesis of benzimidazole derivatives over zinc sulfide nanoparticles as heterogeneous catalyst [ajgreenchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
A Senior Application Scientist's Guide to Benchmarking Novel Antifungal Activity Against Commercial Fungicides
Introduction: The Imperative for Robust Antifungal Benchmarking
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to public health. For researchers, scientists, and drug development professionals, the accurate evaluation of novel antifungal candidates is paramount. This guide provides a comprehensive framework for benchmarking the in vitro activity of a new antifungal agent against established commercial fungicides. By adhering to standardized methodologies and understanding the underlying principles of antifungal susceptibility testing, researchers can generate reliable, comparative data crucial for advancing promising compounds through the development pipeline.
The core of this process lies in determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a novel compound and comparing these values to those of commercially available antifungals.[1][2][3] This guide will detail the standardized protocols for these assays, emphasizing the importance of experimental rigor and data-driven interpretation.
Foundational Principles: Understanding Antifungal Susceptibility Testing
Antifungal susceptibility testing (AFST) is the cornerstone of evaluating an antifungal agent's efficacy.[4] Its primary goal is to produce reliable MIC values that can guide therapy, inform epidemiological studies, and track resistance patterns.[5] Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are critical for ensuring inter-laboratory reproducibility and the generation of comparable data.[4][5]
Key Performance Indicators:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible in-vitro growth of a microorganism.[1][3]
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[1][6][7]
The relationship between the MIC and MFC provides insight into whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus). Generally, if the MFC is no more than four times the MIC, the agent is considered fungicidal.[1]
Experimental Design: A Step-by-Step Approach to Benchmarking
A robust benchmarking study requires a meticulously planned experimental design. The following sections outline the critical components and protocols.
Materials and Reagents
-
Novel Antifungal Compound: The investigational agent to be tested.
-
Commercial Fungicides: A selection of relevant commercial fungicides for comparison. These should ideally represent different chemical classes and modes of action.
-
Fungal Strains: A panel of clinically or agriculturally relevant fungal isolates, including quality control (QC) strains with known susceptibility profiles (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).[8]
-
Culture Media: Standardized broth media such as RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS is recommended by both CLSI and EUCAST.[5][8] For disk diffusion assays, Mueller-Hinton agar supplemented with glucose and methylene blue is often used.[5]
-
Reagents and Consumables: Sterile 96-well microtiter plates, appropriate solvents for dissolving antifungal agents (e.g., DMSO), sterile saline, and other standard laboratory consumables.[8]
Selection of Commercial Fungicides for Comparison
The choice of commercial fungicides for benchmarking is critical and should be guided by the intended application of the novel compound.
Table 1: Examples of Commercial Fungicides for Benchmarking
| Class | Fungicide | Common Applications | Mechanism of Action |
| Azoles | Fluconazole[9][10], Itraconazole[9][10], Voriconazole[9] | Clinical (e.g., Candida, Aspergillus infections)[11] | Inhibit ergosterol biosynthesis, a key component of the fungal cell membrane.[12] |
| Polyenes | Amphotericin B[13] | Clinical (broad-spectrum, for serious systemic infections)[11] | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.[12] |
| Echinocandins | Caspofungin, Micafungin, Anidulafungin[9] | Clinical (primarily against Candida and Aspergillus)[11] | Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[11] |
| Strobilurins | Azoxystrobin[14], Pyraclostrobin[14] | Agricultural | Inhibit mitochondrial respiration, blocking energy production.[14][15] |
| SDHIs | Boscalid[16], Bixafen[16] | Agricultural | Inhibit succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[15][17] |
| Benzimidazoles | Thiophanate-methyl[18] | Agricultural | Inhibit microtubule assembly, disrupting cell division.[19] |
Experimental Workflow: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[3][8] The following workflow is based on CLSI and EUCAST guidelines.[5][8][20]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using broth microdilution.
Detailed Protocol for Broth Microdilution:
-
Preparation of Antifungal Stock Solutions: Dissolve the novel compound and commercial fungicides in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.[8]
-
Serial Dilutions: Perform two-fold serial dilutions of each antifungal agent in RPMI 1640 medium directly in a 96-well microtiter plate.[21] The final volume in each well should be 100 µL.
-
Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.[5]
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (no antifungal) and a sterility control well (no fungus).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[5][20]
-
Reading Results: Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[4] This can be assessed visually or by using a spectrophotometer.[4]
Experimental Workflow: Determining the Minimum Fungicidal Concentration (MFC)
The MFC is determined as a subsequent step to the MIC assay.[3]
Caption: Workflow for Minimum Fungicidal Concentration (MFC) determination.
Detailed Protocol for MFC Determination:
-
Following the MIC reading, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a sterile agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the control plates.
-
The MFC is the lowest concentration of the antifungal that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7][22]
Alternative Method: Disk Diffusion Assay
The disk diffusion method is a simpler, cost-effective alternative for antifungal susceptibility testing, particularly for yeasts.[23][24]
Detailed Protocol for Disk Diffusion:
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method.
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.[5]
-
Disk Application: Place paper disks impregnated with known concentrations of the antifungal agents onto the agar surface. Ensure disks are at least 24 mm apart.[5]
-
Incubation: Incubate the plates at 35°C for 20-24 hours.[5]
-
Reading Results: Measure the diameter of the zone of inhibition (the area around the disk with no fungal growth) to the nearest millimeter.[5] The susceptibility of the fungus is determined by comparing the zone diameter to established breakpoints.[23]
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in a structured table.
Table 2: Hypothetical Comparative Antifungal Activity Data
| Antifungal Agent | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Novel Compound X | Candida albicans ATCC 90028 | 0.25 | 0.5 | 2 | Fungicidal |
| Aspergillus fumigatus ATCC 204305 | 1 | 4 | 4 | Fungicidal | |
| Fluconazole | Candida albicans ATCC 90028 | 1 | >64 | >64 | Fungistatic |
| Aspergillus fumigatus ATCC 204305 | >64 | >64 | - | Resistant | |
| Amphotericin B | Candida albicans ATCC 90028 | 0.5 | 1 | 2 | Fungicidal |
| Aspergillus fumigatus ATCC 204305 | 1 | 2 | 2 | Fungicidal | |
| Caspofungin | Candida albicans ATCC 90028 | 0.125 | 0.25 | 2 | Fungicidal |
| Aspergillus fumigatus ATCC 204305 | 0.5 | 1 | 2 | Fungicidal |
Beyond In Vitro Testing: The Path Forward
While in vitro testing provides a critical initial assessment, it is essential to recognize its limitations. The ultimate evaluation of an antifungal agent's efficacy requires progression to in vivo animal models and eventually, well-controlled clinical trials.[25][26] In vivo studies are crucial for understanding the pharmacokinetics and pharmacodynamics of a compound in a complex biological system.[25]
Conclusion
Benchmarking a novel antifungal agent against commercial fungicides is a rigorous process that demands adherence to standardized methodologies and a deep understanding of the principles of antifungal susceptibility testing. By following the protocols outlined in this guide, researchers can generate robust, comparative data that will be instrumental in identifying and advancing the next generation of antifungal therapies.
References
-
National Health Service. (n.d.). Antifungal medicines. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]
-
Pfaller, M. A., & Diekema, D. J. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 25(4), 10.1128/CMR.00030-12. Retrieved from [Link]
-
Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(1), 10. Retrieved from [Link]
-
CABI. (n.d.). Fungicide Modes of Action and Spectrum. Retrieved from [Link]
-
Cheng, J., Pham, J., & Bell, S. (n.d.). A disc test of antifungal susceptibility. ConnectSci. Retrieved from [Link]
-
PennState Extension. (n.d.). Fungicide Theory of Use and Mode of Action. Retrieved from [Link]
-
Ahmad, A., & Al-Shabib, N. A. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 5(10), 437–450. Retrieved from [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. Retrieved from [Link]
-
Dannaoui, E. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 146. Retrieved from [Link]
-
MDPI. (2024). Fungicides: types, formulations and their mechanism of action. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Retrieved from [Link]
-
Espinel-Ingroff, A. (2014). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Future Microbiology, 9(1), 103-116. Retrieved from [Link]
-
Patient.info. (n.d.). Antifungal Medication: Types, Uses and Side-Effects. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2001). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 39(8), 2943–2948. Retrieved from [Link]
-
Fungal Infection Trust. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Retrieved from [Link]
-
MSD Manual Professional Edition. (2017). Antifungal Medications. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. Retrieved from [Link]
-
UMass Amherst. (n.d.). Fungicides and Bactericides Alphabetically Listed by Trade Name. Retrieved from [Link]
-
GoodRx. (2024). Fluconazole, Terbinafine, and More: 8 Oral Antifungal Medications and How They Differ. Retrieved from [Link]
-
extensionAUS. (2020). Modes of Action. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). Retrieved from [Link]
-
JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Retrieved from [Link]
-
EUCAST. (2025). EUCAST Antifungal Resistance Testing. Retrieved from [Link]
-
Wieder, A. M., & Najvar, L. K. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_2), S56–S61. Retrieved from [Link]
-
Spampinato, C., & Leonardi, D. (2013). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 6(4), 22. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. MIC = minimum.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antifungal Agents - Medical Microbiology. Retrieved from [Link]
-
Rare Ag. (n.d.). Fungicides. Retrieved from [Link]
-
Espinel-Ingroff, A., & Shadomy, S. (1989). In vitro and in vivo evaluation of antifungal agents. European Journal of Clinical Microbiology & Infectious Diseases, 8(4), 352-361. Retrieved from [Link]
-
Mayer, F. L., Wilson, D., & Hube, B. (2013). In vitro infection models to study fungal–host interactions. FEMS Microbiology Reviews, 37(4), 595-621. Retrieved from [Link]
-
Guarro, J., et al. (1997). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Antimicrobial Agents and Chemotherapy, 41(11), 2517-2521. Retrieved from [Link]
-
Purdue University. (n.d.). FUNGICIDES, BACTERICIDES, AND NEMATICIDES. Retrieved from [Link]
-
Agriplex. (n.d.). Fungicides - Protect Your Plants from Fungal Diseases. Retrieved from [Link]
-
ANSI Webstore. (n.d.). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. Retrieved from [Link]
-
Wikipedia. (n.d.). List of fungicides. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Fungicide... | Download Table. Retrieved from [Link]
Sources
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. patient.info [patient.info]
- 10. 8 Oral Antifungal Medications and How They Differ - GoodRx [goodrx.com]
- 11. Antifungal Medications - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 12. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antifungal medicines - NHS [nhs.uk]
- 14. agriplexindia.com [agriplexindia.com]
- 15. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 16. List of fungicides - Wikipedia [en.wikipedia.org]
- 17. extensionaus.com.au [extensionaus.com.au]
- 18. Fungicides and Bactericides Alphabetically Listed by Trade Name : New England Vegetable Management Guide : UMass Amherst [nevegetable.org]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 21. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 24. connectsci.au [connectsci.au]
- 25. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Benzimidazole Kinase Inhibitors
This guide provides an in-depth comparative analysis of molecular docking studies involving benzimidazole-based kinase inhibitors. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery. We will dissect the nuances of computational docking, compare the performance of various benzimidazole derivatives against key oncogenic kinases, and underscore the critical importance of experimental validation.
The Benzimidazole Scaffold: A Privileged Motif in Kinase Inhibition
The benzimidazole core is a heterocyclic aromatic compound that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structural similarity to purine, the core of adenosine triphosphate (ATP), allows it to effectively compete for the ATP-binding site within the kinase catalytic domain.[3][4] This competitive inhibition is a cornerstone of targeted cancer therapy. Benzimidazole derivatives have been successfully developed as inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases, which are pivotal in tumor angiogenesis, proliferation, and cell cycle regulation.[5][6][7]
The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling chemists to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. This guide will explore how these structural modifications influence the binding affinity and interaction patterns with different kinase targets, as predicted by molecular docking and validated by experimental data.
Comparative Docking Performance of Benzimidazole Derivatives
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms.[8][9] Below, we compare the docking performance and experimentally determined activity of various benzimidazole derivatives against prominent kinase targets.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Several studies have focused on developing benzimidazole-based VEGFR-2 inhibitors.
| Compound Class | Specific Derivative | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Experimental IC50/Activity | Reference |
| Benzimidazole Anthelmintics | Fenbendazole (FBZ) | -8.18 | Cys919, Asp1046 | Significant reduction in VEGFR-2 concentration | [6] |
| Mebendazole (MBZ) | -8.12 | Cys919, Asp1046 | Significant reduction in VEGFR-2 concentration | [6] | |
| Albendazole (ABZ) | -7.91 | Cys919, Asp1046 | Significant reduction in VEGFR-2 concentration | [6] | |
| Benzimidazole-Oxadiazole Hybrids | Compound 4c | Not Specified | Not Specified | 0.475 µM | [10] |
| Compound 4d | Not Specified | Not Specified | 0.618 µM | [10] | |
| Schiff Base-Benzimidazole Hybrids | Compound 3g | Not Specified | Cys919, Asp1046 (similar to Sorafenib) | 89.89% inhibition of VEGFR-2 | [11][12][13] |
Analysis: The docking studies consistently predict favorable binding of benzimidazole derivatives within the ATP-binding pocket of VEGFR-2. The interaction with key residues like Cys919 in the hinge region and the catalytically important Asp1046 is a common feature.[6][11] Notably, repurposed anthelmintic drugs like Fenbendazole and Mebendazole show promising docking scores that are corroborated by in vitro assays demonstrating a reduction in VEGFR-2 levels.[6] The Schiff base and oxadiazole hybrids further highlight the scaffold's versatility in achieving potent VEGFR-2 inhibition.[10][11][12][13]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation and is a common target in cancer therapy.[14][15] Benzimidazole derivatives have been extensively studied as EGFR inhibitors.[1][3]
| Compound Class | Specific Derivative | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Experimental IC50/Activity | Reference |
| N-(benzimidazole-2-yl-methyl) benzamide | Compound 4g | Not Specified | Not Specified | Higher cytotoxicity than gefitinib in T47D cells | [3] |
| Benzimidazole/1,2,3-triazole hybrids | Compound 6i | Not Specified | Met769, Lys721, Thr830 | 78 nM | [4] |
| Compound 10e | Not Specified | Met769, Lys721, Thr830 | 73 nM | [4] | |
| 2-Aryl Benzimidazoles | Compound 5a | Tightly interacts with EGFR | Not Specified | Good EGFR inhibitory activity (IC50 ~2 µM against HepG-2) | [5] |
Analysis: Docking simulations of benzimidazole derivatives in the EGFR active site often show interactions with the hinge region residue Met790 (or Met769 in some numbering schemes), which is a critical interaction for many EGFR inhibitors.[4] The benzimidazole nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of the native ATP ligand.[4] The data indicates that strategic modifications, such as the inclusion of triazole moieties, can lead to potent EGFR inhibition in the nanomolar range.[4] The keto-benzimidazoles have also shown high binding affinities in docking studies against both wild-type and T790M mutant EGFR.[16]
Aurora Kinase Inhibitors
Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to various cancers. Benzimidazole-based compounds have been investigated as inhibitors of these serine/threonine kinases.[7][17]
| Compound Class | Specific Derivative | Docking Information | Key Interacting Residues (Predicted) | Experimental IC50/Activity | Reference |
| Pyrazole-benzimidazole derivatives | Not specified | Binds to ATP-pocket | Not specified | Not specified | [18] |
| Pyrimidine benzimidazoles | Not specified | Inhibition of Aurora kinase | H-bonding with hinge region | Anticancer activity reported | [7] |
| 2-Aminobenzimidazole | Compound 11 | Bioisostere of biaryl urea | Binds DFG pocket | Improved aqueous solubility | [19] |
Analysis: The benzimidazole scaffold is known to form hydrogen bonding interactions with the hinge region of Aurora kinases.[7] The pyrazole-benzimidazole motif, in particular, shows excellent complementarity with the narrow ATP pocket of these kinases.[20] Docking studies have been instrumental in designing novel triazole derivatives as bioisosteric analogues of known Aurora kinase inhibitors, leading to compounds with low to submicromolar IC50 values.[18]
Methodologies: A Guide to Reproducible Docking and Experimental Validation
Scientific integrity relies on transparent and reproducible methodologies. Here, we outline standard protocols for molecular docking and in vitro validation assays.
Molecular Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the study.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the benzimidazole derivatives.
-
Convert the 2D structures to 3D and generate multiple conformers if necessary.
-
Assign partial charges and perform energy minimization.
-
-
Grid Generation:
-
Define the binding site on the protein, typically centered on the co-crystallized ligand or predicted active site residues.
-
Generate a grid box that encompasses the entire binding pocket.
-
-
Docking Simulation:
-
Scoring and Analysis:
-
The docking program will provide a scoring function to estimate the binding affinity (e.g., in kcal/mol).
-
Visualize the top-ranked poses to analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Experimental Validation: In Vitro Kinase Inhibition Assay
Computational predictions must be validated through experimental assays. The ADP-Glo™ Kinase Assay is a common method for quantifying kinase activity.[14]
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the benzimidazole inhibitor. Include appropriate positive and negative controls.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase to allow for phosphorylation.
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume any unreacted ATP.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.
-
Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal, which is measured using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
IC50 Determination: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Structure-Activity Relationship (SAR) and Future Directions
The wealth of data from comparative docking and experimental studies allows for the elucidation of Structure-Activity Relationships (SAR).[22][23][24]
Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.
Key SAR Insights for Benzimidazole Kinase Inhibitors:
-
C2-Substitution: Large aromatic groups at the C2 position often engage in hydrophobic interactions within the ATP-binding site and can be crucial for potency.[3]
-
N1-Substitution: Modifications at the N1 position can influence solubility and cell permeability, impacting the overall efficacy of the inhibitor.[23]
-
Benzene Ring Substituents: The electronic and steric properties of substituents on the fused benzene ring can be tuned to enhance selectivity for a particular kinase by exploiting unique features of its active site.[24]
Future Directions:
The integration of computational and experimental approaches will continue to be paramount in the development of next-generation benzimidazole kinase inhibitors. Future efforts should focus on:
-
Multi-target inhibitors: Designing benzimidazole derivatives that can simultaneously inhibit multiple kinases involved in a disease pathway.[22]
-
Overcoming drug resistance: Utilizing docking studies to design inhibitors that are effective against mutant forms of kinases that confer resistance to existing therapies.[16]
-
Improving ADMET properties: Employing in silico prediction tools to optimize the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds early in the drug discovery process.[21]
By leveraging the insights gained from comparative docking studies and validating these with robust experimental data, the scientific community can continue to unlock the full therapeutic potential of the versatile benzimidazole scaffold.
References
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]
-
Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. (2011). PubMed. [Link]
-
Gozalbes, R., Simon, L., Froloff, N., Sartori, E., Monteils, C., & Baudelle, R. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. Journal of medicinal chemistry, 51(11), 3124–3132. [Link]
-
In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021). ACS omega, 6(51), 35519–35534. [Link]
-
Newly designed benzimidazole derivatives as EGFR tyrosine kinase inhibitors. (n.d.). ResearchGate. [Link]
-
Benzimidazole derivatives as EGFR kinase inhibitors (19–30). (n.d.). ResearchGate. [Link]
-
Flaherty, P. T., Greenwood, T. D., Man, H. W., & Harrison, R. G. (2010). Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. Bioorganic & medicinal chemistry letters, 20(22), 6598–6601. [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2023). Molecules (Basel, Switzerland), 28(18), 6691. [Link]
-
Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors. (2018). Marmara Pharmaceutical Journal, 22(3), 385-394. [Link]
-
New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. (2024). Drug development research, 85(4), e22218. [Link]
-
Ahmed, A. A. Y., Mohammed, A. F., Almarhoon, Z. M., Bräse, S., & Youssif, B. G. M. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12. [Link]
-
Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. (2023). ResearchGate. [Link]
-
Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. (2008). PubMed. [Link]
-
Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. (2023). Molecules (Basel, Switzerland), 28(2), 481. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Pharmaceuticals, 15(11), 1362. [Link]
-
Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. (2023). Molecules, 28(2), 481. [Link]
-
Structure activity relationships for the benzimidazole series of CHK2 inhibitors. (n.d.). ResearchGate. [Link]
-
Benzimidazole Derivatives as Kinase Inhibitors. (2014). Ingenta Connect. [Link]
-
In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). Bioinformatics and biology insights, 18, 11779322241247635. [Link]
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2023). Molecules, 28(19), 6939. [Link]
-
Benzimidazole analogs as aurora kinase inhibitors. (n.d.). ResearchGate. [Link]
-
Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (2008). OUCI. [Link]
-
Demonstration of the SAR of benzimidazole compounds as Aurora kinase... (n.d.). ResearchGate. [Link]
-
Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. (2010). Semantic Scholar. [Link]
-
Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. (2025). ResearchGate. [Link]
-
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2019). Molecules, 24(19), 3561. [Link]
-
Aurora kinase inhibitors. (n.d.). ResearchGate. [Link]
-
In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). ResearchGate. [Link]
-
In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. (2019). BMC chemistry, 13(1), 93. [Link]
-
Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. (2022). Sains Malaysiana, 51(12), 4061-4076. [Link]
-
Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). (2024). Research Square. [Link]
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). International journal of molecular sciences, 24(15), 12117. [Link]
-
Design and Discovery of Kinase Inhibitors Using Docking Studies. (2025). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 5. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base-Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrevlett.com [chemrevlett.com]
- 16. ukm.my [ukm.my]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Selectivity of Benzimidazole Derivatives for Cancer Cells
In the landscape of modern oncology drug discovery, the quest for therapeutic agents that exhibit high selectivity for cancer cells while sparing their healthy counterparts remains a paramount objective. Among the myriad of scaffolds explored, the benzimidazole core has emerged as a privileged structure, giving rise to a class of derivatives with potent and diverse anticancer activities.[1][2] This guide provides an in-depth comparison of the performance of various benzimidazole derivatives, supported by experimental data and detailed protocols, to aid researchers in assessing their selectivity for cancer cells.
The Versatility of the Benzimidazole Scaffold in Targeting Cancer
The benzimidazole structure, a fusion of benzene and imidazole rings, bears a resemblance to endogenous purine nucleotides, allowing it to interact with a wide array of biological targets within cancer cells.[1][3] This structural advantage has been exploited to develop derivatives that function through multiple mechanisms of action, contributing to their anticancer efficacy. The primary mechanisms include the disruption of microtubule dynamics, inhibition of key signaling kinases, and the induction of apoptosis.[4][5]
The selectivity of these derivatives often stems from the unique characteristics of cancer cells, such as their rapid proliferation, altered signaling pathways, and metabolic reprogramming.[6] For instance, agents that target microtubule polymerization are inherently more toxic to rapidly dividing cancer cells. Similarly, inhibitors of oncogenic kinases that are hyperactivated in specific cancers can achieve a therapeutic window of selectivity.[5]
Comparative Efficacy and Selectivity of Benzimidazole Derivatives
The true measure of a potential anticancer drug lies in its ability to kill cancer cells at concentrations that have minimal impact on normal cells. This is often quantified by the half-maximal inhibitory concentration (IC50) and a selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity.
Below is a comparative summary of the cytotoxic activity of various benzimidazole derivatives against different cancer cell lines and, where available, their corresponding normal cell lines.
| Benzimidazole Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Primary Mechanism of Action | Reference |
| Mebendazole | H460 (Lung) | ~0.16 | HUVEC (Endothelial), WI38 (Fibroblast) | >1 | >6.25 | Tubulin Polymerization Inhibition | [4] |
| Compound 5l (imidazo[1,5-a]pyridine-benzimidazole hybrid) | 60 Human Cancer Cell Lines | 0.43 - 7.73 | HEK-293 (Kidney) | >10 (approx.) | >1.3 - >23.2 | Tubulin Polymerization Inhibition | [2] |
| NI-11 | A549 (Lung) | 2.90 | MRC-5 (Lung) | 16.9 | 5.83 | Microtubule Stabilization | [7] |
| NI-18 | A549 (Lung) | 2.33 | MRC-5 (Lung) | 12.1 | 5.19 | Microtubule Stabilization | [7] |
| Compound 4w (5-Methoxy-6-substituted-1H-benzimidazole) | A549 (Lung) | 1.55 | - | - | - | PI3K Inhibition | [8] |
| Compounds C1 & D1 | T98G (Glioblastoma), PC3 (Prostate), MCF-7 (Breast), H69AR (Lung) | < 50 µg/mL | Human Embryonic Kidney Cells | > 100 µg/mL | >2 | Bcl-2 Inhibition | [9] |
| Flubendazole | HT-29 (Colorectal) | 0.01 - 1.26 | - | - | - | Tubulin Polymerization Inhibition | [10] |
| Fenbendazole | HT-29 (Colorectal) | 0.01 - 1.26 | - | - | - | Tubulin Polymerization Inhibition | [10] |
Note: The data presented is a synthesis from multiple sources and direct comparison of absolute IC50 values should be done with caution due to variations in experimental conditions.
Key Signaling Pathways Targeted by Benzimidazole Derivatives
The anticancer activity of many benzimidazole derivatives is attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the PI3K/AKT/mTOR and the RAF/MEK/ERK (MAPK) pathways.
PI3K/AKT/mTOR Pathway
This pathway is a central regulator of cell growth, proliferation, and survival.[11] Its aberrant activation is a common event in many cancers. Several benzimidazole derivatives have been designed to inhibit key components of this pathway, particularly PI3K and mTOR.[5][8]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzimidazole derivatives.
RAF/MEK/ERK (MAPK) Pathway
The MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Its dysregulation is also a hallmark of many cancers. Certain benzimidazole derivatives have been shown to inhibit components of this pathway, such as RAF and MEK.[12]
Caption: Inhibition of the RAF/MEK/ERK (MAPK) pathway by benzimidazole derivatives.
Experimental Protocols for Assessing Selectivity
To rigorously evaluate the selectivity of novel benzimidazole derivatives, a series of well-established in vitro assays are indispensable. The following protocols provide a standardized framework for these assessments.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]
Protocol:
-
Cell Seeding: Plate cancer cells and a corresponding normal cell line in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each cell line. The selectivity index can then be calculated.
Sources
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent - ecancer [ecancer.org]
- 5. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 7. Benzimidazoisoquinoline derivatives inhibit glioblastoma cell proliferation through down-regulating Raf/MEK/ERK and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Benzimidazoisoquinoline derivatives inhibit glioblastoma cell proliferation through down-regulating Raf/MEK/ERK and PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Benzimidazole Synthesis Protocols
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antiulcer, anticancer, and antiviral properties.[1] The synthesis of this vital heterocyclic system has been a subject of intense research, leading to the development of various protocols, from classical high-temperature condensations to modern, efficient catalytic methods.[1][2][3] This guide offers an in-depth, objective comparison of common benzimidazole synthesis protocols, providing experimental data and insights to help researchers, scientists, and drug development professionals select the most suitable method for their specific needs.
Classical Approaches: The Foundation of Benzimidazole Synthesis
The traditional methods for synthesizing benzimidazoles have been widely used for decades and form the basis for many modern adaptations. These typically involve the condensation of o-phenylenediamines with either carboxylic acids (Phillips-Ladenburg synthesis) or aldehydes (Weidenhagen reaction).[4][5]
The Phillips-Ladenburg Synthesis: Condensation with Carboxylic Acids
This method involves the reaction of an o-phenylenediamine with a carboxylic acid, often in the presence of a strong acid like hydrochloric acid, and typically requires high temperatures.[6] The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization and dehydration to form the benzimidazole ring.
Causality in Experimental Choices:
-
High Temperature and Strong Acid: The elevated temperatures provide the necessary activation energy for both the initial amide formation and the subsequent intramolecular cyclization. The strong acid protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. It also facilitates the final dehydration step.
-
Limitations: This method often suffers from harsh reaction conditions, long reaction times, and may not be suitable for substrates with sensitive functional groups.[1][7] The yields can also be variable depending on the specific reactants used.[7]
Experimental Protocol: Synthesis of 2-substituted Benzimidazole via Phillips-Ladenburg Reaction [4][8]
-
In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and a carboxylic acid (1 equivalent) is prepared.
-
4N Hydrochloric acid is added to the mixture.
-
The reaction mixture is heated under reflux for several hours (typically 4-6 hours).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and neutralized with a solution of sodium hydroxide until the product precipitates.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent like ethanol can be performed for further purification.
The Weidenhagen Reaction: Condensation with Aldehydes
The Weidenhagen reaction provides an alternative classical route, involving the condensation of an o-phenylenediamine with an aldehyde.[4] This reaction typically requires an oxidizing agent to facilitate the final cyclization step.
Causality in Experimental Choices:
-
Oxidizing Agent: The reaction proceeds through the formation of a Schiff base intermediate, which then needs to be oxidized to form the benzimidazole ring. Common oxidizing agents include copper(II) salts or even atmospheric oxygen.[4]
-
Selectivity Issues: A significant drawback of this conventional approach is the potential for the formation of a mixture of 1,2-disubstituted and 2-substituted benzimidazoles, which can complicate purification.[1]
Modern Catalytic Protocols: Enhancing Efficiency and Sustainability
To overcome the limitations of classical methods, a plethora of modern catalytic protocols have been developed. These methods often offer milder reaction conditions, shorter reaction times, higher yields, and greater functional group tolerance, aligning with the principles of green chemistry.[2][3][9][10]
Lewis Acid Catalysis
A wide array of Lewis acids have been employed to catalyze the synthesis of benzimidazoles from o-phenylenediamines and aldehydes or other carbonyl compounds. These catalysts activate the carbonyl group, facilitating the initial nucleophilic attack and subsequent cyclization.
Examples of Lewis Acid Catalysts:
-
Metal Halides: ZrCl4, SnCl4, TiCl4, and FeCl3 have been shown to be effective.[11]
-
Metal Triflates: Indium triflate (In(OTf)3) and Lanthanum chloride are also efficient catalysts.[4]
-
Ammonium Chloride (NH4Cl): This readily available and inexpensive salt has been successfully used as a catalyst.[4][12]
Causality in Experimental Choices:
-
Catalyst Loading: Typically, a catalytic amount (e.g., 10-30 mol%) is sufficient to promote the reaction, reducing waste compared to stoichiometric reagents.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate and yield. Solvents like ethanol, methanol, acetonitrile, and even solvent-free conditions have been reported to be effective.[4][12]
Experimental Protocol: Ammonium Chloride Catalyzed Synthesis of 2-Aryl-Benzimidazoles [1][12]
-
To a solution of o-phenylenediamine (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol, add a catalytic amount of ammonium chloride (e.g., 30 mol%).[1]
-
Stir the resulting mixture at 80-90°C for a specified time (e.g., 2 hours).[1]
-
Monitor the reaction completion by TLC.[1]
-
Upon completion, pour the reaction mixture into ice-cold water.[1]
-
The product will precipitate as a solid.[1]
-
Filter the solid, wash with water, and dry.[1]
-
If necessary, purify the product by recrystallization from ethanol.[1]
Heterogeneous Catalysis
The use of solid-supported or heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reusability, contributing to more sustainable synthetic processes.
Examples of Heterogeneous Catalysts:
-
Supported Nanoparticles: Gold nanoparticles supported on titanium dioxide (Au/TiO2) have been shown to be highly active catalysts.[13]
-
Zeolites and Silica Gel: These porous materials can act as solid acid catalysts.[11]
-
Magnetic Nanoparticles: Magnetic nano-Fe3O4 allows for easy separation of the catalyst from the reaction mixture using an external magnet.[14]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[15][16]
Causality in Experimental Choices:
-
Rapid Heating: Microwaves directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and accelerated reaction rates.
-
Increased Yields and Reduced Time: Comparative studies have shown that microwave-assisted synthesis can increase yields by 10-50% and reduce reaction times by 96-98% compared to conventional heating.[16][17]
Comparative Data of Benzimidazole Synthesis Protocols
The following table summarizes key performance indicators for a selection of benzimidazole synthesis protocols to facilitate a direct comparison.
| Protocol | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference(s) |
| Phillips-Ladenburg (Conventional) | o-phenylenediamine + Carboxylic Acid | 4N HCl, Reflux | 4-6 hours | Variable | [8] |
| Weidenhagen (Conventional) | o-phenylenediamine + Aldehyde | Oxidizing agent (e.g., Cu(OAc)2) | Several hours | Moderate | [4] |
| Ammonium Chloride Catalyzed | o-phenylenediamine + Aromatic Aldehyde | NH4Cl (30 mol%), Ethanol, 80-90°C | 2 hours | 72-90 | [1][4] |
| Lanthanum Chloride Catalyzed | o-phenylenediamine + Aldehyde | LaCl3 (10 mol%), Acetonitrile, Room Temperature | 2-4 hours | 85-95 | [4] |
| Indium Triflate Catalyzed | o-phenylenediamine + Aldehyde | In(OTf)3, Solvent-free, Room Temperature | - | Excellent | |
| Gold Nanoparticle Catalyzed (Au/TiO2) | o-phenylenediamine + Aldehyde | Au/TiO2 (1 mol% Au), CHCl3:MeOH, 25°C | 2 hours | High | [13] |
| Microwave-Assisted | o-phenylenediamine + Carboxylic Acid | Polyphosphoric acid, Microwave irradiation | 3-10 minutes | High | [15][16] |
| Photocatalytic | o-phenylenediamine + Aldehyde | Rose Bengal (2 mol%), Acetonitrile, Visible light | - | Good-Excellent | [18] |
Visualizing the Reaction Pathways
To better understand the relationships between the different synthetic approaches, the following diagrams illustrate the general workflows and reaction mechanisms.
Caption: Comparative workflow of conventional vs. modern catalytic benzimidazole synthesis.
Caption: Simplified mechanism of the Phillips-Ladenburg benzimidazole synthesis.
Conclusion and Recommendations
The synthesis of benzimidazoles has evolved from classical, often harsh, methods to a variety of modern, efficient, and sustainable catalytic protocols. While conventional methods like the Phillips-Ladenburg synthesis remain historically important, modern catalyzed approaches offer significant advantages in terms of yield, reaction time, and milder conditions.[1]
For researchers and professionals in drug development, the choice of synthetic protocol will depend on factors such as the scale of the reaction, the sensitivity of the substrates, and the desired level of purity. For rapid synthesis and high-throughput screening, microwave-assisted methods are highly advantageous.[15][16] For large-scale synthesis where catalyst cost and reusability are concerns, heterogeneous catalytic systems are an excellent choice. For general laboratory synthesis of a variety of benzimidazole derivatives, mild and efficient Lewis acid-catalyzed methods, such as those employing ammonium chloride or lanthanum chloride, provide a good balance of cost-effectiveness and performance.
By understanding the underlying principles and comparative performance of these protocols, scientists can make informed decisions to accelerate their research and development efforts in the pursuit of new benzimidazole-based therapeutic agents.
References
-
A Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). ijariie. Retrieved January 9, 2026, from [Link]
-
A Review on Modern Approaches to Benzimidazole Synthesis. (2023). PubMed. Retrieved January 9, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved January 9, 2026, from [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH. Retrieved January 9, 2026, from [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2023). Rasayan Journal of Chemistry. Retrieved January 9, 2026, from [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC - NIH. Retrieved January 9, 2026, from [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016). ACS Combinatorial Science. Retrieved January 9, 2026, from [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025). Applied Chemical Engineering. Retrieved January 9, 2026, from [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. Retrieved January 9, 2026, from [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry. Retrieved January 9, 2026, from [Link]
-
(PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2024). Bentham Science Publishers. Retrieved January 9, 2026, from [Link]
-
Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. (n.d.). Retrieved January 9, 2026, from [Link]
-
Synthesis of benzimidazole derivatives (1–30). Reaction condition: Step... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Retrieved January 9, 2026, from [Link]
-
Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
(PDF) Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. (2025). ResearchGate. Retrieved January 9, 2026, from [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC. Retrieved January 9, 2026, from [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. Retrieved January 9, 2026, from [Link]
-
(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved January 9, 2026, from [Link]
-
The Phillips–Ladenburg imidazole synthesis. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Retrieved January 9, 2026, from [Link]
-
Comparisons of the result for the synthesis of benzimidazole at various temperatures in PEG 400 as a solvent. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 7. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Benzimidazole synthesis [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of In Vitro Models for Predicting In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Translational Chasm in Drug Development
The journey from a promising compound in a petri dish to an effective therapy for patients is fraught with challenges. A staggering percentage of drugs that show promise in early-stage testing fail in human clinical trials, often due to a lack of efficacy that was not predicted by preclinical models.[1] This gap between laboratory results and clinical outcomes, often referred to as the "translational chasm," represents a significant bottleneck in drug development, costing billions of dollars and delaying critical therapies.
At the heart of this challenge lies the predictive validity of our preclinical models. For decades, the industry has relied on a combination of traditional 2D cell cultures and animal models.[2] However, the limitations of these approaches are becoming increasingly apparent.[3] Simple 2D cultures lack the complex microenvironment and cell-to-cell interactions of living tissue, while animal models, despite their physiological complexity, often fail to fully recapitulate human-specific responses to drugs due to interspecies differences.[2][4][5]
This guide provides a framework for robustly validating advanced in vitro models—such as 3D organoids and microphysiological systems (MPS)—to bridge this chasm. By establishing a strong in vitro-in vivo correlation (IVIVC), we can increase confidence in preclinical data, enabling better decision-making, reducing reliance on animal testing, and ultimately accelerating the delivery of safe and effective medicines to patients.[6][7]
The Evolving Spectrum of In Vitro Models: A Comparative Overview
The landscape of in vitro models has evolved significantly, moving from simplistic monolayers to complex, multi-cellular systems that more faithfully mimic human physiology.[8] Understanding the strengths and weaknesses of each model is the first step in selecting the appropriate system for your research question.
| Model Type | Description | Key Advantages | Key Limitations | Best Suited For |
| 2D Cell Culture | Cells grown as a monolayer on a flat, artificial substrate. | Low cost, high-throughput, simplicity, and reproducibility.[4] | Lacks physiological relevance, no 3D architecture or microenvironment, altered gene expression.[5][9] | Initial high-throughput screening, basic mechanism of action studies. |
| 3D Spheroids/Organoids | Self-organizing, three-dimensional cell aggregates that mimic the structure and function of an organ.[10] | More physiologically relevant, recapitulates tissue architecture, cell-cell interactions, and gradients.[4][11] | Higher cost, lower throughput, potential for batch-to-batch variability, lack of vascularization.[4] | Disease modeling, personalized medicine, predictive toxicology, efficacy testing. |
| Microphysiological Systems (MPS) / Organs-on-a-Chip | Microfluidic devices containing living cells in a 3D culture that simulate the activities of a whole organ or organ systems.[8][12] | Includes physiological fluid flow, mechanical cues, and potential for multi-organ interaction; high physiological relevance.[13] | High complexity, lower throughput, requires specialized equipment and expertise, challenges in standardization.[12] | ADME/Tox studies, modeling systemic effects, studying complex multi-organ diseases. |
The transition from 2D to 3D models has been a significant step forward in drug discovery, offering more accurate predictions of drug efficacy and toxicity.[9] Patient-derived organoids, in particular, hold immense promise for personalized medicine by allowing for the testing of drug responses on an individual's own cells.[4]
The Validation Framework: Building Confidence in Your In Vitro Model
A validated in vitro model is one whose outputs are trusted to be meaningful, reproducible, and predictive of in vivo outcomes. This confidence is built upon a tripartite validation framework. The goal is to establish a clear, mathematical relationship between an in vitro property (like drug-induced cell death) and a relevant in vivo response (like tumor shrinkage).[6][14]
Caption: Workflow for PDO vs. PDX predictive validation.
Protocol: PDO vs. PDX Correlation Study
Objective: To determine if the drug sensitivity profile of a patient-derived organoid (PDO) model correlates with the in vivo efficacy observed in the corresponding patient-derived xenograft (PDX) model.
Phase 1: Model Establishment and Biological Validation
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from a patient biopsy or surgical resection under appropriate ethical approvals. [15]2. Parallel Model Generation:
-
For PDX: Implant a small fragment of the tumor subcutaneously into an immunodeficient mouse (e.g., NSG mouse). Monitor for tumor growth. [15] * For PDO: Mechanically and enzymatically digest a portion of the tumor tissue to isolate cancer cells. Embed these cells in a basement membrane matrix (e.g., Matrigel) with specialized growth media to promote organoid formation.
-
-
Biological Validation & Quality Control:
-
Once tumors have grown in the PDX model and organoids are established, perform a comparative analysis.
-
Short Tandem Repeat (STR) Profiling: Confirm that both the PDX and PDO models are genetically identical to the original patient tumor.
-
Histology (H&E staining) & IHC: Compare the morphology and expression of key cancer biomarkers (e.g., Ki-67, relevant oncogenes) between the original tumor, the PDX tumor, and the PDOs to ensure fidelity is maintained. [16] Phase 2: Parallel Efficacy Testing
-
-
PDX Arm:
-
Expand the PDX model into a cohort of mice.
-
Once tumors reach a specified size, randomize mice into treatment groups (e.g., Vehicle Control, Drug A, Drug B). [17] * Administer drugs based on clinically relevant dosing schedules.
-
Measure tumor volume regularly to determine Tumor Growth Inhibition (TGI).
-
-
PDO Arm:
-
Dissociate organoids and seed them into multi-well plates.
-
Treat with a dose-response matrix of the same drugs used in the PDX arm.
-
After a set incubation period (e.g., 72-120 hours), perform a cell viability assay (e.g., CellTiter-Glo).
-
Calculate dose-response curves and determine IC50/EC50 values for each drug. [17] Phase 3: Data Analysis and Predictive Validation
-
-
Data Collation: For each drug tested, you will have a quantitative in vivo efficacy metric (e.g., %TGI) and a quantitative in vitro sensitivity metric (e.g., IC50).
-
Correlation Analysis: Plot the in vitro vs. in vivo data. Perform statistical analysis (e.g., Spearman or Pearson correlation) to determine the strength and significance of the relationship.
-
Interpretation: A strong, statistically significant correlation indicates that the PDO model has high predictive validity for in vivo response in the PDX model, and by extension, potentially for the patient.
Challenges and Future Directions
Despite their promise, advanced in vitro models are not without challenges. Issues of scalability, cost, standardization, and the absence of a fully functional immune system or vasculature remain areas of active development. [4][18][19] The future lies in creating more complex, multi-organ "human-on-a-chip" systems that can model systemic drug effects and toxicities. [20]Furthermore, the integration of artificial intelligence and machine learning offers powerful new ways to analyze the complex datasets generated from these models, potentially uncovering novel biomarkers and improving predictive accuracy. [21] Regulatory agencies like the FDA and EMA are increasingly open to the use of these New Approach Methodologies (NAMs), but emphasize the need for rigorous validation and standardization. [7][22]As a community, our commitment to robust validation protocols will be the key to building trust in these powerful new tools and accelerating the future of medicine.
References
- Vertex AI Search. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
- U.S. Food and Drug Administration. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
- PubMed Central. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development.
- ResearchGate. (2025, November 11). In vitro to in vivo translation.
- World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
- Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?
- ScienceDirect. (2025, August 7). In vitro-in vivo correlations: General concepts, methodologies and regulatory applications.
- PubMed. (2014, November). Statistical methods and software for validation studies on new in vitro toxicity assays.
- Biocompare. (2025, May 20). 3D Organoids vs 2D Cell Lines in Drug Discovery and Disease Modeling.
- Crown Bioscience. (2020, January 16). How Are Organoids Different from 3D Primary Cell Cultures?
- Oxford Academic. (n.d.). Comprehensive Statistical Analysis of Predicting In Vivo Hazard Using High-Throughput In Vitro Screening.
- PubMed Central. (n.d.). Perspectives on In Vitro to In Vivo Extrapolations.
- ResearchGate. (n.d.). Statistical Methods and Software for Validation Studies on New In Vitro Toxicity Assays.
- AMiner. (n.d.). A Comprehensive Statistical Analysis of Predicting in Vivo Hazard Using High-Throughput in Vitro Screening.
- National Institutes of Health. (2022, November 30). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic.
- Semantic Scholar. (2019). Comparative Efficacy of 3Dimensional (3D) Cell Culture Organoids Vs 2Dimensional (2D) Cell Cultures Vs Experimental Animal Models In Disease modeling, Drug development, And Drug Toxicity Testing.
- Physiology.org. (2017, June 14). Modeling Physiological Events in 2D vs. 3D Cell Culture.
- ResearchGate. (2025, October 13). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic.
- PubMed. (2025, April 21). Validation of microphysiological systems for interpreting patient heterogeneity requires robust reproducibility analytics and experimental metadata.
- ResearchGate. (2025, August 10). A Comprehensive Statistical Analysis of Predicting In Vivo Hazard Using High-Throughput In Vitro Screening.
- Visikol. (2024, August 19). 3D vs 2D Cell Culture: A Comprehensive Comparison and Review.
- National Institutes of Health. (n.d.). Recommendations on fit-for-purpose criteria to establish quality management for microphysiological systems and for monitoring their reproducibility.
- PubMed Central. (2018, March 14). Interconnected Microphysiological Systems for Quantitative Biology and Pharmacology Studies.
- PubMed Central. (n.d.). Characterizing the reproducibility in using a liver microphysiological system for assaying drug toxicity, metabolism, and accumulation.
- National Institutes of Health. (n.d.). The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients.
- Crown Bioscience. (2021, October 27). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies.
- National Institutes of Health. (n.d.). Critical Considerations for the Design of Multi-Organ Microphysiological Systems (MPS).
- MDPI. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
- CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance.
- Crown Bioscience. (2018, April 13). The Establishment and Characterization of PDX Models.
- ResearchGate. (2013, August 27). Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo?
- Medpace. (n.d.). Understanding Regulation and Validation Processes for Biomarkers.
- BioSpace. (2026, January 5). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development.
- National Institutes of Health. (2024, September 21). Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma.
- PharmaFeatures. (2024, September 13). Navigating the Complex Evolution of Preclinical Models.
- Frontiers. (n.d.). A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs.
- ASCO Publications. (2019, May 26). PDX validation of a 3D microtumor platform.
- PubMed Central. (2024, April 22). A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights.
- GMP Validation. (n.d.). Comparing FDA and EMA Validation Guidelines: Key Differences and Impacts.
- PubMed. (2015, January). The future of preclinical animal models in pharmaceutical discovery and development: a need to bring in cerebro to the in vivo discussions.
- Nature. (2007, August 28). The impact of FDA and EMEA guidelines on drug development in relation to Phase 0 trials.
- U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance.
- National Institutes of Health. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development.
- OAE Publishing Inc. (n.d.). Patient-derived xenograft models for oncology drug discovery.
- Pharmaguideline. (2025, July 24). EMA vs FDA Expectations on Process Validation.
- American Association for Cancer Research. (n.d.). Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer.
- YouTube. (2015, February 17). How is Your Assay Performing? Biomarker Validation Best-Practices.
- Pharmaceutical Technology. (2013, January 1). EMA and FDA on Process Validation.
- National Institutes of Health. (n.d.). Practical Guidance for Implementing Predictive Biomarkers into Early Phase Clinical Studies.
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Navigating the Complex Evolution of Preclinical Models - PharmaFeatures [pharmafeatures.com]
- 3. Frontiers | A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs [frontiersin.org]
- 4. biocompare.com [biocompare.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. Recommendations on fit-for-purpose criteria to establish quality management for microphysiological systems and for monitoring their reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3D vs 2D Cell Culture: A Comprehensive Comparison and Review - Cell Culture Collective [cellculturecollective.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. [PDF] Comparative Efficacy of 3Dimensional (3D) Cell Culture Organoids Vs 2Dimensional (2D) Cell Cultures Vs Experimental Animal Models In Disease modeling, Drug development, And Drug Toxicity Testing | Semantic Scholar [semanticscholar.org]
- 12. Interconnected Microphysiological Systems for Quantitative Biology and Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oaepublish.com [oaepublish.com]
- 20. Perspectives on In Vitro to In Vivo Extrapolations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 22. Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development - BioSpace [biospace.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole
In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of chemical waste is not merely a regulatory hurdle, but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole, a halogenated organic compound. By grounding our protocols in established safety standards and explaining the rationale behind each step, we aim to equip researchers, scientists, and drug development professionals with the knowledge to handle this chemical waste stream with confidence and precision.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Toxicity: Benzimidazole derivatives can exhibit varying levels of toxicity. It is prudent to assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.[5][6]
-
Irritation: Similar compounds are known to cause skin and serious eye irritation.[5][6]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have long-lasting harmful effects on aquatic life.
Given these potential hazards, this compound must be managed as a hazardous waste in accordance with local, state, and federal regulations.[7]
The Regulatory Landscape: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by stringent regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8][9] A core requirement of the OSHA Laboratory Standard is the development and implementation of a Chemical Hygiene Plan (CHP), which must include specific waste disposal procedures.[8][9]
| Regulatory Body | Standard/Act | Key Requirement for Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous waste from "cradle-to-grave." Prohibits the disposal of untreated halogenated organic compounds in regular trash or sewers.[7] |
| OSHA | Laboratory Standard (29 CFR 1910.1450) | Mandates a written Chemical Hygiene Plan (CHP) that includes safe handling and waste disposal procedures to minimize employee exposure.[8][9][10] |
Step-by-Step Disposal Protocol
The fundamental principle of laboratory waste management is that no experiment should begin without a clear plan for the disposal of all resulting waste streams.[11]
Proper segregation is the most critical step in a safe disposal workflow. It prevents dangerous chemical reactions and ensures that waste is managed in the most environmentally sound and cost-effective manner.
-
Action: Immediately segregate all waste containing this compound into a dedicated hazardous waste container.
-
Causality: This compound is a halogenated organic solvent . Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal, as the entire mixture must often be treated as halogenated waste.[12][13] Furthermore, mixing incompatible chemicals can lead to fire, explosion, or the generation of toxic gases.[14]
Waste containers must be robust, compatible with the chemical, and clearly identified to prevent accidental misuse and ensure proper handling by waste management personnel.
-
Action:
-
Select a container made of a chemically resistant material (e.g., borosilicate glass or high-density polyethylene) with a secure, leak-proof screw cap.[7][15]
-
Affix a hazardous waste label to the container before adding any waste.[13]
-
Clearly write the full chemical name, "Waste this compound," and list any other components of the waste stream (e.g., solvents used for rinsing). Do not use abbreviations or chemical formulas.[13]
-
-
Causality: OSHA and RCRA regulations mandate clear labeling of all hazardous waste containers.[7][15] This ensures that anyone handling the container is aware of its contents and the associated hazards. Using compatible containers prevents degradation of the container and potential leaks.[15]
Waste must be stored safely within the laboratory before being collected for final disposal.
-
Action:
-
Keep the waste container tightly sealed except when adding waste.[13][14]
-
Store the container in a designated satellite accumulation area within the lab, under the control of laboratory personnel.[7]
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks or spills.[14][16]
-
Store away from incompatible materials, such as strong oxidizing agents, as well as heat sources.[13]
-
-
Causality: Secondary containment is a crucial safety measure to prevent the spread of contamination in case of a primary container failure.[16] Keeping containers closed minimizes the release of potentially harmful vapors into the laboratory environment.
Trace amounts of chemical residue can remain in "empty" containers, which must therefore be treated as hazardous waste until properly decontaminated.
-
Action:
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first rinsate and any subsequent rinses into your designated "Waste this compound" container.[14] For highly toxic materials, the first three rinses must be collected as hazardous waste.[14]
-
After thorough rinsing and air-drying, deface or remove the original label. The decontaminated container can then be disposed of as non-hazardous solid waste or recycled, according to institutional policy.
-
-
Causality: This procedure ensures that no hazardous residue enters the non-hazardous waste stream, a key compliance point under RCRA.
The final disposal of the accumulated hazardous waste must be handled by trained professionals in accordance with federal and local regulations.
-
Action: Arrange for the collection of the sealed and labeled waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Causality: Halogenated organic wastes are typically disposed of via high-temperature incineration.[1] This method is effective at destroying the organic molecule, preventing its release into the environment. Land disposal of halogenated organic compounds is heavily restricted by the EPA.[1][2] Never dispose of this chemical down the drain or in the regular trash.[7][14]
Workflow and Decision-Making Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal of this compound.
By adhering to this structured and well-documented disposal protocol, laboratories can ensure the safety of their personnel, maintain regulatory compliance, and uphold their commitment to environmental stewardship.
References
-
Properly Managing Chemical Waste in Laboratories. [Link]
-
Best Practices for Laboratory Waste Management. [Link]
-
OSHA Compliance For Laboratories. [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Chemical Waste Management for Laboratories. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Laboratory Safety Guidance. [Link]
-
KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. [Link]
-
Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. [Link]
-
Hazardous Waste Disposal Guide. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
- Halogenated Organic Liquids - Standard Oper
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. nps.edu [nps.edu]
- 9. osha.gov [osha.gov]
- 10. nationalacademies.org [nationalacademies.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. acewaste.com.au [acewaste.com.au]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. usbioclean.com [usbioclean.com]
- 16. actenviro.com [actenviro.com]
Mastering the Safe Handling of 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, heterocyclic compounds like 2-(2-Chlorophenyl)-5-methyl-1H-benzoimidazole hold significant interest. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. As your Senior Application Scientist, my objective is to instill a deep sense of confidence and safety by not just outlining procedures, but by explaining the rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough risk assessment is critical. Based on data from similar benzimidazole derivatives, this compound should be treated as a hazardous substance.
Inferred Hazards:
| Hazard Classification | Potential Effect | GHS Hazard Statement (Inferred) | Source (Analogous Compounds) |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [1][2][3] |
| Skin Irritation | Causes skin irritation | H315 | [2][3] |
| Eye Irritation | Causes serious eye irritation | H319 | [1][2][3] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [3] |
It is crucial to note that the toxicological properties of this compound have not been thoroughly investigated. Therefore, all handling should be conducted with the assumption that the compound may have other unknown hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following recommendations are based on a comprehensive assessment of the inferred hazards.
Primary Engineering Controls: The Fume Hood
All work with this compound, especially when handling the solid or creating solutions, must be performed in a certified chemical fume hood. This primary engineering control is non-negotiable as it mitigates the risk of inhaling airborne particles or vapors.
Essential PPE Ensemble
The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield | Goggles protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when there is a risk of energetic reactions or splashes. Safety glasses alone are insufficient.[4][5] |
| Hands | Double-gloving with nitrile or neoprene gloves | Given the potential for skin irritation, double-gloving provides an extra barrier. Nitrile and neoprene offer good resistance to a broad range of chemicals.[6] Gloves should be inspected before use and changed immediately if contaminated. |
| Body | Flame-resistant lab coat | A lab coat protects the skin and personal clothing from contamination. Flame-resistant material is an added precaution.[4] |
| Respiratory | A NIOSH-approved respirator may be necessary | If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a respirator is required. The type of respirator should be determined by a formal risk assessment.[6][7] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects.[4][5] |
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: PPE Selection and Donning/Doffing Workflow.
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling and disposal are as critical as wearing the correct PPE.
Handling Procedures
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the dispersion of fine particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spills: In case of a spill, immediately alert others in the vicinity. For small spills, use an absorbent material appropriate for the solvent used, and clean the area while wearing your full PPE ensemble. For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal of Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, and pipette tips. These should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[8][9] Do not mix with non-halogenated waste to avoid costly disposal procedures.[10]
-
Empty Containers: "Empty" containers that held the compound are still considered hazardous. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[11] After decontamination, the container can be disposed of as non-hazardous waste, but it is good practice to deface the label and puncture the container to prevent reuse.[11]
Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated during the handling of this compound.
Sources
- 1. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
